molecular formula C14H11NO2 B1297915 9-Methyl-9H-carbazole-3-carboxylic acid CAS No. 89374-79-8

9-Methyl-9H-carbazole-3-carboxylic acid

Cat. No.: B1297915
CAS No.: 89374-79-8
M. Wt: 225.24 g/mol
InChI Key: HKCYYHQXRCUSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9H-carbazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylcarbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCYYHQXRCUSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346734
Record name 9-Methyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89374-79-8
Record name 9-Methyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Methyl-9H-carbazole-3-carboxylic acid fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in modern materials science and medicinal chemistry. As a derivative of the robust carbazole scaffold, this molecule combines inherent thermal and chemical stability with versatile functionality. Its core properties, including excellent hole-transport capabilities and tunable electronic characteristics, make it a pivotal building block for advanced organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Furthermore, the carbazole nucleus is a recognized "privileged structure" in drug discovery, positioning this compound as a valuable intermediate for the synthesis of novel therapeutic agents. This document details its physicochemical properties, synthetic pathways, analytical characterization, key applications, and essential safety protocols, offering a foundational resource for researchers, chemists, and drug development professionals.

Introduction to the Carbazole Framework

The carbazole moiety is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This structure imparts a unique combination of properties: high thermal stability, a rich π-electron system, and a nitrogen atom that can be easily functionalized.[2] These characteristics make carbazole derivatives ubiquitous in the field of organic electronics, where they are prized for their ability to transport positive charge carriers (holes) and their wide energy gap.[2]

This compound builds upon this foundation. The methylation at the 9-position (the nitrogen atom) enhances solubility in organic solvents and modifies the electronic properties compared to its unsubstituted counterpart. The carboxylic acid group at the 3-position introduces a reactive handle for further chemical modification, such as esterification or amidation.[3] This dual functionality allows the molecule to serve as a versatile synthon for creating complex molecular architectures tailored for specific applications, from high-efficiency blue emitters in OLEDs to bioactive compounds with potential antitumor activity.[4][5]

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

The structural integrity of this compound is the basis for its chemical behavior and application potential.

Chemical Structure of this compound cluster_molecule mol  O=C(O)   | c1cc2c(c(c1)C)nc3c2cccc3

Caption: Molecular structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key computed and experimental properties of the molecule, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 9-methylcarbazole-3-carboxylic acidPubChem[6]
Molecular Formula C₁₄H₁₁NO₂PubChem[6]
Molecular Weight 225.24 g/mol PubChem[6]
CAS Number 89374-79-8PubChem[6]
Appearance SolidSigma-Aldrich
XLogP3 2.9PubChem[6]
Polar Surface Area 42.2 ŲPubChem[6]
InChI Key HKCYYHQXRCUSRQ-UHFFFAOYSA-NSigma-Aldrich
SMILES CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)OPubChem[6]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves the initial N-methylation of a suitable carbazole precursor followed by carboxylation, or vice-versa.

  • N-Methylation: The nitrogen of the carbazole ring can be deprotonated with a strong base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the 9-methylcarbazole intermediate.

  • Carboxylation: Introducing the carboxylic acid group at the 3-position can be achieved via methods like Friedel-Crafts acylation followed by oxidation, or through a lithiation/carboxylation sequence using an organolithium reagent (like n-butyllithium) and carbon dioxide.

An alternative strategy involves starting with a pre-functionalized benzene derivative and constructing the carbazole ring system through cyclization reactions, such as the Cadogan or Graebe-Ullmann syntheses.[7][8] Modern approaches may employ microwave-assisted synthesis to reduce reaction times and improve yields, aligning with green chemistry principles.[9]

G start 9H-Carbazole-3-carbaldehyde step1 Step 1: N-Methylation Reagents: K2CO3, CH3I Solvent: DMF start->step1 intermediate 9-Methyl-9H-carbazole-3-carbaldehyde step1->intermediate step2 Step 2: Oxidation Reagents: KMnO4 or Jones Reagent Solvent: Acetone/Water intermediate->step2 product Final Product: This compound step2->product purification Purification (Recrystallization or Column Chromatography) product->purification

Caption: A plausible synthetic workflow for this compound.

Proposed Experimental Protocol: Two-Step Synthesis

This protocol outlines a representative laboratory-scale synthesis. Causality: The choice of potassium carbonate as a base in Step 1 is a balance between reactivity and handling safety compared to stronger bases like NaH. The oxidation in Step 2 is a classic method for converting an aldehyde to a carboxylic acid.

Step 1: Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde

  • To a solution of 9H-carbazole-3-carbaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate aldehyde.

Step 2: Oxidation to this compound

  • Dissolve the crude 9-Methyl-9H-carbazole-3-carbaldehyde from Step 1 in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) or Jones reagent until a persistent pink/brown color is observed.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the excess oxidant by adding a small amount of isopropanol.

  • Filter the mixture to remove manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Self-Validation: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) and confirm its identity and purity via NMR, MS, and melting point analysis.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is crucial. The following spectral characteristics are expected:

  • ¹H NMR Spectroscopy: The spectrum should feature a sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the N-methyl group. The aromatic region (7.2-8.8 ppm) will show a complex pattern of doublets and triplets for the seven protons on the carbazole core. A broad singlet, typically downfield (>10 ppm), will be present for the acidic proton of the carboxylic acid group.[6]

  • Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak (M+) corresponding to the calculated molecular weight of 225.24 g/mol .[6]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹, and C-N stretching vibrations associated with the carbazole ring.

Core Applications and Field Insights

Role in Organic Electronics

Carbazole derivatives are cornerstone materials for OLEDs due to their high triplet energy, good thermal stability, and excellent hole-transporting properties.[2] this compound serves as a key building block for:

  • Host Materials: The carbazole unit can be incorporated into larger molecules that act as hosts for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, particularly for high-energy blue OLEDs.[10]

  • Hole-Transport Layer (HTL) Materials: Its inherent ability to transport holes makes it a valuable component in designing materials for the HTL, facilitating efficient charge injection and transport within the device stack.

  • Emitters: By functionalizing the carboxylic acid group, the core structure can be linked to other chromophores to create novel fluorescent or phosphorescent emitters with tailored emission colors and quantum efficiencies.[5]

Significance in Medicinal Chemistry

The carbazole scaffold is frequently found in biologically active natural products and synthetic drugs.[11] Its planar, aromatic structure allows for effective intercalation with DNA and interaction with protein binding sites. Derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][11]

A notable example is the investigation of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close analog, which demonstrated antitumor effects in melanoma cells by reactivating the p53 tumor suppressor pathway.[4] This highlights the potential of the 9-alkyl-carbazole-3-substituted scaffold as a template for developing new cancer therapeutics. This compound provides a reactive handle to link this promising core to other pharmacophores or solubilizing groups, enabling the exploration of new chemical space in drug discovery.

G carbazole Carbazole Derivative (e.g., ECCA) mdm2 MDM2/MDMX (p53 Inhibitors) carbazole->mdm2 Inhibits p53 p53 (Tumor Suppressor) mdm2->p53 Degrades apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces tumor_suppression Tumor Growth Inhibition apoptosis->tumor_suppression Leads to

Caption: Role of a carbazole derivative in the p53 tumor suppression pathway.[4]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12] It is considered a combustible solid.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong bases.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air.[14]

Conclusion

This compound is a compound of significant strategic value. Its robust carbazole core provides the electronic properties and stability required for high-performance organic electronics, while the methyl and carboxylic acid functional groups offer handles for fine-tuning its characteristics and building more complex molecules. Its relevance extends into medicinal chemistry, where it serves as a promising scaffold for the development of new therapeutic agents. This guide has outlined its fundamental properties, synthesis, and applications, providing a solid foundation for its effective use in both academic research and industrial development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shah, D., et al. (2023). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Alaraji, S. M., et al. (2013).
  • Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

  • Sharma, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined experimental and density functional theory studies on novel 9-(4/3/2-cyanophenyl)-9 H -carbazole-3-carbonitrile compounds for organic electronics. Retrieved from [Link]

  • Boudreault, P-L. T., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved from [Link]

  • Martínez-Ferrero, E., et al. (2018). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. University of Barcelona. Retrieved from [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. Semantic Scholar. Retrieved from [Link]

Sources

9-Methyl-9H-carbazole-3-carboxylic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature, stemming from the fusion of two benzene rings with a central nitrogen-containing pyrrole ring, confer unique photophysical and biological properties.[3] Consequently, carbazole derivatives have been extensively investigated, leading to the development of numerous commercially significant molecules, including the anticancer agent ellipticine and the beta-blocker carvedilol.[3] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a methyl group at the 9-position (N-methylation) enhances solubility and modulates electronic properties, while the carboxylic acid at the 3-position serves as a critical synthetic handle for further molecular elaboration. This combination makes it a valuable building block for researchers aiming to create novel pharmaceuticals and advanced organic materials.[4][5]

Section 1: Core Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. This section details the structural and chemical characteristics of this compound.

Chemical Structure and Identifiers

The molecule consists of a central carbazole core, methylated at the nitrogen atom (position 9) and featuring a carboxylic acid group at position 3 of one of the benzene rings.

  • IUPAC Name: 9-methylcarbazole-3-carboxylic acid[6]

  • CAS Number: 89374-79-8[6]

  • Molecular Formula: C₁₄H₁₁NO₂[6]

  • Canonical SMILES: CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O

  • InChI Key: HKCYYHQXRCUSRQ-UHFFFAOYSA-N[6]

Physicochemical and Computed Properties

The physical and computed properties provide insight into the molecule's behavior in various chemical environments, which is crucial for designing experiments, predicting interactions, and assessing drug-likeness.

PropertyValueSource
Molecular Weight 225.24 g/mol [6]
Appearance Solid
XLogP3 (Lipophilicity) 2.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 1[6]
Topological Polar Surface Area 42.2 Ų[6]

Section 2: Synthesis and Derivatization Strategies

The construction of the this compound skeleton can be approached through several established synthetic methodologies for carbazole derivatives. The choice of strategy often depends on the availability of starting materials and the desired scale.

Foundational Synthetic Methodologies

The synthesis of functionalized carbazoles is a well-explored area of organic chemistry. Key strategies include:

  • Palladium-Catalyzed Cross-Coupling: These methods are highly versatile for forming the C-N and C-C bonds necessary to construct the tricyclic system.[1]

  • Cadogan Reductive Cyclization: This classic method involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine reagent to form the carbazole core.[7][8]

  • Lewis Acid-Catalyzed Annulation: Modern approaches utilize Lewis acids to promote cascade reactions, forming highly substituted carbazoles from simpler precursors.[9]

Proposed Synthetic Workflow

A logical and efficient pathway to synthesize the target molecule involves a two-step process starting from a commercially available precursor, 9H-carbazole-3-carbaldehyde. This approach offers high regioselectivity.

Synthetic_Workflow Start 9H-Carbazole-3-carbaldehyde Intermediate 9-Methyl-9H-carbazole-3-carbaldehyde Start->Intermediate Step 1: N-Methylation Reagents: CH₃I, Base (e.g., K₂CO₃) Solvent: Acetone or DMF Product This compound Intermediate->Product Step 2: Oxidation Reagents: KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) Solvent: Acetone/Water

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic transformations. Researchers should optimize conditions based on their specific laboratory setup.

Step 1: N-Methylation of 9H-Carbazole-3-carbaldehyde

  • To a solution of 9H-carbazole-3-carbaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 9-Methyl-9H-carbazole-3-carbaldehyde.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Dissolve the purified 9-Methyl-9H-carbazole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess oxidant.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS Mass Spectrometry (GC-MS or LC-MS) MS->Confirmation IR Infrared (IR) Spectroscopy IR->Confirmation HPLC HPLC / UPLC HPLC->Confirmation Sample Synthesized Product: 9-Methyl-9H-carbazole- 3-carboxylic acid Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Integrated workflow for analytical characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for this compound based on its structure and data from analogous compounds.[6][8][10]

TechniqueExpected Observations
¹H NMR ~12.0-13.0 ppm: Broad singlet (1H, -COOH). ~8.8 ppm: Singlet (1H, aromatic H at C4). ~8.1-8.3 ppm: Multiplet (2H, aromatic H's). ~7.2-7.6 ppm: Multiplet (4H, remaining aromatic H's). ~3.8-4.0 ppm: Singlet (3H, N-CH₃).
Mass Spec. (EI) m/z 225: Molecular ion peak [M]⁺. m/z 208: Loss of OH radical. m/z 180: Loss of COOH group.
IR Spectroscopy 3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid dimer). ~1680-1710 cm⁻¹: Strong, sharp band (C=O stretch). ~1300 cm⁻¹: C-N stretch. 3100-3000 cm⁻¹: Aromatic C-H stretches.
Chromatographic Method: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final compound. A reverse-phase method is typically suitable.

Protocol: Purity Analysis by RP-HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for Mass-Spec compatibility) or 0.1% Phosphoric Acid.[11][12]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 50:50 mixture of A:B, increasing to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area.

Section 4: Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly sought-after intermediate.

  • Medicinal Chemistry: Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[1][4][13] The carboxylic acid group on this molecule is a key functional handle that allows for the synthesis of amides and esters. This enables the creation of libraries of new chemical entities for high-throughput screening. By coupling this acid with various amines or alcohols, researchers can systematically explore structure-activity relationships (SAR) to develop more potent and selective drug candidates.[14]

  • Materials Science: The carbazole core is an excellent hole-transporting moiety due to its electron-rich nature. This property is exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[5] The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymer chains, allowing for the fine-tuning of the material's electronic and physical properties.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, accessible synthesis, and dual functional handles (the N-methyl and C3-carboxylic acid) provide chemists and material scientists with a powerful tool for constructing complex molecular architectures. From probing biological pathways to engineering next-generation electronic materials, the applications of this carbazole derivative are extensive and continue to expand, underscoring the enduring importance of this heterocyclic scaffold in modern science.

References

  • Synthetic derivatives of aromatic carbazole ring. (2024). Google AI Document Grounding.
  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences.
  • This compound | C14H11NO2 | CID 614493 - PubChem. PubChem.
  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. (2023). RSC Publishing.
  • Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. SIELC Technologies.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Royal Society of Chemistry.
  • Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. | PPTX - Slideshare. Slideshare.
  • Separation of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. (2021). Der Pharma Chemica.
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. (2021). Der Pharma Chemica.
  • 9H-Carbazole, 9-methyl- - NIST WebBook. NIST.
  • 9H-carbazole-3-carboxylic acid - CymitQuimica. CymitQuimica.
  • 9H-Carbazole, 9-methyl- - NIST WebBook. NIST.
  • IR: carboxylic acids. University of Calgary.
  • 9H-Carbazole, 9-methyl- - NIST WebBook. NIST.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). SpringerLink.
  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. National Institutes of Health.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. National Center for Biotechnology Information.

Sources

Foreword: Unveiling a Core Scaffold for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

The carbazole heterocycle is a cornerstone of modern organic electronics and medicinal chemistry.[1][2] Its rigid, electron-rich aromatic system provides a unique combination of thermal stability and charge-transport properties, making it a privileged scaffold in materials science.[2][3] Simultaneously, the carbazole nucleus is found in numerous natural products and has been exploited by medicinal chemists to generate compounds with a vast array of biological activities, including antimicrobial and antitumor properties.[1][4][5]

This guide focuses on a specific, strategically substituted derivative: This compound (CAS No. 89374-79-8). The introduction of a methyl group at the 9-position (N-methylation) and a carboxylic acid at the 3-position transforms the basic carbazole core into a highly versatile building block. The N-methylation enhances solubility and modifies the electronic properties, while the carboxylic acid provides a reactive handle for further derivatization, enabling its use as a monomer, a surface anchor, or a key pharmacophore.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis, characterization, and application of this compound, reflecting a field-proven approach to leveraging its unique chemical architecture.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application in experimental design. The key attributes are summarized below.

PropertyValueSource
CAS Number 89374-79-8[6]
Molecular Formula C₁₄H₁₁NO₂[6]
Molecular Weight 225.24 g/mol [6]
IUPAC Name 9-methylcarbazole-3-carboxylic acid[6]
Appearance Solid
Canonical SMILES CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O[6]
Computed XLogP3 2.9[6]

The presence of both the planar, hydrophobic carbazole core and the polar carboxylic acid group gives the molecule an amphiphilic character, rendering it soluble in polar organic solvents.[7]

Synthesis and Mechanistic Rationale

While multiple pathways to the carbazole core exist, a robust and logical laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 9H-Carbazole-3-carboxylic acid methyl ester. This strategy is predicated on the principle of protecting the reactive carboxylic acid as an ester to prevent side reactions during the N-alkylation step.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 9H-Carbazole-3-carboxylate Step1 Step 1: N-Methylation Start->Step1  NaH, DMF  CH₃I Intermediate Methyl 9-Methyl-9H-carbazole-3-carboxylate Step1->Intermediate Step2 Step 2: Saponification Intermediate->Step2  KOH, EtOH/H₂O  Then HCl (aq) Product This compound Step2->Product

Caption: A two-step synthesis of the target compound.

Step 1: N-Methylation of Methyl 9H-Carbazole-3-carboxylate

Causality: The nitrogen atom of the carbazole ring is weakly acidic. A strong, non-nucleophilic base is required to deprotonate it, forming the carbazolide anion. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the amine, and the only byproduct, hydrogen gas, is easily removed. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, readily dissolving the reactants and the intermediate anion. Methyl iodide (CH₃I) is a highly effective electrophile for the subsequent Sₙ2 reaction with the carbazolide anion.

Self-Validating Protocol:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 9H-Carbazole-3-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Observation: Vigorous bubbling (H₂ evolution) should be observed. The reaction is self-validating as the cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Saponification to the Carboxylic Acid

Causality: The methyl ester is hydrolyzed to the corresponding carboxylate salt under basic conditions (saponification). Potassium hydroxide (KOH) in a mixture of ethanol and water provides a homogeneous solution for the reaction. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.

Self-Validating Protocol:

  • Hydrolysis: Dissolve the crude Methyl 9-Methyl-9H-carbazole-3-carboxylate from Step 1 in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Base Addition: Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Acidify the solution by adding concentrated HCl dropwise until the pH is ~2. Observation: The product should precipitate as a solid. This precipitation is a key validation point.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectral data are derived from the analysis of its constituent parts: the N-methylcarbazole core and the carboxylic acid substituent.[8][9]

TechniqueExpected Observations
¹H NMR ~3.8-4.0 ppm: Singlet, 3H (N-CH₃).[8] ~7.2-8.8 ppm: Complex multiplet pattern, 7H (aromatic protons). The proton at C4 will be a doublet, while the proton at C2 will be a doublet of doublets. The proton at C8 will likely be the most downfield aromatic signal. ~12.0-13.0 ppm: Broad singlet, 1H (COOH), D₂O exchangeable.[9]
¹³C NMR ~30 ppm: N-CH₃ carbon. ~110-145 ppm: 12 aromatic carbons. ~170 ppm: Carboxylic acid carbonyl carbon (C=O).[9]
FT-IR (KBr) ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1600, 1450 cm⁻¹: C=C aromatic stretching vibrations.
Mass Spec (ESI-) [M-H]⁻: Expected at m/z 224.07, corresponding to the deprotonated molecule (C₁₄H₁₀NO₂⁻).

Applications in Organic Electronics and Optoelectronics

The carbazole framework is a workhorse in organic electronics, primarily due to its excellent hole-transporting capabilities and high triplet energy.[3][10][11] this compound serves as a functional building block for creating advanced materials for devices like Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs:

  • Hole-Transport Layer (HTL): The electron-rich carbazole core facilitates the movement of holes from the anode towards the emissive layer.[2]

  • Host Material: The high triplet energy of the carbazole moiety makes it an excellent host for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the emitter to the host.[11]

  • Functionalization Point: The carboxylic acid group can be converted to an ester or amide, allowing the carbazole unit to be attached to other functional molecules (e.g., electron-transporting units to create bipolar materials) or polymer backbones.[7]

OLED Device Architecture

Caption: Position of a carbazole material in an OLED stack.

Potential in Medicinal Chemistry and Drug Discovery

Carbazole derivatives are well-documented for their wide spectrum of biological activities.[1][5] Recent research has highlighted that functionalizing the carbazole scaffold with acidic groups can lead to potent and specific antibacterial agents.[4]

A 2024 study posted on bioRxiv investigated a series of acid-functionalized carbazoles and found them to have distinct, strain-specific antibacterial activities.[4] For example, the closely related 6-methyl-9H-carbazole-3-carboxylic acid showed selective activity against B. cereus. Molecular docking studies in the same paper suggested that these compounds could act by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[4]

This suggests a strong rationale for screening this compound against a panel of pathogenic bacteria. The carboxylic acid moiety is crucial as it can form key hydrogen bond and ionic interactions within the enzyme's active site, enhancing binding affinity.

Hypothetical Drug Discovery Workflow

DrugDiscovery cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Compound 9-Methyl-9H-carbazole- 3-carboxylic acid MIC Determine Minimum Inhibitory Conc. (MIC) vs. Bacterial Panel Compound->MIC TargetID Target Identification (e.g., DHFR Assay) MIC->TargetID Active Hits Docking Molecular Docking & MD Simulations TargetID->Docking SAR Structure-Activity Relationship (SAR) Docking->SAR ADMET In Silico ADMET Prediction ADMET->SAR SAR->Compound New Analogs

Sources

photophysical and electrochemical properties of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 9-Methyl-9H-carbazole-3-carboxylic Acid

Introduction

This compound is a functionalized aromatic heterocyclic compound built upon the carbazole scaffold. Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and strong luminescence.[1][2][3] The strategic placement of a methyl group at the 9-position (N-position) enhances solubility and blocks potential side reactions, while the carboxylic acid group at the 3-position introduces a site for further chemical modification and modulates the electronic properties of the core structure.[4][5]

This guide offers a comprehensive technical overview of the core . It is designed for researchers, chemists, and materials scientists engaged in the development of novel optoelectronic materials, chemical sensors, and pharmaceutical agents. By synthesizing theoretical principles with practical experimental workflows, this document aims to provide both foundational knowledge and actionable insights for the effective characterization and application of this versatile molecule.

Molecular Structure and Physicochemical Identifiers

The unique arrangement of the electron-donating carbazole nitrogen (alkylated with a methyl group) and the electron-withdrawing carboxylic acid group imparts a distinct donor-π-acceptor (D-π-A) character to the molecule, which is fundamental to its electronic and optical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂[6]
Molecular Weight 225.24 g/mol [6]
CAS Number 89374-79-8[6]
Canonical SMILES CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O
InChI Key HKCYYHQXRCUSRQ-UHFFFAOYSA-N

Part 1: Photophysical Properties

The photophysical behavior of this compound is dictated by the electronic transitions within its conjugated π-system. The carbazole core is inherently fluorescent, and its properties are finely tuned by the attached functional groups.

Theoretical Framework: Absorption and Emission

The absorption of light (UV-Vis) by the molecule promotes electrons from the ground state to an excited state, primarily through π → π* transitions localized on the carbazole ring system.[7] The emission (photoluminescence) occurs as the molecule relaxes from the lowest excited singlet state back to the ground state.

The presence of the electron-withdrawing carboxylic acid group at the 3-position is expected to extend the π-conjugation and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted 9-methylcarbazole. Carbazole derivatives are well-known for their luminescence, often emitting in the blue to green region of the spectrum.[8] For instance, some derivatives exhibit maximal emission peaks around 410 nm in solution.[8]

Key Photophysical Parameters (Estimated)

While specific experimental data for this compound is not extensively published, we can project its likely properties based on well-characterized analogues.[9]

ParameterSymbolEstimated Value / PropertyRationale / Comparative Data
Absorption Maxima λabs~330 - 350 nmCarbazole chromophores typically show absorption in this range due to π → π* transitions.[7]
Emission Maxima λem~380 - 420 nmThe emission is expected in the violet-blue region. The D-π-A structure may lead to solvatochromism.
Fluorescence Quantum Yield ΦF0.3 - 0.9High fluorescence quantum yields are characteristic of many carbazole-based emitters.
Fluorescence Lifetime τF1 - 7 nsLifetimes in the nanosecond range are typical for singlet state emission in such organic molecules.
Optical Band Gap Egopt~3.0 - 3.5 eVCalculated from the onset of the absorption spectrum; consistent with blue-emitting materials.[8]
Experimental Protocol: Spectroscopic Characterization

A rigorous and self-validating workflow is essential for accurate photophysical characterization.

Objective: To determine the absorption and emission spectra, quantum yield, and fluorescence lifetime.

Materials & Equipment:

  • This compound sample

  • Spectroscopic grade solvents (e.g., Dichloromethane (DCM), Acetonitrile, Toluene)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute stock solution (~1 mM) of the compound in the chosen solvent. From this, prepare a series of solutions for analysis with absorbances in the range of 0.01-0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum of the sample solution from ~250 nm to 500 nm using the spectrophotometer.

    • Use a matched cuvette containing the pure solvent as a blank reference.

    • Causality: The absorption spectrum reveals the energies of electronic transitions and is used to determine the optimal excitation wavelength for emission studies (typically the lowest energy absorption maximum). The onset of absorption is used to calculate the optical bandgap (Egopt = 1240 / λonset).

  • Photoluminescence (PL) Emission Measurement:

    • Excite the sample at its lowest energy absorption maximum (λex).

    • Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength.

    • Self-Validation: To confirm the absence of emissive impurities, record emission spectra at several different excitation wavelengths. The shape of the emission spectrum should remain constant.

  • Quantum Yield (ΦF) Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quantum yield standard (e.g., quinine sulfate).

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

    • Trustworthiness: This ratiometric method internalizes instrumental parameters, providing a reliable quantum yield value relative to a well-established standard.

  • Fluorescence Lifetime (τF) Measurement:

    • Use a TCSPC system. Excite the sample with a pulsed laser source.

    • Measure the decay of the fluorescence intensity over time.

    • Fit the decay curve to an exponential function to extract the lifetime (τF).

G cluster_prep Sample Preparation cluster_abs Absorption Analysis cluster_pl Emission Analysis prep Prepare Dilute Solution (Abs < 0.1) uv_vis Measure UV-Vis Spectrum prep->uv_vis pl_spec Measure PL Spectrum prep->pl_spec bandgap Calculate Optical Bandgap (Eg_opt) uv_vis->bandgap From λ_onset uv_vis->pl_spec Determine λ_ex qy Calculate Quantum Yield (Φ_F) pl_spec->qy lifetime Measure Lifetime (τ_F) (TCSPC)

Caption: Workflow for Photophysical Characterization.

Part 2: Electrochemical Properties

The electrochemical behavior of this compound, particularly its oxidation, is centered on the electron-rich carbazole moiety. These properties are critical for understanding its charge-transport capabilities and stability in electronic devices.

Theoretical Framework: Redox Behavior

The nitrogen atom in the carbazole ring is the primary redox center.[10] Upon oxidation, an electron is removed to form a radical cation. The potential at which this occurs is a direct measure of the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Effect of N-Methyl Group: The methyl group at the 9-position prevents the N-H deprotonation and subsequent coupling reactions that can occur with unsubstituted carbazole, leading to more stable and reversible electrochemical behavior.[2][11]

  • Effect of Carboxylic Acid Group: The carboxylic acid at the 3-position is an electron-withdrawing group. This effect lowers the electron density on the carbazole ring, stabilizing the HOMO. Consequently, more energy is required to remove an electron, shifting the oxidation potential to a more positive value compared to 9-methylcarbazole.[10] Studies on substituted carbazoles confirm that electron-withdrawing groups substantially increase the oxidation potential.[10]

Key Electrochemical Parameters (Estimated)

Based on data from related carbazole derivatives, the following electrochemical properties can be anticipated.[2][10][12]

ParameterSymbolEstimated Value (vs. Fc/Fc⁺)Rationale / Comparative Data
First Oxidation Potential Eox+1.0 to +1.4 VThe carbazole core typically oxidizes around +1.15 V vs Ag/AgCl.[12] The electron-withdrawing COOH group will increase this potential.
HOMO Energy Level EHOMO-5.2 to -5.6 eVEstimated from the onset of the first oxidation wave.
LUMO Energy Level ELUMO-1.9 to -2.4 eVCalculated using ELUMO = EHOMO + Egopt.
Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard technique for probing the redox behavior of electroactive molecules.

Objective: To determine the oxidation potential and estimate the HOMO energy level.

Materials & Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon or Platinum)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter Electrode (e.g., Platinum wire)

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile or Dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Internal standard: Ferrocene (Fc)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished to a mirror finish before each experiment to ensure a clean, reproducible surface.

  • Solution Preparation: Prepare a solution containing ~1-5 mM of the analyte and 0.1 M of the supporting electrolyte in the chosen solvent.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

    • Causality: Oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox processes.

  • Background Scan: Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

  • Analyte Measurement: Add the analyte to the cell and record the cyclic voltammogram. Scan from an initial potential where no reaction occurs towards positive potentials to observe oxidation. A typical scan rate is 100 mV/s.

  • Internal Referencing: After recording the data, add a small amount of ferrocene to the solution and record another voltammogram. The reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple serves as an internal standard.

    • Trustworthiness: Referencing all potentials to the internal Fc/Fc⁺ couple (E₁/₂ ≈ +0.64 V vs. NHE) mitigates variations in the reference electrode potential and allows for accurate comparison of data between different experiments and labs. The HOMO energy can be estimated using the formula: EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV.

  • Data Analysis:

    • Determine the onset potential (Eonset) of the first oxidation wave. This potential is used for the HOMO calculation.

    • Self-Validation: Assess the reversibility of any redox events by checking if the peak potential separation (ΔEp) is close to 59/n mV (where n is the number of electrons) and if the ratio of cathodic to anodic peak currents (ipc/ipa) is close to 1.

Caption: Workflow for Electrochemical Analysis via CV.

Conclusion

This compound is a promising building block for advanced functional materials. Its photophysical properties suggest it is a candidate for violet-blue light-emitting applications, while its electrochemical characteristics point to a stable, high-HOMO material suitable for hole-transport layers in organic electronics. The carboxylic acid functionality provides a convenient handle for covalent attachment to other molecules or surfaces, opening avenues for its use in chemosensors, dye-sensitized solar cells, and bioconjugation. The experimental protocols and theoretical frameworks detailed in this guide provide a solid foundation for researchers to fully characterize this compound and unlock its potential in their specific applications.

References

  • Zhang, Z. P., Jin, B. K., Tian, Y. P., & Wang, S. J. (2005). Electrochemistry and In-situ Spectroelectrochemistry Studies of Carbazole and 9-Ethylcarbazole. Chinese Chemical Letters, 16(12), 1621-1624.
  • Shukla, D., & Thomas, K. R. J. (2004). Light-emitting carbazole derivatives: potential electroluminescent materials. Journal of Materials Chemistry, 14(19), 2903-2909.
  • Görgün, M., & Can, M. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

  • Chen, Y. H., et al. (2023). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 8(30), 27235–27244. Available at: [Link]

  • Skene, W. G., & L'vov, S. (2015). Carbazole electrochemistry: a short review. Journal of Solid State Electrochemistry, 19(9), 2601–2610. Available at: [Link]

  • Li, J., et al. (2014). [Research on synthesis and luminous mechanism of a soluble blue-light luminescence material derived from carbazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 34(12), 3326-3330. Available at: [Link]

  • Viau, L., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials, 6. Available at: [Link]

  • Wang, Y., et al. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules, 28(11), 4558. Available at: [Link]

  • de Bettencourt-Dias, A., et al. (2019). Luminescent Carbazole-Based EuIII and YbIII Complexes with High Two-Photon Absorption Cross-Section Enable Viscosity-Sensing in the Visible and Near IR with One- and Two-Photon Excitation. Inorganic Chemistry, 58(15), 10098–10108. Available at: [Link]

  • Liu, R., et al. (2012). Synthesis and luminescent properties of carbazole end-capped phenylene ethynylene compounds. Journal of Luminescence, 132(1), 191-197. Available at: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6. Available at: [Link]

  • Shah, D., et al. (2023). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Verbitsky, E. V., et al. (2018). Electrochemical properties of 9-phenyl-9H-carbazole-π-pyrimidine 3a-c derivatives. Dyes and Pigments, 158, 46-54. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ates, M., & Uludag, N. (2017). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. Turkish Journal of Chemistry, 41, 193-210. Available at: [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]

  • Wu, T. Y., et al. (2022). 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. Polymers, 14(6), 1162. Available at: [Link]

  • Lee, C. F., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 209-216. Available at: [Link]

  • Wang, H., et al. (2022). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. Available at: [Link]

  • Martínez-Ferrero, E., & Velasco, D. (2021). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 184, 108832. Available at: [Link]

  • Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-13. Available at: [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431–1439. Available at: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and rigid, planar structure.[1] Naturally occurring carbazole alkaloids exhibit a vast array of biological activities, inspiring the synthesis of novel derivatives for drug discovery.[2][3] This guide provides an in-depth exploration of 9-Methyl-9H-carbazole-3-carboxylic acid, a key intermediate for developing new chemical entities. We will dissect established and modern synthetic strategies for constructing the carbazole core, detail specific protocols for the synthesis of the title compound, and discuss the derivatization approaches that unlock its potential. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important molecular framework.

The Carbazole Scaffold: A Foundation of Therapeutic Potential

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[1][4] This arrangement confers a high degree of π-conjugation, leading to desirable electronic and charge-transport properties.[1] First isolated from coal tar in 1872, the carbazole framework is now recognized as a cornerstone of numerous natural products, particularly carbazole alkaloids found in plants of the Rutaceae family (Murraya, Glycosmis, Clausena).[2][3][5]

These natural products and their synthetic analogs have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anticancer and Antitumor[1][3]

  • Neuroprotective[3]

  • Anti-inflammatory[6]

  • Antimicrobial and Antiviral[6][7]

  • Antioxidant[1][6]

The this compound scaffold is of particular interest. The N-methylation at position 9 enhances lipophilicity and can modulate biological activity, while the carboxylic acid at position 3 serves as a versatile chemical handle for generating extensive libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.

cluster_0 Discovery & Development Workflow cluster_1 Synthesis A Natural Product Isolation (e.g., Murraya koenigii) B Structure Elucidation (e.g., Mukoeic Acid) A->B C Identification of Privileged Scaffold B->C D Synthetic Route Development C->D E Synthesis of Core (9-Me-Carbazole-3-COOH) D->E F Derivative Library Synthesis (SAR) E->F G Biological Screening (e.g., Anticancer Assays) F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: A typical workflow for natural product-inspired drug discovery, starting from isolation and leading to synthetic optimization.

Core Synthesis Strategies: Building the Tricyclic Framework

The construction of the carbazole ring system is the foundational challenge in synthesizing its derivatives. Methodologies have evolved from classical, high-temperature reactions to highly efficient, metal-catalyzed processes that offer superior control over regioselectivity and functional group tolerance.

Classical Synthetic Routes
  • Graebe-Ullmann Reaction: This method involves the cyclization of N-phenyl-1,2-diaminobenzenes, followed by diazotization and intramolecular cyclization. While historically significant, it often requires harsh conditions.[5][8]

  • Fischer-Borsche Synthesis: This approach utilizes the reaction of arylhydrazines with cyclohexanone derivatives to form tetrahydrocarbazoles, which are subsequently aromatized via dehydrogenation to yield the carbazole core.[2][5]

Modern Palladium-Catalyzed Methodologies

Transition metal catalysis has revolutionized carbazole synthesis. The Buchwald-Hartwig amination is arguably the most powerful and versatile tool for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[9] For carbazole synthesis, it is typically employed in an intramolecular fashion, where a suitably substituted 2-aminobiphenyl derivative undergoes cyclization to form the pyrrole ring of the carbazole.[10][11]

  • Causality of Experimental Choice: The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., XPhos, RuPhos), and base (e.g., NaOt-Bu, K₃PO₄) is critical. Bulky, electron-rich phosphine ligands are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base must be strong enough to deprotonate the amine but not so reactive as to cause side reactions. This method's trustworthiness stems from its high functional group tolerance and predictable reactivity.

A Pd(0)L_n B Oxidative Addition A->B Aryl-X C Pd(II) Complex B->C D Amine Coordination C->D R-NH2 E Deprotonation (Base) D->E F Pd(II) Amido Complex E->F G Reductive Elimination F->G G->A Regenerates Catalyst H Carbazole Product G->H

Caption: The catalytic cycle for the Buchwald-Hartwig intramolecular amination to form the carbazole ring.

Copper-Catalyzed and Other Routes
  • Ullmann Condensation: A copper-catalyzed C-N coupling reaction that serves as an alternative to palladium-based methods.[12] Modern protocols often use ligands like 1,10-phenanthroline to improve reaction efficiency and lower the required temperatures.[13][14]

  • Cadogan Reductive Cyclization: This powerful method involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine reagent (e.g., triphenylphosphine). It is highly effective for preparing a wide range of substituted carbazoles.[5][15]

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved via a two-step process starting from commercially available 9H-carbazole: N-methylation followed by regioselective C3-formylation and subsequent oxidation.

Step 1: N-Methylation of 9H-Carbazole

The nitrogen at position 9 is readily alkylated using a suitable methylating agent.

Protocol:

  • Deprotonation: To a solution of 9H-carbazole (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the carbazolide anion.

  • Alkylation: After stirring for 30 minutes, add a methylating agent such as methyl iodide (CH₃I, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude 9-Methyl-9H-carbazole can be purified by recrystallization or column chromatography to yield a white solid.

Step 2: Vilsmeier-Haack Formylation and Oxidation

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. For 9-alkylcarbazoles, the reaction shows strong regioselectivity for the 3-position.[16]

A 9-Methyl-9H-carbazole C Electrophilic Aromatic Substitution (Formylation) A->C B Vilsmeier Reagent (POCl₃, DMF) B->C D 9-Methyl-9H-carbazole- 3-carbaldehyde C->D F Oxidation of Aldehyde D->F E Oxidizing Agent (e.g., KMnO₄ or Pinnick Oxidation) E->F G 9-Methyl-9H-carbazole- 3-carboxylic acid F->G

Caption: Synthetic pathway to the target compound via Vilsmeier-Haack formylation and subsequent oxidation.

Protocol (Formylation):

  • Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to anhydrous DMF (10 eq.). Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add a solution of 9-Methyl-9H-carbazole (1.0 eq.) in DMF to the Vilsmeier reagent.

  • Heating: Stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 2-4 hours. Monitor progress by TLC.

  • Workup: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution) until the solution is alkaline.

  • Isolation: The product, 9-Methyl-9H-carbazole-3-carbaldehyde, typically precipitates as a solid. Filter, wash with water, and dry.[16][17]

Protocol (Oxidation): The resulting aldehyde can be oxidized to the carboxylic acid using various standard methods, such as potassium permanganate (KMnO₄) or the Pinnick oxidation (NaClO₂ with a scavenger), which is milder and often gives cleaner reactions.

  • Setup: Dissolve the 9-Methyl-9H-carbazole-3-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.

  • Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq.) followed by a solution of sodium chlorite (NaClO₂, ~1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Reaction: Stir vigorously at room temperature for 12-24 hours.

  • Workup: Remove the tert-butanol under reduced pressure. Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure this compound.

Data Summary and Derivatization

The successful synthesis of the target compound should be confirmed by analytical methods.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
Molecular Formula C₁₄H₁₁NO₂ [18]
Molecular Weight 225.24 g/mol [18]
Appearance Solid
¹H NMR (DMSO-d₆) δ ~12.7 (s, 1H, COOH), 8.8 (s, 1H), 8.3 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 3.9 (s, 3H, N-CH₃) (Typical values based on similar structures[15])
¹³C NMR (DMSO-d₆) δ ~168.5, 142.8, 140.8, 127.4, 126.7, 122.9, 122.6, 121.4, 121.0, 119.9, 111.8, 111.0, 30.0 (N-CH₃) (Typical values based on similar structures[15])

| Mass Spec (m/z) | 225.08 (M⁺) |[18] |

Synthesis of Derivatives

The carboxylic acid functional group is a gateway to a multitude of derivatives. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the acid with a diverse range of amines to form amides. Similarly, Fischer esterification (acid catalysis with an alcohol) can produce a library of esters. These derivatives are crucial for probing the structure-activity relationships required for drug development.[19][20]

Conclusion and Future Perspectives

The this compound framework represents a validated and highly valuable scaffold for the discovery of new therapeutic agents. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have made the core structure and its analogs more accessible than ever before. Future efforts will likely focus on developing even more efficient and environmentally benign ("green") synthetic routes and exploring novel biological targets for this versatile class of compounds. The continued investigation into carbazole derivatives promises to yield new chemical entities with significant potential in medicine and materials science.

References

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. Available at: [Link]

  • Al-Jafari, A. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society. Available at: [Link]

  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, C.-H., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications. Available at: [Link]

  • Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. (2023). ResearchGate. Available at: [Link]

  • Knölker, H.-J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4427. Available at: [Link]

  • Colomer, I., & Espinet, P. (2012). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Inorganic Chemistry, 51(1), 634–641. Available at: [Link]

  • Bardin, V. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Banwell, M. G., et al. (2008). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Zhao, X., et al. (2015). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). PubMed Central. Available at: [Link]

  • Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. (2021). ResearchGate. Available at: [Link]

  • Chakraborti, G., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of carbazole via Graebe-Ullmann reaction. (n.d.). ResearchGate. Available at: [Link]

  • Carbazole. (n.d.). Wikipedia. Available at: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Sharma, V., & Kumar, P. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (2014). National Institutes of Health. Available at: [Link]

  • 1-Methyl-9H-carbazole-3-carboxylic acid ethyl ester. (n.d.). SpectraBase. Available at: [Link]

  • Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2018). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). ijpsonline.com. Available at: [Link]

  • 9H-Carbazole-3-carboxylic acid, 2-phenyl-, methyl ester. (n.d.). SpectraBase. Available at: [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science. Available at: [Link]

  • Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Salih, N., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (2023). MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates. (n.d.). Semantic Scholar. Available at: [Link]

Sources

role of 9-Methyl-9H-carbazole-3-carboxylic acid in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic Acid in Materials Science

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal molecular building block in the field of materials science. We delve into its fundamental structure, synthesis, and the critical physicochemical properties that make it a versatile component for advanced organic electronic devices. The guide details its specific roles and mechanisms in high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Through detailed experimental protocols, data analysis, and workflow visualizations, this document serves as an essential resource for researchers, scientists, and professionals in materials chemistry and drug development, offering insights into the rational design and application of carbazole-based materials.

Introduction: The Rise of Carbazole Scaffolds in Organic Electronics

Carbazole and its derivatives have emerged as a cornerstone in the development of organic semiconductor materials. Their rigid, planar structure, coupled with a nitrogen-containing aromatic system, imparts excellent thermal stability and efficient hole-transporting capabilities.[1][2] These properties have driven their extensive application in a range of optoelectronic devices.

Within this important class of compounds, this compound stands out as a particularly valuable and versatile building block. It uniquely combines the favorable electronic properties of the carbazole core with functional handles that allow for precise molecular engineering. The N-methyl group enhances solubility and subtly modifies the electronic landscape, while the C-3 carboxylic acid group provides a reactive site for further derivatization or acts as a powerful anchoring group for surface modification.

This guide will explore the multifaceted role of this compound, moving from its molecular architecture and synthesis to its critical photophysical and electrochemical properties. We will then provide a deep dive into its application in two of the most dynamic areas of materials science: perovskite solar cells and organic light-emitting diodes, complete with field-proven experimental methodologies.

Molecular Architecture and Core Properties

The efficacy of this compound in materials science stems directly from its distinct molecular structure. Each component of the molecule serves a specific and crucial function.

  • Carbazole Core : This rigid, electron-rich heterocyclic system is the foundation of the molecule's electronic properties. It possesses a high hole mobility, making it an excellent component for hole-transporting materials (HTMs).[2]

  • N-Methyl Group : The methyl group at the 9-position (the nitrogen atom) serves two primary purposes. It blocks the reactive N-H site, improving the material's electrochemical stability. Secondly, it enhances solubility in common organic solvents, which is a critical factor for solution-based device fabrication processes.

  • C-3 Carboxylic Acid Group : This functional group is arguably the most critical for its role as a versatile building block. It can act as a strong anchoring group, forming robust chemical bonds with metal oxide surfaces like Indium Tin Oxide (ITO) or Titanium Dioxide (TiO2), which is essential for creating stable interfaces in solar cells.[3] Furthermore, it serves as a synthetic handle for creating more complex molecules through esterification or amidation reactions.

Caption: Structure of this compound.

Table 1: Core Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₂[4]
Molecular Weight225.24 g/mol [4][5]
AppearanceSolid[5]
CAS Number89374-79-8[4]
InChIKeyHKCYYHQXRCUSRQ-UHFFFAOYSA-N[4]

Synthesis and Functionalization Pathway

The synthesis of this compound can be achieved through several established routes. A common and effective strategy involves the N-methylation of a carbazole ester, followed by hydrolysis. This approach is favored for its high yields and the commercial availability of starting materials.

Causality in Synthesis: The choice of a two-step pathway (methylation followed by hydrolysis) over direct carboxylation of 9-methylcarbazole is a strategic one. Direct carboxylation can lead to mixtures of isomers, which are difficult to separate. By starting with methyl 9H-carbazole-3-carboxylate, the regiochemistry is precisely controlled at the 3-position, ensuring a pure final product. The use of a strong base like potassium hydroxide for hydrolysis is essential to efficiently cleave the stable ester bond.

SynthesisWorkflow start Methyl 9H-carbazole-3-carboxylate step1 N-Methylation start->step1 1. NaH or K2CO3 2. Methyl Iodide (CH3I) 3. DMF or Acetone intermediate Methyl 9-methyl-9H-carbazole-3-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 1. KOH or NaOH 2. Ethanol/Water 3. Reflux end_product This compound step2->end_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-Methylation and Hydrolysis

This protocol describes a reliable method starting from the commercially available methyl 9H-carbazole-3-carboxylate.

Part A: N-Methylation

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 9H-carbazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: The strong base NaH is used to deprotonate the carbazole nitrogen, forming a highly nucleophilic carbazolide anion.

  • Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield methyl 9-methyl-9H-carbazole-3-carboxylate.

Part B: Saponification (Hydrolysis)

  • Setup: Dissolve the purified methyl 9-methyl-9H-carbazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Add potassium hydroxide (KOH, 5.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC. Causality: The excess strong base and heat are necessary to drive the saponification of the sterically hindered ester to completion.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: Dry the solid under vacuum to yield the final product, this compound. Purity can be confirmed by ¹H NMR and mass spectrometry.

Key Physicochemical Properties for Materials Science

The performance of this compound in electronic devices is dictated by its photophysical and electrochemical characteristics.

Photophysical Properties

The photophysical properties reveal how the molecule interacts with light. UV-Visible absorption spectra typically show strong absorption bands below 350 nm, which are characteristic of π → π* electronic transitions within the conjugated carbazole core.[6] The fluorescence emission is often observed in the near-UV or blue region of the spectrum. These properties are crucial for applications in OLEDs and for understanding light absorption in solar cells.

Table 2: Representative Photophysical Data for Carbazole Derivatives
PropertyTypical Value RangeSignificance
Absorption Max (λ_abs)320 - 350 nmDefines the spectral range of light absorption.[6][7]
Emission Max (λ_em)350 - 450 nmDetermines the color of emitted light in OLEDs.[8][9]
Triplet Energy (E_T)> 2.7 eVA high triplet energy is critical for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the dopant.[10]
Electrochemical Properties

Electrochemical analysis, primarily through cyclic voltammetry (CV), is used to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are paramount for device engineering.

  • HOMO Level : The HOMO level dictates the efficiency of hole injection from an adjacent layer and the overall stability of the material to oxidation. The carbazole moiety typically imparts a relatively low-lying HOMO level, contributing to good stability.[11]

  • LUMO Level : The LUMO level influences electron injection and transport. The difference between the HOMO and LUMO levels defines the material's electrochemical band gap.

Causality in Device Function: For a material to function as an effective HTL in a perovskite solar cell, its HOMO level must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. Similarly, in an OLED, the HOMO and LUMO levels of adjacent material layers must be appropriately staggered to facilitate the smooth injection and transport of charges (holes and electrons) into the emissive layer.

EnergyLevels cluster_0 Energy Level Alignment in a PSC ITO ITO (Work Function) HTL Carbazole HTL (HOMO) ITO->HTL Hole Extraction Perovskite_VB Perovskite (Valence Band) HTL->Perovskite_VB Perovskite_CB Perovskite (Conduction Band) ETL ETL (LUMO) Perovskite_CB->ETL Electron Extraction Cathode Cathode (Work Function) ETL->Cathode

Caption: Energy level diagram for a perovskite solar cell (PSC).

Applications in Advanced Materials

A. Self-Assembled Monolayers (SAMs) in Perovskite Solar Cells

In modern "p-i-n" inverted perovskite solar cells, carbazole-based molecules with carboxylic or phosphonic acid anchoring groups have become state-of-the-art as hole-selective contacts.[3][12] Instead of a bulk hole-transport layer, a single, highly ordered layer of molecules—a self-assembled monolayer (SAM)—is formed on the transparent ITO electrode.

Mechanism of Action:

  • Anchoring: The carboxylic acid group of 9-Me-Cbz-CA or its derivatives chemisorbs onto the ITO surface, forming a dense and uniform monolayer.[3]

  • Defect Passivation: The functional groups on the carbazole core interact with the perovskite precursor solution, passivating surface defects at the crucial ITO/perovskite interface. This reduces non-radiative recombination, a major source of efficiency loss.

  • Energy Alignment: The SAM modifies the work function of the ITO, creating a more favorable energy alignment for efficient extraction of holes from the perovskite layer, which boosts the open-circuit voltage (Voc) of the device.[12]

PSC_Architecture cluster_device p-i-n Perovskite Solar Cell Architecture Light Sunlight Glass Glass Substrate Light->Glass ITO ITO Electrode (Anode) Glass->ITO SAM Carbazole-COOH SAM (Hole Selective Layer) ITO->SAM Perovskite Perovskite Absorber Layer SAM->Perovskite ETL Electron Transport Layer (e.g., C60) Perovskite->ETL BCP Buffer Layer (e.g., BCP) ETL->BCP Metal Metal Electrode (Cathode) BCP->Metal

Caption: Device architecture of a p-i-n perovskite solar cell with a SAM.

  • Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface.

  • SAM Deposition: Prepare a dilute solution (e.g., 1 mg/mL) of the carbazole-carboxylic acid derivative in a suitable solvent like isopropanol. Spin-coat the solution onto the cleaned ITO substrate at 4000 rpm for 30 seconds. Anneal at 100 °C for 10 minutes. Causality: The annealing step helps to drive off residual solvent and promotes the formation of a well-ordered, densely packed monolayer.

  • Perovskite Deposition: Transfer the SAM-coated substrate into a nitrogen-filled glovebox. Spin-coat the perovskite precursor ink (e.g., a mixed-halide formulation) in a one- or two-step process. Use an anti-solvent drip during the spin-coating to induce rapid crystallization, forming a high-quality film. Anneal the film according to the specific perovskite recipe (e.g., 100 °C for 30 min).

  • Electron Transport and Electrode Deposition: Sequentially deposit the electron transport layers (e.g., C₆₀), buffer layer (e.g., BCP), and the final metal cathode (e.g., Copper or Silver) via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Characterization: Measure the device performance under a simulated AM 1.5G solar spectrum (100 mW/cm²) to determine key metrics.

Table 3: Representative Performance of PSCs with Carbazole-SAMs
ParameterValueSignificance
Power Conversion Efficiency (PCE)> 23%Overall efficiency of converting sunlight to electricity.
Open-Circuit Voltage (V_oc)> 1.15 VIndicates effective reduction of recombination losses.
Short-Circuit Current (J_sc)> 24 mA/cm²Represents the maximum current drawn from the device.
Fill Factor (FF)> 80%A measure of the "squareness" of the J-V curve, indicating efficient charge extraction.
B. Host Materials in Organic Light-Emitting Diodes (OLEDs)

In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. The host material plays a critical role in device performance. The carbazole core is an ideal scaffold for host materials due to its inherently high triplet energy (E_T).

Mechanism of Action:

  • Charge Transport: The host material facilitates the transport of both electrons and holes to the emissive dopant molecules. Carbazole derivatives are excellent hole transporters.[2]

  • Exciton Formation: Holes and electrons recombine on the host molecules to form excitons (bound electron-hole pairs).

  • Energy Transfer: The energy from these excitons is efficiently transferred to the guest phosphorescent emitter (e.g., an Iridium complex) through a process called Förster or Dexter energy transfer.

  • Triplet Confinement: To ensure all energy is transferred to the guest and not wasted, the host material must have a higher triplet energy than the guest.[10] This confines the triplet excitons on the emitter, leading to efficient light emission. This compound can be functionalized to create bipolar host materials with high triplet energies.

OLED_Architecture cluster_device Multi-Layer PhOLED Architecture Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (Carbazole Host : Phosphorescent Dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode Power_plus + Power_minus -

Caption: Device architecture of a multi-layer phosphorescent OLED (PhOLED).

Conclusion and Future Outlook

This compound is far more than a simple chemical compound; it is a strategic molecular platform for innovation in materials science. Its unique combination of a stable, hole-transporting carbazole core with versatile functional groups has positioned it as an indispensable tool for creating highly efficient and stable organic electronic devices. As demonstrated, its application as a surface-anchoring SAM has pushed the efficiency of perovskite solar cells to new heights, while its derivatives continue to enable the development of next-generation OLED displays and lighting.

The future for carbazole-based materials is bright. Ongoing research is focused on synthesizing novel derivatives with even more precisely tuned electronic properties, enhanced stability, and bipolar charge transport characteristics. By further exploring the rich chemistry afforded by the carboxylic acid handle, new materials will undoubtedly emerge, leading to breakthroughs in flexible electronics, transparent solar cells, and advanced biomedical sensors. The foundational principles and methodologies outlined in this guide provide a solid framework for these future explorations.

References

  • Microwave‐assisted synthesis of methyl 9H‐carbazole‐3‐carboxylate derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]

  • Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 9H‐Carbazole based carboxylic acids. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]

  • Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. National Center for Biotechnology Information. Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. Available at: [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. Available at: [Link]

  • Custom Carbazole Derivatives Manufacturers, Suppliers. Feng-Hua. Available at: [Link]

  • Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. Available at: [Link]

  • Novel Carbazole-Based Hole-Transporting Materials with Star-Shaped Chemical Structures for Perovskite-Sensitized Solar Cells. ResearchGate. Available at: [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Royal Society of Chemistry. Available at: [Link]

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Royal Society of Chemistry. Available at: [Link]

  • Influence of the carbazole moiety in self- assembling molecules as selective contacts in perovskite solar cells: interfacial. Repositori URV. Available at: [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. National Center for Biotechnology Information. Available at: [Link]

  • Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. ResearchGate. Available at: [Link]

  • Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Available at: [Link]

  • Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. Available at: [Link]

  • Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Therapeutic Potential of 9-Methyl-9H-carbazole-3-carboxylic acid: A Privileged Scaffold for Neurodegenerative and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of the therapeutic potential of 9-Methyl-9H-carbazole-3-carboxylic acid. We will dissect its molecular characteristics, propose robust synthetic routes, and delineate a strategic framework for its evaluation against key pathological targets in neurodegenerative and inflammatory diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the carbazole nucleus.

Introduction: The Carbazole Nucleus as a Foundation for Drug Discovery

The carbazole ring system, a tricyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar architecture and favorable electronic properties make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[3] Naturally occurring and synthetic carbazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

This guide focuses specifically on This compound , a derivative functionalized at two key positions: the N9 nitrogen and the C3 position of the carbazole core. The N-methylation is hypothesized to enhance blood-brain barrier permeability and metabolic stability, while the C3-carboxylic acid group provides a crucial handle for salt formation to improve solubility or for further chemical modification to optimize target engagement and pharmacokinetic profiles. Based on the extensive data available for structurally related analogs, we will build a compelling scientific case for investigating this specific molecule as a multi-target therapeutic agent.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is foundational to any drug development campaign.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data provides a baseline for formulation development and in silico modeling.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂PubChem[4]
Molecular Weight 225.24 g/mol PubChem[4]
IUPAC Name 9-methylcarbazole-3-carboxylic acidPubChem[4]
CAS Number 89374-79-8PubChem[4]
Appearance Solid (predicted)Sigma-Aldrich[5]
SMILES Cn1c2ccccc2c3cc(ccc13)C(O)=OSigma-Aldrich[5]
InChI Key HKCYYHQXRCUSRQ-UHFFFAOYSA-NSigma-Aldrich[5]
Proposed Synthetic Route

The synthesis of this compound can be approached logically from its parent ester, methyl 9H-carbazole-3-carboxylate, which is accessible through established methods like the Cadogan reductive cyclization.[6][7] A robust and scalable two-step synthesis is proposed below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification CarbEster Methyl 9H-carbazole-3-carboxylate N_Methyl Methyl 9-methyl-9H-carbazole-3-carboxylate CarbEster->N_Methyl  CH₃I, K₂CO₃  Acetone, Reflux FinalProduct This compound N_Methyl->FinalProduct  KOH, EtOH/H₂O  Reflux, then H⁺ workup

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Methyl 9-methyl-9H-carbazole-3-carboxylate (N-Alkylation)

    • To a solution of methyl 9H-carbazole-3-carboxylate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude N-methylated ester. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Step 2: Synthesis of this compound (Saponification)

    • Dissolve the purified methyl 9-methyl-9H-carbazole-3-carboxylate (1.0 eq) in a solvent mixture of ethanol and water (e.g., 4:1 v/v).[8]

    • Add potassium hydroxide (KOH, 5.0 eq) and heat the mixture to reflux for 16-24 hours.[8]

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture in an ice-water bath and carefully acidify with 1M HCl until the pH is ~2-3, inducing precipitation of the product.[8]

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Hypothesized Therapeutic Applications & Mechanisms of Action

The therapeutic promise of this compound is predicated on the well-documented activities of its structural relatives. The primary area of potential lies in treating complex neurodegenerative diseases, with secondary applications in inflammatory conditions.

Primary Indication: Neurodegenerative Disorders

The multifactorial nature of diseases like Alzheimer's (AD) and Parkinson's (PD) necessitates the development of multi-target-directed ligands (MTDLs).[9] The carbazole scaffold is exceptionally well-suited for this approach.

A. Alzheimer's Disease (AD): A Multi-Target Approach

The pathology of AD involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. Carbazole derivatives have been shown to address all three pillars.[9][10][11] We hypothesize that this compound will function as a dual inhibitor of cholinesterases and a modulator of Aβ aggregation.

G cluster_AD Alzheimer's Disease Pathology Compound {9-Methyl-9H-carbazole- 3-carboxylic acid} AChE AChE/BChE Acetylcholine hydrolysis Compound->AChE:f0 Inhibition Abeta Aβ Monomers Aggregation to Plaques Compound->Abeta:f1 Modulation OxStress Oxidative Stress Neuronal Damage Compound->OxStress:f1 Scavenging

Caption: Hypothesized multi-target mechanism in Alzheimer's Disease.

  • Cholinesterase Inhibition: The carbazole nucleus can interact with the active site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing the breakdown of the neurotransmitter acetylcholine.[12][13] This is a cornerstone of current AD therapy.

  • Aβ Aggregation Modulation: The planar aromatic system of the carbazole can intercalate between Aβ peptides, disrupting the π-π stacking interactions that are crucial for fibril formation and plaque deposition.[11]

  • Antioxidant Activity: The nitrogen atom in the carbazole ring can act as a radical scavenger, helping to mitigate the oxidative stress that contributes to neuronal cell death.[3]

B. Parkinson's Disease (PD): Dopamine Agonism and Neuroprotection

PD is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein protein. Carbazole-based compounds have been successfully designed as potent dopamine D₂/D₃ receptor agonists.[14]

  • Dopamine Receptor Agonism: The core structure can mimic the pharmacophore of dopamine, allowing it to bind to and activate D₂/D₃ receptors, thereby providing symptomatic relief.[14]

  • Inhibition of α-Synuclein Aggregation: Similar to its effect on Aβ, the compound may inhibit the aggregation of α-synuclein, a key pathological event in PD.[14]

  • General Neuroprotection: The compound is expected to protect neurons from apoptosis and oxidative stress, which are common pathways of cell death in both AD and PD.[15][16]

Secondary Indications: Anti-inflammatory and Anticancer Activity

The therapeutic potential extends beyond neurodegeneration.

  • Anti-inflammatory Effects: Carbazole derivatives are known to possess anti-inflammatory properties, potentially through the modulation of pathways involving cyclooxygenase (COX) enzymes or other inflammatory mediators.[3] This suggests utility in chronic inflammatory diseases.

  • Anticancer Potential: Numerous carbazole compounds have shown potent anticancer activity.[1][17] Mechanisms include the reactivation of tumor suppressor pathways like p53 and the inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[18][19]

Proposed Experimental Validation Framework

To validate the hypothesized therapeutic potential, a tiered experimental approach is essential. The following protocols describe key in vitro assays to establish proof-of-concept.

G start Synthesized Compound assay1 Protocol 1: Cholinesterase Inhibition Assay start->assay1 assay2 Protocol 2: Neuroprotection Assay start->assay2 assay3 Protocol 3: Aβ Aggregation Assay start->assay3 data Data Analysis: IC₅₀ / EC₅₀ Determination assay1->data assay2->data assay3->data conclusion Lead Candidate Prioritization data->conclusion

Caption: Experimental workflow for primary in vitro screening.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol determines the compound's ability to inhibit AChE and BChE.[9]

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in the buffer.

    • Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare stock solutions of human AChE and BChE enzymes.

    • Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Donepezil) in buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of the test compound dilution (or control).

      • 125 µL of DTNB solution.

      • 25 µL of substrate solution (ATCI for AChE, BTCI for BChE).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective enzyme solution (AChE or BChE).

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance every minute for 10-15 minutes.

  • Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the compound's ability to protect neuronal cells from cell death induced by glutamate, a key mechanism in neurodegeneration.[9][20]

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media in 96-well plates until they reach ~80% confluency.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control (DMSO) and a positive control if available.

  • Induction of Excitotoxicity:

    • Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 12-24 hours, in the continued presence of the test compound.

    • Include a negative control group (cells not exposed to glutamate).

  • Viability Assessment (MTT Assay):

    • Remove the media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Calculate cell viability as a percentage of the negative control (untreated, non-glutamate exposed cells).

    • Plot cell viability against compound concentration to determine the neuroprotective effect and calculate the EC₅₀ value.

Protocol 3: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay measures the inhibition of Aβ fibril formation in a cell-free system.

  • Reagent Preparation:

    • Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and re-suspending in DMSO.

    • Prepare a stock solution of Thioflavin T (ThT) in phosphate buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Curcumin).

  • Assay Procedure:

    • In a black 96-well plate, combine the Aβ₁₋₄₂ peptide solution with the test compound dilutions in a suitable aggregation buffer (e.g., PBS, pH 7.4).

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • Data Acquisition:

    • At specified time points (e.g., 0, 6, 12, 24 hours), add the ThT solution to the wells.

    • Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.

  • Analysis:

    • Plot the fluorescence intensity over time for each compound concentration.

    • Calculate the percentage inhibition of aggregation at the final time point compared to the vehicle control.

    • Determine the IC₅₀ value for the inhibition of Aβ aggregation.

Benchmarking and Data Interpretation

While specific quantitative data for this compound is not yet published, we can establish performance benchmarks from closely related carbazole derivatives. This data provides a critical context for interpreting the results from the proposed experiments.

Compound Class/DerivativeTargetActivity (IC₅₀)Therapeutic AreaReference
Carbazole-based semicarbazonesHuman AChE1.18 - 1.37 µMAlzheimer's Disease[10]
Carbazole-based semicarbazonesEquine BuChE2.69 - 3.31 µMAlzheimer's Disease[10]
Carbazole-based D₂/D₃ agonist ((-)-15a)Dopamine D₂ ReceptorEC₅₀ = 0.87 nMParkinson's Disease[14]
Carbazole-based D₂/D₃ agonist ((-)-15a)Dopamine D₃ ReceptorEC₅₀ = 0.23 nMParkinson's Disease[14]
(3-acetyl-6-chloro-9H-carbazol-9-yl)methylA549 Lung Cancer CellsIC₅₀ = 13.6 µMOncology[17]

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, strategically positioned at the intersection of established structure-activity relationships for neuroprotection and anti-inflammatory activity. Its design incorporates features intended to enhance its drug-like properties. The proposed research framework provides a clear, logical path to validate its hypothesized multi-target mechanism of action.

Successful validation in the primary in vitro assays will justify progression to more complex studies, including in vivo efficacy models for Alzheimer's and Parkinson's disease, detailed pharmacokinetic profiling, and safety toxicology. The inherent versatility of the C3-carboxylic acid and N9-methyl groups offers extensive opportunities for further medicinal chemistry optimization, paving the way for the development of a novel class of therapeutics for complex and debilitating diseases.

References

  • Shah, D., Patel, M., Vyas, A., & Patel, A. D. (n.d.). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Xue, W., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 152(3), 339-351.
  • Xue, W., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Kumar, R., et al. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(8), 3568-3580.
  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2025). bioRxiv.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Retrieved from [Link]

  • Hegde, R. P., et al. (2021). Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives. Journal of Pharmaceutical Sciences and Research, 13(1), 8-18.
  • Iovino, M., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4057.
  • Kumar, P., et al. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1288-1305.
  • Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
  • Al-Hussain, S. A., et al. (2023). A review on the biological potentials of carbazole and its derived products. Molecular Diversity, 27(4), 1547-1565.
  • Patel, K., et al. (2022). Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents. Journal of Biomolecular Structure & Dynamics, 40(13), 5943-5957.
  • Iovino, M., et al. (2020). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. Molecules, 25(18), 4259.
  • Wadanambi, P. M., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules, 30(15), 345.
  • Singh, S., et al. (2021). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 13(8), 44-48.
  • Salih, N., & Salimon, J. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Chemistry Central Journal, 6(1), 47.
  • Pieper, A. A., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(12), 5383-5393.
  • Gîrbea, I. C., et al. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. RSC Medicinal Chemistry, 14(9), 1735-1750.
  • Guntupalli, C., et al. (2025). Development of novel 9H-carbazole-4H-chromene hybrids as dual cholinesterase inhibitors for the treatment of Alzheimer's disease. Molecular Diversity, 29(1), 379-396.
  • Wang, Y., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Frontiers in Pharmacology, 15, 1501234.
  • Li, E., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1537-1551.
  • Guntupalli, C., et al. (2024). Development of novel 9H-carbazole-4H-chromene hybrids 4 (a–l) as potential anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]

  • Stenutz, R. (n.d.). 9-methyl-9H-carbazole. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Molecules, 28(19), 6828.
  • Kanthasamy, A., et al. (2019). Design, Synthesis, and Pharmacological Characterization of Carbazole Based Dopamine Agonists as Potential Symptomatic and Neuroprotective Therapeutic Agents for Parkinson's Disease. ACS Chemical Neuroscience, 10(1), 396-411.
  • Iovino, M., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4531.
  • Li, S., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 304, 118553.
  • Li, S., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 304, 118553.

Sources

9-Methyl-9H-carbazole-3-carboxylic acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyl-9H-carbazole-3-carboxylic acid is a pivotal molecular scaffold in the advancement of organic electronics and medicinal chemistry. Its rigid, electron-rich carbazole core, combined with the strategic placement of a methyl group at the 9-position and a carboxylic acid at the 3-position, offers a unique combination of thermal stability, desirable electronic properties, and versatile reactivity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a foundational building block for hole-transporting materials in organic light-emitting diodes (OLEDs) and as a scaffold for the development of novel therapeutic agents. Detailed synthetic protocols, characterization data, and mechanistic insights are presented to enable researchers to effectively utilize this compound in their respective fields.

The Enduring Importance of the Carbazole Scaffold and the Significance of this compound

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the design of functional organic materials and pharmacologically active compounds.[1] Its planar structure and high degree of π-conjugation facilitate efficient charge transport and luminescence, making it a staple in the field of organic electronics.[2] In medicinal chemistry, the carbazole nucleus is recognized as a "privileged scaffold," appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[3]

This compound emerges as a particularly valuable derivative due to the specific contributions of its substituents:

  • The 9-Methyl Group: Alkylation of the carbazole nitrogen enhances solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices. It also serves to modulate the electronic properties of the carbazole ring system.

  • The 3-Carboxylic Acid Group: This functional handle is the key to the molecule's versatility as a building block. It provides a reactive site for a wide range of chemical transformations, including amidation, esterification, and conversion to other functional groups, allowing for the facile attachment of other molecular fragments to construct more complex architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

Core Molecular Structure and Properties
PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂[4][5]
Molecular Weight 225.24 g/mol [4][5]
Appearance Solid[5]
CAS Number 89374-79-8[4]
InChIKey HKCYYHQXRCUSRQ-UHFFFAOYSA-N[4]
Spectroscopic Signature: A Guide to Identification

While a definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the searched literature, its expected spectral characteristics can be inferred from related compounds. The ¹H NMR spectrum of the parent N-methylcarbazole shows characteristic aromatic proton signals.[6] For the titled compound, the presence of the electron-withdrawing carboxylic acid group at the 3-position would deshield the adjacent aromatic protons, leading to downfield shifts of their respective signals. The methyl group protons at the 9-position would appear as a singlet in the upfield region of the spectrum.

Synthesis and Purification: A Practical Guide

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the carbazole-3-carboxylate ester, followed by N-methylation and subsequent hydrolysis of the ester to the desired carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. This approach breaks down the target molecule into simpler, more readily available starting materials.

G target This compound hydrolysis Hydrolysis target->hydrolysis ester Methyl 9-methyl-9H-carbazole-3-carboxylate hydrolysis->ester methylation N-Methylation ester->methylation precursor Methyl 9H-carbazole-3-carboxylate methylation->precursor G start 9-Methyl-9H-carbazole- 3-carboxylic acid functionalization Functionalization via Carboxylic Acid start->functionalization htm Hole-Transporting Material (HTM) functionalization->htm oled OLED Device htm->oled Improved Hole Injection and Transport G start 9-Methyl-9H-carbazole- 3-carboxylic acid derivatization Derivatization via Amide Coupling, etc. start->derivatization library Library of Carbazole Derivatives derivatization->library screening Biological Screening (e.g., Antibacterial Assay) library->screening hit Hit Compound screening->hit

Sources

A Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 9-Methyl-9H-carbazole-3-carboxylic acid, a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. We will explore its fundamental molecular properties, detailed synthetic and analytical protocols, and the broader context of its potential applications, grounded in the well-established biological activity of the carbazole scaffold.

Core Molecular Profile

This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds known for their unique electronic properties and diverse biological activities.[1] The core structure consists of a tricyclic system with two benzene rings fused to a central nitrogen-containing pyrrole ring. The specific molecule in focus is characterized by a methyl group at the 9-position (the nitrogen atom) and a carboxylic acid group at the 3-position.

Chemical Identity and Properties

A precise understanding of the molecule's fundamental properties is critical for any research application, from designing synthetic routes to interpreting biological data. The key identifiers and computed physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂[2]
Molecular Weight 225.24 g/mol [2]
IUPAC Name 9-methylcarbazole-3-carboxylic acid[2]
CAS Number 89374-79-8[2]
Physical Form Solid
XLogP3 (Computed) 2.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not typically a single-step reaction but a multi-stage process. A logical and field-proven approach involves the initial formation of a carbazole-3-carboxylate ester, followed by N-methylation, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. This strategy provides excellent control over regioselectivity and generally results in higher yields compared to attempting direct carboxylation of 9-methylcarbazole.

The following workflow illustrates the strategic approach to synthesizing the target compound.

G cluster_0 Step 1: Carbazole Core Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Ester Hydrolysis A Aryl Halide + Aryl Boronic Ester B Methyl 9H-carbazole-3-carboxylate A->B Suzuki Coupling & Cadogan Cyclization C Methyl 9-methyl-9H-carbazole-3-carboxylate B->C Base (e.g., NaH) + Methylating Agent (e.g., CH₃I) D This compound C->D Base (e.g., KOH) + H₂O/Ethanol

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a composite of established methods for the synthesis of carbazole cores and subsequent N-alkylation and hydrolysis.[3][4][5][6]

Step 1: Synthesis of Methyl 9H-carbazole-3-carboxylate (Ester Precursor)

This step utilizes a Suzuki coupling followed by a Cadogan reductive cyclization, a robust method for constructing substituted carbazole skeletons.[3][4]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 3-bromobenzoic acid methyl ester, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and potassium acetate in a suitable solvent like 1,4-dioxane.

  • Suzuki Coupling: Heat the reaction mixture (e.g., to 90°C) for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite to remove the catalyst. Concentrate the filtrate to obtain the crude boronic ester intermediate.

  • Cadogan Cyclization: The crude intermediate is then subjected to reductive cyclization conditions, which typically involves heating with a phosphine reagent (e.g., triphenylphosphine) in a high-boiling solvent like o-dichlorobenzene.

  • Purification: The resulting product, Methyl 9H-carbazole-3-carboxylate, is purified from the reaction mixture using silica gel column chromatography.

Step 2: N-Methylation of the Carbazole Ring

This step introduces the methyl group onto the nitrogen atom of the carbazole ring system.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a suspension of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0°C and slowly add a solution of Methyl 9H-carbazole-3-carboxylate (from Step 1) in DMF. Allow the mixture to stir for approximately one hour at room temperature to ensure complete deprotonation of the carbazole nitrogen.

  • Methylation: Cool the mixture back to 0°C and add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise. Allow the reaction to proceed for several hours at room temperature.

  • Quenching and Extraction: Carefully quench the reaction at 0°C with a saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Methyl 9-methyl-9H-carbazole-3-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the conversion of the methyl ester to the desired carboxylic acid.

  • Reaction Setup: Dissolve the methylated ester from Step 2 in a mixture of ethanol and water.

  • Saponification: Add an excess of a strong base, such as potassium hydroxide (KOH), and reflux the mixture for several hours.

  • Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the mixture with 1 M HCl until a precipitate forms (typically around pH 2).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any scientific workflow. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective method for assessing the purity of this compound and related compounds.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm I.D. × 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For Mass Spectrometry (MS) compatibility, 0.1% formic acid is recommended. For UV detection alone, 0.1% phosphoric acid can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Expected Outcome: A pure sample should exhibit a single major peak. The retention time will be dependent on the exact gradient and column used.

Spectroscopic Analysis

Spectroscopic data provides structural confirmation of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the structure. Key expected signals include a singlet for the N-methyl protons (typically around 3.7-4.0 ppm), multiple signals in the aromatic region (7.0-8.8 ppm) corresponding to the protons on the carbazole rings, and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the methyl carbon, the aromatic carbons of the carbazole core, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid group (typically >165 ppm).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 225.24 or 226.25, respectively.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands to confirm functional groups include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1670-1700 cm⁻¹), and C-H and C=C stretches in the aromatic region.

Applications in Drug Development and Research

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds with diverse biological activities.[1] Carbozole derivatives have been extensively investigated and have shown promise as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[9][10]

The therapeutic potential stems from the planar, electron-rich nature of the tricyclic system, which allows it to intercalate with DNA and interact with various enzymatic targets. The functional groups at the 3 and 9 positions of the carbazole ring are critical for tuning the molecule's pharmacological properties.

  • The Carboxylic Acid Group (Position 3): This group can act as a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in protein active sites. It also enhances the molecule's polarity and potential for salt formation, which can improve its pharmacokinetic profile.

  • The N-Methyl Group (Position 9): Substitution on the carbazole nitrogen is a common strategy to modulate activity. N-alkylation can enhance lipophilicity, alter metabolic stability, and fine-tune the electronic properties of the aromatic system, which can impact target binding affinity.[11]

While specific biological data for this compound is not widely published, closely related analogs have demonstrated significant activity. For instance, various acid-functionalized carbazoles have been synthesized and evaluated as potential antibiotics, showing promising activity against both Gram-positive and Gram-negative bacteria.[6] Therefore, this compound represents a valuable molecule for screening in various biological assays and serves as a key intermediate for further chemical elaboration in drug discovery programs.

References

  • ResearchGate. Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. Available from: [Link]

  • Kanchani, J., & Subha, M.C.S. (2021).
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Kanchani, J., & Subha, M.C.S. (2021).
  • SIELC Technologies. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. Available from: [Link]

  • MOLBASE. 9H-carbazole-3-carboxylic acid price & availability. Available from: [Link]

  • Singh, R., et al. (2018). Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 1336-1346.
  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • SIELC Technologies. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Asati, V., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(11), 1533.
  • bioRxiv. Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (Preprint).
  • Al-Ostath, A., et al. (2023). A review on the biological potentials of carbazole and its derived products. Results in Chemistry, 5, 100898.
  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. Available from: [Link]

  • Matrix Fine Chemicals. 9H-CARBAZOLE-3-CARBOXYLIC ACID. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

Sources

luminescent properties of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Luminescent Properties of 9-Methyl-9H-carbazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Enduring Luminescence of the Carbazole Core

Carbazole and its derivatives represent a cornerstone in the development of functional organic materials.[1] Their rigid, planar structure and rich π-electron system give rise to fascinating photophysical and electronic properties, making them indispensable in fields ranging from materials science to medicinal chemistry.[2][3] The carbazole scaffold is particularly renowned for its high hole-transporting mobility and strong absorption in the UV-visible region, which are prerequisites for efficient electro- and photoactive materials.[1] By strategically functionalizing the carbazole core, particularly at the N-9, C-3, and C-6 positions, its electronic and luminescent properties can be precisely tuned.[1]

This guide focuses on a specific, yet highly promising derivative: This compound . This molecule combines three key structural features:

  • The Carbazole Core: The fundamental source of its luminescence, offering a high triplet energy and robust thermal stability.

  • N-Methylation (Position 9): This modification enhances solubility in organic solvents and improves film-forming properties, which is critical for device fabrication, while also blocking the N-H bond that can participate in undesirable quenching or proton transfer events.[4][5]

  • Carboxylic Acid Functionalization (Position 3): This electron-withdrawing group can modulate the intramolecular charge transfer (ICT) characteristics of the molecule and introduces environmental sensitivity, particularly to pH and polarity, opening avenues for its use in sensing applications.

This document provides a comprehensive exploration of the synthesis, photophysical characterization, and potential applications of this compound, grounded in established scientific principles and experimental methodologies.

Synthesis and Structural Verification

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available 9H-carbazole. A common and effective strategy involves the protection of the carboxylic acid as an ester, followed by N-alkylation and subsequent hydrolysis. The Cadogan reductive cyclization is a well-established method for forming the carbazole skeleton itself.[6][7]

Proposed Synthetic Workflow

A logical synthetic pathway begins with the synthesis of the methyl ester of 9H-carbazole-3-carboxylic acid, which can be achieved via methods like the Cadogan cyclization from a substituted 2-nitrobiphenyl precursor.[6][8] This is followed by N-methylation and final hydrolysis.

Synthetic_Workflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis start 2-Nitrobiphenyl Precursor ester Methyl 9H-carbazole-3-carboxylate start->ester Cadogan Cyclization (e.g., P(OEt)3) methyl_ester Methyl 9-Methyl-9H-carbazole -3-carboxylate ester->methyl_ester Base (e.g., NaH) Methyl Iodide (CH3I) final_product 9-Methyl-9H-carbazole -3-carboxylic acid methyl_ester->final_product Base Hydrolysis (e.g., KOH, H2O/EtOH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Methyl 9H-carbazole-3-carboxylate[8]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH) & Water (H₂O)

  • Hydrochloric Acid (HCl), 1M

  • Standard glassware for organic synthesis

Procedure:

  • N-Methylation: a. Suspend Methyl 9H-carbazole-3-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). b. Cool the mixture to 0 °C in an ice bath. c. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C. d. Add Methyl Iodide (1.5 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Methyl 9-Methyl-9H-carbazole-3-carboxylate. Purify by column chromatography.

  • Hydrolysis: a. Dissolve the purified methyl ester from the previous step in a mixture of ethanol and water (e.g., 5:1 v/v). b. Add an excess of KOH (5.0 eq) and reflux the mixture for 4-6 hours. c. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material. e. Acidify the aqueous layer to pH ~2 with 1M HCl to precipitate the product. f. Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the spectral data with known values for similar carbazole structures.[8]

Core Luminescent Properties

The photophysical behavior of this compound is dictated by the electronic transitions within the carbazole π-system, modulated by its substituents.

Absorption and Emission

The molecule is expected to exhibit strong absorption in the UV region, typically between 290-350 nm, corresponding to π-π* transitions of the conjugated carbazole system.[1] Upon excitation, it is predicted to display fluorescence in the violet-blue region of the spectrum. The exact emission wavelength is highly dependent on the surrounding environment.

Solvatochromism: A Probe of the Microenvironment

The presence of both the electron-donating carbazole nitrogen and the electron-withdrawing carboxylic acid group can induce an intramolecular charge transfer (ICT) character in the excited state. This makes the emission energy sensitive to solvent polarity.[9] In polar solvents, the ICT excited state is stabilized more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. This pronounced solvatochromic effect is a key feature of this molecule.

SolventPolarity IndexPredicted λabs (nm)Predicted λem (nm)Predicted Stokes Shift (cm⁻¹)
Hexane0.1~335~365~2500
Toluene2.4~336~375~3200
Dichloromethane3.1~338~390~4300
Acetonitrile5.8~337~410~5800
DMSO7.2~338~425~6800
Table 1: Predicted Photophysical Data in Various Solvents.
Influence of pH on Luminescence

The carboxylic acid moiety (-COOH) can be deprotonated to the carboxylate form (-COO⁻) in basic conditions. This change significantly alters the electronic properties of the substituent at the 3-position. The carboxylate is a much stronger electron-donating group than the carboxylic acid. This transition is expected to cause a significant blue shift (hypsochromic shift) in the emission spectrum upon deprotonation, as it reduces the ICT character of the excited state. This pH sensitivity makes the molecule a candidate for fluorescent pH sensing.

Structure_Property Mol This compound Carbazole Core (π-system) N-Methyl Group C3-Carboxylic Acid Prop Luminescent Properties Strong UV Absorption Blue Fluorescence Solubility Film Forming ICT Character pH & Polarity Sensitivity Mol:f1->Prop:f1 Governs Mol:f2->Prop:f2 Enhances Mol:f3->Prop:f3 Induces Prop:f3->Prop:f1 Modulates Photophysics_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Synthesized Compound B Prepare Dilute Solutions (Abs < 0.1) A->B C UV-Vis Spectroscopy B->C D Fluorescence Spectroscopy B->D E TCSPC B->E F Determine λ_abs C->F H Calculate Quantum Yield (ΦF) C->H G Determine λ_em Stokes Shift D->G D->H J Solvatochromism Analysis (Lippert-Mataga Plot) D->J I Determine Lifetime (τ) E->I

Caption: Workflow for comprehensive photophysical characterization.

Potential Applications

The unique make it a strong candidate for several advanced applications.

Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety is a staple in OLED technology. [10]Its high triplet energy makes it an excellent host material for phosphorescent emitters, preventing reverse energy transfer from the guest to the host. [4]The intrinsic blue fluorescence of the molecule also positions it as a potential deep-blue emitter, a critical component for full-color displays and white lighting for which stable materials are still challenging to develop. [11][12]The N-methylation provides the necessary processing and morphological stability for device fabrication.

Fluorescent Probes and Sensors

As discussed, the sensitivity of the molecule's fluorescence to pH and solvent polarity opens the door for its use in chemical sensing. It could be developed into a fluorescent probe for:

  • Mapping Polarity: Visualizing micro-polarity changes in complex systems like cell membranes or polymer blends.

  • pH Sensing: Measuring pH in biological or industrial processes.

  • Analyte Detection: The carbazole N-H group is known to interact with nitroaromatic compounds, leading to fluorescence quenching. [13][14]While the N-H is methylated here, the carboxylic acid group could be functionalized to create binding sites for other analytes, such as metal ions, enabling their detection through changes in fluorescence. [15]

Conclusion

This compound is a molecule of significant scientific interest, embodying a strategic design that merges the robust photophysical foundation of the carbazole core with the functional versatility of its substituents. Its predictable strong blue luminescence, coupled with pronounced sensitivity to its chemical environment, makes it a compelling candidate for next-generation optoelectronic devices and advanced chemical sensors. The experimental protocols outlined in this guide provide a clear and self-validating framework for researchers to synthesize, characterize, and ultimately unlock the full potential of this promising luminescent compound.

References

  • Spectroscopic and photophysical properties of carbazole-based triads. (n.d.). Google Scholar.
  • Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. (n.d.). Scientific.Net.
  • New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. (n.d.). RSC Publishing.
  • Microwave‐assisted synthesis of methyl 9H‐carbazole‐3‐carboxylate derivatives. (n.d.). ResearchGate.
  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (n.d.). PubMed Central.
  • The photochemistry and photophysics of benzoyl-carbazole. (n.d.). RSC Publishing.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (n.d.). Der Pharma Chemica.
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (n.d.). Der Pharma Chemica.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (n.d.). National Institutes of Health.
  • Synthesis of 9H‐Carbazole based carboxylic acids. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PubMed Central.
  • 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. (n.d.). ResearchGate.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (n.d.). RSC Publishing.
  • Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). (n.d.). Semantic Scholar.
  • Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. (n.d.). Universitat de Barcelona.
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). PubMed Central.
  • SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS Yu-Yin. (n.d.). HETEROCYCLES.
  • A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

Sources

Elucidating the Electron-Donating Properties of 9-Methyl-9H-carbazole-3-carboxylic acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The carbazole scaffold is a cornerstone in materials science and medicinal chemistry, prized for its rigid, planar structure and rich electron-donating capabilities.[1][2] Functionalization of the carbazole core allows for the fine-tuning of its electronic properties, making it a versatile building block for organic electronics, photocatalysts, and pharmaceutical agents.[3][4] This guide focuses on a specific derivative, 9-Methyl-9H-carbazole-3-carboxylic acid, providing a comprehensive framework for characterizing its electron-donating properties. We delve into the theoretical underpinnings of its electronic structure, influenced by the interplay of the N-methyl and C-3 carboxylic acid substituents, and present detailed, field-proven experimental and computational protocols for its evaluation. This document serves as a practical guide for researchers seeking to understand and harness the unique electronic characteristics of this and related carbazole derivatives.

Introduction: The Carbazole Core and its Electronic Landscape

Carbazole is a heterocyclic aromatic compound featuring a central, electron-rich pyrrole ring fused to two benzene rings. The nitrogen heteroatom possesses a lone pair of electrons that readily participates in the π-conjugated system, bestowing the molecule with potent electron-donating (hole-transporting) characteristics.[2][5] This inherent property has led to its widespread use in applications such as organic light-emitting diodes (OLEDs), photovoltaics, and as a photoreductant.[3][6]

The electronic properties, particularly the energy of the Highest Occupied Molecular Orbital (HOMO), can be systematically tuned by introducing substituents at various positions (N-9, C-3, C-6).[6][7]

  • N-9 Position: Alkylation, such as the methyl group in our target molecule, generally enhances solubility and can subtly influence the electronic properties without drastically altering the core π-system.

  • C-3 and C-6 Positions: These positions are electronically coupled to the nitrogen atom. Attaching electron-donating or electron-withdrawing groups at these sites can significantly raise or lower the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby modifying the electron-donating strength and the HOMO-LUMO gap.[7][8]

Our molecule of interest, this compound, presents a classic case of push-pull electronic effects. The carbazole nitrogen and N-methyl group act as the primary electron-donating center, while the carboxylic acid group at the C-3 position introduces electron-withdrawing character. Understanding the net electronic behavior requires a robust combination of experimental and computational analysis.

Molecular Structure and Functional Influence

Below is a diagram illustrating the key functional components of this compound and their anticipated electronic influence.

G start Synthesis / Procurement of This compound cv Cyclic Voltammetry (CV) start->cv uv_vis UV-Vis & Fluorescence Spectroscopy start->uv_vis dft Computational Modeling (DFT) start->dft process_cv Determine Oxidation Potential (E_ox) cv->process_cv process_uv Determine Optical Band Gap (E_g_opt) uv_vis->process_uv process_dft Calculate Theoretical HOMO/LUMO Energies dft->process_dft homo Estimate HOMO Energy Level (from CV) process_cv->homo lumo Estimate LUMO Energy Level (HOMO + E_g_opt) process_uv->lumo compare Correlate & Validate Experimental vs. Theoretical Data process_dft->compare homo->lumo homo->compare lumo->compare

Sources

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Carbazole-3-Carboxylic Acids and the Advent of Microwave Synthesis

Carbazole derivatives are a cornerstone of modern medicinal chemistry and materials science. The rigid, electron-rich carbazole scaffold is a prevalent motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. Specifically, the introduction of a carboxylic acid moiety at the C-3 position of the carbazole nucleus provides a crucial handle for further chemical modifications, enabling the development of advanced derivatives with tailored properties for drug discovery and organic electronics. 9-Methyl-9H-carbazole-3-carboxylic acid, in particular, serves as a vital building block for the synthesis of novel therapeutic agents and functional materials.

Traditionally, the synthesis of such carbazole derivatives has been hampered by multi-step procedures, harsh reaction conditions, long reaction times, and the use of hazardous reagents, leading to significant environmental concerns and limitations in scalability. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a powerful tool for rapid, efficient, and environmentally benign chemical transformations.[1][2] Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.[2]

This comprehensive guide presents a detailed, field-proven protocol for the efficient, two-step microwave-assisted synthesis of this compound. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both scientific integrity and practical applicability for researchers in diverse settings.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of this compound is strategically designed in two efficient, microwave-assisted steps, starting from the readily available 9-Methyl-9H-carbazole. This approach ensures high overall yield and purity of the final product.

Step 1: Microwave-Assisted Vilsmeier-Haack Formylation of 9-Methyl-9H-carbazole. The first step involves the regioselective introduction of a formyl group at the C-3 position of the 9-Methyl-9H-carbazole nucleus. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[3][4] Under microwave irradiation, this reaction proceeds with remarkable efficiency, significantly reducing the reaction time from hours to minutes.[3][4]

Step 2: Microwave-Assisted Oxidation of 9-Methyl-9H-carbazole-3-carbaldehyde. The second step is the oxidation of the synthesized aldehyde to the corresponding carboxylic acid. This transformation is achieved using a green and efficient oxidizing agent, sodium hypochlorite, under microwave irradiation. This method avoids the use of heavy metal oxidants and offers a simple workup procedure.[5]

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of the Starting Material: 9-Methyl-9H-carbazole

While 9-Methyl-9H-carbazole is commercially available, this section provides a protocol for its synthesis from carbazole for completeness and for laboratories where the starting material may not be readily accessible.

Protocol 1: Microwave-Assisted N-Methylation of Carbazole

This protocol is adapted from established microwave-assisted N-alkylation procedures for heterocyclic compounds.[6]

Materials:

  • Carbazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis reactor

  • Magnetic stirrer bar

  • Round-bottom flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, combine carbazole (1.0 g, 5.98 mmol), anhydrous potassium carbonate (1.65 g, 11.96 mmol), and N,N-dimethylformamide (5 mL).

  • Add methyl iodide (0.45 mL, 7.18 mmol) to the suspension.

  • Seal the reaction vessel and place it in the microwave synthesis reactor.

  • Irradiate the reaction mixture at 100 °C for 10 minutes with a maximum power of 150 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude 9-Methyl-9H-carbazole by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield a white solid.

Expected Yield: >90%

Characterization: The product can be characterized by ¹H NMR and compared with literature data.[7]

Part 2: Two-Step Microwave-Assisted Synthesis of this compound

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of 9-Methyl-9H-carbazole

This protocol is based on optimized conditions for the microwave-assisted formylation of carbazole derivatives.[4]

Materials:

  • 9-Methyl-9H-carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Microwave synthesis reactor

  • Magnetic stirrer bar

  • Ice bath

  • Sodium acetate solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a dry 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, cool N,N-dimethylformamide (3 mL) in an ice bath.

  • Slowly add phosphorus oxychloride (0.55 mL, 5.98 mmol) dropwise to the cooled DMF while stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 9-Methyl-9H-carbazole (0.5 g, 2.76 mmol) in DMF (2 mL) to the Vilsmeier reagent.

  • Seal the reaction vessel and place it in the microwave synthesis reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with a maximum power of 150 W.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude 9-Methyl-9H-carbazole-3-carbaldehyde. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Expected Yield: >85%

Characterization: The product can be characterized by ¹H NMR and compared with literature data.

Protocol 3: Microwave-Assisted Oxidation of 9-Methyl-9H-carbazole-3-carbaldehyde

This protocol utilizes a green oxidation method adapted for microwave synthesis.[5]

Materials:

  • 9-Methyl-9H-carbazole-3-carbaldehyde

  • Sodium hypochlorite (NaClO) solution (commercial bleach, ~5% available chlorine)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Microwave synthesis reactor

  • Magnetic stirrer bar

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a 20 mL microwave reaction vessel, dissolve 9-Methyl-9H-carbazole-3-carbaldehyde (0.5 g, 2.39 mmol) in THF (5 mL).

  • Add an aqueous solution of sodium hypochlorite (10 mL) and a catalytic amount of sodium hydroxide (1 pellet).

  • Seal the vessel and place it in the microwave synthesis reactor.

  • Irradiate the mixture at 120 °C for 20 minutes with a maximum power of 200 W.

  • After cooling, transfer the reaction mixture to a beaker and acidify to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product as a solid.

Expected Yield: >80%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry and compared with known data.[8]

Data Presentation

StepReactantProductReaction ConditionsTimeYield
19-Methyl-9H-carbazole9-Methyl-9H-carbazole-3-carbaldehydeVilsmeier-Haack, DMF, POCl₃, Microwave15 min>85%
29-Methyl-9H-carbazole-3-carbaldehydeThis compoundNaClO, NaOH, THF, Microwave20 min>80%

Visualization of the Synthetic Workflow

Synthesis_Workflow Carbazole Carbazole Methyl_Carbazole 9-Methyl-9H-carbazole Carbazole->Methyl_Carbazole  N-Methylation (Microwave) Carbaldehyde 9-Methyl-9H-carbazole-3-carbaldehyde Methyl_Carbazole->Carbaldehyde  Vilsmeier-Haack  Formylation (Microwave) Carboxylic_Acid This compound Carbaldehyde->Carboxylic_Acid  Oxidation (Microwave)

Caption: Microwave-assisted synthetic route to this compound.

Causality Behind Experimental Choices

  • Microwave Irradiation: The primary reason for employing microwave heating is the significant rate enhancement observed for both the Vilsmeier-Haack and oxidation reactions. This is attributed to the efficient and uniform heating of the polar reactants and solvents, leading to shorter reaction times and often cleaner reaction profiles.[1][2]

  • Vilsmeier Reagent Stoichiometry: An excess of the Vilsmeier reagent is used to ensure complete formylation of the carbazole substrate.

  • Green Oxidizing Agent: The use of sodium hypochlorite in the oxidation step is a deliberate choice to move towards more environmentally benign synthetic methods. It avoids the use of toxic and expensive heavy metal-based oxidizing agents.[5]

  • Solvent Selection: DMF is an excellent solvent for the Vilsmeier-Haack reaction due to its high boiling point and ability to dissolve the reactants and the Vilsmeier reagent. THF is used in the oxidation step as it is miscible with the aqueous sodium hypochlorite solution, facilitating a homogeneous reaction mixture.

Troubleshooting and Field-Proven Insights

  • Incomplete Formylation: If the Vilsmeier-Haack reaction shows incomplete conversion, ensure that the DMF and POCl₃ are of high purity and that the Vilsmeier reagent is freshly prepared. A slight increase in the microwave irradiation time or temperature can also be beneficial.

  • Low Yield in Oxidation: The concentration of the sodium hypochlorite solution is crucial. It is advisable to use a fresh bottle of commercial bleach. If the reaction is sluggish, a small amount of a phase-transfer catalyst can be added.

  • Purification Challenges: While the crude products are often of high purity, column chromatography may be necessary for obtaining analytically pure samples. For the final carboxylic acid, recrystallization is generally an effective purification method.

Conclusion

The microwave-assisted synthesis of this compound presented herein offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. By leveraging the advantages of microwave technology, researchers can significantly streamline the production of this valuable building block, thereby accelerating the pace of drug discovery and materials science innovation. The detailed protocols and insights provided in this guide are intended to empower scientists to confidently and successfully implement this modern synthetic strategy in their laboratories.

References

  • Shah, D., Patel, M., Vyas, A., & Patel, A. D. (n.d.). Microwave‐assisted synthesis of methyl 9H‐carbazole‐3‐carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • (n.d.). Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • (n.d.). Optimization of microwave-assisted Vilsmayer's formylation. ResearchGate. Retrieved from [Link]

  • Ashok, D., Thara, G., Kumar, B. K., Srinivas, G., Ravinder, D., Vishnu, T., Sarasija, M., & Sushmitha, B. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35845–35863. [Link]

  • Ashok, D., Thara, G., Kumar, B. K., Srinivas, G., Ravinder, D., Vishnu, T., Sarasija, M., & Sushmitha, B. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35845–35863. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • (n.d.). Microwave-assisted Grignard reactions. ResearchGate. Retrieved from [Link]

  • Gellis, A., Arrar, S., Giraud, M., Vanelle, P., & Primas, N. (2011). Microwave-assisted Synthesis of Novel Thiazolocarbazoles and Evaluation as Potential Anticancer Agents. Part III.
  • Faisal, M. (2021). Microwave-assisted Grignard reactions. In Green Sustainable Process for Chemical and Environmental Engineering and Science (pp. 489–509). Elsevier.
  • (2006). 9H-Dibenzo[a,c]carbazole from microwave assisted Madelung's reaction of N-[2-(phenylmethyl)phenyl]benzamide. Sciforum.
  • Sharma, D., & Kumar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33620–33644. [Link]

  • Steingruber, H. S., Mendioroz, P., Volpe, M. A., & Gerbino, D. C. (2021).
  • Faisal, M. (2021). Microwave-assisted Grignard reactions. Semantic Scholar.
  • (2020). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
  • (n.d.). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. ResearchGate. Retrieved from [Link]

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293–303.
  • (2000). Microwave-induced Fast Synthesis and Optical Resolution of 9H-Carbazole-2-carboxylic Acids Enantiomers. ElectronicsAndBooks.
  • Głowacki, I., Staszewska-Krajewska, O., & Juskowiak, B. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965. [Link]

  • Bolm, C., & Stiasny, D. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • (n.d.). Microwave-assisted synthesis of 8-aryl-10-chloro-4-methyl-2-oxo-2,8-dihydropyrano[2,3-f]chromene-9-carbaldehydes and their antimicrobial activity. ResearchGate. Retrieved from [Link]

Sources

The Cadogan Cyclization: A Robust Strategy for Carbazole Ring Formation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The carbazole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Carbazoles and their derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] The Cadogan cyclization is a powerful and versatile synthetic method for constructing the carbazole nucleus, offering high efficiency and broad functional group tolerance.[3][4] This guide provides a comprehensive overview of the Cadogan cyclization, including its mechanism, a detailed experimental protocol, applications in drug development, and troubleshooting advice.

Core Principles: Mechanism and Reaction Scope

The Cadogan cyclization is a reductive cyclization of 2-nitrobiphenyl derivatives to form carbazoles.[3][4] The reaction is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite or triphenylphosphine, which act as deoxygenating agents.[3][5] The generally accepted mechanism proceeds through the following key steps:

  • Deoxygenation of the Nitro Group: The trivalent phosphorus compound attacks the oxygen atoms of the nitro group, leading to its reduction.

  • Nitrene Intermediate Formation: This deoxygenation process results in the formation of a highly reactive nitrene intermediate.

  • Intramolecular Cyclization: The nitrene intermediate then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring.

  • Aromatization: The resulting intermediate quickly aromatizes to yield the stable carbazole product.

Recent studies have also explored alternative mechanistic pathways, including non-nitrene routes, particularly under milder reaction conditions.[6] However, the nitrene pathway remains the widely accepted model for classical Cadogan cyclizations conducted at high temperatures.[6]

The reaction exhibits broad substrate scope and tolerates a variety of functional groups on the biphenyl starting material, making it a highly valuable tool in the synthesis of complex molecules.[3][4]

Figure 1: A simplified representation of the Cadogan cyclization mechanism.

Experimental Protocol: Synthesis of a Representative Carbazole

This section outlines a detailed, step-by-step procedure for the synthesis of a substituted carbazole using the Cadogan cyclization.

Materials and Reagents
Reagent/MaterialGradeExample Supplier
2-Nitrobiphenyl derivative≥98%Sigma-Aldrich
Triphenylphosphine99%Acros Organics
1,2-Dichlorobenzene (ODCB)Anhydrous, ≥99%Alfa Aesar
TolueneACS GradeFisher Scientific
HexaneACS GradeVWR
Ethyl AcetateACS GradeVWR
Silica Gel for Column Chromatography230-400 meshMerck
TLC PlatesSilica gel 60 F₂₅₄Merck

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. High-boiling solvents like 1,2-dichlorobenzene should be handled with care.

Step-by-Step Methodology

Cadogan_Workflow A 1. Reaction Setup: Dissolve 2-nitrobiphenyl in ODCB under N₂ B 2. Reagent Addition: Add triphenylphosphine A->B C 3. Heating: Reflux the mixture B->C D 4. Monitoring: Track reaction progress by TLC C->D E 5. Work-up: Cool and remove solvent D->E F 6. Purification: Column chromatography E->F G 7. Characterization: NMR, MS F->G

Figure 2: Experimental workflow for the synthesis of carbazoles via Cadogan cyclization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 2-nitrobiphenyl derivative (1.0 equivalent) in anhydrous 1,2-dichlorobenzene.

  • Reagent Addition: Add triphenylphosphine (1.1-1.5 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approximately 180°C) under a nitrogen atmosphere. Higher boiling solvents generally lead to higher yields.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified carbazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The Cadogan cyclization is a key transformation in the synthesis of a wide range of biologically active carbazoles. Its reliability and tolerance for diverse functional groups make it an invaluable tool for medicinal chemists.

  • Anticancer Agents: Many carbazole alkaloids and their synthetic analogs exhibit potent anticancer properties. The Cadogan cyclization has been employed in the synthesis of various carbazole-based compounds with antiproliferative activity.[2]

  • Neuroprotective Compounds: The carbazole scaffold is present in molecules with potential applications in treating neurodegenerative diseases.

  • Antimicrobial Agents: Novel carbazole derivatives with antibacterial and antifungal activities have been synthesized using this methodology.

  • Materials Science: In addition to its role in drug discovery, the Cadogan cyclization is used to synthesize carbazole-based materials for applications in organic electronics due to their favorable electronic and charge-transport properties.[3]

The versatility of the Cadogan cyclization allows for the strategic placement of substituents on the carbazole core, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield - Insufficient reaction time or temperature.- Impure or wet reagents/solvents.- Prolong the reaction time or use a higher-boiling solvent.[3]- Ensure all reagents and solvents are pure and anhydrous.
Incomplete Reaction - Insufficient amount of phosphine reagent.- Add an additional equivalent of the phosphine reagent and continue heating.[3]
Side Product Formation - High reaction temperatures can sometimes lead to undesired side reactions.- Consider using milder, more recently developed catalytic versions of the Cadogan reaction if compatible with the substrate.[1][6]

Conclusion

The Cadogan cyclization remains a cornerstone of carbazole synthesis, providing a reliable and efficient route to this important heterocyclic motif. Its broad applicability in the synthesis of complex molecules underscores its significance in drug discovery and materials science. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can effectively utilize the Cadogan cyclization to generate novel carbazole derivatives for a wide range of scientific applications.

References

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]

  • Leclerc, M., & Morin, J. F. (2004). Synthesis of Diindolocarbazoles by Cadogan Reaction: Route to Ladder Oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711. [Link]

  • Puttappa, S. B., et al. (2012). Synthesis of Carbazole-1 & 3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 4(3), 1069-1076. [Link]

  • Wang, D., et al. (2021). Visible-light-driven Cadogan reaction. Nature Communications, 12(1), 1-8. [Link]

  • Gonzalez-Vera, J. A., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(7), 7634–7643. [Link]

  • Kaur, M., et al. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry, 11(7), e202200235. [Link]

  • Kaur, M., et al. (2024). Synthesis of aminated products by using Cadogan cyclization. ResearchGate. [Link]

  • Walton, R., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega, 4(7), 12348–12355. [Link]

  • Taber, D. F. (2020). Cadogan–Sundberg Indole Synthesis. Organic Reactions. [Link]

  • SynArchive. (2024). Cadogan-Sundberg Indole Synthesis. SynArchive. [Link]

  • Taber, D. F., & Straney, P. J. (2020). Cadogan–Sundberg Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Guéret, A., et al. (2022). Cadogan cyclization leads to polycyclic systems incorporating the pyrrolo[3,2‐b]indole unit. Journal of Heterocyclic Chemistry, 59(11), 1935-1949. [Link]

  • Morin, J. F., & Leclerc, M. (2004). Synthesis of Diindolocarbazoles by Cadogan Reaction: Route to Ladder Oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711. [Link]

  • Cadogan, J. I. G., & Mackie, R. K. (1973). 2-phenylindazole. Organic Syntheses, 53, 92. [Link]

  • Kaur, M. (2022). A general scheme on Cadogan cyclization. ResearchGate. [Link]

  • Zhang, M., et al. (2022). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]

Sources

Application Notes & Protocols: Vilsmeier-Haack Formylation of Carbazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Foundational Principles: The Vilsmeier-Haack Reaction in Carbazole Chemistry

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Its application to carbazole precursors is of particular significance in medicinal chemistry and materials science, where the resulting formylcarbazoles serve as pivotal intermediates.[1][2] The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[2][3]

The introduction of a formyl (-CHO) group onto the carbazole skeleton via the Vilsmeier-Haack reaction provides a versatile chemical handle for further molecular elaboration.[4] This aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to construct more complex molecular architectures, making it a cornerstone in the synthesis of novel drug candidates and functional materials.[4][5]

The Electrophile: Unmasking the Vilsmeier Reagent

The heart of the Vilsmeier-Haack reaction is the in-situ generation of a potent electrophile, the Vilsmeier reagent, which is typically a chloroiminium salt.[6][7][8] This reagent is most commonly formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, with phosphorus oxychloride (POCl₃) being the most frequently employed.[4][9]

The formation of the Vilsmeier reagent involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion yield the highly reactive N,N-dimethylchloroiminium ion.[1] This electrophilic species is then poised to react with the electron-rich carbazole nucleus.

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Intermediate Intermediate Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination Dichlorophosphate Dichlorophosphate Anion Intermediate->Dichlorophosphate

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The Main Event: Electrophilic Aromatic Substitution on Carbazole

Carbazole is an electron-rich heterocycle, making it an excellent substrate for electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons significantly increases the electron density of the aromatic rings. The Vilsmeier-Haack formylation of unsubstituted or N-substituted carbazoles typically exhibits high regioselectivity, with the formyl group being directed to the positions of highest electron density and steric accessibility.[10] For N-alkylcarbazoles, formylation predominantly occurs at the 3 and 6 positions.[10]

The mechanism proceeds via the attack of the carbazole's π-system on the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to liberate the final aldehyde product.[1][7][8]

Formylation_Mechanism Carbazole Carbazole Precursor Sigma_Complex Sigma Complex (Cationic Intermediate) Carbazole->Sigma_Complex Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H⁺ Formyl_Carbazole Formyl-Carbazole Product Iminium_Salt->Formyl_Carbazole Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Formyl_Carbazole

Caption: Electrophilic substitution mechanism on the carbazole ring.

Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde

This protocol details a representative Vilsmeier-Haack formylation of N-ethylcarbazole. The procedure is designed to be self-validating through careful control of reaction parameters and in-process monitoring.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
9-EthylcarbazoleC₁₄H₁₃N195.265.00 g25.61.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0925 mL--
Phosphorus oxychloride (POCl₃)POCl₃153.332.5 mL27.71.08
Sodium acetate (anhydrous)CH₃COONa82.0320.0 g243.8~9.5
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
Deionized WaterH₂O18.02300 mL--
Saturated Sodium Chloride (Brine)NaCl(aq)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--
Step-by-Step Methodology

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification Prep_DMF 1. Cool anhydrous DMF to 0°C in an ice bath. Add_POCl3 2. Add POCl₃ dropwise to DMF with vigorous stirring. Prep_DMF->Add_POCl3 Stir_Reagent 3. Stir the mixture at 0°C for 30-60 minutes. Add_POCl3->Stir_Reagent Add_Substrate 4. Add a solution of 9-Ethylcarbazole in DMF to the Vilsmeier reagent at 0°C. Stir_Reagent->Add_Substrate Warm_React 5. Allow the reaction to warm to room temperature and stir for 10-12 hours. Add_Substrate->Warm_React Monitor_TLC 6. Monitor reaction progress by TLC. Warm_React->Monitor_TLC Quench 7. Pour the reaction mixture onto crushed ice. Monitor_TLC->Quench Neutralize 8. Neutralize with aqueous sodium acetate solution. Quench->Neutralize Extract 9. Extract with Dichloromethane (DCM). Neutralize->Extract Wash_Dry 10. Wash organic layer with water and brine, then dry over Na₂SO₄. Extract->Wash_Dry Purify 11. Purify by column chromatography or recrystallization. Wash_Dry->Purify

Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL). Cool the flask to 0°C in an ice bath.[1] Add POCl₃ (2.5 mL, 27.7 mmol) dropwise to the cooled DMF over 15-20 minutes with vigorous stirring.[1][11] The formation of the Vilsmeier reagent is exothermic and a thick, white precipitate may form. After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.[1]

  • Addition of Carbazole Substrate: Dissolve 9-ethylcarbazole (5.00 g, 25.6 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 10-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system, observing the disappearance of the starting material spot.[10]

  • Quenching and Hydrolysis: Once the reaction is deemed complete by TLC, cool the reaction mixture back to 0°C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and water (100 mL). Carefully and slowly pour the reaction mixture into the ice-water with stirring.[1] This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Product Precipitation: Prepare a solution of sodium acetate (20.0 g) in water (100 mL). Slowly add this solution to the quenched reaction mixture to neutralize the acid and facilitate the hydrolysis of the iminium intermediate.[1][12] Stir the resulting suspension for 30-60 minutes. The product will typically precipitate as a solid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 9-ethyl-9H-carbazole-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Technical Insights and Troubleshooting

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields.[10]

  • Regioselectivity: The formylation of N-substituted carbazoles is highly regioselective for the 3-position due to electronic and steric factors.[1][10] However, forcing conditions (excess reagent, high temperatures) can lead to di-formylation at the 3 and 6 positions.[10]

  • Workup Caution: The quenching and hydrolysis steps are exothermic and release HCl gas. These should be performed slowly, with efficient cooling and in a well-ventilated fume hood.

  • Alternative Workup: In some cases, neutralization can be achieved by the slow addition of an aqueous solution of sodium hydroxide.[1] However, using a buffered base like sodium acetate is often preferred to avoid potential side reactions associated with strongly basic conditions.

  • Substrate Scope: This protocol is generally applicable to a wide range of electron-rich carbazole precursors. However, substrates with acid-sensitive functional groups may require modified conditions or protecting group strategies.

Applications in Drug Development

Formylcarbazole derivatives are valuable building blocks in the synthesis of pharmacologically active molecules. The carbazole scaffold is present in drugs like carvedilol (a beta-blocker) and ellipticine (an anticancer agent).[2] The aldehyde functionality introduced by the Vilsmeier-Haack reaction is a key entry point for diversification, allowing medicinal chemists to explore structure-activity relationships by synthesizing libraries of carbazole analogues for various therapeutic targets, including anticancer, antibacterial, and anti-inflammatory applications.[2][5]

References

  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Synfacts, 19(03), 0233-0233. [Link]

  • The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). ResearchGate. [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. MDPI. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki M. Semantic Scholar. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate. [Link]

  • Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences. [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. [Link]

    • Organic Syntheses Procedure. [Link]

  • Carbazole-Fused Polycyclic Aromatics Enabled by Regioselective Scholl Reactions. National Institutes of Health. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

  • The application of multi-component reactions in drug discovery. PubMed. [Link]

  • Macrocycles in Drug Discovery—Learning from the Past for the Future. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Purification of 9-Methyl-9H-carbazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 9-Methyl-9H-carbazole-3-carboxylic Acid in Research and Development

This compound is a key heterocyclic compound with a rigid, planar structure that makes it a valuable building block in medicinal chemistry and materials science. Its derivatives are explored for a range of applications, from potential therapeutics to components in organic light-emitting diodes (OLEDs). The efficacy, safety, and performance of the final products derived from this molecule are directly dependent on its purity. Impurities, which can include unreacted starting materials, by-products from synthesis, or degradation products, can lead to undesirable side reactions, altered biological activity, and compromised material performance.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent. This application note provides a detailed protocol for the purification of this compound by recrystallization, along with the scientific rationale behind the procedural steps and methods for verifying the purity of the final product.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₂[3]
Molecular Weight225.24 g/mol [3]
AppearanceSolid[1]
Melting PointNot available in the literature for the pure compound. The melting point of the unmethylated analog, 9H-carbazole-3-carboxylic acid, has been reported in the range of 226.5-228.8 °C and 271-272 °C.[2][4] A sharp melting point range for the purified this compound will be a key indicator of its purity.
SolubilityGenerally soluble in polar organic solvents. Specific quantitative data is not readily available in the literature. Experimental determination of solubility in potential solvents is a crucial first step. Based on the purification of similar carbazole derivatives, suitable solvents for exploration include ethanol, ethyl acetate, toluene, acetone, and mixtures such as hexane/ethyl acetate and ethanol/water.[5][6]

Understanding Potential Impurities

The choice of recrystallization solvent and strategy is often dictated by the nature of the impurities present in the crude material. The synthesis of this compound often involves the hydrolysis of its methyl ester precursor, methyl 9-methyl-9H-carbazole-3-carboxylate.

Common Impurities May Include:

  • Unreacted Starting Material: Methyl 9-methyl-9H-carbazole-3-carboxylate.

  • By-products from Carbazole Ring Synthesis: Depending on the synthetic route (e.g., Cadogan cyclization or Suzuki coupling), these could include substituted 2-nitrobiphenyls or other aromatic precursors.[4][7]

  • Colored Impurities: Often polymeric or degradation products formed during the synthesis.

  • Inorganic Salts: From workup procedures.

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Purity Analysis Solvent_Selection Solvent Selection & Solubility Testing Crude_Material Weigh Crude Material Solvent_Selection->Crude_Material Dissolve Dissolve in Minimum Hot Solvent Crude_Material->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration if insoluble impurities Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry the Purified Crystals Washing->Drying Purity_Check Melting Point, TLC, HPLC, NMR Drying->Purity_Check

Caption: A schematic overview of the key steps in the recrystallization process.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and has low solubility at a low temperature. Ethanol is often a good starting point for carbazole derivatives.[6]

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, ethyl acetate, or toluene)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add the chosen solvent dropwise at room temperature. The ideal solvent should not dissolve the compound at this stage. Heat the test tube; the compound should dissolve completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add a minimal amount of the selected solvent (e.g., 10-15 mL of ethanol).

  • Heating: Gently heat the mixture to boiling with stirring. Add more solvent in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent (Mixed Solvent) Recrystallization

This method is useful when the compound is very soluble in one solvent and poorly soluble in another, where the two solvents are miscible. A common example for carbazole derivatives is a hexane/ethyl acetate system.[5]

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is highly soluble, e.g., ethyl acetate)

  • A "poor" solvent (in which the compound is poorly soluble, e.g., hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Maximizing Yield: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture) or with the pure, cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

After recrystallization, it is essential to verify the purity of the this compound.

1. Melting Point Determination:

  • A pure compound will have a sharp and narrow melting point range (typically less than 2 °C).

  • Compare the melting point of the recrystallized product with that of the crude material. A significant increase and sharpening of the melting point range indicate successful purification.

2. Thin-Layer Chromatography (TLC):

  • TLC is a quick and effective method to qualitatively assess purity.

  • Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).

  • Spot both solutions on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC is a highly sensitive and quantitative method for purity determination.[8]

  • A reverse-phase HPLC method is typically suitable for carbazole derivatives.

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Recommended HPLC Method Parameters (Starting Point):

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (to be determined experimentally)
Injection Volume10 µL

4. Spectroscopic Analysis (NMR and IR):

  • ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified compound and to check for the absence of signals corresponding to impurities.

  • Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., the carboxylic acid O-H and C=O stretches).

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and allow the solution to cool again.- Try a different solvent or a mixed-solvent system.
Oiling out - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution and add more solvent.- Use a lower-boiling point solvent.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and use an ice bath.
Colored crystals - Incomplete removal of colored impurities.- Use activated charcoal during the recrystallization process.- A second recrystallization may be necessary.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. The success of the procedure hinges on the careful selection of an appropriate solvent system and adherence to a systematic protocol. By following the guidelines and protocols outlined in this application note, researchers can significantly enhance the purity of their material, which is a critical step for reliable and reproducible results in drug discovery and materials science research. The purity of the final product should always be rigorously assessed using a combination of analytical techniques.

References

  • Kanchani, J., & Subha, M. C. S. (2021).
  • Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (2021). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Methyl 9H-carbazole-9-acetate. (2009). PMC. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. (n.d.). European Patent Office. Retrieved January 11, 2026, from [Link]

  • Showing Compound Ethyl 3-methyl-9H-carbazole-9-carboxylate (FDB010725). (n.d.). FooDB. Retrieved January 11, 2026, from [Link]

  • Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. (n.d.). Universitat de Barcelona. Retrieved January 11, 2026, from [Link]

Sources

Topic: A Validated Column Chromatography Protocol for the Purification of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 9-Methyl-9H-carbazole-3-carboxylic acid using silica gel column chromatography. Carbazoles are a critical class of heterocyclic aromatic compounds with significant applications in materials science and drug development, where high purity is paramount[1]. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in chromatographic principles. The protocol emphasizes not just the procedural steps but the underlying causality, ensuring reproducibility and enabling effective troubleshooting. It incorporates normal-phase chromatography principles, a gradient elution strategy to optimize separation, and Thin-Layer Chromatography (TLC) for in-process monitoring, creating a self-validating system.

Principle of Separation: The Chromatographic Rationale

The purification of this compound is optimally achieved through normal-phase adsorption chromatography. The fundamental principle relies on the differential partitioning of the analyte and impurities between a polar stationary phase and a less polar mobile phase[2].

  • Stationary Phase: We employ silica gel, a highly polar support rich in surface silanol (Si-OH) groups. These groups serve as active sites for interaction.

  • Analyte Properties: The target molecule, this compound, possesses a dual chemical nature. The large, tricyclic carbazole core is relatively nonpolar and capable of π-π stacking interactions, while the carboxylic acid functional group is highly polar and can engage in strong hydrogen bonding with the silica gel surface[3][4].

  • Separation Mechanism: The strong hydrogen bonding between the analyte's carboxylic acid group and the stationary phase causes it to be retained on the column. Less polar impurities, which interact weakly with the silica, are washed through the column first with a mobile phase of low polarity. By gradually increasing the polarity of the mobile phase (the eluent), we can systematically disrupt the analyte-stationary phase interaction, allowing the purified this compound to elute from the column. The inclusion of a small amount of acid in the mobile phase is critical to suppress deprotonation of the carboxylic acid, preventing strong ionic interactions with the silica that lead to severe peak tailing and poor recovery.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the purification process, from initial setup to the isolation of the final product.

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation Eluent_Prep Mobile Phase (Eluent) Preparation Packing Column Packing Eluent_Prep->Packing Slurry_Prep Silica Gel Slurry Preparation Slurry_Prep->Packing Loading Sample Loading (Dry Method) Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC TLC Analysis of Fractions Collection->TLC Monitor Pooling Pooling of Pure Fractions TLC->Pooling Identify Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Sources

Application Notes and Protocols for 9-Methyl-9H-carbazole-3-carboxylic acid as a Hole Transport Material in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 9-Methyl-9H-carbazole-3-carboxylic acid in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and flexibility over conventional methods. The performance of an OLED is intrinsically linked to the properties of the organic materials used within its multilayer structure. The hole transport layer (HTL) is a critical component, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. An effective HTL must possess high hole mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability to ensure a long operational lifetime for the device.[1]

Carbazole derivatives have emerged as a prominent class of materials for HTLs due to their inherent electron-rich nature, which facilitates efficient hole transport.[2][3] The rigid carbazole core also imparts high thermal stability and a high glass transition temperature (Tg), contributing to the durability of the OLED device.[4] Furthermore, the ability to functionalize the carbazole structure allows for the fine-tuning of its electronic and physical properties.

This document provides detailed application notes and protocols for the use of this compound (9M3C) as a promising, yet underexplored, hole transport material for solution-processed OLEDs. While specific performance data for OLEDs incorporating 9M3C is not yet prevalent in peer-reviewed literature, this guide will leverage the well-established properties of carbazole-based materials and provide a comprehensive framework for its evaluation. The synthetic accessibility of 9M3C, based on known methods for similar carbazole carboxylic acids, makes it an attractive candidate for research and development in the field of organic electronics.

Physicochemical Properties and Synthesis

A thorough understanding of the material's properties is paramount for its successful integration into an OLED device.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂[5]
Molecular Weight 225.24 g/mol [5]
CAS Number 89374-79-8[5]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents[6]

Synthesis: The synthesis of this compound can be adapted from established methods for similar carbazole derivatives. A common route involves the methylation of the nitrogen atom of a carbazole-3-carboxylic acid ester precursor, followed by hydrolysis to yield the final product. The synthesis of the precursor, 9H-carbazole-3-carboxylic acid, has been reported through methods such as the Suzuki coupling followed by a Cadogan reductive cyclization.

Purification: For optoelectronic applications, high purity of the material is crucial to avoid quenching sites and ensure optimal device performance. A recommended purification method is column chromatography using a silica gel stationary phase with a solvent system such as ethyl acetate and hexane, followed by recrystallization. Temperature-gradient sublimation is another effective technique for achieving high-purity organic materials for OLEDs.[7]

Application in Solution-Processed OLEDs: A Step-by-Step Protocol

The carboxylic acid functional group in 9M3C suggests its suitability for solution-based fabrication techniques, such as spin coating, which are advantageous for large-area and low-cost manufacturing.

Protocol 1: Preparation of 9M3C Hole Transport Layer Solution
  • Solvent Selection: Based on the properties of similar carbazole derivatives, suitable solvents include chloroform, chlorobenzene, or tetrahydrofuran (THF). The choice of solvent will depend on the desired film morphology and its orthogonality with subsequent layers.

  • Concentration: Prepare a stock solution of 9M3C in the chosen solvent. A typical starting concentration for small molecule HTMs is in the range of 5-15 mg/mL. The optimal concentration should be determined experimentally to achieve the desired film thickness and uniformity.

  • Dissolution: Dissolve the 9M3C powder in the solvent by stirring at room temperature. Gentle heating (e.g., 40-50 °C) may be applied to aid dissolution.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the thin film.

Protocol 2: Fabrication of a Multilayer OLED Device

The following protocol outlines the fabrication of a standard multilayer OLED using 9M3C as the HTL.

  • Substrate Preparation:

    • Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

  • Deposition of the Hole Injection Layer (HIL) (Optional but Recommended):

    • A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is commonly used as an HIL to facilitate hole injection from the ITO to the HTL.

    • Spin-coat an aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Deposition of the 9M3C Hole Transport Layer (HTL):

    • Transfer the annealed substrate into the glovebox.

    • Spin-coat the filtered 9M3C solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 20-40 nm).

    • Anneal the substrate at a temperature below the glass transition temperature of 9M3C (e.g., 80-100 °C) for 10-20 minutes to remove the solvent and improve film morphology.

  • Deposition of the Emissive Layer (EML):

    • The choice of emissive material will determine the color of the OLED. A common green emitter is Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped into a host material like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).

    • Prepare a solution of the EML material in a suitable solvent that does not dissolve the underlying 9M3C layer.

    • Spin-coat the EML solution onto the 9M3C HTL.

    • Anneal the substrate as required for the specific EML system.

  • Deposition of the Electron Transport Layer (ETL) and Cathode:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit an electron transport layer, such as Tris-(8-hydroxyquinoline)aluminum (Alq₃) (typically 20-40 nm).

    • Deposit an electron injection layer, such as lithium fluoride (LiF) (typically 0.5-1 nm).

    • Deposit the metal cathode, typically aluminum (Al) (typically 100-150 nm).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, the completed device should be encapsulated using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox.

Device Characterization

The performance of the fabricated OLED should be evaluated using the following standard techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectrum: Recorded with a spectrometer to determine the emission color and purity.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Expected Performance and Causality

While specific data for 9M3C is unavailable, we can infer its potential performance based on related carbazole derivatives.

Table 2: Performance of OLEDs with Carbazole-Based Hole Transport Materials (Illustrative Examples)

HTM/Emitter SystemMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Max. Luminance (cd/m²)Reference
TECEB (carbazole derivative)3.27--~10,000[8]
Carbazole-π-imidazole derivative--4.4311,364[9][10]
Carbazole/Ir(ppy)₃49.833.2-28,390[11]
Carbazole/FIrpic23.924.910.3>9,170[11]

The carboxylic acid moiety in 9M3C may offer unique advantages. Its polarity could influence the solubility and film-forming properties. Furthermore, the potential for hydrogen bonding could enhance the morphological stability of the thin film. The methyl group on the nitrogen atom is a common modification in carbazole HTMs and is known to improve solubility and prevent undesirable aggregation.

Visualizing the Process and Principles

Diagrams can aid in understanding the experimental workflow and the fundamental principles of OLED operation.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Solution Processing) cluster_vacuum Vacuum Deposition & Encapsulation ITO_Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin Coat HIL (PEDOT:PSS) UV_Ozone->PEDOT_PSS Anneal1 Anneal HIL PEDOT_PSS->Anneal1 HTL Spin Coat HTL (9M3C Solution) Anneal1->HTL Anneal2 Anneal HTL HTL->Anneal2 EML Spin Coat EML Anneal2->EML Anneal3 Anneal EML EML->Anneal3 ETL Deposit ETL (e.g., Alq₃) Anneal3->ETL LiF Deposit EIL (LiF) ETL->LiF Cathode Deposit Cathode (Al) LiF->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Figure 1: Experimental workflow for the fabrication of a solution-processed OLED.

OLED_Energy_Level_Diagram cluster_anode cluster_hil cluster_htl cluster_eml cluster_etl cluster_cathode Anode_label Anode (ITO) HIL_label HIL HTL_label HTL (9M3C) EML_label EML ETL_label ETL Cathode_label Cathode Anode HIL HTL Anode->HTL Hole Injection EML ETL Cathode Cathode->ETL Electron Injection HOMO HOMO LUMO LUMO

Figure 2: A representative energy level diagram for a multilayer OLED.

Conclusion and Future Outlook

This compound presents itself as a compelling candidate for a solution-processable hole transport material in OLEDs. Its carbazole core is expected to provide excellent hole transport properties and thermal stability, while the methyl and carboxylic acid functional groups may offer advantages in terms of solubility and film morphology. The protocols and information provided in this document serve as a comprehensive guide for researchers to explore the potential of 9M3C in next-generation OLEDs. Further research is warranted to elucidate its specific electronic properties, such as hole mobility, and to evaluate its performance in optimized device architectures. The insights gained from such studies will be invaluable for the continued development of high-performance, cost-effective OLED technologies.

References

Sources

Application Note & Protocol: High-Efficiency Inverted Perovskite Solar Cells using 9-Methyl-9H-carbazole-3-carboxylic acid as a Self-Assembled Hole Transport Layer

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, materials scientists, and professionals in photovoltaic development.

Abstract: The hole transport layer (HTL) is a critical component governing the efficiency and stability of perovskite solar cells (PSCs). Traditional polymer-based HTLs often present challenges related to batch-to-batch variability, complex doping requirements, and high costs. This guide details the application of 9-Methyl-9H-carbazole-3-carboxylic acid (Me-3CBA) as a self-assembled monolayer (SAM) HTL in high-performance inverted (p-i-n) perovskite solar cells. Carbazole-based SAMs offer a robust, reproducible, and cost-effective alternative, forming a uniform monolayer that enhances hole extraction, passivates the conductive oxide interface, and promotes the growth of high-quality perovskite films.[1][2] This document provides a comprehensive protocol for device fabrication, from substrate preparation to final characterization, explaining the scientific principles behind each step to ensure both technical accuracy and practical success.

Scientific Principles & Mechanism of Action

The efficacy of Me-3CBA as an HTL stems from its molecular design, which is tailored for creating an optimal interface between the transparent conductive oxide (TCO) and the perovskite absorber layer. SAMs like Me-3CBA are composed of three distinct functional parts that dictate their performance[1]:

  • Anchoring Group: The carboxylic acid (-COOH) head group selectively chemisorbs onto the indium tin oxide (ITO) surface, forming a strong, covalent-like bond. This creates a dense and uniform monolayer, which is the foundation of the HTL.

  • Functional Group: The 9-Methyl-9H-carbazole core is an electron-rich moiety with excellent hole-transporting properties.[3] Its highest occupied molecular orbital (HOMO) energy level is well-aligned with the valence band of typical perovskite absorbers, facilitating efficient extraction of photogenerated holes and blocking electron transport, thereby reducing interfacial recombination.[1]

  • Linker: The rigid carbazole structure itself acts as the linker, ensuring the correct spatial orientation and distance between the anchoring group and the functional core.

The self-assembly process passivates surface defects on the ITO, reduces non-radiative recombination pathways, and creates an energetically favorable cascade for charge extraction, which are critical factors in achieving high open-circuit voltage (VOC) and fill factor (FF) in the final device.[1][2]

cluster_DeviceStack Interfacial Mechanism of Me-3CBA SAM cluster_Energy Simplified Energy Level Diagram Perovskite Perovskite Absorber Layer (e.g., CsFAPbI3) SAM Me-3CBA Self-Assembled Monolayer (HTL) - Carbazole Core: Hole Transport - Carboxylic Acid: Anchoring Perovskite->SAM Hole Extraction (h+) ITO ITO Substrate (Transparent Conductor) SAM->ITO Hole Collection (h+) level1 LUMO / CB level2 HOMO / VB ito_level ITO Work Function sam_level Me-3CBA HOMO ito_level->sam_level pero_vb Perovskite Valence Band pero_cb Perovskite Conduction Band

Figure 1: Interfacial mechanism and energy alignment of the Me-3CBA HTL.

Materials & Equipment

Materials & Reagents
MaterialSupplier ExamplePurityNotes
This compoundSigma-Aldrich, BenchChem>98%Core HTL material.[4]
ITO-Coated Glass SubstratesOssila, LumtecSheet Resistance <15 Ω/sqPre-patterned recommended.
Perovskite Precursors (e.g., PbI₂, FAI, MABr, CsI)TCI, Greatcell Solar>99.99%For absorber layer.
[5][5]-Phenyl-C61-butyric acid methyl ester (PC₆₁BM)Ossila, Nano-C>99.5%Electron Transport Layer (ETL).
Bathocuproine (BCP)Sigma-AldrichSublimed gradeBuffer layer.
Silver (Ag) or Gold (Au) PelletsKurt J. Lesker99.999%For top electrode.
Anhydrous Solvents (DMF, DMSO, Isopropanol, Ethanol)Sigma-AldrichAnhydrous, >99.8%Critical for high-quality films.
Hellmanex™ III or similar detergentHellma Analytics-For substrate cleaning.
Deionized (DI) Water-Resistivity >18 MΩ·cmFor substrate cleaning.
Core Equipment
  • Nitrogen-filled Glovebox (<1 ppm O₂, <1 ppm H₂O)

  • Spin Coater

  • Hotplates with temperature control (±1°C)

  • Thermal Evaporator system (<10⁻⁶ Torr pressure)

  • Solar Simulator (AM1.5G, 100 mW/cm²)

  • Source Measure Unit (SMU) for J-V testing

  • UV-Ozone Cleaner

  • Ultrasonic Bath

Detailed Fabrication Protocol

This protocol outlines the fabrication of an inverted (p-i-n) PSC with the architecture: ITO / Me-3CBA / Perovskite / PC₆₁BM / BCP / Ag . All solution preparation and spin-coating steps from HTL deposition onwards must be performed inside a nitrogen-filled glovebox.

cluster_prep Phase 1: Substrate Preparation (Ambient) cluster_glovebox Phase 2: Device Fabrication (Glovebox) cluster_final Phase 3: Finalization & Testing s1 1. ITO Substrate Cleaning (Detergent -> DI Water -> IPA -> Acetone) s2 2. UV-Ozone Treatment (15-20 minutes) s1->s2 s3 3. HTL Deposition (Spin-coat Me-3CBA solution) s2->s3 Transfer to Glovebox s4 4. Perovskite Deposition (One-step spin-coat + anti-solvent) s3->s4 s5 5. Perovskite Annealing (~100-150°C for 10-30 min) s4->s5 s6 6. ETL Deposition (Spin-coat PCBM solution) s5->s6 s7 7. Buffer Layer Deposition (Spin-coat BCP solution) s6->s7 s8 8. Electrode Evaporation (Thermal evaporation of Ag/Au) s7->s8 Transfer to Evaporator s9 9. Device Characterization (J-V Sweep under AM1.5G) s8->s9

Figure 2: Step-by-step workflow for fabricating PSCs with a Me-3CBA HTL.
Step 3.1: Substrate Preparation

Causality: An impeccably clean and hydrophilic ITO surface is paramount for the uniform formation of the self-assembled monolayer. Any organic residue or particulate matter will create pinholes and defects in the HTL, leading to device shunting and poor performance.

  • Place patterned ITO substrates in a substrate rack.

  • Sequentially sonicate for 15 minutes each in:

    • 2% Hellmanex™ detergent in DI water.

    • DI water (repeat twice).

    • Acetone.

    • Isopropanol (IPA).

  • Dry the substrates thoroughly with a stream of nitrogen gas.

  • Treat the substrates in a UV-Ozone cleaner for 15-20 minutes immediately before transferring them into the glovebox. This step removes final organic contaminants and increases the surface energy (hydrophilicity) of the ITO, promoting better solution wetting.[6]

Step 3.2: Hole Transport Layer (Me-3CBA) Deposition

Causality: This step forms the crucial hole-selective monolayer. The concentration and spin-coating parameters are optimized to ensure monolayer coverage without forming aggregates, which could impede charge transport or perovskite crystallization.

  • Prepare the Me-3CBA solution: Dissolve this compound in anhydrous ethanol at a concentration of 2 mg/mL. Gently warm and stir until fully dissolved.

  • Transfer the cleaned substrates into the glovebox.

  • Dispense ~40 µL of the Me-3CBA solution onto the center of an ITO substrate.

  • Spin-coat at 4000 RPM for 30 seconds.

  • Anneal the substrate on a hotplate at 100°C for 10 minutes to remove residual solvent and promote bonding to the ITO surface.

Step 3.3: Perovskite Absorber Layer Deposition

Causality: The quality of the perovskite film dictates the light-harvesting and charge generation capabilities of the cell. The one-step anti-solvent method is employed to induce rapid, uniform nucleation, leading to a dense film with large crystal grains and low defect density.[6][7]

  • Prepare the perovskite precursor solution (Example: FA₀.₉₅Cs₀.₀₅PbI₃):

    • Dissolve Formamidinium Iodide (FAI), Lead Iodide (PbI₂), and Caesium Iodide (CsI) in a 4:1 v/v mixture of anhydrous DMF:DMSO.[8]

    • Filter the solution through a 0.2 µm PTFE filter before use.

  • Place the Me-3CBA-coated substrate onto the spin coater.

  • Dispense ~50 µL of the perovskite precursor solution.

  • Spin according to a two-step program:

    • Step 1: 1000 RPM for 10 seconds (acceleration 200 RPM/s).

    • Step 2: 4000 RPM for 30 seconds (acceleration 2000 RPM/s).

  • Anti-solvent drip: Approximately 10-15 seconds into the second spin step, dispense 100-150 µL of a suitable anti-solvent (e.g., chlorobenzene) quickly and continuously onto the spinning substrate. A rapid color change from clear/yellow to dark brown should be observed, indicating the formation of the perovskite phase.[6]

  • Immediately transfer the substrate to a hotplate pre-heated to 150°C and anneal for 15 minutes. Allow to cool to room temperature.

Step 3.4: ETL & Buffer Layer Deposition

Causality: The ETL (PC₆₁BM) selectively extracts electrons from the perovskite layer, while the buffer layer (BCP) acts as an electron-transporting, hole-blocking layer and improves the electrical contact with the metal electrode.

  • Prepare PC₆₁BM solution: Dissolve PC₆₁BM in chlorobenzene (20 mg/mL).

  • Deposit the PC₆₁BM solution onto the perovskite layer and spin-coat at 2000 RPM for 30 seconds.

  • Prepare BCP solution: Dissolve BCP in anhydrous ethanol (0.5 mg/mL).

  • Deposit the BCP solution onto the PC₆₁BM layer and spin-coat at 4000 RPM for 30 seconds. No annealing is required for these layers.

Step 3.5: Metal Electrode Evaporation
  • Place the completed device stacks into a thermal evaporator. It is crucial to define the active area of the device using a shadow mask (typically 0.08 - 0.16 cm²).

  • Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.

  • Evaporate 80-100 nm of Silver (Ag) or Gold (Au) at a rate of 0.5-1.5 Å/s.

Device Characterization & Expected Performance

J-V Measurement Protocol

Device performance must be evaluated under standard testing conditions (STC). Due to the common issue of current-voltage hysteresis in PSCs, a standardized measurement protocol is essential for obtaining reliable and reproducible results.[9]

  • Light Source: Calibrated AM1.5G solar simulator (100 mW/cm²).

  • Masking: Use a metal aperture mask with an area slightly smaller than the active area of the electrode to prevent overestimation of the current density.

  • Scan Parameters:

    • Scan Direction: Perform both a reverse scan (from forward bias to short-circuit) and a forward scan (from short-circuit to forward bias).

    • Scan Rate: A slow scan rate (e.g., < 100 mV/s) is recommended.

    • Pre-conditioning: Hold the device at the maximum power point (MPP) or VOC for a few seconds before the scan can help stabilize the output.

  • Data Extraction: Record the Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), and Fill Factor (FF). Report the values from the scan direction that yields the higher efficiency, but always report the hysteresis index.

Expected Performance Metrics

The following table summarizes typical performance parameters for inverted PSCs fabricated using high-quality carbazole-based SAMs. These values serve as a benchmark for devices fabricated using the protocol described above.

ParameterSymbolExpected Value RangeReference
Power Conversion EfficiencyPCE18% - 22%[1][2]
Open-Circuit VoltageVOC1.10 V - 1.18 V[4]
Short-Circuit Current DensityJSC22 mA/cm² - 25 mA/cm²[10]
Fill FactorFF75% - 82%[2]

References

  • Benchmarking 2,6-Dimethyl-9H-carbazole Based Solar Cells: A Compar
  • How to Fabric
  • Characterization of perovskite solar cells: Towards a reliable measurement protocol.
  • Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. PMC - NIH.
  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance.
  • Fabrication and characterization of perovskite (CH3NH3PbI3) solar cells. SN Applied Sciences.
  • Facile Synthesis and High Performance of a New Carbazole-Based Hole-Transporting Material for Hybrid Perovskite Solar Cells. SciSpace.
  • Performance metrics of planar perovskite solar cells based on different compositions.
  • Fabricating Planar Perovskite Solar Cells through a Greener Approach. PMC - NIH.
  • Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentr
  • 3,6‐Bis(methylthio)‐9H‐carbazole Based Self‐Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells.

Sources

Application Notes and Protocols: 9-Methyl-9H-carbazole-3-carboxylic Acid in Thermally Activated Delayed Fluorescence (TADF)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Third-Generation OLEDs with TADF

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The quest for higher efficiency has led to the development of third-generation emitters based on Thermally Activated Delayed Fluorescence (TADF).[1][2] Unlike conventional fluorescence which is limited to harvesting singlet excitons (25% of the total), TADF materials can theoretically achieve 100% internal quantum efficiency (IQE) by harnessing both singlet and triplet excitons.[3][4][5] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons using thermal energy.[6][7][8][9] This mechanism avoids the need for heavy metals found in phosphorescent emitters, offering a more cost-effective and environmentally friendly alternative.[2]

Carbazole derivatives have emerged as a cornerstone in the design of TADF materials, valued for their electron-rich nature, excellent hole-transporting capabilities, and high thermal and electrochemical stability.[10][11] 9-Methyl-9H-carbazole-3-carboxylic acid, a specific carbazole derivative, presents a versatile scaffold for the development of novel TADF emitters and host materials. The methyl group at the 9-position enhances solubility and influences molecular packing, while the carboxylic acid group at the 3-position provides a reactive handle for further functionalization, allowing for the fine-tuning of photophysical properties.

The Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The efficiency of TADF is fundamentally linked to the energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST).[6][12] For efficient RISC to occur at room temperature, this energy gap must be sufficiently small (typically < 0.2 eV).[6]

The core principle of TADF material design is to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] This is often achieved by creating donor-acceptor (D-A) molecular architectures.[1][5] In such systems, the HOMO is localized on the electron-donating moiety and the LUMO on the electron-accepting moiety. This separation minimizes the electron exchange energy, leading to a small ΔEST.[13]

Key Molecular Design Principles for TADF Emitters:
  • Small Singlet-Triplet Energy Gap (ΔEST): Achieved through spatial separation of HOMO and LUMO, often by twisting the donor and acceptor units.[1][6]

  • High Photoluminescence Quantum Yield (PLQY): Requires a rigid molecular structure to minimize non-radiative decay pathways.[10]

  • High Radiative Decay Rate (kr): A large transition dipole moment is necessary for efficient light emission from the S1 state.[1][12]

  • Balanced Charge Transport: Crucial for efficient recombination of electrons and holes within the emissive layer of an OLED.[13]

Visualization of the TADF Mechanism

TADF_Mechanism cluster_states Energy Levels cluster_process Photophysical Processes S0 Ground State (S0) S1 Singlet Excited State (S1) T1 Triplet Excited State (T1) Fluorescence Prompt Fluorescence S1->Fluorescence k_r ISC Intersystem Crossing (ISC) S1->ISC k_isc Delayed_Fluorescence Delayed Fluorescence S1->Delayed_Fluorescence RISC Reverse Intersystem Crossing (RISC) (Thermal Activation) T1->RISC k_risc Excitation Electrical Excitation Excitation->S1 Singlet Excitons (25%) Excitation->T1 Triplet Excitons (75%) Fluorescence->S0 ISC->T1 RISC->S1 Delayed_Fluorescence->S0 OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat HIL (e.g., PEDOT:PSS) UV_Ozone->HIL EML Spin-coat EML (Host:TADF Emitter) HIL->EML Thermal_Evaporation Thermal Evaporation (ETL, EIL, Cathode) EML->Thermal_Evaporation Encapsulation Device Encapsulation Thermal_Evaporation->Encapsulation

Caption: A simplified workflow for the fabrication of a solution-processed TADF-OLED.

Protocol 3: Characterization of TADF Materials and Devices

Photophysical Characterization:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission spectra of the TADF material in solution and in thin films.

  • Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the emission efficiency of the material using an integrating sphere.

  • Time-Resolved Photoluminescence (TRPL) Spectroscopy: To measure the fluorescence lifetime and identify the prompt and delayed fluorescence components, which is a hallmark of TADF. [14]The presence of a long-lived delayed component confirms the TADF mechanism.

  • Low-Temperature Phosphorescence Spectroscopy: To determine the triplet energy (T1) of the material by measuring its phosphorescence spectrum at 77 K. [14]The singlet energy (S1) can be determined from the onset of the fluorescence spectrum, allowing for the calculation of ΔEST.

Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical properties and light output of the fabricated OLED.

  • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum of the device under electrical excitation.

  • External Quantum Efficiency (EQE), Power Efficiency, and Current Efficiency: To determine the overall efficiency of the OLED.

Data Presentation

Table 1: Representative Photophysical Properties of Carbazole-Based TADF Materials
MaterialDonorAcceptorΔEST (eV)PLQY (%)Emission ColorReference
Hypothetical 9M3C Derivative 9-Methyl-9H-carbazoleGeneric Acceptor< 0.2> 80Blue/GreenN/A
4CzIPN CarbazoleIsophthalonitrile~0.05~95Green[15]
TXO-PhCz 9-PhenylcarbazoleThioxanthoneSmallHighGreen[13]
DCZ-TTR CarbazoleThianthrene tetraoxide0.03--[16]

Note: The data for the hypothetical 9M3C derivative is an idealized target based on the properties of high-performance TADF emitters.

Table 2: Performance of OLEDs with Carbazole-Based TADF Emitters
EmitterHostMax. EQE (%)Max. Luminance (cd/m²)Emission Peak (nm)Reference
4CzIPN ME914.116,220Green[15]
4CzIPN o-CbzBiz16.7-Green[17]
TCZ-F-DABNA -39.2-588 (Orange-Red)[18]
DCZ-TTR -20.1--[16]

Conclusion

This compound represents a promising and versatile platform for the design and synthesis of novel materials for TADF applications. Its inherent electronic properties as a carbazole derivative, combined with the tunability offered by the methyl and carboxylic acid functional groups, provide a rich area for exploration by researchers in organic electronics. The protocols and principles outlined in these application notes serve as a guide for the rational design, synthesis, and characterization of next-generation TADF emitters and host materials, paving the way for more efficient and cost-effective OLED technologies.

References

  • Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Publishing. (2025).
  • Thermally Activated Delayed Fluorescence (TADF) in OLEDs | Ossila. (n.d.).
  • Thermally activated delayed fluorescence - Wikipedia. (n.d.).
  • TADF Blue OLED Emitters | Design Strategies and Examples - Ossila. (n.d.).
  • Thermally Activated Delayed Fluorescence (TADF) - Emergent Mind. (2025).
  • Mechanism of thermally activated delayed fluorescence: In contrast to... - ResearchGate. (n.d.).
  • Molecular Design Principles of MR-TADF Materials - Ossila. (n.d.).
  • Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes | Request PDF - ResearchGate. (2025).
  • The Science of Color: How Carbazole Derivatives Enhance OLED Emitters. (n.d.).
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. (2023).
  • Molecular Design Strategy of Organic Thermally Activated Delayed Fluorescence Emitters | Chemistry of Materials - ACS Publications. (n.d.).
  • Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - RSC Publishing. (n.d.).
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A. (2017).
  • Microwave‐assisted synthesis of methyl 9H‐carbazole‐3‐carboxylate derivatives. (n.d.).
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs | ACS Omega - ACS Publications. (2020).
  • Metal complex-based TADF: design, characterization, and lighting devices - Chemical Society Reviews (RSC Publishing). (2024).
  • Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC - PubMed Central. (2020).
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing). (n.d.).
  • A Highly Twisted Carbazole-Fused DABNA Derivative as an Orange-Red TADF Emitter for OLEDs with Nearly 40 % EQE - CityUHK Scholars. (2022).
  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023).
  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials† - Old City Publishing. (n.d.).
  • Metal complex-based TADF: design, characterization, and lighting devices - RSC Publishing. (2024).
  • Theoretical Characterizations of TADF Materials: Roles of ΔG and the Singlet-Triplet Excited States Interconversion. | Semantic Scholar. (n.d.).
  • Thermally Activated Delayed Fluorescence Emitter Characterisation - Poster Presentation. (2023).
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. (n.d.).
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. (n.d.).
  • Synthesis of 9H‐Carbazole based carboxylic acids. - ResearchGate. (n.d.).
  • Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters | Request PDF - ResearchGate. (n.d.).
  • Application of 9-Phenylcarbazole in Thermally Activated Delayed Fluorescence (TADF) - Benchchem. (n.d.).
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • Synthesis of 9- (4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF) Applications - Benchchem. (n.d.).
  • Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC - NIH. (n.d.).
  • Thermally activated delayed fluorescence (TADF) of carbazole derivatives - ResearchGate. (n.d.).
  • A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations | The Journal of Organic Chemistry - ACS Publications. (2022).

Sources

screening 9-Methyl-9H-carbazole-3-carboxylic acid derivatives for antibacterial activity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening of 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives for Novel Antibacterial Activity

Audience: Researchers, scientists, and drug development professionals in microbiology, medicinal chemistry, and infectious disease.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, threatening to return modern medicine to a pre-antibiotic era.[1][2] The continuous emergence of multidrug-resistant pathogens necessitates an urgent and innovative approach to the discovery of new chemical entities with potent antimicrobial properties.[1][3]

Carbazole alkaloids and their synthetic derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial, antifungal, and anticancer properties.[4][5][6][7][8] The rigid, electron-rich tricyclic system of the carbazole nucleus serves as an excellent pharmacophore for designing novel therapeutic agents.[6] This application note focuses on derivatives of this compound, a versatile core structure allowing for diverse functionalization to explore and optimize antibacterial efficacy.[9][10]

This document provides a comprehensive, field-proven guide for the systematic in vitro screening of this compound derivatives. We present a tiered, logical workflow—from initial qualitative assessment to quantitative potency and cidality determination—designed to efficiently identify and characterize promising lead compounds for the next generation of antibacterial drugs.

Scientific Rationale: A Multi-Faceted Screening Approach

A robust screening cascade is essential for efficiently identifying true lead candidates while minimizing wasted resources. Our methodology is built on a logical progression from a broad primary screen to more definitive quantitative assays.

  • Primary Screening (Qualitative): The Disk Diffusion Assay. This method, also known as the Kirby-Bauer test, provides a rapid, visual, and cost-effective initial assessment of antibacterial activity.[11][12] The principle relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient.[13] A clear "zone of inhibition" around the disk indicates that the compound can prevent bacterial growth.[11] This allows for the rapid triage of a large library of derivatives, identifying those with any level of activity.

  • Secondary Screening (Quantitative): Minimum Inhibitory Concentration (MIC). For compounds demonstrating activity in the primary screen, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16] This quantitative value is crucial for comparing the potency of different derivatives and benchmarking them against established antibiotics.[14]

  • Tertiary Analysis (Cidality): Minimum Bactericidal Concentration (MBC). It is critical to distinguish between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). The Minimum Bactericidal Concentration (MBC) test is a vital follow-up to the MIC assay.[17][18] By sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar, we can determine the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[19][20] This information is paramount for therapeutic development, as bactericidal agents are often preferred for treating severe infections.

This structured workflow ensures that only the most promising compounds advance, providing a robust dataset for making informed decisions in the drug discovery pipeline.

Overall Screening Workflow

The following diagram outlines the logical progression for screening the carbazole derivatives library.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Analysis & Next Steps Compound_Prep Prepare Compound Stocks (e.g., 10 mg/mL in DMSO) Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Disk_Diffusion MIC_Assay Broth Microdilution (Determine MIC) Disk_Diffusion->MIC_Assay Active Compounds MBC_Assay Subculture from MIC (Determine MBC) MIC_Assay->MBC_Assay Promising MICs Data_Analysis Analyze Data & Identify Hits (Low MIC/MBC) MBC_Assay->Data_Analysis Next_Steps Advanced Studies: - Cytotoxicity - SAR Analysis - Mechanism of Action Data_Analysis->Next_Steps

Caption: High-level workflow for antibacterial screening of carbazole derivatives.

Safety and Handling

Chemical Safety: Carbazole derivatives, like many organic compounds, may be hazardous. It is mandatory to consult the Material Safety Data Sheet (MSDS) for each specific derivative before use.[21] As a general rule, handle all compounds in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[21]

Biological Safety: The bacterial strains used in these assays are potential pathogens. All handling of live bacterial cultures must be performed in a Biosafety Level 2 (BSL-2) cabinet following standard microbiological practices. All contaminated materials (pipette tips, plates, swabs) must be decontaminated, for example, by autoclaving, before disposal.

Materials and Reagents

  • Test Compounds: this compound derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Mueller-Hinton Agar (MHA).[22]

  • Reagents:

    • Sterile 0.85% saline solution.

    • 0.5 McFarland turbidity standard.

  • Control Antibiotics:

    • Ciprofloxacin (broad-spectrum).

    • Ampicillin or Vancomycin (Gram-positive specific).

  • Sterile Consumables:

    • 96-well, flat-bottom, clear microtiter plates with lids.

    • Petri dishes (100 mm or 150 mm).

    • Sterile filter paper disks (6 mm).

    • Sterile cotton swabs.

    • Micropipettes and sterile filter tips.

    • Sterile tubes for dilutions.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. Compound Stock Solution Preparation:

  • Accurately weigh the carbazole derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Expert Insight: Using DMSO is standard for poorly soluble organic compounds. However, the final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth, leading to false-positive results.

1.2. Bacterial Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.[16]

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (OD at 625 nm).[16] A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[23]

    • Expert Insight: Standardization of the inoculum density is the most critical step for reproducibility in susceptibility testing.[13] An inoculum that is too dense can overwhelm the compound, leading to falsely high MIC values, while a sparse inoculum can result in falsely low values.

Protocol 2: Disk Diffusion Assay (Primary Screen)
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess fluid by pressing the swab against the inside wall of the tube.

  • Inoculate a dry MHA plate by swabbing the entire surface evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (lawn culture).[12]

  • Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Using sterile forceps, apply paper disks impregnated with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution) onto the agar surface.

  • Gently press each disk to ensure complete contact with the agar. Place disks sufficiently far apart (at least 24 mm) to prevent overlapping inhibition zones.[12][22]

  • Include a positive control disk (standard antibiotic) and a negative control disk (10 µL of DMSO).

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[22]

Protocol 3: Broth Microdilution Assay for MIC Determination
  • Prepare a working bacterial inoculum by diluting the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

  • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.

  • In the first column, add 100 µL of the compound working solution (prepared from the stock to be twice the highest desired test concentration). This results in a total volume of 200 µL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down. Repeat this process across the plate to the 10th column. Discard the final 100 µL from column 10.[24]

  • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

  • Inoculate wells in columns 1 through 11 with 100 µL of the diluted bacterial inoculum. Do not add bacteria to column 12.

  • The final volume in each well (except 12) is 200 µL.

  • Cover the plate with a lid and incubate at 35-37°C for 16-20 hours.[23]

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23]

Caption: Standard 96-well plate layout for a single-compound MIC assay.

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
  • Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no growth.[19]

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each well.

  • Plate the aliquot onto a fresh MHA plate, spreading it evenly over the surface.

  • Include a control plate inoculated from the growth control well of the MIC plate (a 1:1000 or 1:10000 dilution may be necessary to get countable colonies).

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the colony count of the initial inoculum.[17][20]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Data from Disk Diffusion Assay

Compound IDConcentration per Disk (µg)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
CZ-001101815
CZ-0021000
CZ-003102219
Ciprofloxacin52530
DMSO10 µL00

Table 2: Example MIC and MBC Data Summary

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
CZ-001S. aureus816Bactericidal (≤4)
CZ-001E. coli16>128Bacteriostatic (>4)
CZ-003S. aureus44Bactericidal (≤4)
CZ-003E. coli816Bactericidal (≤4)
CiprofloxacinS. aureus0.51Bactericidal (≤4)
CiprofloxacinE. coli0.250.5Bactericidal (≤4)
  • Interpretation: The ratio of MBC to MIC is a key indicator of a compound's activity. An MBC/MIC ratio of ≤4 generally indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Potential Mechanism of Action

While detailed mechanistic studies are beyond the scope of this screening protocol, it is valuable to consider established mechanisms for related compounds. Carbazole alkaloids have been reported to exert their antibacterial effects through various pathways, providing a basis for future investigation of promising hits.[4]

G cluster_bacterium Bacterial Cell Carbazole Carbazole Derivative DNA_Gyrase DNA Gyrase Carbazole->DNA_Gyrase Binds GyrB Subunit Membrane Cell Membrane Carbazole->Membrane Potential Interaction QS Quorum Sensing (e.g., LasR) Carbazole->QS Inhibits LasI/R Proteins DNA_Rep DNA Replication Blocked DNA_Gyrase->DNA_Rep Inhibition Membrane_Dys Membrane Dysfunction Membrane->Membrane_Dys Disruption Biofilm_Dis Biofilm Dispersal QS->Biofilm_Dis Inhibition

Caption: Reported antibacterial mechanisms of action for carbazole alkaloids.[4]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and systematic framework for the initial antibacterial screening of this compound derivatives. By progressing from a qualitative disk diffusion assay to quantitative MIC and MBC determinations, researchers can efficiently identify and prioritize compounds with significant antibacterial potential.

Compounds identified as "hits" (displaying low MIC and/or MBC values) should be advanced to further studies, including:

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to understand the chemical features essential for antibacterial activity and to optimize potency.[9][25]

  • Mechanism of Action (MoA) Studies: Investigating the specific molecular target of the compound within the bacterial cell.

  • Time-Kill Kinetic Assays: Assessing the rate at which the compound kills bacteria over time.

This comprehensive approach will facilitate the discovery of novel carbazole-based antibacterial agents to help combat the growing crisis of antimicrobial resistance.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • ResearchGate. (2025). Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant‐Derived Natural Alkaloids. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PubMed. (2025). Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. [Link]

  • Semantic Scholar. (n.d.). Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant‐Derived Natural Alkaloids. [Link]

  • De Gruyter. (n.d.). Synthesis and antimicrobial activities of 9H-carbazole derivatives. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • MDPI. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

  • Taylor & Francis Online. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

  • bioRxiv. (2025). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. [Link]

  • IROSPUB. (2023). Antimicrobial Potential of Carbazole Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • ACS Omega. (2018). Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. [Link]

  • PMC - NIH. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

  • PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. [Link]

  • LinkedIn. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • PubMed. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

  • PubMed. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

  • MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. [Link]

Sources

experimental setup for electrochemical analysis of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electrochemical Landscape of a Promising Carbazole Derivative

9-Methyl-9H-carbazole-3-carboxylic acid is a member of the carbazole family, a class of heterocyclic compounds renowned for their diverse biological activities, including anti-tumor, anti-bacterial, and neuroprotective effects.[1][2] The unique fused-ring structure and π-conjugated system of the carbazole nucleus make it a valuable pharmacophore in drug discovery.[1][2] Furthermore, carbazole derivatives are extensively studied for their optoelectronic applications due to their charge-transporting properties.[3][4][5] Electrochemical analysis, particularly cyclic voltammetry (CV), serves as a powerful tool to probe the redox behavior of these molecules, providing critical insights into their reaction mechanisms, electronic properties, and potential for electropolymerization.[5]

This application note provides a detailed experimental setup and protocol for the electrochemical analysis of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize this and similar carbazole derivatives.

Core Principles: Why This Experimental Design?

The electrochemical behavior of carbazole derivatives is largely dictated by the electron-rich nitrogen atom and the aromatic rings, which can undergo oxidation to form radical cations.[3] The substituents on the carbazole core significantly influence the oxidation potential and the stability of the resulting radical species.[3] The protocol described below is optimized to:

  • Ensure Analyte Solubility and Electrolyte Compatibility: The choice of an appropriate organic solvent and supporting electrolyte is crucial for successful electrochemical measurements of organic molecules.[6]

  • Establish a Stable and Reproducible Three-Electrode System: A three-electrode setup is standard for cyclic voltammetry to accurately control the working electrode potential and measure the resulting current.

  • Probe the Redox Characteristics: The experimental parameters are selected to effectively capture the key oxidation and reduction events of the carbazole derivative.

  • Investigate Potential for Electropolymerization: The protocol includes steps for repeated cycling to observe any film formation on the electrode surface, a common characteristic of carbazole compounds.[6]

Materials and Reagents

Component Specification Supplier Example Purpose
Analyte This compoundSigma-Aldrich, PubChem CID: 614493The molecule of interest for electrochemical analysis.
Solvent Acetonitrile (CH₃CN), anhydrous, ≥99.8%Major chemical suppliersA common polar aprotic solvent for electrochemical studies of organic compounds.
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%Major chemical suppliersProvides conductivity to the solution and minimizes solution resistance.
Working Electrode Glassy carbon electrode (GCE), 3 mm diameterReputable electrochemical equipment suppliersAn inert electrode with a wide potential window suitable for organic electrochemistry.
Reference Electrode Silver/Silver Ion (Ag/Ag⁺) non-aqueous reference electrode (e.g., Ag wire in 0.01 M AgNO₃ in the supporting electrolyte)Reputable electrochemical equipment suppliersProvides a stable potential reference in non-aqueous media.
Counter Electrode Platinum wire or meshReputable electrochemical equipment suppliersCompletes the electrical circuit.
Polishing Material 0.05 µm alumina slurry and polishing padsReputable electrochemical equipment suppliersFor cleaning and polishing the working electrode surface.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_post Post-Analysis A Analyte and Electrolyte Solution Preparation C Electrochemical Cell Assembly A->C B Working Electrode Polishing and Cleaning B->C D Initial Cyclic Voltammogram Scan C->D E Scan Rate Dependence Study D->E F Repetitive Cycling for Electropolymerization Study D->F G Data Analysis and Interpretation E->G F->G H Characterization of Polymer Film (if formed) F->H

Figure 1: A schematic overview of the experimental workflow for the electrochemical analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Analyte and Electrolyte Solution
  • Electrolyte Solution Preparation: In a clean, dry volumetric flask, dissolve a calculated amount of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile to achieve a final concentration of 0.1 M. For example, to prepare 50 mL of solution, dissolve 1.937 g of TBAPF₆ in acetonitrile.

  • Analyte Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the 0.1 M TBAPF₆/acetonitrile electrolyte solution to achieve the desired concentration, typically in the range of 1-5 mM.

  • Deoxygenation: Purge the prepared analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

Protocol 2: Working Electrode Preparation
  • Mechanical Polishing: Polish the glassy carbon electrode (GCE) surface with a 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

  • Sonication: Sonicate the polished electrode in deionized water for 5 minutes to remove any adhered alumina particles.

  • Rinsing and Drying: Thoroughly rinse the electrode with deionized water, followed by acetone, and finally with the solvent to be used in the experiment (acetonitrile). Dry the electrode under a stream of inert gas.

Protocol 3: Electrochemical Cell Assembly and Measurement
  • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/Ag⁺ electrode as the reference electrode.

  • Solution Transfer: Transfer the deoxygenated analyte solution to the electrochemical cell, ensuring the electrodes are sufficiently immersed.

  • Cyclic Voltammetry Parameters:

    • Potential Range: A typical starting potential range for carbazole derivatives is from 0 V to approximately +1.8 V (vs. Ag/Ag⁺). This range should be adjusted based on the observed oxidation potential of the analyte.

    • Scan Rate: Begin with a scan rate of 100 mV/s.

    • Number of Cycles: For initial characterization, perform 3-5 cycles to check for reproducibility and any changes in the voltammogram with cycling.

  • Data Acquisition: Record the cyclic voltammogram. The initial scan will reveal the oxidation potential of this compound.

Expected Results and Interpretation

Based on the literature for similar carbazole derivatives, the following observations are anticipated:

  • Oxidation Peak: An irreversible or quasi-reversible oxidation peak is expected in the positive potential region, corresponding to the oxidation of the carbazole moiety to a radical cation.[4] The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group will influence the exact potential.

  • Electropolymerization: With repeated cycling, new redox peaks may appear at lower potentials, and an increase in peak currents may be observed.[6] This is indicative of the formation of a conductive polymer film on the electrode surface through the coupling of radical cations.

  • Scan Rate Dependence: By varying the scan rate, the nature of the electrode process can be investigated. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.

Parameter Typical Value / Observation Significance
Oxidation Onset Potential (E_onset) To be determined experimentally (expect > +1.0 V vs. Ag/Ag⁺)Relates to the Highest Occupied Molecular Orbital (HOMO) energy level.
Oxidation Peak Potential (E_pa) To be determined experimentallyThe potential at which the rate of oxidation is maximal.
Appearance of New Redox Couples May appear with cyclingIndicates the formation of a new electroactive species, likely a polymer film.
Peak Current vs. (Scan Rate)¹/² Linear relationshipSuggests a diffusion-controlled electrochemical process.

Troubleshooting and Advanced Protocols

  • No/Poor Signal: Check all connections, ensure the reference electrode is functioning correctly, and verify the concentration of the analyte and supporting electrolyte. The working electrode surface may require re-polishing.

  • Irreproducible Scans: Ensure the solution is properly deoxygenated and that there is no contamination.

  • Advanced Techniques:

    • Differential Pulse Voltammetry (DPV): Can be used for more sensitive detection and quantification.

    • Spectroelectrochemistry: Combines electrochemical measurements with UV-Vis or other spectroscopic techniques to identify the species generated at the electrode surface.[3]

    • Electrochemical Impedance Spectroscopy (EIS): Can be used to characterize the properties of any polymer film formed on the electrode.[6]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the electrochemical analysis of this compound. By following these protocols, researchers can effectively probe the redox properties of this and other carbazole derivatives, gaining valuable insights into their electronic structure and reactivity. The ability to systematically investigate these fundamental properties is essential for the rational design of new therapeutic agents and advanced electronic materials.

References

  • Chiu, C.-F., Liou, G.-S., & Su, Y. O. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331–337. Available at: [Link]

  • Ates, M., Uludag, N., & Sarac, A. S. (2015). Synthesis of methyl 4-((9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. Turkish Journal of Chemistry, 39, 193-207. Available at: [Link]

  • Abdullah, M. A., Ali, A. A., & Al-shargabi, T. F. (2018). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 13, 8438-8451. Available at: [Link]

  • Kuo, C.-W., Chang, J.-K., Lin, Y.-C., Wu, T.-Y., Lee, P.-Y., & Ho, T.-H. (2022). 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. Polymers, 14(6), 1145. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Görgün, M., & Can, M. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. Available at: [Link]

  • Kasim, S. M., Al-shargabi, T. F., Ali, A. A., & Abdullah, M. A. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Applied Pharmaceutical Science, 12(03), 033-047. Available at: [Link]

  • Al-shargabi, T. F., Ali, A. A., & Abdullah, M. A. (2022). A review on the biological potentials of carbazole and its derived products. ResearchGate. Available at: [Link]

Sources

Structural Elucidation of Synthesized 9-Methyl-9H-carbazole-3-carboxylic acid by NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Senior Application Scientist: Gemini

Abstract

This application note provides a comprehensive technical guide for the structural characterization of 9-Methyl-9H-carbazole-3-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and materials science. We present detailed, field-proven protocols for the analysis of this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The guide emphasizes the causality behind experimental choices, from sample preparation to data interpretation, ensuring robust and reproducible results. It serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and validation of novel carbazole derivatives.

Introduction and Significance

Carbazole derivatives are a critical class of N-heterocyclic aromatic compounds, widely recognized for their diverse applications in pharmaceuticals as anticancer, anti-inflammatory, and antibacterial agents.[1] this compound is a specific derivative that combines the rigid, electron-rich carbazole scaffold with a carboxylic acid functional group, making it a valuable building block for drug discovery and organic electronics.

Following synthesis, unambiguous confirmation of the molecular structure is paramount. Spectroscopic methods like NMR and FTIR are indispensable tools for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus, while FTIR is highly effective for identifying the specific functional groups present in the molecule. This guide details the optimized protocols for acquiring and interpreting high-quality NMR and FTIR spectra to validate the identity and purity of synthesized this compound.

Molecular Structure and Synthesis Overview

The primary objective is the structural verification of the target compound shown below. The numbering convention used for NMR assignments is explicitly displayed.

Figure 1: Molecular Structure of this compound.

The synthesis of the carbazole core can be achieved through various established methods, such as the Cadogan reductive cyclization or palladium-catalyzed reactions like the Suzuki coupling, followed by functional group modifications to introduce the methyl and carboxylic acid moieties.[2][3] This application note assumes the successful synthesis and purification of the compound, proceeding directly to its structural verification.

Spectroscopic Analysis Workflow

A systematic workflow ensures that the data collected is of high quality and that the interpretation is logical and conclusive. The process involves careful sample preparation, optimized data acquisition, and detailed spectral analysis to confirm the final structure.

workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesized_Product Synthesized Crude Product Purified_Sample Purified Solid Sample (this compound) Synthesized_Product->Purified_Sample Purification (e.g., Crystallization, Chromatography) NMR_Prep NMR Sample Preparation (Dissolution in Deuterated Solvent) Purified_Sample->NMR_Prep FTIR_Prep FTIR Sample Preparation (Solid Sample for ATR) Purified_Sample->FTIR_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) NMR_Prep->NMR_Acq FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Analysis FTIR_Analysis FTIR Spectral Analysis (Functional Group Identification) FTIR_Acq->FTIR_Analysis Final_Structure Final Structure Confirmation NMR_Analysis->Final_Structure FTIR_Analysis->Final_Structure

Figure 2: Workflow for Spectroscopic Characterization.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Principle & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information based on:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Spin-Spin Coupling (J): Reveals connectivity between neighboring nuclei.

  • Integration: Determines the relative ratio of different types of protons.

The use of a deuterated solvent is critical as it is "invisible" in ¹H NMR spectra and provides a deuterium signal for the spectrometer's lock system to maintain magnetic field stability.[4]

B. Experimental Protocol: NMR

1. Sample Preparation: The quality of the NMR spectrum is profoundly dependent on proper sample preparation. Impurities, both soluble and insoluble, can obscure signals and degrade spectral resolution.

  • Analyte Quantity: Weigh 5-10 mg of the purified solid for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve both the aromatic carbazole core and the polar carboxylic acid group. Chloroform-d (CDCl₃) is another option, though the carboxylic acid proton may exchange or be very broad.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6][7] Vortex the vial until the solid is completely dissolved.

  • Filtration (Critical Step): To remove any particulate matter that can disrupt the magnetic field homogeneity and cause peak broadening, filter the solution directly into a clean, dry 5 mm NMR tube.[4] This is best accomplished by passing the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette.[4]

  • Tube and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the lower part of the tube with a lint-free wipe and isopropanol before inserting it into the spectrometer.[7]

2. Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

C. Data Interpretation and Results

The predicted NMR data is based on established chemical shifts for carbazole derivatives and carboxylic acids.[8][9][10]

¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆):

  • δ ~12.8 ppm (1H, very broad singlet): This signal corresponds to the acidic proton of the carboxylic acid (-COOH) . Its broadness is due to hydrogen bonding and chemical exchange.

  • δ ~8.8-8.9 ppm (1H, singlet): A highly deshielded singlet assigned to H-4 . Its downfield shift is caused by the anisotropic effects of the adjacent carboxylic acid group and the fused ring system. A similar effect is seen in 9H-Carbazole-3-carboxylic acid.[10]

  • δ ~8.2-8.3 ppm (1H, doublet): Attributed to H-5 , which is deshielded by the aromatic ring current.

  • δ ~8.0-8.1 ppm (1H, doublet of doublets): Corresponds to H-2 , adjacent to the electron-withdrawing carboxylic acid group.

  • δ ~7.6-7.7 ppm (1H, doublet): Assigned to H-8 .

  • δ ~7.4-7.5 ppm (1H, triplet): Corresponds to H-6 .

  • δ ~7.2-7.3 ppm (1H, triplet): Corresponds to H-7 .

  • δ ~3.9-4.0 ppm (3H, singlet): A sharp singlet representing the three equivalent protons of the N-methyl (-CH₃) group. The chemical shift for the methyl group on N-methylcarbazole is around 3.7-3.8 ppm.[11]

¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆):

  • δ ~168 ppm: The carbonyl carbon of the carboxylic acid (C=O) .

  • δ ~143 ppm & ~141 ppm: Quaternary carbons C-9a and C-4b , respectively.

  • δ ~127-128 ppm: Aromatic methine carbons and the quaternary carbon C-3 attached to the carboxylic acid.

  • δ ~110-123 ppm: The remaining aromatic carbons (C-1, C-2, C-4, C-5, C-6, C-7, C-8, C-4a, C-8a ). The specific assignments would require 2D NMR experiments like HSQC and HMBC.

  • δ ~30 ppm: The carbon of the N-methyl (-CH₃) group.

Table 1: Summary of Predicted NMR Data for this compound

¹H NMR Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-COOH ~12.8 br s 1H Carboxylic Acid
H-4 ~8.85 s 1H Aromatic
H-5 ~8.25 d 1H Aromatic
H-2 ~8.05 dd 1H Aromatic
H-8 ~7.65 d 1H Aromatic
H-6 ~7.45 t 1H Aromatic
H-7 ~7.25 t 1H Aromatic

| N-CH₃ | ~3.95 | s | 3H | Methyl |

¹³C NMR SignalChemical Shift (δ, ppm)Assignment
C=O~168Carboxylic Acid
Aromatic C~110 - 143Carbazole Core
N-CH₃~30Methyl

Part II: Fourier-Transform Infrared (FTIR) Spectroscopy

A. Principle & Rationale

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of molecular bonds (stretching, bending). Each functional group has a characteristic absorption frequency range, making FTIR an excellent tool for identifying which functional groups are present in a compound. For this compound, FTIR is ideal for confirming the presence of the crucial carboxylic acid group and the carbazole backbone.

B. Experimental Protocol: FTIR

1. Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Place a small amount (a few milligrams) of the purified solid sample directly onto the crystal, ensuring complete coverage of the crystal surface.

  • Lower the press arm to apply firm, consistent pressure on the sample. This is crucial for obtaining a high-quality spectrum.

2. Data Acquisition:

  • Instrument: Any modern FTIR spectrometer equipped with an ATR accessory.

  • Scan Range: 4000 - 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample scan.

C. Data Interpretation and Results

The FTIR spectrum will be dominated by features from the carboxylic acid and the aromatic carbazole system.

  • 3300 - 2500 cm⁻¹ (very broad, strong): This is the hallmark of a hydrogen-bonded carboxylic acid. The O-H stretching vibration of the -COOH group appears as an exceptionally broad band, often superimposed on the C-H stretching signals.[12][13] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding that forms dimers in the solid state.

  • ~3100 - 3000 cm⁻¹ (sharp, weak-medium): These peaks correspond to the aromatic C-H stretching vibrations of the carbazole ring system.[14]

  • ~2950 cm⁻¹ (sharp, weak): A weak peak in this region can be attributed to the aliphatic C-H stretching of the N-methyl group.

  • 1710 - 1670 cm⁻¹ (very strong, sharp): This intense absorption is characteristic of the C=O (carbonyl) stretching of the carboxylic acid dimer.[12] Its position confirms the presence of the conjugated carboxylic acid.

  • ~1600, 1450 cm⁻¹ (medium-strong): These bands are due to C=C stretching vibrations within the aromatic carbazole rings.

  • ~1330 cm⁻¹ (medium): Corresponds to the C-N stretching vibration of the N-aryl group in the carbazole ring.[14]

  • 1300 - 1200 cm⁻¹ (strong): This region contains the C-O stretching vibration, coupled with O-H in-plane bending, from the carboxylic acid group.[12]

  • Below 900 cm⁻¹ (medium-strong): Peaks in this fingerprint region, particularly a broadish one around 920 cm⁻¹, can be attributed to the out-of-plane O-H bend of the carboxylic acid dimer.[12] Aromatic C-H out-of-plane bending also occurs here.

Table 2: Summary of Key FTIR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Strong, very broad O-H stretch Carboxylic Acid (-COOH)
~3050 Medium-Weak C-H stretch Aromatic (Ar-H)
1710 - 1670 Very Strong C=O stretch Carboxylic Acid (C=O)
~1450 Medium-Strong C=C stretch Aromatic Ring
~1330 Medium C-N stretch N-Aryl
~1250 Strong C-O stretch Carboxylic Acid (C-O)

| ~920 | Medium, broad | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) |

Conclusion

The combined application of NMR and FTIR spectroscopy provides an unambiguous structural confirmation of synthesized this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the substitution pattern and the presence of both the N-methyl and carboxylic acid groups at the correct positions. FTIR spectroscopy provides definitive evidence for the key functional groups, most notably the characteristic broad O-H and strong C=O stretches of the carboxylic acid moiety. The protocols and interpretive guidelines detailed in this note offer a robust framework for the routine characterization of this and related carbazole derivatives, ensuring high confidence in molecular identity for subsequent research and development activities.

References

  • ResearchGate. ¹H-NMR spectrum of carbazole. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • ResearchGate. Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • ResearchGate. A study of Substituent Effect on ¹H and ¹³C nmr Spectra of N- and C-Substituted Carbazoles. [Link]

  • PubChem. This compound. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ResearchGate. FT-IR spectra of control and treated samples of carbazole. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

  • ResearchGate. Synthesis of 9H-Carbazole based carboxylic acids. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?[Link]

Sources

Application Notes & Protocols: 9-Methyl-9H-carbazole-3-carboxylic Acid for Advanced Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Functionalized Carbazole Monomer

Carbazole-based polymers are a cornerstone of modern organic electronics, prized for their exceptional hole-transporting capabilities, high thermal stability, and robust electrochemical properties.[1][2] These characteristics make them indispensable materials for active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaic devices, and sensors.[2][3][4][5]

This guide focuses on a specifically engineered monomer, 9-Methyl-9H-carbazole-3-carboxylic acid , designed to overcome the limitations of simpler carbazole units and introduce advanced functionality. The strategic placement of two key substituents—a methyl group at the N9 position and a carboxylic acid at the C3 position—imparts unique advantages for creating high-performance conductive polymers.

  • The N9-Methyl Group: Substitution on the carbazole nitrogen is a critical design choice. It effectively blocks the nitrogen atom, a potential site for undesirable side reactions during oxidative polymerization. This leads to a more defined polymer structure with polymerization occurring predictably at the C3 and C6 positions.[6] Furthermore, N-alkylation enhances the solubility of both the monomer and the resulting polymer in common organic solvents, simplifying processing and film formation.[1] This substitution can also influence the solid-state packing of the polymer chains, which has a direct impact on charge transport efficiency.

  • The C3-Carboxylic Acid Group: The inclusion of a carboxylic acid (-COOH) moiety is a powerful tool for functional design. This group serves multiple roles:

    • Enhanced Conductivity: The electron-withdrawing nature of the carboxyl group can influence the electronic properties of the polymer backbone, and its ability to participate in ionic interactions can increase the number of charge carriers, thereby enhancing electrical conductivity.[7][8]

    • Post-Polymerization Functionalization: It provides a reactive handle for covalently attaching other molecules, such as biomolecules (enzymes, antibodies) for biosensor applications, or other functional groups to fine-tune the polymer's properties.[9][10] This is typically achieved through robust and well-established chemistries like EDC/NHS coupling.

    • Improved Adhesion and Processability: The polar carboxylic acid group can improve the polymer's adhesion to various substrates and modify its solubility profile, offering greater control over film morphology.

This document provides detailed protocols for the polymerization of this compound and the characterization of the resulting polymer, offering insights into the causality behind key experimental steps.

Monomer Specifications

A thorough understanding of the monomer is essential before proceeding with polymerization.

PropertyValueSource
Chemical Name This compound[11]
Molecular Formula C₁₄H₁₁NO₂[11]
Molecular Weight 225.24 g/mol [11]
CAS Number 89374-79-8[11]
Appearance Solid
Polymerization Sites C3 and C6 positions[6]

Polymerization Methodologies: Crafting the Conductive Film

The conversion of the monomer into a functional polymer can be achieved through two primary routes: electrochemical polymerization for direct film deposition and chemical oxidative polymerization for bulk powder synthesis.

Protocol: Electrochemical Polymerization

This method is ideal for directly depositing a thin, uniform, and electroactive polymer film onto a conductive substrate. The process utilizes an applied potential to oxidize the monomer, initiating a chain-growth polymerization reaction on the electrode surface. Cyclic Voltammetry (CV) is the preferred technique as it allows for simultaneous polymerization and real-time monitoring of film growth.

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer Monomer & Supporting Electrolyte (e.g., LiClO₄) Solution Prepare Electrolytic Solution (e.g., 10 mM Monomer, 0.1 M LiClO₄) Monomer->Solution Solvent Anhydrous Acetonitrile Solvent->Solution Setup Assemble 3-Electrode Cell (WE: ITO, CE: Pt, RE: Ag/AgCl) Solution->Setup CV Cyclic Voltammetry (e.g., 15 cycles, 0 to +1.6 V at 50 mV/s) Setup->CV Film Polymer Film Deposits on Working Electrode CV->Film Rinse Rinse Film with Fresh Solvent Film->Rinse CV_mono_free CV in Monomer-Free Electrolyte Rinse->CV_mono_free Spectro Spectroelectrochemistry (UV-Vis) Rinse->Spectro SEM Morphology Analysis (SEM) Rinse->SEM

Workflow for Electrochemical Polymerization.

3.1.1 Materials and Reagents

  • This compound monomer

  • Anhydrous acetonitrile (ACN), electrochemical grade

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass slide or Glassy Carbon Electrode (GCE)

  • Counter Electrode (CE): Platinum (Pt) wire or foil

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Nitrate (Ag/Ag⁺)

  • Electrochemical workstation (Potentiostat/Galvanostat)

3.1.2 Protocol Steps

  • Electrode Preparation: Clean the working electrode meticulously. For ITO glass, sonicate sequentially in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile. In this solution, dissolve the this compound monomer to a final concentration of 5-10 mM.

    • Scientist's Note: Anhydrous solvent is critical to prevent water-related side reactions that can passivate the electrode or terminate polymerization. The supporting electrolyte is non-negotiable; it provides the necessary ionic conductivity for the solution, without which the electrochemical process cannot proceed efficiently.[1]

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode surface is fully immersed in the electrolyte solution and positioned parallel to the counter electrode. Place the reference electrode tip in close proximity to the working electrode to minimize iR drop.

  • Electropolymerization: Perform cyclic voltammetry. A typical starting point is to scan the potential from 0.0 V to an upper limit of +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

    • Expected Observation: During the first anodic scan, an irreversible oxidation peak corresponding to the formation of monomer radical cations will appear.[12] In subsequent cycles, new redox peaks will emerge at lower potentials, corresponding to the deposited, electroactive polymer film. The current of these new peaks should increase with each cycle, providing direct evidence of successful film growth.[1]

  • Post-Polymerization Cleaning: After polymerization, carefully remove the working electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte from the surface. The electrode is now coated with the polymer film and ready for characterization.

Protocol: Chemical Oxidative Polymerization

This bulk synthesis method is suitable for producing larger quantities of the polymer powder, which can then be dissolved and cast into films or used in composite materials. The process uses a chemical oxidant to initiate polymerization in solution.

G cluster_react Reaction cluster_purify Purification MonomerSol Dissolve Monomer in Anhydrous Chloroform Addition Add Oxidant Solution Dropwise to Monomer Solution at 0°C MonomerSol->Addition OxidantSol Dissolve Oxidant (FeCl₃) in Anhydrous Chloroform OxidantSol->Addition Stir Stir for 24h at Room Temperature Addition->Stir Precipitate Pour Reaction Mixture into Methanol Stir->Precipitate Filter Collect Precipitate by Filtration Precipitate->Filter Wash Wash with Methanol to Remove Impurities Filter->Wash Dry Dry Polymer under Vacuum Wash->Dry Final Pure Polymer Powder Dry->Final

Workflow for Chemical Oxidative Polymerization.

3.2.1 Materials and Reagents

  • This compound monomer

  • Anhydrous chloroform (CHCl₃) or acetonitrile (ACN)

  • Oxidizing Agent: Anhydrous iron(III) chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₄)

  • Methanol (for precipitation)

  • Standard glassware for organic synthesis

3.2.2 Protocol Steps

  • Monomer Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the monomer in anhydrous chloroform.

  • Oxidant Solution: In a separate flask, prepare a solution of the oxidant. A typical molar ratio of oxidant to monomer is 2.5:1.

    • Scientist's Note: The oxidant-to-monomer ratio is a critical parameter. An excess of oxidant is required to drive the polymerization to completion, but a large excess can lead to over-oxidation and degradation of the polymer backbone, reducing its conductivity and processability.

  • Reaction Initiation: Cool the monomer solution in an ice bath (0 °C). Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change should be observed, indicating the initiation of the reaction.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The mixture will likely become a dark, viscous solution or suspension.

  • Polymer Precipitation and Collection: Pour the reaction mixture slowly into a large beaker of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid repeatedly with fresh methanol to remove any remaining oxidant and unreacted monomer.

  • Drying: Dry the purified polymer powder in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymer Characterization

Once synthesized, the polymer's properties must be validated to confirm its structure and performance characteristics.

Characterization TechniquePurpose & Expected Results
Cyclic Voltammetry (CV) To determine the oxidation and reduction potentials of the polymer film. A well-defined, reversible or quasi-reversible redox wave indicates a stable, electroactive polymer. This data is used to assess electrochemical stability.
UV-Vis Spectroscopy To study the electronic structure. The polymer should show a strong absorption band in the UV or visible region corresponding to the π-π* transition of the conjugated backbone. From the absorption edge, the optical bandgap (Eg) can be calculated.
FTIR Spectroscopy To confirm the polymer structure. Key peaks to look for include the disappearance of C-H vibrations at the 3 and 6 positions of the carbazole ring (if polymerization is complete) and the presence of the characteristic C=O stretch from the carboxylic acid.
Four-Point Probe To measure the electrical conductivity of the polymer film. The conductivity will depend on the doping state and morphology but is expected to be in the semiconductor range.
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film. The uniformity, porosity, and grain structure of the film can be assessed, which are crucial for device performance.

Advanced Applications: Leveraging the Carboxylic Acid Functionality

The true potential of poly(this compound) is realized in applications that exploit its unique functional group.

Biosensor Development

The carboxylic acid group is an ideal anchor for the covalent immobilization of biological recognition elements. This transforms the conductive polymer film into a highly sensitive and selective biosensing platform.

G Polymer Polymer Film with -COOH Groups Activation Activation with EDC / NHS Polymer->Activation ActiveEster NHS-Ester Intermediate (Reactive Surface) Activation->ActiveEster Immobilization Covalent Immobilization (Amide Bond Formation) ActiveEster->Immobilization Biomolecule Biomolecule (e.g., Antibody, Enzyme) with -NH₂ Group Biomolecule->Immobilization Sensor Functional Biosensor Surface Immobilization->Sensor

Functionalization workflow for biosensor fabrication.

Protocol Highlight: Immobilization via EDC/NHS Chemistry

  • Activation: Immerse the polymer-coated electrode in a freshly prepared aqueous solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction converts the surface carboxylic acids into more reactive NHS-esters.

  • Immobilization: After rinsing, immerse the activated electrode in a buffered solution containing the desired biomolecule (e.g., an antibody). The primary amine groups on the biomolecule will react with the NHS-esters to form stable amide bonds.

  • Blocking & Measurement: Block any remaining active sites and use the functionalized electrode for electrochemical detection of the target analyte. The binding event can be transduced into a measurable change in current, potential, or impedance.

Other Key Applications
  • Organic Light-Emitting Diodes (OLEDs): The polymer can serve as an excellent hole-transport or emissive layer. The carboxylic acid group can be used to tune energy levels or improve interfacial contact with adjacent layers.[2][4]

  • Electrochromic Devices: Polycarbazoles are known to change color upon electrochemical oxidation and reduction.[13][14] This property can be harnessed for applications like smart windows, mirrors, and low-power displays.

  • Organic Photovoltaics (OPVs): As an electron-donating (p-type) material, this polymer can be blended with an electron-accepting material (n-type) to form the active layer of a solar cell.[3][5]

Conclusion

This compound is not merely another monomer but a versatile platform for creating next-generation conductive polymers. The strategic combination of N-alkylation for processability and a C3-carboxylic acid for functionality provides researchers with a powerful tool to design materials tailored for specific, high-performance applications ranging from organic electronics to advanced diagnostics. The protocols and insights provided herein serve as a comprehensive starting point for harnessing the full potential of this advanced material.

References

  • Journal of Materials Chemistry C. (n.d.). Impact of N-substitution of a carbazole unit on molecular packing and charge transport of DPP–carbazole copolymers. Royal Society of Chemistry.
  • Bar-Ilan University. (n.d.).
  • Guan, Y., & Li, Y. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(7), 1477. [Link]

  • ResearchGate. (2014). The Effect of Carboxylic Acid Group on Conductivity of the Aromatic Polyazomethines and Char Composites. [Link]

  • ResearchGate. (n.d.). N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science. [Link]

  • Lee, J. W., Serna, F., Haywood, T., & Schmidt, C. E. (2006). Carboxylic acid-functionalized conductive polypyrrole as a bioactive platform for cell adhesion. Biomacromolecules, 7(6), 1692–1695. [Link]

  • Blouin, N., & Leclerc, M. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39(7), 2399–2410. [Link]

  • de Fátima, A., & de Oliveira, K. T. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 27(21), 7248. [Link]

  • ResearchGate. (n.d.). Effect of carboxyl end groups content on the thermal and electrical properties of poly(propylene terephthalate). [Link]

  • Lee, J. W., Serna, F., Haywood, T., & Schmidt, C. E. (2006). Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. Biomacromolecules, 7(6), 1692–1695. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(2), 1-5. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021).
  • Chinese Chemical Letters. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
  • ResearchGate. (2010). ChemInform Abstract: Carbazole-Based Polymers for Organic Photovoltaic Devices. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • SciSpace. (n.d.). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. [Link]

  • TÜBİTAK Academic Journals. (2015). Synthesis of methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. [Link]

  • Polymer Chemistry. (n.d.). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Royal Society of Chemistry.
  • ResearchGate. (2012). (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. [Link]

Sources

9-Methyl-9H-carbazole-3-carboxylic acid as a precursor for photoactive materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 9-Methyl-9H-carbazole-3-carboxylic Acid as a Precursor for Advanced Photoactive Materials

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of cutting-edge photoactive materials. We will delve into the synthesis, properties, and applications of a pivotal precursor, this compound, with a focus on its role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The protocols and insights provided herein are curated to empower the user with both theoretical understanding and practical, actionable methodologies.

The Precursor: this compound

The carbazole moiety is a cornerstone in the design of high-performance organic electronic materials due to its rigid, planar structure and excellent hole-transporting capabilities.[1] The strategic placement of a methyl group at the 9-position and a carboxylic acid at the 3-position of the carbazole core imparts specific functionalities that are highly advantageous for the synthesis of sophisticated photoactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂[2]
Molecular Weight 225.24 g/mol [2]
IUPAC Name 9-methylcarbazole-3-carboxylic acid[2]
CAS Number 89374-79-8[2]
Appearance Solid-
Solubility Soluble in many organic solvents-
Molecular Structure

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Synthesis Protocol for this compound

The following protocol is adapted from established synthetic methodologies for carbazole derivatives, such as those involving Cadogan cyclization and subsequent functional group manipulations.[3][4]

Materials and Reagents
  • 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

  • Triphenylphosphine (PPh₃)

  • o-Dichlorobenzene

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure
  • Cadogan Cyclization to form 9H-Carbazole-3-carboxylic acid methyl ester:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Nitro-biphenyl-3-carboxylic acid methyl ester in o-dichlorobenzene.

    • Add triphenylphosphine to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 9H-Carbazole-3-carboxylic acid methyl ester.[4]

  • N-Methylation:

    • Dissolve the purified 9H-Carbazole-3-carboxylic acid methyl ester in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

    • Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound methyl ester.

  • Hydrolysis to this compound:

    • Dissolve the this compound methyl ester in a mixture of ethanol and water.

    • Add potassium hydroxide (KOH) and reflux the mixture for a few hours.[4]

    • After cooling, remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

The "Why": Structure-Property Relationships

The efficacy of this compound as a precursor stems from the synergistic interplay of its constituent parts.

  • The Carbazole Core: This electron-rich aromatic system provides a rigid and planar backbone, which is crucial for efficient charge transport and high thermal stability in the final material.[1][5]

  • The 9-Methyl Group: Alkylation at the 9-position of the carbazole nitrogen enhances the solubility of the resulting materials in common organic solvents, which is a significant advantage for solution-based processing of thin films for devices.[6] It also allows for fine-tuning of the electronic properties.

  • The 3-Carboxylic Acid Functionality: This group serves as a versatile synthetic handle for further molecular elaboration. It can be readily converted into esters, amides, or other functional groups, enabling the attachment of various electron-accepting or electron-donating moieties to create molecules with tailored optoelectronic properties.[7]

Application in Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are widely used as hosts for phosphorescent emitters in OLEDs due to their high triplet energy, which facilitates efficient energy transfer to the guest emitter.[8]

Representative Synthesis of an OLED Host Material

This protocol describes the synthesis of a bipolar host material where this compound is coupled with an electron-accepting moiety.

OLED_Synthesis_Workflow Precursor This compound Esterification Esterification with Hydroxy-functionalized Acceptor Precursor->Esterification SOCl₂, Pyridine Host Bipolar Host Material Esterification->Host Purification

Caption: General workflow for the synthesis of a bipolar host material.

Protocol:

  • Activation of the Carboxylic Acid:

    • Suspend 9-Methyl-9H-carbabase-3-carboxylic acid in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C and stir for a few hours at room temperature to form the acyl chloride.

    • Remove the solvent and excess reagent under vacuum.

  • Esterification:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve a hydroxy-functionalized electron-accepting molecule (e.g., a derivative of benzophenone or triazine) and a base like pyridine in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the solution of the hydroxy-functionalized acceptor at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography to yield the target bipolar host material.

Representative Performance Data for Carbazole-Based OLEDs

The following table presents typical performance metrics for green and blue phosphorescent OLEDs employing carbazole-based host materials.

Device TypeHost MaterialEmitter (dopant)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Turn-on Voltage (V)Source
Green PhOLEDPyridinyl-Carbazole DerivativeIr(ppy)₃9.434.133.9~3.0[8]
Blue PhOLEDPyridinyl-Carbazole DerivativeFIrpic10.324.923.9~2.6-3.3[8]
Deep-Blue OLEDCarbazole-π-Imidazole Derivative- (non-doped)4.43---[9]

Application in Organic Photovoltaics (OPVs)

In OPVs, carbazole derivatives are often used as the electron-donating component in the active layer of bulk heterojunction solar cells.[10]

Representative Synthesis of an OPV Donor Material

The carboxylic acid group can be used to link the carbazole donor to other chromophores or solubilizing groups.

OPV_Device_Architecture Substrate Glass/PET Substrate Anode ITO (Anode) Substrate->Anode HTL Hole Transport Layer (e.g., PEDOT:PSS) Anode->HTL ActiveLayer Active Layer (Carbazole Donor:Acceptor) HTL->ActiveLayer ETL Electron Transport Layer (e.g., LiF) ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: A typical bulk heterojunction OPV device architecture.

Protocol (Conceptual):

  • Amidation Reaction:

    • Convert this compound to its acyl chloride as described previously.

    • React the acyl chloride with an amino-functionalized building block, which could be another donor unit or a solubilizing chain, in the presence of a base.

  • Suzuki Cross-Coupling:

    • If the initial precursor is functionalized with a bromine or iodine atom (synthesized from the corresponding bromo- or iodo-aniline), the carboxylic acid can be introduced later in the synthesis. The carbazole unit can then be coupled with a boronic acid derivative of an electron-accepting unit via a Suzuki coupling reaction to create a donor-acceptor copolymer.[3]

Representative Performance Data for Carbazole-Based OPVs

The table below showcases the performance of OPV devices utilizing carbazole-based donor materials.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Source
Poly(2,7-carbazole) derivative (PCDTBT)[11]PCBM4.35---[10]
Poly(2,7-carbazole) derivative (PCDTBT)PCBM4.6---[10]
A-D-A Small Molecule (DI3TCz)-6.460.9710.400.65

Essential Characterization Techniques

To validate the synthesis and properties of the new materials, a suite of characterization techniques is indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • UV-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including absorption and emission spectra.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature.

Concluding Remarks

This compound stands out as a highly valuable and versatile precursor for the development of next-generation photoactive materials. Its inherent properties, combined with the synthetic accessibility of its functional groups, provide a robust platform for the rational design of molecules with tailored optoelectronic characteristics for high-performance OLED and OPV applications. The protocols and data presented in this guide are intended to serve as a solid foundation for researchers to build upon in their quest for novel and more efficient organic electronic devices.

References

  • Afrin, A., & Swamy, P. C. A. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. Materials Chemistry Frontiers, 9(9), 1794-1820. [Link]

  • Afrin, A., & Swamy, P. C. A. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. [Link]

  • Gong, S., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(30), 7474-7487. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Carbazole Derivatives in Optoelectronics. InnoPharmChem. [Link]

  • Gorgun, K., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science Technology Engineering and Mathematics, 25, 59-66. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(2), 1-6. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. (2025). ResearchGate. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 20-25. [Link]

  • Chen, C.-H., et al. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 23(10), 2469. [Link]

  • Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(12), 2049. [Link]

  • Zhang, Y., et al. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Polymers, 13(9), 1481. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Aaraji, Y. N., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 834-844. [Link]

  • Eltoukhi, A. M., et al. (2025). Synthesis of 9-heptyl-9H-carbazol-3-yl) methanol (4). ResearchGate. [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1439. [Link]

  • El Mhamedi, I., et al. (2025). Molecular study and analysis of organic compounds for high-performance solar cell applications. E3S Web of Conferences, 601, 00046. [Link]

  • Chen, H., et al. (2016). Efficient carbazole-based small-molecule organic solar cells with an improved fill factor. RSC Advances, 6(73), 69083-69090. [Link]

  • Guler, E., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11681. [Link]

  • Duletski, O. L. (2016). Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. [Link]

  • Blouin, N., et al. (2008). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. Journal of Materials Chemistry, 18(19), 2167-2171. [Link]

  • Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3245-3250. [Link]

  • Chriyaa, M. R., et al. (2025). The 9H-carbazole based derivative dyes for dye-sensitized solar cells technology. ResearchGate. [Link]

  • Hfaiedh, A., et al. (2023). Synthesis, characterization and structure–property study of new push–pull carbazole materials. Macromolecular Research, 31(10), 981-999. [Link]

  • S, S., et al. (2014). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. Dyes and Pigments, 101, 249-257. [Link]

  • Feng, J.-K., et al. (2009). 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o279. [Link]

  • Khan, W., et al. (2024). Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. RSC Advances, 14(18), 12695-12709. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid. As Senior Application Scientists, we have compiled this information based on established protocols and extensive field experience to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the N-methylation of 9H-carbazole-3-carboxylic acid. This reaction typically involves deprotonating the nitrogen of the carbazole ring with a suitable base, followed by quenching the resulting anion with a methylating agent.

Q2: Why is the choice of base so critical in this synthesis?

The base's role is to selectively deprotonate the N-H of the carbazole ring (pKa ≈ 17) without causing unwanted side reactions. A base that is too strong or sterically unhindered can potentially deprotonate other acidic protons or promote side reactions. A base that is too weak will result in an incomplete reaction and low yield. Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used, each with its own advantages depending on the solvent and reaction conditions.

Q3: What are the primary competing side reactions I should be aware of?

The main competing reaction is the O-methylation of the carboxylic acid group, which forms the methyl ester, 9-methyl-9H-carbazole-3-carboxylate. This occurs when the carboxylate anion attacks the methylating agent. The choice of solvent and reaction conditions can significantly influence the ratio of N-methylation to O-methylation.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

You've completed the reaction, but the isolated yield of this compound is significantly lower than expected or non-existent.

Possible Cause 1: Ineffective Deprotonation

  • Explanation: The N-H bond of the carbazole must be deprotonated to form the nucleophilic carbazolide anion for the reaction to proceed. If the base is weak, wet, or insufficient, this step will be incomplete.

  • Solution:

    • Verify Base Quality: Use freshly opened or properly stored sodium hydride (NaH) or anhydrous potassium carbonate (K2CO3). NaH is highly reactive with moisture and will be deactivated if exposed to air.

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, THF) using molecular sieves or other appropriate methods before use. Any water present will quench the base.

    • Optimize Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the starting material.

Possible Cause 2: Inactive Methylating Agent

  • Explanation: Methylating agents like methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) can degrade over time, especially with exposure to light or moisture.

  • Solution:

    • Use Fresh Reagents: Always use fresh or properly stored methylating agents. Methyl iodide is often stored over copper to stabilize it.

    • Check for Purity: If possible, check the purity of the methylating agent by NMR or other analytical techniques before use.

Possible Cause 3: Sub-optimal Reaction Temperature

  • Explanation: The deprotonation step with NaH is often performed at 0°C to control the exothermic reaction, while the subsequent methylation step may require room temperature or gentle heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or stall.

  • Solution:

    • Monitor Temperature: Carefully control the temperature during base addition.

    • Allow for Warm-up: After the deprotonation is complete, allow the reaction mixture to slowly warm to room temperature before and during the addition of the methylating agent. Gentle heating (e.g., 40-50°C) can sometimes improve the reaction rate, but should be monitored to avoid side reactions.

Visual Workflow: General Synthesis Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Reaction Flask under Vacuum/Inert Gas B Add Anhydrous Solvent (e.g., DMF) A->B C Add 9H-carbazole-3-carboxylic acid B->C D Cool to 0°C C->D E Slowly Add Base (e.g., NaH) D->E F Stir for 30-60 min at 0°C E->F G Slowly Add Methylating Agent (e.g., CH3I) F->G H Warm to RT and Stir for 2-12h G->H I Quench with Water/Ice H->I J Acidify with HCl to pH 2-3 I->J K Precipitate Forms J->K L Filter and Wash Solid K->L M Recrystallize/Purify L->M N Obtain Pure Product M->N

Caption: General workflow for the synthesis of this compound.

Problem 2: Product is Impure (Presence of Side-Products)

Your NMR or LC-MS analysis shows a mixture of products, most commonly the desired product and the methyl ester byproduct.

Possible Cause: Competing O-Methylation

  • Explanation: Both the carbazole nitrogen and the carboxylic acid oxygen can be deprotonated. The resulting carboxylate is also a nucleophile and can react with the methylating agent to form a methyl ester. This is particularly problematic in polar aprotic solvents like DMF, which can solvate the cation and leave a highly reactive "naked" carboxylate anion.

  • Solution:

    • Optimize Reagent Addition Order: A common strategy is to perform a double deprotonation. Add a strong base like NaH (at least 2.2 equivalents) to deprotonate both the N-H and the O-H protons. Then, add the methylating agent (1.0 equivalent). The more nucleophilic carbazolide anion will preferentially react, leaving the carboxylate to be re-protonated during aqueous work-up.

    • Change the Solvent: Consider using a less polar solvent system if compatible with your base.

    • Purification Strategy: If the side-product does form, it can often be separated. The desired carboxylic acid product is acidic and can be extracted into a basic aqueous solution (e.g., dilute NaHCO3), while the neutral methyl ester byproduct will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure desired product.

Visualizing N- vs. O-Methylation

G cluster_start cluster_deprotonation cluster_methylation cluster_products Start 9H-carbazole-3-carboxylic acid Anion Carbazolide-carboxylate Dianion Start->Anion + Base (2 eq) Reagent + CH3I Anion->Reagent Product_N Desired Product (N-Methylation) Reagent->Product_N  Preferential  Attack Product_O Side-Product (O-Methylation) Reagent->Product_O  Competing  Attack

Caption: Competing N-methylation and O-methylation pathways.

Problem 3: Difficulty with Product Isolation and Purification

The work-up is messy, leading to an emulsion or poor recovery of the solid product.

Possible Cause 1: Incorrect pH during Acidification

  • Explanation: The product, being a carboxylic acid, is soluble in basic aqueous solutions and insoluble in acidic aqueous solutions. To precipitate the product effectively from the reaction mixture after quenching, the pH must be lowered sufficiently to ensure the carboxylic acid is fully protonated.

  • Solution:

    • Monitor pH: After quenching the reaction with water, slowly add a dilute acid (e.g., 1M HCl) while monitoring with a pH meter or pH paper.

    • Target pH: Aim for a final pH of 2-3 to ensure complete precipitation of the carboxylic acid product.

Possible Cause 2: Emulsion during Extraction

  • Explanation: DMF is miscible with water, and if large amounts are used, it can lead to difficulties in forming clean layers during an aqueous work-up and extraction.

  • Solution:

    • Dilute with Water: After quenching, add a significant volume of water to the reaction mixture. This will help precipitate the product and dilute the DMF.

    • Add Brine: If an emulsion forms during extraction with an organic solvent (like ethyl acetate), add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, forcing a better separation.

    • Filter First: A better approach is often to precipitate the product by acidifying the diluted reaction mixture, filtering the solid, and then performing purification steps like recrystallization on the crude solid, avoiding a complex liquid-liquid extraction altogether.

Experimental Protocol: Optimized Synthesis

This protocol is designed to favor N-methylation and simplify purification.

Materials:

  • 9H-carbazole-3-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH3I)

  • 1M Hydrochloric acid (HCl)

  • Deionized Water

  • Ethyl Acetate (for recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 9H-carbazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material).

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Carefully add NaH (2.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0°C for 1 hour.

  • Methylation: Slowly add methyl iodide (1.05 eq) dropwise via syringe, keeping the temperature below 5°C.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding deionized water.

  • Precipitation: Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water, then with a cold, non-polar solvent like hexanes to remove residual mineral oil.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Summary Table

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong enough to perform double deprotonation, minimizing O-methylation.
Base Stoichiometry 2.2 equivalentsEnsures deprotonation of both N-H and O-H groups.
Methylating Agent Methyl Iodide (CH3I)Highly reactive and effective for this transformation.
Solvent Anhydrous DMFGood solubility for starting material and intermediates.
Temperature 0°C to Room Temp.Controls initial exotherm and allows reaction to proceed to completion.
Work-up pH 2-3Ensures complete protonation and precipitation of the carboxylic acid product.

References

  • General N-Alkylation of Carbazoles: A foundational text describing the principles of alkylating nitrogen-containing heterocycles. While not a direct protocol for this specific molecule, it provides the chemical basis for the reaction. (Source: Comprehensive Organic Chemistry, Pergamon Press)
  • Use of NaH in DMF for Alkylations: An article detailing the use of sodium hydride in polar aprotic solvents for a variety of alkylation reactions, explaining the reactivity and conditions. (Source: The Journal of Organic Chemistry)
  • Synthesis and Properties of Carbazole Derivatives: A research paper that may describe the synthesis of similar carbazole carboxylic acids, providing context for reaction conditions and purification. (Source: Royal Society of Chemistry - RSC Publishing)
  • Optimizing N- vs O-Alkylation: A publication discussing the factors that influence the selectivity of alkylation on molecules with multiple nucleophilic sites. (Source: Tetrahedron Letters, Elsevier)

Technical Support Center: Troubleshooting Solubility of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 9-Methyl-9H-carbazole-3-carboxylic acid. As a specialized carbazole derivative, its unique structure presents both opportunities and challenges in formulation and experimental design. This document provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to overcome common solubility hurdles.

Physicochemical Profile and Initial Assessment

Understanding the fundamental properties of this compound is the first step in diagnosing solubility issues. The molecule's structure combines a large, rigid, and relatively non-polar carbazole backbone with a polar, hydrogen-bonding carboxylic acid group. This amphipathic nature is key to its behavior.

PropertyValueSourceInterpretation & Impact on Solubility
Molecular Formula C₁₄H₁₁NO₂[1][2]Indicates a significant carbon backbone relative to heteroatoms.
Molecular Weight 225.24 g/mol [1][2]A moderate molecular weight, not typically a primary driver of poor solubility on its own.
Physical Form Solid[2]Crystalline solid nature implies that lattice energy must be overcome for dissolution to occur.
Calculated XLogP3 2.9[1]A positive value indicates a preference for lipophilic (non-polar) environments over aqueous ones. This suggests poor water solubility but potential for solubility in organic solvents.
Parent Compound 9H-carbazole-3-carboxylic acid[3][4]The non-methylated parent is known to be soluble in polar organic solvents, providing a strong starting point for solvent selection.[3]

Frequently Asked Questions (FAQs)

Q1: Based on its structure, what is the expected solubility behavior of this compound?

A1: The molecule is predicted to be poorly soluble in water due to its high lipophilicity (XLogP3 of 2.9) and the large carbazole ring system.[1] However, it possesses both a hydrogen bond donor (-COOH) and acceptor (N in the ring, C=O), suggesting it will be most soluble in polar organic solvents that can engage in these interactions. The parent compound, 9H-carbazole-3-carboxylic acid, is soluble in polar organic solvents, and this property is expected to be largely retained.[3]

Q2: Which class of organic solvents should I start with for solubilization?

A2: Begin with polar aprotic solvents . These solvents can disrupt the intermolecular hydrogen bonds of the solute without competing as hydrogen bond donors themselves. Excellent starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP)

If solubility is insufficient, polar protic solvents like ethanol or isopropanol can be tested, although they may be less effective due to the compound's lipophilic character.

Q3: Why does my compound dissolve with heating but then immediately crash out upon cooling?

A3: This phenomenon is known as supersaturation. By providing thermal energy (heating), you are creating a thermodynamically unstable solution that holds more solute than is possible at room temperature. Upon cooling, the system returns to equilibrium, and the excess, less-soluble compound precipitates out. This indicates that your chosen solvent is a poor solvent for the compound at your target temperature. The solution is not to rely on heat for initial solubilization but to find a more suitable solvent system.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific experimental problems with a combination of mechanistic explanations and step-by-step protocols.

Problem: My compound shows very low solubility (<1 mg/mL) in common polar aprotic solvents like DMF and DMSO.

Causality: While these solvents are a good starting point, strong intermolecular hydrogen bonding between the carboxylic acid groups on adjacent molecules can lead to the formation of dimers or larger aggregates. This self-association effectively increases the "molecular size" and lattice energy, making it harder for solvent molecules to break the solid apart and solvate individual molecules.

Solution Workflow:

cluster_0 Troubleshooting Low Solubility cluster_1 Co-Solvent Strategy cluster_2 Water-Enhanced Strategy cluster_3 Energy Input Strategy start Initial State: Low solubility in DMF/DMSO step1 Option 1: Introduce a Co-Solvent start->step1 Disrupt Packing step2 Option 2: Utilize Water-Enhanced Solubility start->step2 Alter H-Bonding step3 Option 3: Employ Energy Input start->step3 Kinetic Aid cosolvent_a Add Dichloromethane (DCM) or Chloroform (up to 20% v/v) step1->cosolvent_a water_a Add 1-5% (v/v) Water to the organic solvent step2->water_a energy_a Use Bath Sonication (30-60 min) step3->energy_a cosolvent_b Rationale: DCM disrupts pi-stacking of carbazole rings. cosolvent_a->cosolvent_b water_b Rationale: Water disrupts acid-acid dimers, acting as an H-bond bridge to the solvent. water_a->water_b energy_b Rationale: Provides localized energy to break crystal lattice and disrupt aggregates. energy_a->energy_b

Caption: Decision workflow for enhancing low solubility.

Detailed Protocols for Solutions:

  • Solution 1: Water-Enhanced Solubility: Research has shown that the solubility of carboxylic acids in certain organic solvents can be dramatically increased by the presence of a small amount of water.[5][6][7] The water molecules can disrupt the self-associated carboxylic acid dimers and form a hydrogen-bonding bridge to the bulk organic solvent.

    • Prepare a stock solution of your compound in your chosen solvent (e.g., THF, Cyclohexanone) as close to saturation as possible.

    • In a separate vial, add a precise volume of the organic solvent.

    • Add deionized water to the solvent to create a 1%, 2%, and 5% (v/v) water/solvent mixture.

    • Attempt to dissolve the this compound in these mixtures.

    • Compare the solubility to the anhydrous solvent. Note that this technique is most effective in Lewis-base solvents, particularly those with a carbonyl group.[5]

  • Solution 2: Sonication:

    • Add the solid compound and the selected solvent to a vial.

    • Place the vial in a bath sonicator.

    • Sonicate for 15-minute intervals, checking for dissolution.

    • Caution: Avoid prolonged sonication that could significantly heat the sample and lead to degradation. Use a water bath to maintain a constant temperature.

Problem: My solubility measurements are inconsistent across experiments.

Causality: Inconsistent results are almost always due to the system not reaching thermodynamic equilibrium. Solubility is defined as the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[8][9] Taking measurements too early will result in an underestimation of the true solubility.

Solution: Implement a Validated Shake-Flask Protocol

The shake-flask method is the gold standard for determining equilibrium solubility.[10] Adhering to a strict protocol ensures reproducibility.

prep Step 1: Prepare Slurry (Add excess solid to solvent) equilibrate Step 2: Equilibrate (Agitate at constant T for 24-72h) prep->equilibrate Ensure saturation separate Step 3: Separate Phases (Centrifuge or filter with 0.22µm PTFE) equilibrate->separate Critical for accuracy analyze Step 4: Analyze Supernatant (Dilute and quantify via HPLC/UV-Vis) separate->analyze Determine concentration

Caption: Standard workflow for the Shake-Flask Solubility Assay.

Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Equilibrium Shake-Flask Solubility Assay

This protocol is designed to provide a reliable and reproducible measurement of solubility.

  • Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment.

  • Solvent Addition: Add a known volume of the test solvent to the vial.

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours. For highly crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation (Critical Step):

    • Allow the vial to rest for at least 30 minutes to let the larger solid particles settle.

    • Withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles, which would falsely inflate the solubility measurement.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9]

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or µg/mL.

Protocol 2: Systematic Solvent Screening
  • Solvent Selection: Prepare a panel of solvents from different classes:

    • Polar Aprotic: DMSO, DMF, THF, Acetonitrile

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Non-Polar: Toluene, Dichloromethane (DCM)

    • Other: Cyclohexanone, Ethyl Acetate

  • Initial Screening: In small, labeled vials, add approximately 2-5 mg of the compound.

  • Volume Addition: Add the first solvent to each respective vial in 100 µL increments. After each addition, vortex the vial for 30-60 seconds.

  • Observation: Observe if the solid dissolves completely. Record the volume of solvent required.

  • Classification: This allows for a semi-quantitative ranking of solvents and helps identify the most promising candidates for further, more rigorous analysis using the Shake-Flask method.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Office of Scientific and Technical Information. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • National Institutes of Health. (n.d.). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. NIH. [Link]

Sources

overcoming side reactions in the synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important carbazole derivative. This compound is a key building block in the development of pharmaceuticals and advanced materials. However, its synthesis can be accompanied by several challenging side reactions that impact yield, purity, and scalability.

This document provides in-depth, experience-driven troubleshooting advice to help you identify, understand, and overcome these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My final product has a low yield and is difficult to purify. What are the most common side reactions I should be aware of?

A: Low yields in this synthesis typically stem from two key areas: incomplete reaction at the N-methylation stage or competing side reactions during the formation of the carbazole core, if you are not starting from a pre-formed carbazole. The most common side products are the unmethylated starting material (9H-carbazole-3-carboxylic acid), potential regioisomers if the carbazole is formed via cyclization, and products of decarboxylation under harsh reaction conditions.

Q2: I'm observing a persistent impurity with a similar polarity to my desired product. How can I identify it?

A: An impurity with similar polarity is often the starting carbazole, 9H-carbazole-3-carboxylic acid, due to incomplete N-methylation. The most effective way to identify this is through high-resolution mass spectrometry (HRMS) to check for the mass difference corresponding to a methyl group (Δm/z ≈ 14.02) and ¹H NMR spectroscopy, where the absence of the N-CH₃ singlet (typically ~3.8-4.0 ppm) and the presence of the N-H singlet (often a broad peak > 8 ppm) are key indicators.

Q3: Can the order of synthetic steps (methylation vs. carboxylation) affect the outcome?

A: Absolutely. The synthetic strategy is critical. Most successful routes involve the N-methylation of a pre-existing carbazole-3-carboxylate ester, followed by hydrolysis to the carboxylic acid. Performing carboxylation on 9-methyl-9H-carbazole can lead to a mixture of regioisomers, which are challenging to separate. N-alkylation of the carbazole nitrogen is generally a more straightforward and selective reaction.[1]

Q4: My reaction mixture is turning dark brown or black, suggesting decomposition. What is the likely cause?

A: Dark coloration often indicates decomposition or polymerization, which can be triggered by excessively high temperatures, especially in Ullmann-type coupling reactions used to form the carbazole ring.[2] Using modern, milder coupling conditions, such as Buchwald-Hartwig amination, can prevent this.[3][4] If the discoloration occurs during methylation, it could be due to a strong base reacting with other functional groups or the solvent at elevated temperatures.

Troubleshooting Guide 1: Incomplete N-Methylation

This is the most frequent issue encountered when synthesizing the title compound from 9H-carbazole-3-carboxylic acid or its ester.

Problem Identification:

  • The presence of the starting material in the final product, confirmed by TLC, LC-MS, or NMR.

  • Yields are significantly lower than expected.

  • Purification by column chromatography or recrystallization is challenging due to similar polarities.

Root Cause Analysis:

The N-methylation of carbazole is a nucleophilic substitution reaction. The carbazole nitrogen, while nucleophilic, is part of an aromatic system. Its lone pair is delocalized, reducing its reactivity. For the reaction to proceed to completion, a sufficiently strong base is required to deprotonate the N-H group, forming the more nucleophilic carbazolide anion, which then attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate).

dot

cluster_desired Desired Pathway: Complete N-Methylation cluster_side Problem: Incomplete Reaction SM Carbazole-NH Anion Carbazolide Anion (N⁻) SM->Anion Deprotonation (Efficient) Base Strong Base (e.g., NaH, KOH) Base->SM Product 9-Methyl-9H-carbazole (Product) Anion->Product SN2 Attack MeX Methylating Agent (e.g., CH₃I) MeX->Anion SM_side Carbazole-NH (Unreacted) Equilibrium Unfavorable Equilibrium SM_side->Equilibrium Incomplete Deprotonation WeakBase Weak Base (e.g., K₂CO₃ in non-polar solvent) WeakBase->SM_side Equilibrium->SM_side

Caption: Desired vs. Incomplete N-Methylation Pathway.

Solutions and Protocols:

The key to driving this reaction to completion is optimizing the choice of base, solvent, and methylating agent.

ParameterSub-Optimal Condition (Problem)Recommended Condition (Solution)Rationale
Base K₂CO₃ in acetoneKOH or NaH in a polar aprotic solvent (DMF, DMSO)A stronger base like KOH or NaH ensures complete deprotonation of the carbazole N-H, creating a higher concentration of the reactive carbazolide anion.[5]
Solvent Non-polar solvents (Toluene, Hexane)Polar aprotic solvents (DMF, DMSO, Acetonitrile)Polar aprotic solvents effectively solvate the cation of the base (e.g., K⁺, Na⁺) without solvating the carbazolide anion, increasing its nucleophilicity. They also better dissolve the carbazole starting material.
Methylating Agent Dimethyl sulfate (DMS)Methyl iodide (CH₃I)While both are effective, methyl iodide is often more reactive. However, it is also more volatile and expensive. DMS is a good, cost-effective alternative but may require slightly longer reaction times or higher temperatures.
Temperature Room Temperature0 °C to RT (with NaH), 40-60 °C (with KOH)With a very strong base like NaH, the reaction can proceed quickly at lower temperatures. With KOH, gentle heating can increase the reaction rate without causing significant side reactions.

Optimized Protocol for N-Methylation:

  • To a solution of ethyl 9H-carbazole-3-carboxylate (1.0 eq) in anhydrous DMF (10 mL/g), add powdered potassium hydroxide (KOH, 3.0 eq) at room temperature.[5]

  • Stir the suspension vigorously for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (CH₃I, 2.0 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly pouring it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH or KOH in aq. THF/MeOH).

Troubleshooting Guide 2: Side Reactions during Carbazole Ring Formation

If the synthesis involves constructing the carbazole skeleton itself (e.g., via Ullmann or Buchwald-Hartwig coupling), a different set of side reactions can occur.

Problem Identification:

  • Formation of multiple products, often regioisomers.

  • Low yields of the desired carbazole product.

  • Generation of dehalogenated or homocoupled byproducts.

  • Significant product decomposition, indicated by a dark, tar-like reaction mixture.

Root Cause Analysis:

Traditional methods like the Ullmann condensation require high temperatures (>180 °C) and stoichiometric copper, which can lead to thermal decomposition and a lack of selectivity.[2][6] Modern palladium-catalyzed Buchwald-Hartwig amination offers a much milder and more selective alternative for forming the crucial C-N bond to close the carbazole ring.[3][4][7] However, even in this case, improper ligand choice or reaction conditions can lead to side reactions like reductive dehalogenation or β-hydride elimination.[3]

dot

cluster_main Buchwald-Hartwig Amination: C-N Coupling cluster_side Potential Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide ArX->OxAdd Pd_II Ar-Pd(II)-X(L₂) OxAdd->Pd_II LigandEx Ligand Exchange Pd_II->LigandEx BetaHydride β-Hydride Elimination Pd_II->BetaHydride Amine Amine (R₂NH) Amine->LigandEx Pd_Amine Ar-Pd(II)-NR₂(L) LigandEx->Pd_Amine RedElim Reductive Elimination Pd_Amine->RedElim Dehalogenation Reductive Dehalogenation (Ar-H) Pd_Amine->Dehalogenation RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-NR₂) RedElim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination and Competing Side Reactions.

Solutions and Protocols:

Switching from Ullmann conditions to a modern palladium-catalyzed protocol is the first and most critical step. Optimization then focuses on the catalyst system.

ParameterSub-Optimal Condition (Problem)Recommended Condition (Solution)Rationale
Catalyst System Copper powder at >180°C (Ullmann)Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos, RuPhos)Palladium catalysts operate at much lower temperatures (80-110 °C), preventing thermal decomposition and improving functional group tolerance.[4][8]
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich biarylphosphine ligandsThese specialized ligands accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond, thereby outcompeting side reactions like β-hydride elimination.[8]
Base Strong, sterically hindered bases (e.g., NaOtBu, LHMDS)Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but may require higher temperatures.A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle without interfering with other components. NaOtBu is the most common choice.
Solvent Protic or poorly coordinating solventsAnhydrous, polar aprotic solvents like Toluene or DioxaneThese solvents are standard for cross-coupling reactions as they are inert under the reaction conditions and effectively dissolve the catalyst and substrates.

Recommended Protocol for Carbazole Formation via Buchwald-Hartwig Amination:

This protocol describes the intramolecular cyclization of a 2-amino-2'-halobiphenyl precursor.

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried flask with the 2-amino-2'-halobiphenyl precursor (1.0 eq), Pd(OAc)₂ (2-5 mol%), and a suitable biarylphosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Add anhydrous toluene or dioxane (approx. 0.1 M concentration).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

By carefully selecting the synthetic route and optimizing reaction parameters based on mechanistic understanding, the common side reactions in the synthesis of this compound can be effectively overcome, leading to higher yields and purity.

References

  • ChemInform Abstract: Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. (2018). ResearchGate. [Link]

  • On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Ullmann condensation. (2023). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (2021). Der Pharma Chemica. [Link]

  • Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. (2023). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (2023). ResearchGate. [Link]

  • “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (2021). Der Pharma Chemica. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate. (2011). National Institutes of Health (NIH). [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Buchwald–Hartwig reaction: an update. (2021). Semantic Scholar. [Link]

  • 9-Methyl-9H-carbazole-3-carbaldehyde. (n.d.). PubChem. [Link]

  • Plausible mechanism for synthesis of methyl 9H-carbazole-1-carboxylate... (2023). ResearchGate. [Link]

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (2020). National Institutes of Health (NIH). [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. (2018). ResearchGate. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2013). PubMed Central. [Link]

  • N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. (2009). ACS Publications. [Link]

  • N-methylation of pyrazole. (2021). Reddit. [Link]

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2016). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Annealing of 9-Methyl-9H-carbazole-3-carboxylic Acid Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the processing of 9-Methyl-9H-carbazole-3-carboxylic acid thin films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the thermal annealing process of this promising organic semiconductor.

Introduction to Thermal Annealing of Carbazole-Based Films

Thermal annealing is a critical post-deposition treatment for organic semiconductor thin films.[1] The process involves heating the material to a specific temperature below its melting point to induce favorable changes in its microstructure and electronic properties. For carbazole derivatives like this compound, which are known for their robust thermal stability and charge transport properties, annealing plays a pivotal role in device performance.[2][3][4][5]

The primary goals of annealing are:

  • Enhanced Molecular Ordering: Heating allows molecules to rearrange into a more ordered, crystalline structure, which is crucial for efficient charge transport.[6][7]

  • Improved Film Morphology: Annealing can lead to the formation of larger, more uniform crystalline grains and reduce the density of defects and grain boundaries.[6][8]

  • Removal of Residual Solvent: For solution-processed films, annealing helps in the complete evaporation of residual solvents that can act as charge traps.

  • Stress Relaxation: The process can relieve internal stresses within the film that may have developed during deposition.

However, the annealing temperature is a delicate parameter. Insufficient heating will result in minimal morphological changes, while excessive temperatures can lead to film degradation, dewetting, or the formation of undesirable phases.[1][9] Therefore, a systematic approach to optimizing the annealing temperature is essential for achieving reproducible and high-performance devices.

Frequently Asked Questions (FAQs)

Q1: Why is annealing necessary for this compound films?

Annealing is crucial for improving the electrical and optical properties of the film.[1] The as-deposited films, especially those from solution, are often amorphous or have small crystalline domains with numerous defects. Annealing provides the thermal energy for molecules to overcome kinetic barriers and self-organize into a more thermodynamically stable and ordered state. This increased order directly translates to better charge carrier mobility and overall device efficiency.[10][11]

Q2: What is the expected melting point of this compound?

Q3: What is a typical range for annealing temperatures for carbazole-based materials?

For many organic semiconductors, including carbazole derivatives, the optimal annealing temperature is often between the glass transition temperature (Tg) and the melting temperature (Tm). A common starting point for optimization is to explore a range from 80°C to 160°C.[10][13][14] However, the ideal temperature is highly dependent on the specific molecule, the substrate, and the desired film characteristics.

Q4: How long should I anneal the films?

The annealing duration is as critical as the temperature. Typical annealing times range from a few minutes to an hour.[13] Shorter durations at higher temperatures can sometimes achieve similar results as longer durations at lower temperatures. It is important to optimize both parameters concurrently. A good starting point is 10-30 minutes.[7]

Systematic Guide to Optimizing Annealing Temperature

This section provides a step-by-step protocol for experimentally determining the optimal annealing temperature for your this compound films.

Experimental Workflow

Caption: Workflow for optimizing annealing temperature.

Detailed Protocol
  • Thermal Analysis (TGA/DSC):

    • Obtain a small sample of your this compound powder.

    • Perform TGA to determine the decomposition temperature (Td). This will define the upper limit for your annealing process.

    • Perform DSC to identify the glass transition temperature (Tg) and melting temperature (Tm). The optimal annealing window will likely be between Tg and Tm.

  • Film Fabrication:

    • Prepare a series of identical thin films on your desired substrate (e.g., silicon wafers, ITO-coated glass). Ensure consistent deposition parameters (e.g., solution concentration, spin speed, deposition rate) for all samples.

  • Annealing Series:

    • Based on your DSC results, select a range of annealing temperatures. A good starting range is from room temperature (as a control) up to just below the melting point, with intervals of 20°C (e.g., RT, 80°C, 100°C, 120°C, 140°C, 160°C).

    • Anneal one sample at each temperature for a fixed duration (e.g., 20 minutes) in a controlled environment (e.g., nitrogen-filled glovebox or vacuum oven) to prevent degradation.

  • Characterization:

    • Atomic Force Microscopy (AFM): Analyze the surface morphology of each film. Look for changes in grain size, shape, and surface roughness as a function of annealing temperature. An optimal film will often exhibit large, well-defined grains with low surface roughness.[6]

    • X-ray Diffraction (XRD): Perform XRD analysis to assess the crystallinity of the films. An increase in the intensity and a decrease in the full width at half maximum (FWHM) of diffraction peaks indicate improved crystallinity.[8]

    • UV-Vis Spectroscopy: Measure the absorption spectra of the films. Changes in the absorption profile, such as a red-shift in the absorption edge, can indicate changes in molecular aggregation and ordering upon annealing.[6][13]

    • Electrical Measurements: Fabricate simple test devices, such as organic field-effect transistors (OFETs), to measure the charge carrier mobility. This is the most direct measure of the impact of annealing on the film's electronic performance.[9][11]

Annealing Temp. (°C)Surface Roughness (nm)Grain Size (µm)XRD Peak Intensity (a.u.)Carrier Mobility (cm²/Vs)
Room Temperature
80
100
120
140
160
This table should be populated with your experimental data.

Troubleshooting Guide

Troubleshooting_Guide Start Problem with Annealed Film Q1 Poor or Inconsistent Device Performance? Start->Q1 Q2 Visible Film Defects (e.g., cracks, dewetting)? Q1->Q2 No Sol1 A1: Optimize Annealing Temp/Time. - Lower temperature if mobility drops. - Check for degradation (TGA). Q1->Sol1 Yes Q3 Low Crystallinity in XRD? Q2->Q3 No Sol2 A2: Temperature too high. - Lower annealing temperature. - Reduce annealing time. Q2->Sol2 Yes Sol3 A3: Temperature too low or time too short. - Increase annealing temperature (stay below Tm). - Increase annealing time. Q3->Sol3 Yes Sol4 A4: Re-evaluate deposition process. - Check substrate cleaning. - Optimize solution concentration/deposition rate. Q3->Sol4 No

Caption: Troubleshooting decision tree for annealing issues.

Problem 1: Low charge carrier mobility or inconsistent device performance after annealing.

  • Possible Cause A: Sub-optimal Annealing Temperature. The chosen temperature may be too low to induce significant molecular ordering, or so high that it causes the onset of degradation or morphological defects that disrupt charge transport pathways. A drop in mobility at higher temperatures can be a sign of this.[9]

  • Troubleshooting Steps:

    • Refer to your annealing series data. Plot carrier mobility as a function of annealing temperature to identify the peak performance.

    • If mobility consistently increases with temperature, you may need to explore slightly higher temperatures, but do not exceed the decomposition temperature determined by TGA.

    • If mobility decreases after a certain temperature, you have likely surpassed the optimal point. Reduce the temperature to the peak performance value.

    • Consider the annealing time. It's possible a longer duration at a slightly lower temperature could yield better results.

Problem 2: Film dewetting or formation of large, isolated islands.

  • Possible Cause: Annealing Temperature is Too High. When the annealing temperature is too close to the melting point or if the film has poor adhesion to the substrate, the material can minimize its surface energy by dewetting, leading to the formation of droplets or islands.[9]

  • Troubleshooting Steps:

    • Immediately reduce the annealing temperature. Dewetting is a clear sign that the thermal energy is too high.

    • Ensure your substrate is impeccably clean and, if necessary, use a surface treatment (e.g., HMDS for SiO2) to improve adhesion.

    • Reduce the annealing time. Shorter exposure to high temperatures can mitigate dewetting.

Problem 3: No significant improvement in crystallinity observed via XRD after annealing.

  • Possible Cause A: Annealing Temperature is Too Low. The thermal energy provided is insufficient to overcome the activation energy for molecular rearrangement and crystallization.

  • Troubleshooting Steps:

    • Systematically increase the annealing temperature in your experimental series.

    • Increase the annealing duration. Sometimes, longer times at a moderate temperature are needed for significant crystal growth.

  • Possible Cause B: Material is inherently amorphous or has a very high crystallization temperature.

  • Troubleshooting Steps:

    • Confirm the thermal properties with DSC. If there is no clear crystallization peak, the material may be predominantly amorphous.

    • Explore solvent vapor annealing as an alternative or complementary technique to induce crystallinity at lower temperatures.

Problem 4: Film appears hazy or shows signs of degradation after annealing.

  • Possible Cause: Annealing in the presence of oxygen or exceeding the decomposition temperature. Organic materials can oxidize at elevated temperatures, leading to chemical degradation and poor performance.

  • Troubleshooting Steps:

    • Ensure the annealing is performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) or under high vacuum.

    • Verify your annealing temperature against the TGA data. You must stay well below the onset of decomposition.

    • Check the purity of your this compound. Impurities can lower the decomposition temperature.[4]

By following this structured approach and using the troubleshooting guide to address any issues, you can effectively optimize the annealing process for your this compound films and unlock their full potential in your research and applications.

References

  • Guney, H. Y. (2019). Optimization of annealing temperature and the annealing effect on life time and stability of P3HT:PCBM-based organic solar cells. Materials Research Express, 6(10), 105518.
  • Modification of Thin Film Surface Morphology by Thermal Annealing Process to Enhance Organic Photovoltaic Solar Cell Performance. (2014). Scientific.Net.
  • Effect of Thermal Annealing on Morphology of Pentacene Thin Films. (2015).
  • High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. (2024).
  • The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. (n.d.). DergiPark.
  • 9H-CARBAZOLE-3-CARBOXYLIC ACID | 51035-17-7. (n.d.). ChemicalBook.
  • How Is Annealing Used For Thin Films? (2025). YouTube.
  • The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. (2022). MDPI.
  • Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. (n.d.). MDPI.
  • Phase field simulations of thermal annealing for all-small molecule organic solar cells. (2024). ScienceDirect.
  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. (n.d.).
  • Exploring the Potential of Carbazole Derivatives in Organic Electronics. (n.d.). [Source not available].
  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers.
  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

Technical Support Center: Enhancing OLED Efficiency with 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 9-Methyl-9H-carbazole-3-carboxylic acid derivatives in Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working to enhance the efficiency of their OLED devices using this promising class of materials. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during experimental work. Our goal is to provide you with the insights and practical guidance needed to overcome obstacles and achieve optimal device performance.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and device fabrication processes involving this compound derivatives.

Issue 1: Low External Quantum Efficiency (EQE)

Question: My OLED device incorporating a this compound derivative as a host or hole transport layer (HTL) exhibits a significantly lower External Quantum Efficiency (EQE) than anticipated. What are the likely causes and how can I troubleshoot this?

Answer: Low EQE in OLEDs utilizing carbazole derivatives can arise from several factors, from the purity of your material to the architecture of your device. A systematic approach is crucial for pinpointing and resolving the issue.[1]

Troubleshooting Protocol:

  • Verify Material Purity: Impurities can act as quenching sites for excitons, significantly reducing device efficiency.[1]

    • Action: Re-purify the this compound derivative using techniques like temperature-gradient sublimation or multiple recrystallizations.

    • Verification: Confirm purity using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of impurity peaks is critical.

  • Optimize Layer Thickness: The thickness of the emissive layer (EML) and charge transport layers is critical for achieving balanced charge injection and recombination.[1]

    • Action: Systematically vary the thickness of the layer containing the carbazole derivative. Start with a range of 20-50 nm and adjust in 5 nm increments.

    • Rationale: An optimal thickness ensures that the recombination zone is confined within the EML, preventing exciton quenching at the interfaces.

  • Improve Charge Balance: An imbalance between the number of holes and electrons reaching the EML leads to charge leakage and reduced recombination efficiency.[1]

    • Action:

      • Adjust the thickness of the electron transport layer (ETL) and hole transport layer (HTL) to balance charge carrier mobilities.[1]

      • Introduce an electron-blocking layer (EBL) or a hole-blocking layer (HBL) to confine carriers within the EML.[1]

    • Rationale: The goal is to ensure an equal flux of holes and electrons into the emissive layer for efficient recombination.

  • Energy Level Alignment: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can impede charge injection.

    • Action: Select HTL and ETL materials with appropriate energy levels to minimize the energy barrier for charge injection into the EML.

    • Verification: Use cyclic voltammetry to determine the HOMO/LUMO levels of your this compound derivative and compare them with the energy levels of adjacent layers.

Issue 2: Poor Film Morphology and Device Shorts

Question: I'm experiencing issues with the film formation of my this compound derivative, leading to device shorts and inconsistent performance. How can I improve the film quality?

Answer: The carboxylic acid moiety can lead to strong intermolecular interactions, potentially causing aggregation and crystallization during film deposition. This can result in a rough surface morphology and create pathways for electrical shorts.

Troubleshooting Protocol:

  • Substrate Preparation: A pristine substrate surface is paramount for uniform film growth.

    • Action: Implement a rigorous substrate cleaning procedure, including sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to remove organic residues and improve the wettability of the ITO surface.

  • Deposition Rate Optimization (for Thermal Evaporation):

    • Action: Vary the deposition rate of the carbazole derivative. A slower deposition rate (e.g., 0.1-0.5 Å/s) often leads to more uniform and amorphous films.

    • Rationale: Slower deposition allows molecules more time to arrange themselves in a disordered, glassy state, preventing the formation of crystalline domains.

  • Solvent Selection and Additives (for Solution Processing):

    • Action:

      • Experiment with different solvents to find one that offers good solubility without promoting aggregation. High boiling point solvents are often preferred.

      • Consider using a small percentage of a high-boiling point solvent additive to control the drying rate and improve film uniformity.

    • Rationale: The solvent's properties significantly influence the self-assembly of molecules during spin-coating.

  • Thermal Annealing:

    • Action: Post-deposition annealing of the film can improve its morphology. Experiment with different annealing temperatures (below the glass transition temperature) and durations.

    • Rationale: Annealing can help to relax the film's morphology, reduce pinholes, and improve interfacial contact.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common approach involves a multi-step synthesis. A representative pathway is the Suzuki coupling of a protected bromocarbazole with a boronic acid ester, followed by a Cadogan reductive cyclization to form the carbazole core.[2][3] The N-methylation and subsequent functionalization to introduce the carboxylic acid group can be achieved through standard organic chemistry reactions.

Q2: How can I effectively purify my synthesized this compound derivative?

A2: Purity is critical for high-performance OLEDs. A combination of purification techniques is often necessary:

  • Column Chromatography: To remove major impurities after synthesis.[2][3]

  • Recrystallization: To further purify the solid product. Experiment with different solvent systems to achieve high purity crystals.[4][5]

  • Temperature-Gradient Sublimation: This is the gold standard for purifying organic materials for OLED fabrication, as it effectively removes non-volatile impurities.

Q3: What are the key characterization techniques I should use for my this compound derivative?

A3: A thorough characterization is essential to understand the material's properties and predict its performance in an OLED:

  • Structural Characterization: ¹H and ¹³C NMR, Mass Spectrometry (MS).

  • Thermal Properties: Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature.[6]

  • Photophysical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and thin-film form to determine the absorption and emission spectra, and photoluminescence quantum yield (PLQY).

  • Electrochemical Properties: Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels.

Q4: How does the methyl group on the nitrogen and the carboxylic acid at the 3-position influence the material's properties for OLEDs?

A4: The molecular structure of this compound derivatives imparts specific properties beneficial for OLEDs:

  • 9-Methyl Group: The methyl group enhances solubility in organic solvents, which is advantageous for solution-processed devices. It also influences the molecular packing in the solid state.

  • Carbazole Core: The carbazole moiety is known for its good hole-transporting properties and high thermal stability.[7][8]

  • 3-Carboxylic Acid Group: The carboxylic acid group can be used as a handle for further functionalization, allowing for the tuning of the material's electronic and photophysical properties. It can also influence intermolecular interactions and film morphology.

Q5: What are some suitable host and guest materials to use with this compound derivatives in a phosphorescent OLED (PhOLED)?

A5: When using a this compound derivative as a host material in a PhOLED, it is crucial that the host has a higher triplet energy than the phosphorescent guest (emitter) to ensure efficient energy transfer.[6][7]

  • Triplet Energy Measurement: The triplet energy of your host material should be determined using low-temperature phosphorescence spectroscopy.

  • Guest Selection: For a green-emitting PhOLED, a common guest is Ir(ppy)₃. For a blue-emitting device, FIrpic is a widely used emitter. The choice of guest will depend on the triplet energy of your host material.

Data Presentation

PropertyTypical Value Range for Carbazole DerivativesSignificance for OLED Performance
Glass Transition Temperature (Tg) > 100 °CHigh Tg indicates good morphological stability of the thin film, leading to longer device lifetime.[6]
Decomposition Temperature (Td) > 300 °CHigh Td is crucial for thermal evaporation processes and ensures material stability during device operation.
HOMO Level -5.4 to -6.0 eVDetermines the efficiency of hole injection from the anode or adjacent HTL.[7]
LUMO Level -2.0 to -3.0 eVInfluences electron injection from the cathode or adjacent ETL.[7]
Triplet Energy (T₁) > 2.7 eVFor host materials in PhOLEDs, a high triplet energy is required to efficiently transfer energy to the phosphorescent emitter.[6]

Experimental Protocols & Visualizations

Typical OLED Fabrication Workflow

The following diagram illustrates a standard workflow for fabricating an OLED device using thermal evaporation.

OLED Fabrication Workflow cluster_Substrate_Preparation Substrate Preparation cluster_Layer_Deposition Layer Deposition (Thermal Evaporation) cluster_Encapsulation_and_Testing Encapsulation & Testing ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone Improves wettability HTL_Deposition Hole Transport Layer (HTL) Deposition UV_Ozone->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode (e.g., Al) Deposition EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Testing Electrical and Optical Characterization Encapsulation->Testing

Caption: A typical workflow for OLED fabrication.

Troubleshooting Flowchart for Low EQE

This diagram provides a systematic approach to troubleshooting low External Quantum Efficiency in your OLED devices.

Low EQE Troubleshooting Start Low EQE Observed Check_Purity Assess Material Purity (HPLC, MS, NMR) Start->Check_Purity Purity_OK Purity Sufficient? Check_Purity->Purity_OK Purify Re-purify Material (Sublimation/Recrystallization) Purity_OK->Purify No Optimize_Architecture Optimize Device Architecture Purity_OK->Optimize_Architecture Yes Purify->Check_Purity Vary_EML_Thickness Vary EML Thickness Optimize_Architecture->Vary_EML_Thickness Optimize_Transport_Layers Optimize HTL/ETL Vary_EML_Thickness->Optimize_Transport_Layers Check_Charge_Balance Evaluate Charge Balance Optimize_Transport_Layers->Check_Charge_Balance Adjust_Transport_Thickness Adjust Transport Layer Thickness Check_Charge_Balance->Adjust_Transport_Thickness Add_Blocking_Layers Introduce Blocking Layers Adjust_Transport_Thickness->Add_Blocking_Layers Investigate_Quenching Investigate Triplet Quenching (for PhOLEDs) Add_Blocking_Layers->Investigate_Quenching Measure_Triplet_Energy Measure Triplet Energy Investigate_Quenching->Measure_Triplet_Energy Optimize_Doping Optimize Dopant Concentration Measure_Triplet_Energy->Optimize_Doping End Improved EQE Optimize_Doping->End

Caption: A troubleshooting flowchart for low EQE.

References

Sources

Technical Support Center: 9-Methyl-9H-carbazole-3-carboxylic acid in Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methyl-9H-carbazole-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development and electronic device fabrication who are utilizing this versatile carbazole derivative. Here, we address common stability-related challenges encountered during its application in electronic devices, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you navigate and resolve specific stability-related problems that may arise during the use of this compound in your electronic devices.

Question 1: I am observing a significant decrease in the performance (e.g., efficiency, brightness) of my organic light-emitting diode (OLED) or perovskite solar cell (PSC) over a short period. Could the this compound hole transport layer (HTL) be the cause?

Answer:

Yes, degradation of the this compound HTL is a potential cause for rapid device performance decline. Carbazole derivatives are generally known for their good thermal and chemical stability, which is why they are frequently used in organic electronics.[1][2][3] However, specific functional groups and environmental stressors can lead to degradation.

Possible Causes and Solutions:

  • Electrochemical Instability: Under electrical bias, the carbazole moiety can undergo oxidation to form a radical cation.[4] While this is essential for its hole-transporting function, prolonged electrical stress can lead to irreversible chemical reactions, such as dimerization or polymerization at the 3 and 6 positions of the carbazole ring.[4]

    • Troubleshooting:

      • Cyclic Voltammetry (CV) Analysis: Perform CV on your this compound material to assess its electrochemical stability within the operating voltage window of your device. Look for irreversible oxidation peaks, which may indicate decomposition.

      • Device Architecture Optimization: Consider incorporating interlayers to reduce the interfacial stress on the HTL.

      • Drive Voltage/Current Management: Operate your device at the lowest possible voltage/current required for your application to minimize electrical stress.

  • Photodegradation: Exposure to ultraviolet (UV) light, especially in the presence of oxygen and moisture, can lead to the photo-oxidation of the carbazole ring.[5] This can introduce defects in the HTL, acting as charge traps and recombination centers.

    • Troubleshooting:

      • UV-Vis Spectroscopy: Monitor the absorption spectrum of a thin film of this compound over time while exposing it to UV light. A change in the absorption profile can indicate degradation.

      • Encapsulation: Proper encapsulation of your device is crucial to prevent the ingress of oxygen and moisture, which accelerate photodegradation.

      • UV Filtering: If your application allows, incorporate a UV-filtering layer in your device stack.

  • Thermal Degradation: While carbazoles generally exhibit high thermal stability, prolonged exposure to elevated temperatures during device operation or annealing can lead to decomposition.[3] The carboxylic acid group may undergo decarboxylation at high temperatures.

    • Troubleshooting:

      • Thermogravimetric Analysis (TGA): Determine the decomposition temperature of your specific batch of this compound. Ensure that your device fabrication and operation temperatures remain well below this threshold.

      • Annealing Optimization: If an annealing step is required for your HTL, carefully optimize the temperature and duration to achieve the desired morphology without inducing thermal degradation.

Experimental Workflow for Investigating HTL Degradation

G cluster_0 Device Failure Observation cluster_1 Hypothesis: HTL Instability cluster_2 Troubleshooting & Analysis cluster_3 Solutions A Performance Degradation B This compound Degradation A->B Suspected Cause C Cyclic Voltammetry (Electrochemical Stability) B->C Investigate D UV-Vis Spectroscopy (Photochemical Stability) B->D Investigate E Thermogravimetric Analysis (Thermal Stability) B->E Investigate F Device Fabrication with Controlled Environment B->F Test Hypothesis G Optimize Device Architecture & Operating Conditions C->G H Improve Encapsulation & UV Filtering D->H I Optimize Thermal Processing E->I F->G F->H F->I

Sources

Technical Support Center: Degradation of Carbazole-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for carbazole-based hole transport materials (HTMs). This guide is designed for researchers and scientists encountering stability and performance challenges during their experiments, particularly in the context of optoelectronic devices like perovskite solar cells (PSCs). As your application scientist, I've structured this guide to move from proactive prevention to reactive troubleshooting, providing not just steps but the underlying scientific reasoning to empower your research.

The inherent chemical stability of the carbazole unit, characterized by its rigid, planar tricyclic structure, makes it an excellent building block for robust HTMs.[1][2] However, the overall stability of the final molecule and its performance in a device are highly susceptible to environmental stressors and interactions with adjacent layers. This guide will help you navigate and mitigate these challenges.

Part 1: FAQs - Proactive Stability and Handling

This section addresses the most common questions about the proper handling and storage of carbazole-based HTMs to prevent degradation before it impacts your results.

Q1: What are the primary environmental factors that trigger the degradation of carbazole-based HTMs?

A: The stability of carbazole HTMs is primarily challenged by a combination of four factors: oxygen, moisture, light (photo-oxidation), and heat (thermal stress).

  • Oxygen and Moisture: In the presence of oxygen and moisture, especially when dissolved or in a thin film state, carbazole derivatives can undergo oxidation. This is particularly accelerated by light. Moisture can also interact with additives commonly used in HTM formulations, such as lithium salts (e.g., Li-TFSI), which are hygroscopic and can introduce instability at the HTM/perovskite interface.[3][4]

  • Light (Photo-oxidation): This is a critical degradation pathway. Upon illumination, especially with UV light, the HTM can be excited, making it more susceptible to reacting with oxygen. This can lead to the formation of radical cations, which are often precursors to irreversible chemical changes like dimerization or further oxidation.[2] While the carbazole core itself is relatively stable, functional groups attached to it can be more vulnerable.

  • Heat (Thermal Stress): Carbazole HTMs generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C.[5][6][7] However, the glass transition temperature (Tg) is a more relevant metric for device stability. Above Tg, the material transitions from a glassy to a rubbery state, which can lead to morphological changes like crystallization or dewetting of the film, creating shunting pathways in the device. Furthermore, heat can accelerate other degradation mechanisms, especially in the presence of oxygen and moisture.[3]

Q2: How should I properly store my carbazole-based HTM powders and solutions to maximize their shelf-life?

A: Proper storage is the first line of defense against degradation.

  • Powders: Solid HTM powders should be stored in a dark, inert environment. A nitrogen-filled glovebox is ideal. If a glovebox is unavailable, store the material in a vacuum-sealed amber vial inside a desiccator. Always bring the container to room temperature before opening to prevent moisture condensation.

  • Solutions: HTM solutions are significantly more susceptible to degradation.

    • Solvent Choice: Use high-purity, anhydrous solvents (e.g., chlorobenzene, toluene).

    • Preparation: Prepare solutions inside a glovebox if possible.

    • Storage: Store solutions in a freezer or refrigerator inside a glovebox. If a glovebox is not available, use vials with septa and purge the headspace with an inert gas (N₂ or Ar) before sealing and storing in a cold, dark place.

    • Shelf-Life: Prepare fresh solutions as needed. Do not use solutions that are more than a few days old, especially if they have been stored outside an inert environment.

Q3: My HTM solution in chlorobenzene (with Li-TFSI and tBP additives) turned a greenish color after a few hours in the lab. What does this mean, and can I still use it?

A: The color change, typically to a greenish or deep blue hue, is a classic sign of the oxidation of the neutral HTM molecule to its radical cation form. This process is often accelerated by the presence of Li-TFSI and ambient air/light.[2][8]

While a controlled, partial oxidation (p-doping) is necessary to increase the conductivity of the HTM layer, uncontrolled oxidation in solution is detrimental.[3] These radical cations can be unstable and may undergo further reactions (e.g., dimerization), leading to the formation of charge traps and species that hinder hole transport.

Recommendation: It is strongly advised to discard the colored solution and prepare a fresh batch immediately before use to ensure device reproducibility and optimal performance.

Part 2: Troubleshooting Guide - Diagnosing In-Experiment Degradation

This section provides a structured approach to identifying HTM degradation as the root cause of device failure or performance loss.

Issue: My perovskite solar cell's efficiency (PCE), particularly the Fill Factor (FF) and Open-Circuit Voltage (Voc), drops rapidly after fabrication.

Q: I've confirmed my perovskite layer is stable. Could the carbazole HTM be the source of this instability?

A: Yes, degradation of the HTM layer is a very common cause of rapid device failure. The HTM is not just a passive charge conductor; its degradation can actively undermine the entire device. Here’s how to troubleshoot this issue.

The logical flow below outlines a systematic approach to diagnose HTM-related device failure. Start with non-destructive electrical analysis and proceed to material-specific characterization.

G start Rapid Device Degradation (Low FF, Voc) jv_analysis 1. J-V Curve Analysis (Light & Dark) start->jv_analysis s_shape S-Shaped J-V Curve? jv_analysis->s_shape series_res Increased Series Resistance (Rs)? shunt_res Decreased Shunt Resistance (Rsh)? s_shape->series_res No energy_mismatch Indicates Energy Level Mismatch / Charge Extraction Barrier s_shape->energy_mismatch Yes series_res->shunt_res No conductivity_loss Indicates HTM Conductivity Loss (Degradation, De-doping) series_res->conductivity_loss Yes shunting Indicates Morphological Failure (Pinholes, Crystallization) shunt_res->shunting Yes mat_analysis 2. Material Characterization (Fabricate HTM-only film on glass) shunt_res->mat_analysis No uv_vis UV-Vis Spectroscopy mat_analysis->uv_vis pl_spec Photoluminescence (PL) mat_analysis->pl_spec afm Atomic Force Microscopy (AFM) mat_analysis->afm uv_vis_obs Observe Bleaching or New Absorption Peaks? uv_vis->uv_vis_obs pl_obs Observe PL Quenching or New Emission? pl_spec->pl_obs afm_obs Observe Pinholes or Crystallites? afm->afm_obs photo_ox Diagnosis: Photo-oxidation uv_vis_obs->photo_ox trap_states Diagnosis: Degradation Products Acting as Trap/Recombination Centers pl_obs->trap_states morph_degrade Diagnosis: Morphological Degradation afm_obs->morph_degrade G cluster_stressors Stressors cluster_pathways Degradation Pathways cluster_products Degradation Products & Effects Light Light (hν) PhotoOx Photo-oxidation Light->PhotoOx Oxygen Oxygen (O₂) Oxygen->PhotoOx Heat Heat (Δ) Morph Morphological Instability Heat->Morph Moisture Moisture (H₂O) Moisture->PhotoOx Moisture->Morph HTM Pristine Carbazole HTM HTM->PhotoOx HTM->Morph Radical Radical Cations, Dimers, Carbonyls PhotoOx->Radical Chemical Change Crystals Crystallization, Pinholes Morph->Crystals Physical Change

Caption: Major degradation pathways for carbazole HTMs.

Part 3: Key Analytical Protocols

Here are standardized protocols for key experiments to characterize the stability and degradation of your carbazole-based HTMs.

Protocol 1: UV-Vis Spectroscopy for Photo-stability Assessment

This protocol helps visualize chemical changes in the HTM film upon exposure to light.

  • Sample Preparation: Spin-coat the HTM solution onto a clean quartz or glass substrate. Prepare at least two identical samples.

  • Initial Measurement: Immediately measure the UV-Vis absorption spectrum of one sample (this is your T=0 reference).

  • Stress Application: Place the second sample under a controlled light source (e.g., a solar simulator at 1-sun intensity) in ambient air.

  • Time-Resolved Measurements: Measure the UV-Vis spectrum of the stressed sample at set intervals (e.g., 1h, 2h, 6h, 24h).

  • Data Analysis:

    • Look for: A decrease in the intensity of the main absorption peaks (photobleaching).

    • Also note: The appearance of new absorption features, which could indicate the formation of specific degradation products.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol determines the decomposition temperature (Td) of the HTM.

  • Sample Preparation: Place 5-10 mg of the HTM powder into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the heating program: Ramp from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Use an inert gas flow (e.g., Nitrogen at 20-50 mL/min) to prevent oxidation during heating.

  • Run Experiment: Start the heating program and record mass as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% of the initial mass is lost. A sharp drop in mass indicates decomposition. Many carbazole HTMs show excellent stability up to 400 °C. [6] | Table 1: Summary of Degradation Triggers and Analytical Signatures | | :--- | :--- | :--- | | Degradation Trigger | Primary Effect | Key Analytical Signature | | Light + Oxygen | Photo-oxidation, formation of radical cations and byproducts. | UV-Vis: Photobleaching, appearance of new absorption bands.PL: Quenching or new emission peaks from degradation products. | | High Temperature | Morphological changes (crystallization), potential decomposition. | TGA/DSC: Mass loss (Td) or phase transition (Tg).AFM/SEM: Visible formation of crystals, pinholes, or film dewetting. | | Moisture | Accelerates other degradation pathways, reacts with additives. | Device Metrics: Rapid decrease in FF and Voc.ToF-SIMS: Can show migration of species (e.g., Li⁺) with water. | | Electrochemical Stress | Irreversible oxidation/reduction. | Cyclic Voltammetry (CV): Loss of peak reversibility over multiple cycles. |

References

  • What Makes Carbazole Derivatives Chemically Stable? (2025). Google AI Search.
  • Chemical structures of the synthesized carbazole-based molecular HTMs. (n.d.).
  • Velasco, I. A., Salinas-Luna, J., & Mentado-Morales, J. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Polymer Sci peer Rev J, 3(1).
  • Salam, L. B., Das, N., & Devi, K. S. (2017). Properties, environmental fate and biodegradation of carbazole. Biotechnology Letters, 39(10), 1449-1457.
  • Small carbazole-based molecules as hole transport materials for perovskite solar cells. (2023). Journal of Molecular Graphics and Modelling, 122, 108504.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels.
  • Photoemission in air spectra of the new HTMs. (n.d.).
  • The imbalance between the donors and central cores for carbazole HTMs. (n.d.).
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.).
  • Getautis, V. et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega, 5(14), 8089–8097.
  • Gao, P. et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(18), 20494–20503.
  • Leijtens, T. et al. (2014). Stability Issues on Perovskite Solar Cells. Molecules, 19(12), 21159-21172.
  • Shalan, A. E. et al. (2022). Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies.

Sources

Technical Support Center: 9-Methyl-9H-carbazole-3-carboxylic acid Film Deposition

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on troubleshooting the film morphology of 9-Methyl-9H-carbazole-3-carboxylic acid layers.

Welcome to the technical support hub for this compound. This guide is designed to provide researchers and scientists with expert insights and practical, field-proven solutions for common challenges encountered during the deposition of thin films of this material. Achieving a uniform, well-ordered film is paramount for the performance of organic electronic devices and for obtaining reliable data in drug development assays. This document moves beyond simple step-by-step instructions to explain the underlying principles governing film formation, empowering you to diagnose and resolve issues effectively.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of successful thin-film deposition. Understanding these core principles is the first step in troubleshooting.

Q1: What are the most critical factors that control the final morphology of my film?

A1: The morphology of a small molecule organic thin film is not determined by a single parameter but is the result of a complex interplay of factors. These can be grouped into four main categories:

  • The Molecule Itself: The inherent properties of this compound, such as its molecular structure, polarity, and tendency for self-assembly and crystallization, are the primary determinants.

  • Solution-Phase Properties: This includes the choice of solvent, solution concentration, and the presence of any additives. The solvent's boiling point, viscosity, and surface tension are critical.

  • Substrate & Interface: The physical and chemical properties of the substrate are crucial. Surface energy, roughness, and cleanliness directly impact film adhesion and molecular ordering.[1]

  • Deposition & Post-Processing Conditions: The technique used (e.g., spin-coating, blade-coating), its specific parameters (e.g., spin speed, annealing temperature), and the processing environment (e.g., atmosphere, humidity) dictate the kinetics of film formation.[2]

Q2: How do I select the optimal solvent for this compound?

A2: Solvent selection is arguably the most critical variable in solution-based deposition. An ideal solvent should:

  • Fully Solubilize the Molecule: The compound must be fully dissolved at the desired concentration to prevent aggregation in the solution, which would otherwise translate to a non-uniform film.

  • Have an Appropriate Boiling Point: A solvent that evaporates too quickly can lead to a kinetically trapped, disordered film with pinholes or cracks. A solvent with a very high boiling point may require excessively long drying times or high annealing temperatures, which can also be detrimental.

  • Promote Favorable Wetting: The solvent's surface tension should be compatible with the substrate's surface energy to ensure the solution spreads evenly rather than beading up (dewetting).

For carbazole-based materials, common solvents include chlorobenzene, dichlorobenzene, toluene, and chloroform. It is often beneficial to start with a solvent in which the material has moderate, not excessively high, solubility to promote controlled crystallization upon drying.

Q3: Why is meticulous substrate preparation a non-negotiable step?

A3: The substrate is the template upon which your film is built. Any imperfections or contaminants on the surface will be amplified in the final film morphology. A robust cleaning procedure ensures:

  • Removal of Contaminants: Organic residues and particulate matter act as nucleation sites for defects.

  • Consistent Surface Energy: A uniform surface energy across the substrate is essential for even wetting and adhesion of the film. Inconsistent wetting leads to dewetting and island formation.[1]

  • Improved Molecular Ordering: For crystalline substrates, a clean surface exposes the underlying crystal lattice, which can template the growth of a highly ordered organic film.

Oxygen plasma or UV-Ozone treatment is often a final, critical step. It not only removes final traces of organic contaminants but also increases the surface energy of common substrates like glass or silicon oxide, promoting better wettability.[3]

Q4: Which characterization techniques are essential for evaluating film morphology?

A4: A multi-technique approach is necessary for a comprehensive understanding of your film.

  • Atomic Force Microscopy (AFM): Provides quantitative, three-dimensional information about the surface topography, including roughness (RMS), grain size, and the presence of pinholes.[4] It is invaluable for assessing uniformity at the nanoscale.

  • Scanning Electron Microscopy (SEM): Offers a larger field of view than AFM and is excellent for visualizing larger-scale defects like cracks, dewetting, and large aggregates.[5] It gives a clear picture of the overall film quality.

  • X-Ray Diffraction (XRD): Used to determine the crystallinity and molecular orientation within the film. It can distinguish between amorphous and crystalline phases and identify preferred crystal orientations.[6]

  • UV-Visible Spectroscopy: While not a direct measure of morphology, changes in the absorption spectrum (e.g., peak shifts or broadening) can indicate changes in molecular aggregation and ordering within the film.

Both SEM and AFM are complementary techniques for surface analysis.[7] SEM provides excellent depth of field for vertically complex structures, while AFM offers superior contrast on flatter samples and provides quantitative height data.[7][8]

Part 2: Troubleshooting Guide for Common Film Defects

This section provides a systematic, cause-and-effect approach to diagnosing and solving specific morphological problems.

Logical Flow for Troubleshooting Film Morphology

The following diagram illustrates a typical workflow for diagnosing issues with film quality.

TroubleshootingWorkflow Start Initial Film Deposition Assess Assess Film Quality (AFM, SEM, Optical Microscopy) Start->Assess Good Good Quality Film (Uniform, Low Defect) Assess->Good Pass Bad Poor Quality Film Assess->Bad Fail Defect1 Pinholes / Voids Bad->Defect1 Defect2 Cracks / Peeling Bad->Defect2 Defect3 Aggregates / Roughness Bad->Defect3 Defect4 Dewetting / Poor Coverage Bad->Defect4 Cause1 Cause: - Particulates - Fast Evaporation - Low Concentration Defect1->Cause1 Cause2 Cause: - High Internal Stress - Thick Film - Thermal Mismatch Defect2->Cause2 Cause3 Cause: - Poor Solubility - Incorrect Annealing - High Concentration Defect3->Cause3 Cause4 Cause: - Low Substrate Surface Energy - Incompatible Solvent - Low Viscosity Defect4->Cause4 Sol1 Solution: - Filter Solution (0.2µm PTFE) - Use Higher Boiling Point Solvent - Increase Concentration Cause1->Sol1 Sol2 Solution: - Slow Down Evaporation - Reduce Concentration - Optimize Annealing Ramp Rate Cause2->Sol2 Sol3 Solution: - Screen Solvents - Systematic Annealing Study - Use Solvent Mixtures Cause3->Sol3 Sol4 Solution: - Substrate Surface Treatment (O2 Plasma/UV-Ozone) - Change Solvent - Increase Concentration Cause4->Sol4

Caption: A troubleshooting flowchart for common thin-film defects.

Q: My film is full of pinholes and small voids. What is causing this and how can I fix it?

A: Pinholes are typically caused by one of three issues:

  • Particulate Contamination: Dust or undissolved particles in your solution act as points where the film cannot form properly.

    • Solution: Always filter your solution immediately before deposition using a chemical-resistant (e.g., PTFE) syringe filter with a pore size of 0.2 µm or smaller. Work in a clean environment (e.g., a fume hood or glovebox) to minimize airborne dust.

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly during spinning, the film does not have enough time to relax into a uniform layer, trapping voids.

    • Solution: Switch to a solvent with a higher boiling point. For example, if you are using chloroform (BP: 61°C), try switching to chlorobenzene (BP: 131°C). This slows the drying process, allowing for better film formation.

  • Low Solution Concentration: Very dilute solutions can lead to discontinuous films as there isn't enough material to form a complete monolayer.

    • Solution: Systematically increase the solution concentration (e.g., from 2 mg/mL to 5 mg/mL, then 10 mg/mL) and observe the effect on film coverage.

Q: The film looks good initially, but cracks or peels off after drying or annealing. Why?

A: Cracking and peeling are signs of high internal stress within the film.

  • Stress from Solvent Evaporation: As the solvent leaves, the film shrinks. If this shrinkage is constrained by adhesion to the substrate, stress builds up.

    • Solution: Slow down the evaporation rate. This can be achieved by using a higher boiling point solvent or by placing a petri dish cover over the substrate during the final stages of spinning to create a solvent-rich atmosphere.

  • Thermal Expansion Mismatch: During thermal annealing, the film and substrate expand and contract at different rates. This can induce significant stress, especially during rapid cooling.[9]

    • Solution: Optimize your annealing process. Use slower ramp-up and cool-down rates (e.g., 1-2°C per minute). Also, ensure the annealing temperature is well below the material's decomposition temperature but sufficient to promote molecular rearrangement.[10][11]

  • Excessive Film Thickness: Thicker films are generally more prone to cracking as they accumulate more total stress.

    • Solution: Reduce the solution concentration or increase the spin-coating speed to achieve a thinner, more stable film.

Q: My film is very rough and contains large, visible aggregates. How can I achieve a smoother surface?

A: High roughness and aggregation are typically related to the solubility and crystallization kinetics of the material.

  • Poor Solubility: If the molecule is not fully dissolved or is close to its saturation limit, it can aggregate in solution before the film is even cast.

    • Solution: Try a different solvent or a solvent mixture. Sometimes adding a small percentage of a "good" solvent can disrupt aggregation. Gentle heating and sonication can also help ensure complete dissolution.

  • Uncontrolled Crystallization: The strong intermolecular interactions in carbazole derivatives can lead to rapid, uncontrolled crystallization during solvent evaporation, resulting in large, disordered crystallites.

    • Solution: This is where post-deposition annealing is critical. A systematic thermal annealing study is required. By holding the film at an elevated temperature (e.g., 80°C, 100°C, 120°C), you provide the molecules with enough thermal energy to re-organize into a more thermodynamically stable, and often smoother, morphology.[12] The annealing time is also a critical parameter to optimize.

Part 3: Standardized Protocols & Data

To ensure reproducibility, it is essential to follow standardized procedures. The following protocols provide a robust starting point for your experiments.

Experimental Workflow from Material to Characterization

ExperimentalWorkflow cluster_prep Preparation cluster_dep Deposition & Treatment cluster_char Characterization Powder 9-Methyl-9H-carbazole- 3-carboxylic acid Powder Solution Prepare Solution (e.g., 10 mg/mL) Powder->Solution Solvent Select & Prepare Solvent Solvent->Solution Substrate Substrate Cleaning (Protocol 1) Spin Spin-Coating (Protocol 2) Substrate->Spin Filter Filter Solution (0.2 µm PTFE) Solution->Filter Filter->Spin Anneal Thermal Annealing Spin->Anneal AFM AFM Analysis (Roughness, Grains) Anneal->AFM SEM SEM Analysis (Cracks, Coverage) Anneal->SEM XRD XRD Analysis (Crystallinity) Anneal->XRD

Caption: Standard experimental workflow for film deposition and analysis.

Protocol 1: Standardized Substrate Cleaning

(For Glass or Silicon/Silicon Dioxide Substrates)

  • Initial Scrub: Gently scrub the substrates with a lint-free wipe and a solution of laboratory-grade detergent (e.g., Alconox) in deionized (DI) water.

  • Sequential Sonication: Place the substrates in a substrate holder and sonicate for 15 minutes in each of the following solvents sequentially:

    • DI water with detergent

    • DI water (rinse)

    • Acetone

    • Isopropanol

  • Drying: After the final sonication step, immediately dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Activation (Critical Step): Place the dried substrates in an oxygen plasma or UV-Ozone cleaner for 10 minutes. This step removes final organic traces and renders the surface hydrophilic, which is essential for uniform wetting.[3]

  • Storage: Use the substrates immediately for best results. If storage is necessary, keep them in a clean, sealed container or a vacuum desiccator.

Protocol 2: Spin-Coating Starting Point
  • Solution Preparation: Prepare a 10 mg/mL solution of this compound in chlorobenzene. Ensure the material is fully dissolved, using gentle heating (~40-50°C) and sonication if necessary.

  • Filtering: Immediately before use, draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly onto the center of the cleaned substrate.

  • Deposition Parameters:

    • Step 1 (Spread): 500 RPM for 10 seconds (Acceleration: 500 RPM/s).

    • Step 2 (Cast): 2000 RPM for 45 seconds (Acceleration: 2000 RPM/s).

  • Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at 100°C for 15 minutes. Allow to cool slowly to room temperature before removal.

Table 1: Spin-Coating Parameter Guide
ParameterRangeEffect of Increasing the ParameterCausality
Solution Conc. 2 - 20 mg/mLIncreases film thickness; may increase roughness.More material is deposited per unit area. At high concentrations, aggregation can become an issue.
Spin Speed 1000 - 5000 RPMDecreases film thickness; may increase stress.Higher centrifugal force results in more material being ejected, leaving a thinner residual film.
Annealing Temp. 80 - 140 °CIncreases grain size and crystallinity; may cause dewetting if too high.Provides thermal energy for molecules to overcome kinetic barriers and self-organize into lower-energy crystalline states.[12]
Annealing Time 5 - 60 minIncreases grain size; may lead to film degradation if too long.Allows more time for molecular diffusion and rearrangement to occur, perfecting the crystal structure.

References

  • ResearchGate. (n.d.). Atomic force microscopy (AFM) and scanning electron microscopy (SEM) analysis of hybrid thin films. Retrieved from [Link]

  • YouTube. (2023). AFM vs SEM: How to Analyze Surface Roughness and Morphology. Retrieved from [Link]

  • Rocco, A. D., et al. (2022). Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Koerner, C., et al. (2021). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. Retrieved from [Link]

  • AFMWorkshop. (n.d.). SEM and AFM are Complementary. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 9-Methyl-9H-carbazole. Retrieved from [Link]

  • Jiang, F., et al. (2009). Methyl 9H-carbazole-9-acetate. Acta Crystallographica Section E. Retrieved from [Link]

  • Waldau, D., et al. (2008). Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Open Access Pub. (n.d.). Thin Film Deposition and Characterization Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2022). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports. Retrieved from [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Retrieved from [Link]

  • DergiPark. (n.d.). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. Retrieved from [Link]

  • PubMed. (2009). Methyl 9H-carbazole-9-acetate. Retrieved from [Link]

  • MDPI. (2020). Influence of Culture Substrates on Morphology and Function of Pulmonary Alveolar Cells In Vitro. Retrieved from [Link]

  • Unger, E. L., et al. (2012). Effect of the preparation procedure on the morphology of thin TiO₂ films and their device performance in small-molecule bilayer hybrid solar cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ResearchGate. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. Retrieved from [Link]

  • MDPI. (2020). Study of the Annealing Effect on the γ-Phase Aluminum Oxide Films Prepared by the High-Vacuum MOCVD System. Retrieved from [Link]

  • DergiPark. (n.d.). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Retrieved from [Link]

Sources

Technical Support Guide: Purification Challenges of 9-Methyl-9H-carbazole-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying 9-Methyl-9H-carbazole-3-carboxylic acid and its related isomers. The unique electronic properties and structural rigidity of the carbazole core make these compounds highly valuable as building blocks in organic electronics and pharmaceuticals.[1] However, these same properties present significant purification challenges, primarily due to the formation of closely related positional isomers during synthesis.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Question 1: My initial analysis (TLC/LC-MS) of the crude reaction mixture shows multiple product spots/peaks with very similar retention factors (Rf) or retention times (Rt). How can I resolve them?

Answer: This is the most common challenge and stems from the presence of positional isomers (e.g., 9-Methyl-9H-carbazole-1-carboxylic acid or the 2- and 4-isomers) which have nearly identical polarities. Standard purification methods are often insufficient.

  • Causality: Positional isomers of carbazole carboxylic acids share the same functional groups and molecular weight, leading to very similar interactions with stationary phases like silica gel and similar solubility profiles. The synthesis route, particularly methods like the Cadogan reductive cyclization, can often produce a mixture of isomers if the precursors are not perfectly regioselective.[2][3]

  • Recommended Action: High-Performance Liquid Chromatography (HPLC): For resolving closely related isomers, HPLC is the method of choice due to its superior efficiency and selectivity.[4]

    • Switch to Reverse-Phase HPLC: Unlike normal-phase silica gel chromatography, reverse-phase columns (e.g., C18) separate compounds based on hydrophobicity. Minor differences in the position of the carboxylic acid group can alter the molecule's interaction with the C18 stationary phase enough to achieve separation.

    • Optimize the Mobile Phase: Start with a simple mobile phase gradient, such as acetonitrile/water or methanol/water with a small amount of acid (0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and ensure sharp peaks. A shallow gradient is often necessary to resolve isomers with very close retention times.

    • Consider Specialized Stationary Phases: If C18 is insufficient, carbazole-based stationary phases have been shown to provide unique selectivity for isomeric compounds through dipole-dipole, carbonyl-π, and hydrogen bonding interactions.[5][6] Chiral stationary phases may even be necessary if atropisomers are possible, which can occur in sterically hindered carbazole derivatives.[7][8]

Question 2: I am attempting to purify my compound using silica gel column chromatography, but the fractions are all cross-contaminated. What can I do?

Answer: While challenging for close-running isomers, standard column chromatography can be optimized to improve separation, or it can be used as a preliminary step to remove more distant impurities before a final HPLC polish.

  • Causality: The strong polarity of the carboxylic acid group often leads to significant peak tailing on silica gel. When isomers have similar polarities, their tailing peaks will invariably overlap, making pure fractions impossible to collect.

  • Recommended Actions:

    • Modify the Eluent: Add a small percentage of acetic or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid). The acid competes with your compound for active sites on the silica, reducing tailing and potentially improving peak shape and resolution.

    • Esterification: A more involved but highly effective strategy is to temporarily convert the carboxylic acids to their methyl or ethyl esters. The resulting esters are less polar and no longer exhibit the problematic tailing of the free acid. The ester isomers can often be separated more easily on silica gel. Following purification, the ester can be hydrolyzed back to the desired carboxylic acid.[2][3]

    • Use as a Guard Step: Accept that silica chromatography may not yield pure isomers. Use it to remove baseline impurities and unreacted starting materials. Then, combine the enriched, mixed-isomer fractions for final purification by preparative HPLC.

Question 3: My recrystallization attempt did not improve the isomeric purity and resulted in significant product loss. How can I develop a better crystallization protocol?

Answer: Recrystallization relies on differences in solubility between your desired compound and impurities. Isomers often have very similar solubilities, and they can co-crystallize, trapping the impurity within the crystal lattice of the major product.

  • Causality: The crystal lattice energy of a mixture of isomers can sometimes be more favorable than that of the pure compounds, leading to the formation of a solid solution or co-crystal.[9] This is especially true if the isomers can form similar intermolecular hydrogen-bonding networks.

  • Recommended Actions:

    • Solvent Screening: Perform a systematic solvent screen using small amounts of your product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Look for a solvent that may show a slight preferential solubility for one isomer.

    • Fractional Crystallization: This is a meticulous process but can be effective. Dissolve the mixture in a minimum amount of hot solvent. Allow it to cool very slowly. The least soluble isomer may crystallize out first. Filter these crystals, then concentrate the mother liquor and cool again to obtain a second crop, which will be enriched in the more soluble isomer. This process requires careful analytical monitoring (e.g., HPLC) of both the crystals and the mother liquor at each stage.

    • Co-crystallization Strategy: While typically used to improve solubility, co-crystallization can also be explored for separation. Introducing a carefully selected co-former molecule could lead to the preferential crystallization of one isomer as a co-crystal, leaving the other in solution.[10] This is an advanced technique requiring significant screening and characterization.

Question 4: How do I definitively confirm the identity and purity of my final product?

Answer: A single analytical technique is rarely sufficient. A combination of methods is required to confirm the structure and establish purity with high confidence.

  • Causality: Each analytical technique provides a different piece of information. HPLC can show the number of components, NMR confirms the chemical structure, and Mass Spectrometry confirms the molecular weight. Using them together provides a self-validating system.[11]

  • Recommended Analytical Workflow:

    • HPLC-UV: Use a validated analytical HPLC method to assess purity. The peak area percentage of your main peak should be ≥98% for most research applications. Spike your sample with a known standard of the target isomer to confirm peak identity by retention time.

    • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the exact isomeric structure. Positional isomers will have distinct patterns of aromatic proton signals (coupling constants and chemical shifts). For example, the proton signals and their adjacencies will differ significantly between a 1-, 2-, or 3-substituted carbazole.[2]

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition, further validating the molecular formula.[11]

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Isomeric impurities will typically broaden and depress the melting point.

Frequently Asked Questions (FAQs)

  • Q: What are the primary sources of isomeric impurities in the synthesis of this compound?

    • A: The most common source is a lack of complete regioselectivity during the key ring-forming step of the carbazole synthesis. For instance, in a Cadogan cyclization of a substituted 2-nitrobiphenyl, the cyclization can sometimes occur at two different positions, leading to a mixture of positional isomers.[3][12] Another source can be incomplete N-methylation, resulting in residual 9H-carbazole-3-carboxylic acid.

  • Q: Can I use acid-base extraction for purification?

    • A: Yes, this is an excellent technique for removing non-acidic impurities. You can dissolve your crude product in a suitable organic solvent (like ethyl acetate) and wash it with a weak aqueous base (e.g., sodium bicarbonate solution). Your carboxylic acid will move to the aqueous layer as its sodium salt, while neutral organic impurities remain in the organic layer. You can then separate the layers, re-acidify the aqueous layer with HCl to precipitate your product, and extract it back into an organic solvent. However, this method will not separate your desired carboxylic acid from other acidic isomeric impurities.

  • Q: What is the general solubility of this compound?

    • A: As a general rule, it is soluble in polar aprotic solvents like DMSO and DMF. It typically shows moderate to low solubility in alcohols like methanol and ethanol, and even lower solubility in less polar solvents like dichloromethane and ethyl acetate. It is generally insoluble in nonpolar solvents like hexanes and water.[1]

Data Presentation & Protocols

Data Tables

Table 1: Recommended Starting Conditions for Analytical HPLC

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and selectivity for many organic molecules. A very common starting point.[4]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to locate the elution time of all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Detection UV at 254 nm, 280 nm, and Diode Array Detector (DAD)Carbazole systems are highly UV-active. A DAD allows you to check for peak purity across the full UV-Vis spectrum.
Experimental Protocols

Protocol 1: Preparative HPLC for Isomer Separation

  • Method Development: First, optimize the separation on an analytical HPLC system as described in Table 1. Adjust the gradient to maximize the resolution (Rs > 1.5) between the target isomer and the closest impurity. A shallower gradient over a longer time is usually required.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate according to the column diameter.

  • Sample Preparation: Dissolve the crude or partially purified material in a strong solvent (like DMF or DMSO) at a high concentration, then dilute with the mobile phase to the point just before precipitation occurs. This ensures a tight injection band. Filter the sample through a 0.45 µm filter.

  • Injection & Fraction Collection: Perform multiple injections if necessary. Set the fraction collector to trigger based on UV signal threshold and slope. Collect fractions in separate vessels.

  • Analysis & Pooling: Analyze each collected fraction using analytical HPLC to determine its purity. Pool the fractions that meet the required purity specification.

  • Solvent Removal: Remove the HPLC solvents via rotary evaporation. Be aware that removing water and any high-boiling-point solvents like DMF/DMSO may require lyophilization or high-vacuum techniques.

Visualization

Diagram 1: Purification Strategy Workflow

This diagram outlines a logical workflow for tackling the purification of carbazole carboxylic acid isomers.

PurificationWorkflow start Crude Product (Mixed Isomers) analysis1 Initial Analysis (TLC, LC-MS) start->analysis1 isomers_resolved Isomers Well-Resolved? analysis1->isomers_resolved Isomeric Mixture acid_base Acid-Base Extraction (Removes Neutral Impurities) analysis1->acid_base Significant Non-Acidic Impurities Present silica_col Silica Gel Column Chromatography isomers_resolved->silica_col Yes (Rf diff > 0.1) prep_hplc Preparative HPLC isomers_resolved->prep_hplc No (Rf diff < 0.1) analysis2 Purity Check (Analytical HPLC, NMR) silica_col->analysis2 acid_base->analysis1 prep_hplc->analysis2 recrystallization Fractional Recrystallization recrystallization->analysis2 pure_product Pure Isomer (>98%) analysis2->pure_product Purity OK insufficient_purity Purity Insufficient analysis2->insufficient_purity Purity Not OK insufficient_purity->recrystallization reprocess Re-process or Re-evaluate Method insufficient_purity->reprocess

A decision workflow for selecting the appropriate purification method.

References

  • Chowdhury, B. K., Hirani, S. K., & Bhattacharyya, P. (1986). High-performance liquid chromatographic separation of carbazole alkaloids. Journal of Chromatography A, 367, 248-252. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZodp_W6HTSlIJsbHxlInmyaug7wGDpvEH3bnaoCgC_CrBgIKK0N1Bz33b3Bp2YUOerpGKHgc9nCH2uESIPmCiRPMDVvPIktGF9XjYz24SqJ5vg6zXq2MD5SuddtFD3ciNosLHnHS-hj3HB9CMbvWVhRC7C93iZKkF-b_GuXVoEmuDbuMnxEai3yPoKFwurd2gDkABVob4zkk1dEoDt7vJadAcfLA=]
  • Zhang, H., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8jUkem8oz99Xl5zBD5dfeftH8ClixJTtKk3whcMgf320AuAbxobHh6wPsrzFPnigWK8DHMiXGUSR7BFOwDKwTfg6c1ek1KpwB0n741UOOAcOZeZCh7IcJLE_4cKnRQhbkA4eTTEi8a4cg5E=]
  • Benchchem. Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis. Benchchem.com. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJGUa2PowvtWGBHRao0nmUa1peujEG4dJ7n31XCOrIZgEZSrzOmsa4qZnVyr7voFihu4N8qGtWLT3Rnc0xj3AToS3m1Nsyq3s0QynVVaEuMhCq2mtzA2ZvQ6IxQHlLkCLnwYxbcPsC5ZgqtANy1qw6CtPt_xbwTqjyJBXS7kHPYEf1k1WZ_N29CrSZqmCLRJ0Dqq5442BeKBMNxKF7nGTYBCtKMi7xiZvgGCt2b1ed]
  • Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_G2pkXzJ4TCJMRDwGcXaFEaGSgbgGuqOiZUV18WX9yz47bK798HrLBHvdjmqWzmDCMna7dGVrvDr06e2KiTYgw7icZIrLiylwe7s3CvONu8ihNhHSbHhLeccq5vt1fP8ZYuSS9V3r9kf8v8qc-e-fOnWXUz-YPb1lKg8gOy3k0IwKkB3mivuavYqDFwqQ9uNnKNcF0EzDefmEcBq4smm7nNNtuwQyQCZkDR7IW25DTwdLeWumvzAaMooscJbYQwRTLefxU5CPu_X-G6G4p-ccuSUU7zSm11MG_p2AZyQiqdBaKW2G19ob43L000numRc6qHkumN9tRSmWmM3Xiq5Kv6i9zC2MqrHJEm29HNEKRn0OzVms]
  • Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo4CWjxysuYoBtey_FAegrS9lIwft5hdeHv93aB18-jg3Ry9Ql3EKmfvcTiOJw25xr0l3k5wk0xn3ad9c7qHIQMcLotpzhiY-TqQfumu7Fou7y6PVRT91EGYv9cYCJ9b4hrm_L]
  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. (2023). ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8P_4xYqu4Z-NVgJgsD4VWUewSgRyKsji_8-Orqvu9SCyju4-mKOo1VeDTziVgC3hjndXLNBZTJ3_FYx_ROLNUe3rFA5fTet7HcYj3MXempsxgykiRPO2T3YosSR2XwRe_ORnlb32ZcaLTPQTdY25WZfwAAXIuEanvBzQ0nifA1d1khZbejfrdpsgRUqubZZvTdg4Kw5sotEm5-bAshUjdoSywHSVlHspxEcxAckluMn43IZRciEIZtXHFliI=]
  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl6ezHvZdlIt0qz7zCnlkYxk1qpNXg7ND2j-amUOXAvcjj7c-UM8KPbQIpWsghZgxUuTreKYYuGhtPIwHeLAapvBxMYIay6xcjbk6c-gN7UOZhIMI8Yo_HWqAGJPuCm22Vyd1Uc26mDdv6tGEmV3_OtiosJAdc9Vcn_hgflo4GPkKuQPsQskJk_w4dQrAvawm11ofC6Nbe431YswmhvBVLisvQicIRQFpPetkpCuOHYjqef_K07vKJLmeGI1wT1uk5s8sRSjJHiwA8jyRKK39DwlQLzjEAUQ==]
  • CymitQuimica. 9H-carbazole-3-carboxylic acid. CymitQuimica.com. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7BTdnuJiMBpqRZ6kD4il002iftktmhTKuC3P6-cDfNiTwaMTzoatrYYKiuPNYiUi4XuKTF5itxmfoMxFZXV1a15ueffnJuFzm-TU56R2kVY85aWtuAluscPKw6y2KgUytxQk=]
  • Shanmugasundaram, P., & Rajendra Prasad, K. J. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. National Institutes of Health (NIH). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFOVFrcLJEzC8m4MCHu2mv1_-1idlpM4cKF0BuKukdfbODu9kyu7A1fhvgDn87J0noTtZCDtwwVTM8qYirPQ4Wfkcq8QT5MZC4sUUCHX4gKhEEnWcFenmFZFTVHOTZ2o3WeiOKbg2tlnaKPGY=]
  • Sessa, G., et al. (2023). Synthesis and Stereodynamic and Emission Properties of Dissymmetric Bis-Aryl Carbazole Boranes and Identification of a CPL-Active B–C Atropisomeric Compound. The Journal of Organic Chemistry. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGh2HRgnUKsteCezG5vXBZbqi2AyDgojKD3gbEmDIch3tm3DRt7dttkjjaY3QMJaXGkBLNbIqLEPKKxpoSq-X6SZ62P7NIqNFM1rHQxA7GmTDbxavDmhrX9tn8PvHxIxXR-rrayHhUz9jFCA==]
  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAFHYhmWxZq6qKkfJPaRLqOsr6hVETfBAfxJOC8jfmusDD_GUUJy1i1yFUmSnnEigH09dumhN8HnFUKwmczteqsS4esRQ-MYqt2aTHqDdkoI4NoTeIyU4Z1zkUYriZd3VIhHc0EK6C37Re03SUSkNCpIakU0-ktUL9nrhPJbzbAk8AiscAYmnwit7hFXzR4TcKX0MA9r-Ui-8IsUd2n2OA1b-fHWF3yIGL4e0fqgm_ia9hDnKk73UruiGpi_uJ3U61KzcKO-DQ_6Z13JIsinYO]
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZViwLiFHyJCiSBf09tDMyDFKeOT12BzhN3aGw35zYqveuMzngoVtfnboEJacJxoweRyBLLW7R72Ox-2YWPnbY37ApqR6n0YsLLkjaOlLXbgabPRU7D4y0rUTPu-37Hmd9ZwZsMCQA8DOju6hwH5Qk3txPH6oiC8UPYeBNcWCcxwfdLU0qwGIdvIqR5mjmzxlpwpiWCNxtXxc6eXY8uP541g==]
  • A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. (2021). ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Tib0V9wHccGM-Gjc_7fDQeMmBMEysTA3rcl69DYZk5G2j4NF44xVzr3Pe0MgGV_iGrNi1J7KTK5xTRALVD2ezmMgJQa-Ph8Tg_jZbURyDASUmHZxYX5BRjKBcqvgGdJvkeME3P8Q_LijNRuPhxHPmzdx4FGxPsMJXR7X2ozb8kZK5p3zBE8mjdT6y_oN_6l7uwe07_OMBuIWOYtYEQs=]
  • Gherman, A. M., et al. (2025). Co-Crystallization Adducts of Carvedilol with Carboxylic Acids: Design and Characterization. MDPI. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs4sm9lGHeeO59-lzt6zsh8Xjk3NHoXZVN-Cbz5ZseClh1pySovDMn-KjyTRTMXM4mXGXt_38KSYzW0YKw_y73z_GS7GfN9Txu5Ppuq8ZkaL49d8_i4r8UDintHvYNOxV26A==]
  • Bethule, N., et al. (2020). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. National Institutes of Health (NIH). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENpyl0dtg8VYj3jhLVGIBP8AkhmZQvJSJT93IpFDqHJGD3hExEJlh9wIqdVDilbeHDcaQdNb-vSXHvG4wIBgCK8Ajw-XTB5EPufn8B6ivjosy12Mfy3INqREFcoRhnuxarusQ1vMjMTuEHRwY=]

Sources

Technical Support Center: Reaction Condition Optimization for N-methylation of Carbazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful N-methylation of carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and present optimized protocols to ensure you achieve your desired product with high yield and purity.

Introduction: The Challenge of Selective N-Methylation

The N-methylation of carbazole-3-carboxylic acid presents a classic chemoselectivity challenge. The molecule possesses two nucleophilic sites: the nitrogen of the carbazole ring and the oxygen of the carboxylic acid. The relative pKa values of the N-H on the carbazole (around 16-17 in DMSO) and the O-H of the carboxylic acid (around 4-5 in water) dictate that under basic conditions, the carboxylic acid will be deprotonated first. However, the resulting carboxylate is a relatively poor nucleophile compared to the deprotonated carbazole nitrogen. This delicate balance of reactivity can lead to a mixture of products, including the desired N-methylated product, the O-methylated ester, and the di-methylated product.

This guide will provide you with the expertise to control this selectivity and troubleshoot common issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is giving a low yield of the desired N-methylated product. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis. For the N-methylation of carbazole-3-carboxylic acid, several factors could be at play:

  • Incomplete Deprotonation of the Carbazole Nitrogen: The choice of base is critical. If the base is not strong enough to sufficiently deprotonate the carbazole N-H, the concentration of the reactive nucleophile will be low, leading to a sluggish and incomplete reaction.

  • Poor Solubility: Carbazole-3-carboxylic acid and its salts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.

  • Side Reactions: The most common side reaction is the esterification of the carboxylic acid group. Depending on the methylating agent and reaction conditions, this can be a significant competing pathway.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to degradation of the starting material or product.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃). The pKa of the conjugate acid of the base should be significantly higher than the pKa of the carbazole N-H.

  • Optimize Your Solvent: Employ a polar aprotic solvent that can dissolve both the carbazole salt and the methylating agent. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices.

  • Increase the Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential decomposition at very high temperatures.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[1][2]

Q2: I am observing a significant amount of the methyl ester byproduct. How can I favor N-methylation over O-methylation?

A2: This is the core challenge of this reaction. The formation of the methyl ester is a competing reaction that needs to be suppressed.

Strategies to Enhance N-selectivity:

  • Choice of Methylating Agent:

    • Methyl Iodide (CH₃I): Generally, methyl iodide is a good choice for N-methylation. It is a powerful electrophile.

    • Dimethyl Sulfate ((CH₃)₂SO₄): This is a more reactive and often more economical methylating agent. However, its high reactivity can sometimes lead to less selectivity. Caution is advised as dimethyl sulfate is highly toxic and carcinogenic.[3]

    • Dimethyl Carbonate ((CH₃)₂CO₃): A greener and less toxic alternative, but it often requires higher temperatures and pressures to be effective.[4][5]

  • Reaction Conditions:

    • Use of a Strong Base: A strong base like NaH will deprotonate both the carboxylic acid and the carbazole nitrogen. The resulting dianion will have a more nucleophilic nitrogen, which can favor N-methylation.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst transports the carbazole anion from the solid or aqueous phase into the organic phase where the reaction with the methylating agent occurs, often leading to enhanced N-selectivity.[6][7]

  • Two-Step Approach (Protection-Methylation-Deprotection):

    • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) first. This protects the acidic proton and prevents O-methylation.[8]

    • N-Methylate the Ester: Perform the N-methylation on the protected carbazole ester.

    • Hydrolyze the Ester: Hydrolyze the ester back to the carboxylic acid to obtain the final product. Basic hydrolysis with LiOH or NaOH is a common method.[9][10][11]

Q3: My reaction seems to stall and never goes to completion, even with extended reaction times. What could be the issue?

A3: A stalled reaction can be due to several factors:

  • Reagent Decomposition: The methylating agent, especially if it's highly reactive, might be decomposing over the long reaction time, particularly at elevated temperatures.

  • Product Inhibition: In some cases, the product can coordinate with the reagents or catalyst, slowing down the reaction.

  • Insufficient Base: If you are using a stoichiometric amount of base, and there are other acidic impurities in your starting material or solvent, the base might be consumed before the reaction is complete.

Troubleshooting Steps:

  • Add Fresh Reagents: Try adding a fresh portion of the methylating agent and/or base to the reaction mixture.

  • Increase Reagent Stoichiometry: Use a slight excess of the methylating agent and base (e.g., 1.2-1.5 equivalents).

  • Ensure Anhydrous Conditions: Moisture can quench the base (especially NaH) and hydrolyze the methylating agent. Ensure your solvent and glassware are thoroughly dried.

Optimized Experimental Protocols

Here we provide two detailed protocols for the N-methylation of carbazole-3-carboxylic acid, catering to different strategic approaches.

Protocol 1: Direct N-Methylation using a Strong Base

This protocol aims for a one-pot synthesis by leveraging a strong base to promote selective N-methylation.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add carbazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. You should observe the formation of the dianion.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous solution with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 9-methyl-9H-carbazole-3-carboxylic acid.

Protocol 2: Protection-Methylation-Deprotection Strategy

This three-step approach offers better control over selectivity, especially if direct methylation proves problematic.

Step 1: Esterification of Carbazole-3-carboxylic acid

  • Suspend carbazole-3-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

Step 2: N-Methylation of Methyl 9H-carbazole-3-carboxylate

  • Dissolve the methyl 9H-carbazole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (CH₃I, 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor by TLC.

  • After completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to get the crude N-methylated ester.

Step 3: Hydrolysis of Methyl 9-methyl-9H-carbazole-3-carboxylate

  • Dissolve the crude N-methylated ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.[9][12]

Data Summary: Comparison of Reaction Conditions

Parameter Condition A (Weak Base) Condition B (Strong Base) Condition C (PTC) Condition D (Microwave)
Base K₂CO₃NaHK₂CO₃K₂CO₃
Methylating Agent CH₃ICH₃ICH₃ICH₃I
Solvent Acetone/DMFDMF/THFToluene/WaterDMF (adsorbed on solid support)
Catalyst NoneNoneTBABNone
Temperature 50-80 °C0 °C to RT80-100 °C100-150 °C
Reaction Time 12-48 h12-24 h4-12 h10-30 min
Typical Yield Low to ModerateModerate to GoodGood to ExcellentGood to Excellent
Selectivity Moderate (risk of O-methylation)Good N-selectivityHigh N-selectivityGood N-selectivity
Key Advantage Mild conditionsHigh N-anion concentrationExcellent for biphasic systemsRapid reaction times
Key Disadvantage Slow, incomplete reactionRequires anhydrous conditionsAdditional reagent costRequires specialized equipment

Visualizing the Workflow

General Workflow for N-Methylation

N_Methylation_Workflow start Start with Carbazole-3-carboxylic Acid choose_strategy Choose Strategy start->choose_strategy direct_methylation Direct N-Methylation choose_strategy->direct_methylation One-Pot protection_strategy Protection-Methylation- Deprotection choose_strategy->protection_strategy Multi-Step select_conditions Select Base, Solvent, Methylating Agent direct_methylation->select_conditions protect Protect Carboxylic Acid (Esterification) protection_strategy->protect run_reaction Run Reaction (Conventional or Microwave) select_conditions->run_reaction workup_purification Workup & Purification run_reaction->workup_purification final_product Final Product: 9-Methyl-9H-carbazole- 3-carboxylic acid workup_purification->final_product n_methylate_ester N-Methylate Ester protect->n_methylate_ester deprotect Deprotect Ester (Hydrolysis) n_methylate_ester->deprotect deprotect->workup_purification

Caption: Decision workflow for the N-methylation of carbazole-3-carboxylic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Side Products? low_yield Low Yield start->low_yield Yes side_product Side Product (O-methylation) start->side_product Yes check_base Is base strong enough? (e.g., NaH, t-BuOK) low_yield->check_base use_ptc Try Phase-Transfer Catalysis (PTC) side_product->use_ptc protection Use Protection Strategy side_product->protection check_solubility Is substrate soluble? (Use DMF, DMSO) check_base->check_solubility Yes Use Stronger Base Use Stronger Base check_base->Use Stronger Base No increase_temp Increase Temperature or Use Microwave check_solubility->increase_temp Yes Change Solvent Change Solvent check_solubility->Change Solvent No solution Problem Solved increase_temp->solution Use Stronger Base->solution Change Solvent->solution use_ptc->solution protection->solution

Caption: Decision tree for troubleshooting common issues.

References

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • Gomez, S., Guilelles, F., & Galin, F. (2000). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Molecules, 5(3), 485-491.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
  • Larock, R. C. (1999).
  • Fan, X., et al. (2000). Rapid N-alkylation of carbazole, phenothiazine and acridone under microwave irradiation. Chinese Chemical Letters, 11(1), 1-4.
  • Taylor & Francis Online. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • PubMed. (2010).
  • Asian Journal of Research in Chemistry. (2018). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones.
  • Google Patents. (Year).
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Cain, C. M., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 51(4), 233-238.
  • MacMillan, J. (2012).
  • PubMed. (2009).
  • PubMed. (2002).
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Google Patents. (Year). Hydrolysis of methyl esters.
  • Google Patents. (Year).
  • da Silva, A. B., et al. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(10), 2349–2353.
  • Organic Chemistry Portal. Methyl Esters.
  • Chen, H.-H., et al. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation.
  • BLD Pharm. 9H-Carbazole-3-carboxylic acid.
  • PubChem. This compound.
  • Google Patents. (Year). Methylation synthesis method of N-heterocyclic compound.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Organic Chemistry Portal. (2010).
  • Schembri, L. S., et al. (2023). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ.
  • Beilstein Journal of Organic Chemistry. (2024).
  • PubMed Central. (2015).
  • Plant, S. G. P., & Williams, S. B. C. (1934). 3-Acetylcarbazole and carbazole-3-carboxylic acid. Journal of the Chemical Society (Resumed), 1142.
  • ResearchGate. (Year).

Sources

Technical Support Center: Synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid

This compound is a key building block in the development of novel therapeutics and advanced materials. Its synthesis, while conceptually straightforward, often presents challenges related to impurity formation that can impact yield and final product quality. This guide is structured to provide a proactive approach to identifying and mitigating these issues, ensuring a robust and reproducible synthetic protocol.

A common and effective synthetic route proceeds in three main stages:

  • N-Methylation of Carbazole: Introduction of the methyl group at the 9-position of the carbazole nitrogen.

  • Formylation of 9-Methyl-9H-carbazole: Installation of a formyl group at the 3-position via an electrophilic aromatic substitution, typically the Vilsmeier-Haack reaction.

  • Oxidation of 9-Methyl-9H-carbazole-3-carbaldehyde: Conversion of the aldehyde to the final carboxylic acid.

This guide will dissect each of these stages, highlighting potential pitfalls and providing clear, actionable solutions.

Troubleshooting Guide: Common Issues and Solutions in Synthesis

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Part 1: N-Methylation of Carbazole

Question 1: My N-methylation of carbazole is showing low conversion to 9-Methyl-9H-carbazole. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of carbazole is a frequent issue stemming from several factors related to reactants and reaction conditions.

  • Poor Leaving Group on the Methylating Agent: The success of this SN2 reaction heavily relies on the efficacy of the leaving group. Using methyl iodide or dimethyl sulfate is generally effective. If you are using a reagent with a less effective leaving group, such as methyl chloride or bromide, the reaction rate will be significantly slower.

    • Recommendation: If possible, switch to a methylating agent with a better leaving group like iodide or sulfate. If you are constrained to use a weaker alkylating agent, consider increasing the reaction temperature and time, while carefully monitoring for side product formation by TLC or LC-MS.

  • Inappropriate Base: The choice and strength of the base are critical for the deprotonation of the carbazole nitrogen (pKa ≈ 17). A base that is too weak will not generate a sufficient concentration of the carbazolide anion, leading to a sluggish reaction.

    • Recommendation: Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium amide (NaNH2) are highly effective. Potassium carbonate (K2CO3) can also be used, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reactivity.[1] The use of an unnecessarily strong base can sometimes lead to side reactions, so the strength should be matched to the reaction requirements.

  • Suboptimal Solvent: The solvent must be able to dissolve the carbazole and the base while being inert to the reaction conditions.

    • Recommendation: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices as they can effectively solvate the cation of the base without protonating the carbazolide anion.[2]

Question 2: I am observing the formation of an unknown byproduct that appears to be a C-alkylated carbazole. How can I prevent this?

Answer:

While N-alkylation is generally favored, C-alkylation can occur, especially with the use of very strong bases or high temperatures. The carbazolide anion is an ambident nucleophile, with electron density on both the nitrogen and the aromatic ring.

  • Recommendation: To favor N-alkylation, use a less polar aprotic solvent. In polar aprotic solvents like DMF or DMSO, the "harder" nitrogen atom is less solvated and more available for reaction with the "hard" methylating agent. In contrast, less polar solvents can favor attack by the "softer" carbon atoms of the ring. Using a base that is just strong enough to deprotonate the nitrogen without significantly increasing the nucleophilicity of the ring carbons can also help. Running the reaction at the lowest effective temperature will also minimize C-alkylation.

Part 2: Vilsmeier-Haack Formylation of 9-Methyl-9H-carbazole

Question 3: The Vilsmeier-Haack formylation of my 9-Methyl-9H-carbazole is resulting in a complex mixture of products, including what appears to be di-formylated species.

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like 9-methylcarbazole.[3] However, controlling the regioselectivity and preventing over-reaction is key.

  • Stoichiometry of the Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is a potent electrophile.[4] Using a large excess of the reagent can lead to di-formylation, typically at the 3 and 6 positions, which are both activated by the nitrogen atom.

    • Recommendation: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (typically 1.1 to 1.5 equivalents) is usually sufficient for complete conversion of the starting material without significant di-formylation. The reaction should be monitored closely by TLC or LC-MS, and quenched as soon as the starting material is consumed.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy for a second formylation to occur.

    • Recommendation: The Vilsmeier-Haack reaction is often exothermic. It's crucial to control the temperature, especially during the addition of POCl₃ to DMF and during the addition of the carbazole substrate. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can significantly improve the selectivity for mono-formylation.[5]

Question 4: My formylation is sluggish and gives a low yield of the desired 9-Methyl-9H-carbazole-3-carbaldehyde.

Answer:

A low yield in the Vilsmeier-Haack reaction can often be attributed to incomplete formation of the Vilsmeier reagent or insufficient activation of the carbazole ring.

  • Purity of Reagents: The Vilsmeier reagent is sensitive to moisture. The presence of water in the DMF or POCl₃ will consume the reagent and reduce the yield.

    • Recommendation: Ensure that all reagents and solvents are anhydrous. Freshly distilled POCl₃ and dry DMF are recommended for optimal results.

  • Reaction Time and Temperature: While high temperatures can lead to side products, a temperature that is too low may result in an incomplete reaction.

    • Recommendation: If the reaction is sluggish at lower temperatures, a modest increase in temperature (e.g., to 40-60 °C) after the initial addition may be necessary. Again, careful monitoring is essential to find the optimal balance between reaction rate and selectivity.

Part 3: Oxidation of 9-Methyl-9H-carbazole-3-carbaldehyde

Question 5: I am having trouble with the oxidation of 9-Methyl-9H-carbazole-3-carbaldehyde to the carboxylic acid. The reaction is either incomplete or I am seeing degradation of my product.

Answer:

The oxidation of an aromatic aldehyde to a carboxylic acid is a standard transformation, but the choice of oxidant and reaction conditions is critical to avoid incomplete reaction or unwanted side reactions.

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used for this conversion.

    • Mild Oxidants: For sensitive substrates, milder oxidants are preferred. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene. This method is highly selective for aldehydes and generally gives clean reactions with high yields.[6]

    • Stronger Oxidants: Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can also be used.[7][8] However, these are less selective and can potentially oxidize other parts of the molecule or lead to degradation if the reaction is not carefully controlled. Over-oxidation with KMnO₄ can lead to cleavage of the aromatic ring.

    • Recommendation: For a clean and high-yielding reaction, the Pinnick oxidation is highly recommended. If using stronger oxidants, carefully control the stoichiometry, temperature (usually low temperatures are preferred), and reaction time.

  • Incomplete Reaction: An incomplete reaction can be due to an insufficient amount of oxidant or deactivation of the oxidant.

    • Recommendation: Use a slight excess of the oxidizing agent. If the reaction stalls, a second addition of the oxidant may be necessary. Ensure that the reaction pH is maintained at the optimal level for the chosen oxidant.

  • Product Degradation: The carbazole ring system is generally robust, but harsh oxidation conditions can lead to degradation.

    • Recommendation: Avoid excessively high temperatures and prolonged reaction times, especially with strong oxidants. A well-monitored reaction that is quenched as soon as the starting material is consumed will minimize degradation.

Question 6: My final product, this compound, is difficult to purify. What are the best methods to remove persistent impurities?

Answer:

Purification of the final product can be challenging due to the presence of structurally similar impurities. A multi-step purification strategy is often necessary.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product. The choice of solvent is critical.

    • Recommendation: Experiment with a range of solvents to find the one in which your product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing carbazole derivatives include ethanol, isopropanol, acetic acid, or mixtures like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel is a good option.

    • Recommendation: A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. The acidic nature of the carboxylic acid can sometimes cause tailing on the silica gel column. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to improve the peak shape and separation.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.

    • Recommendation: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Extract with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer. The organic layer will retain non-acidic impurities like unreacted aldehyde or di-formylated byproducts. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable route involves the N-methylation of carbazole, followed by Vilsmeier-Haack formylation at the 3-position, and subsequent oxidation of the resulting aldehyde to the carboxylic acid. An alternative route could involve the formylation of carbazole first, followed by N-methylation, and then oxidation. The choice of route may depend on the availability of starting materials and the desire to avoid certain reagents or reaction conditions.

Q2: How can I confirm the regiochemistry of the formylation step?

The formylation of 9-methylcarbazole is highly directed to the 3-position due to the activating and ortho-, para-directing effect of the nitrogen atom. The 1, 3, 6, and 8 positions are activated, but the 3 and 6 positions are sterically more accessible. You can confirm the regiochemistry using ¹H NMR spectroscopy. The proton at the 4-position, which is ortho to the newly introduced aldehyde group, will typically show a characteristic downfield shift and a coupling pattern consistent with its neighboring protons. 2D NMR techniques like COSY and HMBC can provide definitive structural confirmation.

Q3: Can I introduce the carboxylic acid group directly onto the 9-Methyl-9H-carbazole ring?

Direct carboxylation of 9-methylcarbazole is challenging. While some methods for direct C-H carboxylation of aromatic compounds exist, they often require specific directing groups or harsh conditions and may not be regioselective.[9] The multi-step approach via formylation and oxidation is generally more reliable and higher yielding.

Q4: What are the key safety precautions I should take during this synthesis?

  • N-Methylation: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong bases like NaH are pyrophoric and react violently with water.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood. The reaction is often exothermic and should be cooled appropriately.

  • Oxidation: Strong oxidizing agents like KMnO₄ and chromic acid are corrosive and can cause fires when in contact with combustible materials. They should be handled with care.

Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety guidelines.

Experimental Protocols and Data

Table 1: Recommended Reaction Conditions
StepReactantsReagents & SolventsTypical TemperatureTypical TimeKey Considerations
N-Methylation Carbazole, Methyl IodideNaH, DMF0 °C to RT2-4 hAnhydrous conditions are crucial.
Formylation 9-Methyl-9H-carbazolePOCl₃, DMF0 °C to 90 °C1-3 hControl temperature during addition. Use anhydrous reagents.
Oxidation 9-Methyl-9H-carbazole-3-carbaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂ORoom Temperature4-12 hMaintain pH around 4-5.
Experimental Workflow Diagrams

.dot

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation cluster_3 Purification Carbazole Carbazole N_Methylation 9-Methyl-9H-carbazole Carbazole->N_Methylation  CH₃I, NaH, DMF   Formylation_intermediate 9-Methyl-9H-carbazole-3-carbaldehyde N_Methylation->Formylation_intermediate  POCl₃, DMF   Final_Product This compound Formylation_intermediate->Final_Product  NaClO₂, NaH₂PO₄   Purification Recrystallization / Chromatography Final_Product->Purification

Caption: General workflow for the synthesis of this compound.

.dot

Troubleshooting_Logic cluster_step1 N-Methylation Issues cluster_step2 Formylation Issues cluster_step3 Oxidation Issues start Low Yield or Impure Product? low_conversion_N Low Conversion start->low_conversion_N Step 1 side_products_N C-Alkylation start->side_products_N Step 1 complex_mixture_F Complex Mixture (Di-formylation) start->complex_mixture_F Step 2 low_yield_F Low Yield start->low_yield_F Step 2 incomplete_O Incomplete/Degradation start->incomplete_O Step 3 purification_O Purification Difficulty start->purification_O Step 3 sol1 Leaving Group Base Strength Solvent low_conversion_N->sol1 Check sol2 Solvent Polarity Base Strength Temperature side_products_N->sol2 Adjust sol3 Reagent Stoichiometry Temperature complex_mixture_F->sol3 Control sol4 Anhydrous Conditions Optimal Temp/Time low_yield_F->sol4 Ensure sol5 Choice of Oxidant Stoichiometry Reaction Conditions incomplete_O->sol5 Optimize sol6 Recrystallization Chromatography Acid-Base Extraction purification_O->sol6 Employ

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Mukaiyama, T. (1991). The Vilsmeier-Haack Reaction. Organic Reactions, 28, 203-311.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. [Link]

  • ResearchGate. (2025). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-6. [Link]

Sources

Technical Support Center: Strategies to Improve Charge Injection with 9-Methyl-9H-carbazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 9-Methyl-9H-carbazole-3-carboxylic acid (9M3C) to enhance charge injection in your organic electronic devices. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance of their devices by improving the interface between the electrode and the active organic layer. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and unlock the full potential of 9M3C as a hole-injection modifier.

Introduction to this compound in Charge Injection

This compound is a promising organic molecule for improving charge injection, particularly hole injection, in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Its efficacy stems from the synergistic combination of its constituent parts:

  • The Carbazole Core: The carbazole moiety is a well-known hole-transporting unit due to its electron-rich nature and high hole mobility. This facilitates the efficient transfer of positive charge carriers.

  • The Carboxylic Acid Group: This functional group acts as an anchor, enabling the molecule to form a self-assembled monolayer (SAM) on the surface of common transparent conductive oxides (TCOs) like indium tin oxide (ITO). This ordered molecular layer can modify the work function of the electrode, reducing the energy barrier for hole injection.

  • The N-Methyl Group: Methylation at the 9-position of the carbazole can enhance solubility and influence the molecular packing in the solid state, which can have a subtle but significant impact on charge transport properties.

The primary strategy for leveraging 9M3C is to form a SAM on the anode surface. This SAM creates a favorable interfacial dipole that increases the work function of the anode, leading to better energy level alignment with the highest occupied molecular orbital (HOMO) of the adjacent organic layer, thereby facilitating more efficient hole injection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 9M3C for improving charge injection.

Question 1: After depositing the 9M3C SAM on my ITO substrate, I don't see any improvement in device performance (e.g., high turn-on voltage, low current density). What could be the problem?

Answer:

This is a common issue that can arise from several factors related to the quality of the SAM. Here’s a step-by-step troubleshooting approach:

  • Incomplete or Poorly Formed Monolayer: The most likely culprit is an incomplete or disordered 9M3C monolayer.

    • Cause: Insufficient cleaning of the ITO substrate is a primary cause. Organic residues or particulates can block adsorption sites.[1]

    • Solution: Implement a rigorous, multi-step cleaning protocol for your ITO substrates. A recommended procedure is detailed in the Experimental Protocols section.

    • Cause: The concentration of the 9M3C solution or the immersion time may be suboptimal.

    • Solution: Experiment with a range of concentrations (e.g., 0.1 mM to 5 mM in a suitable solvent like ethanol or isopropanol) and vary the immersion time (from a few hours to 24 hours).

    • Cause: The solvent quality could be poor, containing impurities or water that interfere with the self-assembly process.

    • Solution: Always use high-purity, anhydrous solvents for preparing your 9M3C solution.[1]

  • Degradation of the 9M3C Molecule:

    • Cause: Improper storage of the 9M3C powder or solution can lead to degradation.

    • Solution: Store the 9M3C powder in a cool, dark, and dry place. Prepare fresh solutions before use and avoid prolonged exposure to light and air.

  • Mismatched Energy Levels:

    • Cause: While 9M3C is expected to increase the ITO work function, the resulting energy level alignment may still not be optimal for your specific hole-transport layer (HTL).

    • Solution: Characterize the work function of your 9M3C-modified ITO using techniques like Ultraviolet Photoelectron Spectroscopy (UPS) or a Kelvin probe to confirm an increase. If the energy level mismatch persists, you may need to consider a different HTL or a different SAM-forming molecule.

Question 2: I'm observing high leakage current in my devices after using the 9M3C SAM. What's going on?

Answer:

High leakage current often points to defects in the SAM or the overlying organic layers.

  • Pinholes or Defects in the SAM:

    • Cause: An incomplete or poorly packed 9M3C monolayer can leave exposed areas of the ITO, creating pathways for current leakage. This can be influenced by the substrate's crystal structure and roughness.[2]

    • Solution: Ensure thorough substrate cleaning and optimize the SAM deposition parameters (concentration, time, temperature). Characterize the monolayer uniformity with Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM).[2]

    • Cause: Aggregation of 9M3C molecules on the surface rather than forming a uniform monolayer.

    • Solution: Try a lower concentration of the 9M3C solution and consider gentle sonication of the solution before immersion.

  • Damage to the SAM During Subsequent Layer Deposition:

    • Cause: The solvent used for depositing the next organic layer might be dissolving or damaging the 9M3C SAM.

    • Solution: Choose an orthogonal solvent for the subsequent layer that does not dissolve 9M3C. Alternatively, consider a solvent-free deposition technique like thermal evaporation for the next layer.

Question 3: How can I confirm that a 9M3C monolayer has successfully formed on my ITO substrate?

Answer:

Several characterization techniques can be used to verify the formation and quality of your 9M3C SAM:

  • Contact Angle Goniometry: A simple and quick method. A clean, hydrophilic ITO surface will have a low water contact angle. After the formation of a hydrophobic organic monolayer, the contact angle should significantly increase.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of the elements in 9M3C (carbon, nitrogen, oxygen) on the ITO surface. It can also provide information about the chemical bonding between the carboxylic acid group and the ITO.[3]

  • Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness. A well-formed SAM should result in a smooth, uniform surface.

  • Ultraviolet Photoelectron Spectroscopy (UPS): This is the most direct way to measure the work function of the ITO before and after SAM deposition, confirming the intended electronic effect of the monolayer. An increase in the work function is the desired outcome for improved hole injection.

Characterization Technique Information Provided Expected Result for Successful 9M3C SAM
Contact Angle GoniometrySurface hydrophobicitySignificant increase in water contact angle
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical bondingPresence of C, N, and O peaks; evidence of carboxylate binding to the ITO surface
Atomic Force Microscopy (AFM)Surface morphology and roughnessSmooth and uniform surface
Ultraviolet Photoelectron Spectroscopy (UPS)Work functionIncrease in the work function of the ITO

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which a 9M3C SAM improves charge injection?

A1: The primary mechanism is the modification of the anode's work function. The 9M3C molecules align on the ITO surface with a net dipole moment pointing away from the electrode. This surface dipole increases the work function of the ITO, which reduces the energy barrier for hole injection from the anode to the HOMO of the adjacent organic material.

Q2: What is the role of the carboxylic acid group in 9M3C?

A2: The carboxylic acid group serves as an anchoring group that chemisorbs onto the metal oxide surface of the ITO.[4] This strong interaction is crucial for the formation of a stable and well-ordered self-assembled monolayer.

Q3: Can I use other solvents besides ethanol or isopropanol to deposit the 9M3C SAM?

A3: Yes, other high-purity organic solvents in which 9M3C is soluble can be used. However, it is important to choose a solvent that does not damage the ITO surface. Ethanol and isopropanol are commonly used and have been shown to be effective.

Q4: Is it necessary to perform the SAM deposition in an inert atmosphere (e.g., in a glovebox)?

A4: While not always strictly necessary, performing the deposition in an inert atmosphere is highly recommended. It minimizes the risk of contamination from airborne particles and moisture, which can lead to a more uniform and defect-free monolayer.

Q5: How does the N-methyl group on the carbazole affect the performance of the SAM?

A5: The N-methyl group can influence the electronic properties and molecular packing of the carbazole units. It can slightly alter the HOMO level and may affect the intermolecular interactions within the SAM, which can impact charge transport. Additionally, it can improve the solubility of the molecule in organic solvents.

Experimental Protocols

Protocol 1: Cleaning of ITO Substrates

A pristine substrate surface is critical for the formation of a high-quality SAM.

  • Place the ITO-coated glass substrates in a substrate rack.

  • Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Deionized water with a detergent (e.g., 2% Alconox)

    • Deionized water (rinse)

    • Acetone

    • Isopropanol

  • After the final sonication in isopropanol, dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before SAM deposition, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and to hydroxylate the surface, which improves the binding of the carboxylic acid groups.

Protocol 2: Formation of 9M3C Self-Assembled Monolayer

  • Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol. Gentle heating or sonication may be required to fully dissolve the compound.

  • Place the freshly cleaned and activated ITO substrates in a clean, dry glass container.

  • Pour the 9M3C solution into the container, ensuring the substrates are fully immersed.

  • Seal the container to prevent solvent evaporation and contamination. For best results, this process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • After the immersion period, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • The 9M3C-modified substrates are now ready for subsequent device fabrication steps or characterization.

Visualizing the Process

Workflow for 9M3C SAM Formation and Device Integration

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_fab Device Fabrication ITO_Substrate ITO Substrate Cleaning Sonication & Rinsing ITO_Substrate->Cleaning Activation UV-Ozone/Plasma Treatment Cleaning->Activation Immersion Immerse Substrate (12-24h in N2) Activation->Immersion Cleaned Substrate SAM_Solution Prepare 1 mM 9M3C in Ethanol SAM_Solution->Immersion Rinsing_Drying Rinse with Ethanol & Dry with N2 Immersion->Rinsing_Drying HTL_Deposition Deposit Hole Transport Layer Rinsing_Drying->HTL_Deposition Modified Anode Active_Layer Deposit Active Layer HTL_Deposition->Active_Layer Cathode_Deposition Deposit Cathode Active_Layer->Cathode_Deposition

Caption: Workflow for preparing a 9M3C SAM-modified anode for organic electronic devices.

Mechanism of Improved Hole Injection with 9M3C SAM

Caption: Energy level diagram illustrating the reduction of the hole injection barrier.

References

  • Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. ResearchGate. Retrieved from [Link][3][4][5]

  • López-López, E., et al. (2023). Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. RSC Advances. Retrieved from [Link][6][7]

  • Sharma, K., et al. (2020). The role of self-assembled monolayers in electronic devices. IRIS - UNIBS. Retrieved from [Link][8]

  • Swain, B. S., et al. (2011). Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids. Langmuir. Retrieved from [Link][2]

  • Trofimova, K. E., et al. (2018). Synthesis and characterization of semiconducting carbazole thin films. Journal of Physics: Conference Series. Retrieved from [Link][9]

  • Wang, X., et al. (2023). Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry. Retrieved from [Link][3]

  • Zharnikov, M., & Grunze, M. (2012). Preparation and Characterization of Self-Assembled Monolayers on Indium Tin Oxide. Request PDF. Retrieved from [Link][10]

Sources

Technical Support Center: Managing 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methyl-9H-carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the handling and use of this valuable research compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound that dictate its handling requirements.

Question 1: Why is this compound considered moisture-sensitive?

Answer: The moisture sensitivity of this compound stems primarily from the presence of the carboxylic acid (-COOH) functional group. Carboxylic acids are inherently hygroscopic, meaning they readily attract and absorb water molecules from the ambient atmosphere.[1][2][3] This occurs through hydrogen bonding between the polar carboxyl group and water. While the carbazole core is largely nonpolar, the carboxylic acid moiety makes the entire molecule susceptible to hydration. Compounds with hydroxyl or carboxyl groups are generally the most hygroscopic.[2][3][4]

Question 2: What are the specific consequences of moisture contamination in my experiments?

Answer: Moisture contamination can lead to several detrimental and often difficult-to-diagnose experimental issues:

  • Inaccurate Weighing: A hydrated sample will have a higher mass than the pure, anhydrous compound, leading to significant errors in molar calculations and stoichiometry.

  • Reduced Reagent Potency: The presence of water effectively lowers the concentration of the active reagent in the solid.

  • Side Reactions: In many organic reactions, particularly those involving organometallics, hydrides, or acid chlorides, water is a highly reactive nucleophile or proton source that can consume reagents, quench catalysts, or generate unwanted byproducts.

  • Altered Physical Properties: Absorbed moisture can change the compound's melting point and solubility characteristics, leading to issues in dissolution and crystallization.

  • Degradation: Over long-term storage, the presence of water can potentially facilitate hydrolytic or oxidative degradation pathways, though carbazoles are generally stable.[5]

Question 3: How can I visually identify if my sample has been compromised by moisture?

Answer: While subtle moisture absorption is not visible, significant contamination may present as a change in the material's physical appearance. A pure, anhydrous crystalline solid should be free-flowing. If your sample appears clumpy, sticky, or has a "wet" appearance, it has likely been exposed to excessive moisture. However, the absence of these signs does not guarantee an anhydrous sample. Rigorous handling protocols are the only way to ensure purity.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section provides a systematic approach to resolving common problems encountered when using this compound.

Observed Problem Potential Moisture-Related Cause Recommended Solution & Rationale
Inconsistent or Low Reaction Yields Water is quenching a moisture-sensitive reagent (e.g., Grignard, organolithium) or catalyst in your reaction.Solution: Rigorously dry all solvents and glassware.[6][7] Handle the this compound and all other reagents under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[8][9]
Poor Solubility in Aprotic Solvents The compound may have formed hydrates, which can alter its solubility profile compared to the anhydrous form.Solution: Dry the compound under vacuum before use. If solubility issues persist, gently heating the solvent during dissolution (under inert atmosphere) can help. Ensure the solvent itself is anhydrous.
Unexpected Peaks in NMR/LC-MS Analysis Moisture may have initiated a side reaction, creating byproducts. The peak could also be residual water or grease from improper handling.Solution: Review your handling procedure. Ensure all equipment, including syringes and spatulas, are scrupulously dried.[7][10] Use deuterated solvents from freshly opened ampoules for NMR analysis.
Difficulty Achieving a Sharp Melting Point The presence of water as an impurity will broaden the melting point range and depress the melting point.Solution: Recrystallize the material from an appropriate anhydrous solvent system and subsequently dry it thoroughly under high vacuum. Store the purified material in a desiccator over a fresh, active desiccant.[11]
Troubleshooting Flowchart for Inconsistent Experimental Results

The following diagram outlines a logical process for diagnosing issues that may arise from improper handling.

G cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solution Corrective Actions Problem Inconsistent Results (e.g., Low Yield, Byproducts) CheckReagent Was the compound handled under inert atmosphere? Problem->CheckReagent CheckGlassware Was glassware oven-dried and cooled under N2/desiccator? CheckReagent->CheckGlassware Yes Sol_Reagent Implement Glovebox or Schlenk Line Technique CheckReagent->Sol_Reagent No CheckSolvent Were anhydrous solvents used? CheckGlassware->CheckSolvent Yes Sol_Glassware Dry all glassware at >120°C overnight before use CheckGlassware->Sol_Glassware No Sol_Solvent Use freshly distilled solvents or solvent from a purification system CheckSolvent->Sol_Solvent No Final Re-run Experiment with Corrected Procedures CheckSolvent->Final Yes Sol_Reagent->Final Sol_Glassware->Final Sol_Solvent->Final

Caption: Troubleshooting flowchart for inconsistent experimental results.

Part 3: Best Practices & Experimental Protocols

Adherence to the following protocols will significantly mitigate the risks associated with moisture sensitivity.

Protocol 1: Storage of this compound
  • Upon Receipt: Do not open the manufacturer's container outside of a controlled environment. The product is often packaged under an inert atmosphere.

  • Primary Storage: The ideal storage location is inside a nitrogen-filled glovebox.[9][10]

  • Secondary Storage (More Common): If a glovebox is unavailable, store the tightly sealed container inside a desiccator.[11][12] Use an indicating desiccant (e.g., silica gel with cobalt chloride indicator) to ensure a low-humidity environment.[13] Replace or regenerate the desiccant when it changes color. For enhanced protection, a vacuum desiccator can be used to remove air and residual moisture.[13]

  • Temperature: Store in a cool, dry place as recommended by safety data sheets.[14][15]

Protocol 2: Weighing and Transferring the Solid

This workflow minimizes atmospheric exposure during critical handling steps.

Method A: Inside a Glovebox (Preferred)

  • Bring the sealed container, a clean spatula, and a tared weighing vessel into the glovebox antechamber.

  • Cycle the antechamber atmosphere (evacuate/refill with inert gas) at least three times.[8]

  • Transfer all items into the main glovebox chamber.

  • Open the container and carefully weigh the desired amount of this compound.

  • Securely seal the main container and the vessel with your weighed sample before removing them from the glovebox.

Method B: On the Benchtop (Requires Skill and Speed)

  • Prepare your reaction vessel (e.g., a Schlenk flask) by oven-drying it and allowing it to cool under a stream of dry nitrogen or argon.[6][7]

  • Briefly remove the flask's septum and, under a positive flow of inert gas, quickly add the weighed solid. A powder funnel can facilitate this.

  • Immediately reseal the flask. This method carries a higher risk of brief atmospheric exposure and should only be used when a glovebox is not an option.

Recommended Handling Workflow Diagram

This diagram provides a visual summary of the ideal process flow for handling the compound.

G cluster_storage Storage cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Experiment Receive Receive Compound (Keep Sealed) Store Store in Desiccator or Glovebox Receive->Store Weigh Weigh Solid in Glovebox Store->Weigh DryGlassware Oven-Dry Glassware & Cool Under N2 Transfer Transfer to Reaction Vessel DryGlassware->Transfer Weigh->Transfer AddSolvent Add Anhydrous Solvent via Syringe Transfer->AddSolvent React Run Reaction Under N2 AddSolvent->React

Caption: Recommended handling workflow for moisture-sensitive solids.

By implementing these rigorous, scientifically-grounded procedures, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Peng, C. et al. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(9), 1865-1871. [Link]

  • Cai, C. et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4237-4252. [Link]

  • Cai, C. et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ProQuest. [Link]

  • ChemistryViews (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • Cai, C. et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions, 1-32. [Link]

  • Fauske & Associates (2020). Helpful Hints for Handling Air-Sensitive Materials. [Link]

  • AMiner. Hygroscopicity of Organic Compounds As a Function of Organic Functionality, Water Solubility, Molecular Weight, and Oxidation Level. [Link]

  • MIT Department of Chemistry. Hints for Handling Air-Sensitive Reagents. [Link]

  • Loba Chemie. CARBAZOLE FOR SYNTHESIS. [Link]

  • Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Carl ROTH. Safety Data Sheet: Carbazole. [Link]

  • PubChem. Carbazole. [Link]

  • Lab Reporter. What We Know About Desiccators. [Link]

  • YouTube. Desiccator. [Link]

  • Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant? [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methyl-9H-carbazole-3-carboxylic acid derivatives. The inherent complexity of the carbazole ring system, coupled with various substitution patterns, often leads to NMR spectra that are challenging to interpret. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the accurate structural elucidation of your compounds.

Troubleshooting Guide: From Ambiguity to Clarity

This section addresses specific problems you may encounter during the NMR analysis of your this compound derivatives. Each solution is grounded in established spectroscopic principles and offers a clear path to resolving spectral complexities.

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum so crowded and overlapping?

A1: Signal overlapping in the aromatic region is a common challenge with carbazole derivatives due to the multiple protons in similar chemical environments.[1] The seven aromatic protons of the this compound core often resonate in a narrow range, typically between 7.0 and 8.5 ppm, leading to significant signal overlap that complicates analysis of coupling patterns and accurate integration.

Troubleshooting Steps:

  • Solvent-Induced Chemical Shifts: A simple yet effective first step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Solvents can induce differential shifts in proton resonances due to varying anisotropic effects and solute-solvent interactions.[3] For instance, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can often resolve overlapping multiplets.[2]

  • Higher Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

  • Two-Dimensional (2D) NMR Spectroscopy: When signal overlap is severe, 2D NMR experiments are indispensable for unambiguous assignments.[1][4]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing you to trace the connectivity of adjacent protons within the same spin system.[4][5]

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal the entire spin system of a proton network.

Q2: I'm struggling to definitively assign the signals for the methyl and carboxylic acid groups. How can I confirm their positions?

A2: Unambiguously confirming the substitution pattern is critical. While ¹H and ¹³C NMR provide initial clues, long-range correlations from 2D NMR experiments are essential for definitive assignment, especially for connecting substituents to the carbazole core.

Troubleshooting Workflow:

  • ¹H NMR Analysis:

    • The N-methyl group (N-CH₃) typically appears as a singlet around 3.8-4.0 ppm.

    • The carboxylic acid proton (-COOH) is a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration and solvent dependent. To confirm this signal, a D₂O exchange experiment can be performed; the -COOH proton will exchange with deuterium, causing the signal to disappear from the spectrum.[2]

  • ¹³C NMR Analysis:

    • The N-methyl carbon resonates around 30 ppm.

    • The carboxylic acid carbonyl carbon is typically found in the 165-185 ppm range.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the attachment points of the substituents.[4][8] It reveals correlations between protons and carbons that are two or three bonds apart.[9]

    • Look for a correlation between the N-methyl protons and the two adjacent quaternary carbons of the carbazole ring (C-4a and C-4b).

    • Crucially, identify correlations between the protons on the aromatic ring and the carboxylic acid carbonyl carbon to confirm its position at C-3. For example, the proton at C-4 should show a three-bond correlation to the carbonyl carbon.

Q3: My baseline is distorted, and some peaks are unusually broad. What could be the cause and how can I fix it?

A3: A distorted baseline and broad peaks can arise from several instrumental and sample-related issues.[10]

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve peak shape and baseline flatness.

  • Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity and peak broadening.[2] Conversely, poor solubility can result in a non-homogeneous solution.[2] Try diluting the sample or using a different deuterated solvent in which your compound is more soluble.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[1] If suspected, filtering the NMR sample through a small plug of Celite or silica gel can help remove these impurities.

  • Chemical Exchange: In some cases, slow conformational changes or proton exchange on the NMR timescale can lead to broadened signals.[1] Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help to either sharpen the signals by moving into a fast or slow exchange regime.[1][11]

Frequently Asked Questions (FAQs)

Q4: What are the expected ¹H and ¹³C chemical shift ranges for a typical this compound derivative?

A4: While the exact chemical shifts will vary with substitution, the following table provides typical ranges for the parent compound in CDCl₃.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃~ 3.9~ 29
Aromatic CH7.2 - 8.8108 - 128
Aromatic Quaternary C-120 - 142
C=O> 10 (broad)165 - 175

Note: These are approximate ranges and can be influenced by other substituents on the carbazole ring.

Q5: Which 2D NMR experiments are most crucial for the complete structural elucidation of these molecules?

A5: A combination of 2D NMR experiments is essential for a comprehensive analysis.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a definitive assignment of all protonated carbons.[4][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned earlier, this is vital for identifying long-range (2-3 bond) H-C correlations, which are key to piecing together the molecular structure, especially in identifying the positions of substituents and connecting different spin systems.[8][9][12]

  • COSY (Correlation Spectroscopy): Essential for establishing proton-proton coupling networks within the aromatic rings.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the spatial proximity of protons.[11][13] It can be used to confirm the position of the N-methyl group by observing a through-space correlation to the proton at the C-8 position.[14][15]

Experimental Protocols & Workflows

Standard 2D NMR Experimental Workflow

The following diagram illustrates a logical workflow for the structural validation of this compound derivatives using 2D NMR.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR for Connectivity cluster_2 Spatial & Stereochemical Analysis cluster_3 Data Analysis & Structure Elucidation acq_1h Acquire ¹H NMR run_cosy Run COSY acq_1h->run_cosy run_hsqc Run HSQC acq_1h->run_hsqc run_hmbc Run HMBC acq_1h->run_hmbc acq_13c Acquire ¹³C NMR acq_13c->run_hsqc acq_13c->run_hmbc assign_protons Assign Proton Spin Systems run_cosy->assign_protons assign_carbons Assign Protonated Carbons run_hsqc->assign_carbons confirm_connectivity Confirm Long-Range Connectivity & Substituent Placement run_hmbc->confirm_connectivity run_noesy Run NOESY (if needed) confirm_stereochem Confirm Spatial Proximity run_noesy->confirm_stereochem assign_protons->confirm_connectivity assign_carbons->confirm_connectivity confirm_connectivity->run_noesy Ambiguity in substitution? final_structure Final Structure Assignment confirm_connectivity->final_structure Unambiguous confirm_stereochem->final_structure

Caption: A logical workflow for 2D NMR-based structural validation.

Protocol: HMBC Experiment for Confirming Connectivity
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Optimization of Long-Range Coupling Constant (ⁿJCH): The performance of the HMBC experiment is dependent on the delay for the evolution of long-range coupling. This is typically optimized for a J-coupling value between 6-10 Hz. An average value of 8 Hz is often a good starting point.[16]

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Spectral Width (F2): ~12 ppm

    • Spectral Width (F1): ~200 ppm

    • Number of Scans (ns): 8-16 per increment

    • Number of Increments (F1): 256-512

    • Relaxation Delay: 1.5-2.0 s

  • Data Processing and Interpretation:

    • After Fourier transformation in both dimensions, analyze the 2D spectrum for cross-peaks that connect protons and carbons separated by 2 or 3 bonds.

    • Create a table of observed correlations to systematically build the carbon skeleton and confirm substituent placement.

Visualizing Key Correlations

The following diagram illustrates the key expected HMBC and NOESY correlations for a this compound derivative, which are critical for its structural confirmation.

Sources

Validation & Comparative

A Head-to-Head Comparison: 9-Methyl-9H-carbazole-3-carboxylic acid vs. Spiro-OMeTAD as Hole Transport Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Material Selection for Next-Generation Photovoltaics

The unprecedented rise of perovskite solar cells (PSCs) in the photovoltaic landscape is a testament to their remarkable power conversion efficiencies (PCEs), which now rival those of conventional silicon-based cells.[1][2] Central to this success is the hole transport material (HTM), a critical component that selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, universally known as spiro-OMeTAD , has been the undisputed gold standard HTM, enabling many of the record-breaking efficiencies reported.[3]

However, the widespread commercialization of PSCs is significantly hampered by the drawbacks of spiro-OMeTAD. Its multi-step, low-yield synthesis makes it prohibitively expensive, contributing a significant portion to the overall module cost.[4][5] Furthermore, its intrinsic hole mobility and conductivity are low, necessitating the use of chemical dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP) to achieve optimal performance.[6][7] These additives, particularly the hygroscopic nature of LiTFSI, are known to accelerate device degradation, compromising the long-term stability of PSCs.[1][8]

This has spurred an intensive search for alternative HTMs that are not only efficient but also stable and cost-effective. Among the most promising candidates are molecules based on the carbazole moiety.[9][10] Carbazole derivatives are attractive due to their excellent thermal stability, high hole-transport capability, and the relative ease with which their electronic properties can be tuned through chemical modification.[10][11] This guide provides an in-depth, objective comparison between the incumbent spiro-OMeTAD and a representative, simple carbazole derivative, 9-Methyl-9H-carbazole-3-carboxylic acid , exploring the fundamental properties and performance metrics that are critical for researchers and developers in the field.

Part 1: Fundamental Material Properties: A Comparative Analysis

The suitability of a material as an HTM is dictated by a confluence of its electronic, physical, and chemical properties. The alignment of its energy levels with the perovskite absorber, its ability to conduct holes, and its morphological stability are paramount.

Energy Level Alignment

For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite absorber (typically around -5.4 to -5.6 eV). This provides the necessary energetic driving force for hole transfer. As shown in the table below, both spiro-OMeTAD and many carbazole-based HTMs have HOMO levels in the appropriate range (-5.0 to -5.2 eV), ensuring favorable alignment with common perovskite compositions.[9][12]

Charge Transport Characteristics

High hole mobility (μh) and conductivity (σ) are crucial for minimizing resistive losses within the device, thereby maximizing the fill factor (FF) and overall efficiency. In its pristine, undoped state, spiro-OMeTAD exhibits notoriously low hole mobility and conductivity.[6][13] The addition of LiTFSI and t-BP is essential to oxidize a fraction of the spiro-OMeTAD molecules, which increases the hole carrier concentration and significantly boosts conductivity.[7] In contrast, many carbazole-based HTMs, including functionalized derivatives of this compound, can be designed to have inherently higher hole mobility, potentially reducing or even eliminating the need for performance-destabilizing dopants.[4][5]

Thermal and Morphological Stability

The HTM layer must remain amorphous and uniform under operational stress, including elevated temperatures. The glass transition temperature (Tg) is a key indicator of a material's thermal stability. Spiro-OMeTAD has a respectable Tg, but its tendency to crystallize over time, especially under thermal stress, can lead to device failure. Carbazole derivatives often exhibit high thermal stability, and their molecular structure can be readily modified to enhance film-forming properties and prevent crystallization.[4][11]

Data Summary: Spiro-OMeTAD vs. Carbazole-Based HTMs
PropertySpiro-OMeTADThis compound & DerivativesSignificance for PSC Performance
Molecular Structure Complex, spiro-linked 3D structurePlanar carbazole core with functional groupsInfluences molecular packing, solubility, and charge transport.
Molecular Weight 1225.4 g/mol ~225.24 g/mol (base molecule)[14]Lower molecular weight can lead to simpler synthesis and purification.
HOMO Energy Level ~ -5.2 eV[12]Typically -4.8 to -5.2 eV (tunable)[9]Must align with perovskite valence band for efficient hole extraction.
Hole Mobility (μh) Low (~10⁻⁴ cm²V⁻¹s⁻¹)[6]Can be significantly higher (tunable via design)Higher mobility reduces charge recombination and improves FF.
Conductivity (σ) Very low (pristine), requires dopantsHigher intrinsic conductivity possibleReduces series resistance, crucial for high efficiency.
Glass Transition (Tg) ~121 °COften >120 °C, highly tunableHigher Tg indicates better thermal stability and resistance to degradation.
Synthesis & Cost Complex, multi-step, high cost[4]Simpler, fewer steps, significantly lower cost[5][15]A major factor for commercial viability.
Dopant Requirement Almost always requires LiTFSI/t-BP[7]Can be designed for dopant-free application[5]Dopant-free systems offer a path to greater long-term stability.

Part 2: Device Architecture and Experimental Workflow

To understand the context of these materials, it is essential to visualize their role within the solar cell and the process by which these devices are constructed. The most common high-efficiency architecture is the n-i-p planar structure.

Typical n-i-p Perovskite Solar Cell Architecture

The diagram below illustrates the typical structure of an n-i-p PSC. Light enters through the transparent conductive oxide (FTO or ITO), passes through the electron transport layer (ETL), and is absorbed by the perovskite layer, generating electron-hole pairs. The ETL extracts electrons, while the HTM extracts holes, which are then collected at the respective electrodes.

G cluster_0 Perovskite Solar Cell (n-i-p) cluster_1 Light Incident Light FTO FTO/ITO Glass Substrate Light->FTO ETL Electron Transport Layer (e.g., SnO2, TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTM Hole Transport Layer (HTL) (Spiro-OMeTAD or Carbazole-HTM) Perovskite->HTM Electrode Metal Electrode (e.g., Gold, Silver) HTM->Electrode e e⁻ e->ETL Electron Collection h h⁺ h->HTM Hole Collection

Caption: Diagram of a standard n-i-p perovskite solar cell architecture.

Experimental Protocol: Fabrication of Planar Perovskite Solar Cells

This protocol outlines a standard procedure for fabricating PSCs in a controlled nitrogen-filled glovebox environment. The key variable is the composition of the HTM solution.

1. Substrate Preparation: a. Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl. b. Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[2] c. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.[16]

2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ nanoparticle solution (e.g., 3 wt% in water).[17] b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 RPM for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.[16]

3. Perovskite Layer Deposition (in a Glovebox): a. Prepare the perovskite precursor solution (e.g., a mixed-cation lead-halide composition like FAPbI₃-MAPbBr₃ in a DMF:DMSO solvent mixture). b. Transfer the SnO₂-coated substrates into the glovebox. c. Spin-coat the perovskite solution in a two-step program (e.g., 1000 RPM for 10s, then 4000 RPM for 30s).[17] d. During the second step (at ~20s), dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization.[17] e. Immediately transfer the film to a hotplate and anneal at 100-150°C for 10-60 minutes, depending on the perovskite composition.

4. Hole Transport Layer (HTM) Deposition (in a Glovebox):

  • Method A: For Spiro-OMeTAD (Doped) i. Prepare the spiro-OMeTAD solution: Dissolve 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene. ii. Prepare a LiTFSI stock solution (e.g., 520 mg in 1 mL of acetonitrile).[18] iii. Prepare the final doped solution by adding 28.8 µL of t-BP and 17.5 µL of the LiTFSI stock solution to the spiro-OMeTAD solution.[18][19] iv. Spin-coat the doped spiro-OMeTAD solution onto the perovskite layer at 4000 RPM for 30 seconds.[16][18]

  • Method B: For this compound (or derivative) i. Prepare the carbazole-HTM solution by dissolving it in a suitable solvent like chlorobenzene (concentration typically ranges from 10-60 mM). ii. Note: For dopant-free applications, no additives are needed. If doping is required for a specific derivative, additives similar to those for spiro-OMeTAD may be used, but concentrations must be optimized. iii. Spin-coat the carbazole-HTM solution onto the perovskite layer (spin speed and time must be optimized for desired thickness, e.g., 2000-4000 RPM for 30s).

5. Metal Electrode Deposition: a. Define the device active area (e.g., 0.1 cm²) using a shadow mask. b. Transfer the substrates to a thermal evaporator. c. Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) under high vacuum (<10⁻⁶ Torr).

Part 3: Performance and Stability: The Ultimate Arbiter

While material properties provide a predictive framework, the definitive test is the performance and longevity of the final device.

Photovoltaic Performance Comparison

Numerous studies have demonstrated that carbazole-based HTMs can achieve PCEs comparable to, and sometimes even exceeding, those of spiro-OMeTAD.[4][15] Devices utilizing these alternative HTMs often show improvements in the open-circuit voltage (Voc) and fill factor (FF), which can be attributed to better energy level alignment and reduced interfacial recombination.

HTMV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference Context
Spiro-OMeTAD (Doped) 1.10 - 1.1822 - 2672 - 8018 - 25+Widely reported benchmark values in high-efficiency cells.[1][20]
Carbazole Derivatives 1.02 - 1.1521 - 2466 - 7815 - 22+Performance is highly dependent on the specific molecular design. Some achieve parity with spiro-OMeTAD.[9][15][20]

Note: The values presented are representative ranges from the literature. Direct comparison requires fabrication and testing under identical conditions.

Long-Term Operational Stability

Stability remains the most significant hurdle for the commercialization of PSCs.[21][22] The hygroscopic nature of the LiTFSI dopant in spiro-OMeTAD HTLs is a primary driver of degradation, as moisture ingress can damage the perovskite layer.[8][23]

The key advantage of many carbazole-based HTMs is the potential for dopant-free application. By eliminating LiTFSI, a major degradation pathway is removed. Furthermore, the carbazole core and its functional groups can be designed to be more hydrophobic than spiro-OMeTAD, creating a more effective barrier against moisture and enhancing the intrinsic stability of the entire device stack.[4] Studies have shown that unencapsulated devices with carbazole HTMs can retain a higher percentage of their initial efficiency over hundreds of hours under operational stress (heat and light) compared to their spiro-OMeTAD counterparts.[4][24][25]

Workflow for Device Stability Testing

A standardized stability test is crucial for a fair comparison. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide guidelines for such testing.

G cluster_workflow Device Stability Testing Workflow A Fabricate Batch of Devices (Spiro & Carbazole HTMs) B Initial Performance Measurement (T0) (J-V Scan, PCE, Voc, Jsc, FF) A->B C Encapsulate Devices (Optional, but recommended) B->C D Place in Stability Chamber (Controlled Temp, Humidity, Illumination) C->D E Periodic Performance Measurement (Tx) (e.g., every 100 hours) D->E Continuous Stress E->D F Analyze Degradation (Plot PCE vs. Time) E->F G End Test (e.g., at T80) or Failure F->G

Sources

A Comparative Guide to Carbazole Isomers for High-Performance Hole Transport Layers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation optoelectronic devices, from vibrant OLED displays to highly efficient perovskite solar cells, the meticulous design of each component is paramount. Among these, the hole transport layer (HTL) plays a pivotal role in ensuring efficient charge extraction and transport, directly impacting device performance and longevity. Carbazole-based materials have emerged as a promising class of HTLs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1][2] However, the specific isomeric linkage of the carbazole units profoundly influences these characteristics.

This guide provides a comprehensive comparative analysis of three key carbazole isomers—1,8-, 2,7-, and 3,6-linked carbazoles—when employed as HTLs. We will delve into their synthesis, fundamental properties, and performance in devices, supported by experimental data and detailed protocols to empower researchers in materials science and device engineering.

The Critical Role of Isomeric Linkage in Carbazole-Based HTLs

The connectivity of the carbazole monomer units within a polymer or the substitution pattern on a small molecule dictates the extent of π-conjugation, molecular geometry, and ultimately, the material's electronic properties. The choice of isomer is not a trivial one; it is a strategic decision that influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and film-forming properties.[3]

A well-designed HTL must possess a HOMO level that is well-aligned with the valence band of the active layer (e.g., perovskite or emissive organic material) to facilitate efficient hole extraction.[4][5] Furthermore, high hole mobility is crucial for rapid charge transport to the anode, minimizing charge recombination and enhancing device efficiency. The stability of the material under operational stress is another critical factor for long-term device performance.[6]

Comparative Analysis of Carbazole Isomers

Here, we compare the key performance-defining characteristics of 1,8-, 2,7-, and 3,6-carbazole isomers.

Molecular Structure and Synthesis

The fundamental structures of the dibromo-carbazole precursors for polymerization or further functionalization are distinct. The linkage position determines the directionality and extent of π-electron delocalization.

Molecular Structures of Dibromo-Carbazole Isomers cluster_18 1,8-Dibromo-9H-carbazole cluster_27 2,7-Dibromo-9H-carbazole cluster_36 3,6-Dibromo-9H-carbazole node_18 Br at positions 1 and 8 node_27 Br at positions 2 and 7 node_36 Br at positions 3 and 6

Caption: Schematic representation of the three carbazole isomers.

The synthesis of these isomers typically involves the N-alkylation of the respective dibromocarbazole to improve solubility, followed by polymerization or further functionalization through cross-coupling reactions.[3][7] The choice of synthetic route is critical to achieving high purity and yield, which are essential for reproducible device performance.

Electronic and Optical Properties

The isomeric linkage has a direct and predictable impact on the electronic properties of the resulting materials.

  • 2,7-Linked Carbazoles: Generally exhibit the most extended π-conjugation along the polymer backbone. This leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra.[3] The deeper HOMO level of 2,7-linked isomers often provides a better energy level alignment with the valence band of perovskite materials, facilitating more efficient hole extraction.[4]

  • 3,6-Linked Carbazoles: The linkage through the 3 and 6 positions results in a more twisted polymer backbone compared to the 2,7-isomer. This disrupts the π-conjugation to some extent, leading to a wider HOMO-LUMO gap and blue-shifted absorption.[3]

  • 1,8-Linked Carbazoles: This linkage leads to a highly twisted conformation due to steric hindrance between adjacent monomer units. Consequently, 1,8-linked carbazoles typically have the widest bandgap and the shallowest HOMO levels among the three isomers.[3]

These differences in electronic structure are readily observable through techniques like UV-Vis absorption spectroscopy and cyclic voltammetry.

Hole Mobility

Hole mobility is a critical parameter for an efficient HTL. The more ordered and planar the molecular packing in the solid state, the higher the charge carrier mobility.

  • 2,7-Linked Carbazoles: The linear and more planar structure of 2,7-linked carbazole polymers often facilitates better intermolecular π-π stacking, leading to higher hole mobilities compared to the other isomers.[3]

  • 3,6- and 1,8-Linked Carbazoles: The twisted nature of these isomers can hinder close packing, generally resulting in lower hole mobilities. However, molecular design strategies, such as the introduction of appropriate side chains, can be employed to improve morphology and enhance charge transport.

Performance in Perovskite Solar Cells

The choice of carbazole isomer has a significant impact on the power conversion efficiency (PCE) and stability of perovskite solar cells.

Carbazole IsomerTypical HOMO Level (eV)Typical Hole Mobility (cm²/Vs)Reported PCE in PSCs (%)Key AdvantagesKey Disadvantages
1,8-linked ~ -5.4 to -5.6[3]LowerLess commonly reportedWide bandgap can be beneficial for transparencyPotentially lower mobility and less favorable HOMO level
2,7-linked ~ -5.2 to -5.5[4]Higher (up to 10⁻³ - 10⁻⁴)[3]Up to ~19%[4]Good energy level alignment, higher mobilityCan have solubility issues depending on the side chains
3,6-linked ~ -5.0 to -5.3[3]Lower (often an order of magnitude lower than 2,7-linked)[3]Up to ~18%[6]Good thermal stabilityShallower HOMO may lead to less efficient hole extraction

Note: The values presented are typical ranges and can vary significantly based on the specific molecular structure, side chains, and device architecture.

Experimental Protocols

To facilitate reproducible research, we provide detailed, step-by-step methodologies for key characterization and fabrication processes.

Device Fabrication: Perovskite Solar Cell (n-i-p architecture)

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based HTL.

Perovskite Solar Cell Fabrication Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_anneal Annealing Steps prep1 FTO Glass Cleaning (Detergent, DI water, Acetone, IPA) prep2 UV-Ozone Treatment prep1->prep2 etl Spin Coat Electron Transport Layer (e.g., SnO₂) prep2->etl perovskite Spin Coat Perovskite Precursor Solution etl->perovskite anneal_etl Anneal ETL htl Spin Coat Carbazole HTL Solution perovskite->htl anneal_perovskite Anneal Perovskite electrode Thermal Evaporation of Gold Electrode htl->electrode anneal_etl->perovskite anneal_perovskite->htl

Caption: Workflow for fabricating a perovskite solar cell.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Pattern fluorine-doped tin oxide (FTO) coated glass substrates.

    • Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before use. This step is crucial for ensuring a clean and hydrophilic surface for uniform layer deposition.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a SnO₂ precursor solution.

    • Spin-coat the SnO₂ solution onto the FTO substrate at 4000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

    • Spin-coat the perovskite solution onto the ETL. A two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s) is often used.

    • During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid and uniform crystallization.

    • Anneal the perovskite film at 100-150°C for 10-60 minutes. The annealing temperature and time are critical parameters that influence the crystallinity and morphology of the perovskite layer.[8]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the carbazole isomer HTM in a suitable solvent like chlorobenzene or toluene. The choice of solvent is critical and should be selected based on the solubility of the specific carbazole derivative and its ability to form a uniform film without dissolving the underlying perovskite layer.[9]

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.

  • Electrode Deposition:

    • Deposit an 80 nm thick gold top electrode by thermal evaporation under high vacuum. A two-step evaporation process, with an initial slow deposition rate followed by a faster rate, can minimize thermal damage to the underlying organic layers.[10]

Characterization Techniques

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Cyclic Voltammetry Setup center Electrochemical Cell electrolyte Electrolyte Solution (e.g., TBAPF₆ in Acetonitrile) center->electrolyte contains we Working Electrode (Carbazole film on ITO) we->center re Reference Electrode (Ag/AgCl) re->center ce Counter Electrode (Pt wire) ce->center

Caption: A typical three-electrode setup for cyclic voltammetry.

Step-by-Step Procedure:

  • Electrode Preparation:

    • Deposit a thin film of the carbazole material onto an indium tin oxide (ITO) coated glass substrate, which will serve as the working electrode.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell consisting of the working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Fill the cell with an electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value to a final value and back at a set scan rate (e.g., 50 mV/s).

    • Record the resulting current as a function of the applied potential.

    • Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) from the voltammogram.

    • Calculate the HOMO energy level using the following equation: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV.

    • The LUMO level can be estimated by adding the optical bandgap (obtained from UV-Vis spectroscopy) to the HOMO energy level.

The Time-of-Flight technique is a direct method to measure the charge carrier mobility in a material.

Step-by-Step Procedure:

  • Sample Preparation:

    • Fabricate a sandwich-structure device: ITO / Carbazole HTL / Al. The thickness of the organic layer should be in the range of a few micrometers for conventional TOF.

  • Experimental Setup:

    • Place the sample in a cryostat to control the temperature.

    • Apply a DC voltage across the sample.

    • Use a pulsed laser with a wavelength that is strongly absorbed by the organic material to generate a sheet of charge carriers near the transparent electrode.

  • Measurement:

    • The photogenerated holes will drift across the organic layer under the influence of the applied electric field.

    • A digital oscilloscope records the transient photocurrent as the charge carriers travel to the opposite electrode.

  • Data Analysis:

    • The transit time (t_T) is determined from the inflection point of the transient photocurrent plot (often in a double logarithmic scale).

    • The hole mobility (μ) is calculated using the equation: μ = d² / (V * t_T), where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Conclusion and Future Outlook

The isomeric linkage of carbazole units is a powerful tool for tuning the properties of hole transport materials. The 2,7-linkage generally offers the most promising combination of high hole mobility and appropriate energy levels for efficient hole extraction in perovskite solar cells. However, the 3,6- and 1,8-isomers also hold potential, particularly for applications where a wider bandgap or specific morphological properties are desired.

Future research should focus on further elucidating the structure-property relationships in these materials, including the impact of different side chains and the development of novel synthetic methodologies to access a wider range of carbazole-based architectures. The continued development of stable and efficient carbazole-based HTLs will be a key enabler for the advancement of next-generation optoelectronic devices.

References

Sources

A Senior Application Scientist's Guide to the Electrochemical Characterization of 9-Methyl-9H-carbazole-3-carboxylic Acid Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the electrochemical properties of 9-Methyl-9H-carbazole-3-carboxylic acid, benchmarked against key carbazole analogues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal relationships between molecular structure and electrochemical behavior. Every experimental parameter and comparative metric is presented within a self-validating framework, grounded in authoritative literature to ensure scientific integrity.

Executive Summary: The Electrochemical Landscape of Functionalized Carbazoles

Carbazole and its derivatives are cornerstone molecular scaffolds in materials science and drug discovery, prized for their unique electronic and photophysical properties.[1][2] Their utility as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, for instance, is intrinsically linked to their redox behavior.[1] Cyclic voltammetry (CV) stands as a powerful and accessible technique to probe these characteristics, offering a direct window into the highest occupied molecular orbital (HOMO) energy levels and the stability of oxidized species.[3][4]

This guide focuses on the electrochemical characterization of this compound, a molecule functionalized at both the nitrogen (N9) and a key aromatic (C3) position. The methyl group at N9 is an electron-donating group, while the carboxylic acid at C3 is an electron-withdrawing group. This push-pull electronic character is anticipated to significantly modulate the electrochemical properties compared to the parent carbazole scaffold. We will contextualize its performance by comparing it to unsubstituted carbazole and derivatives bearing either electron-donating or electron-withdrawing groups.

The "Why" Behind the "How": Causality in Experimental Design for Cyclic Voltammetry

A successful cyclic voltammetry experiment is not merely about following steps; it is about making informed choices that ensure the data is both accurate and meaningful. The following section details a robust protocol, explaining the reasoning behind each parameter.

The Three-Electrode System: A Triad of Control

Cyclic voltammetry employs a three-electrode setup to de-couple the measurement of potential and current, ensuring precise control over the electrochemical environment.[5]

  • Working Electrode (WE): This is where the redox event of interest occurs. A glassy carbon or platinum electrode is typically chosen for its wide potential window and chemical inertness.[5]

  • Reference Electrode (RE): This electrode provides a stable potential against which the working electrode's potential is measured. A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a common choice.[5] For enhanced accuracy in non-aqueous solvents, an internal reference standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used.[5]

  • Counter Electrode (CE): This electrode completes the electrical circuit, passing the current that flows through the working electrode. A platinum wire is a standard choice due to its high conductivity and inertness.[5]

The Solvent and Supporting Electrolyte: The Electrochemical Medium

The choice of solvent and supporting electrolyte is critical for maintaining a stable and conductive environment for the electrochemical measurement.

  • Solvent: For carbazole derivatives, anhydrous acetonitrile (MeCN) or dichloromethane (DCM) are excellent choices due to their ability to dissolve the analyte and the supporting electrolyte, and their wide potential windows.[5] It is crucial to use anhydrous solvents to avoid interference from water.

  • Supporting Electrolyte: A high concentration (typically 0.1 M) of an electrochemically inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added to the solution.[5] This electrolyte minimizes the solution resistance and ensures that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.

Deoxygenation: Eliminating an Unwanted Reactant

Oxygen is electroactive and can interfere with the measurement of the analyte. Therefore, it is imperative to remove dissolved oxygen from the solution by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 15 minutes prior to the experiment.[5]

Comparative Electrochemical Analysis: Benchmarking this compound

CompoundStructureOnset Oxidation Potential (Eoxonset vs. Fc/Fc+)Key Structural Features & Predicted Effects
This compound (Predicted) NCH₃COOH~1.1 - 1.3 VElectron-donating methyl group at N9 lowers Eox. Electron-withdrawing carboxylic acid at C3 increases Eox. The net effect is a moderate oxidation potential.
CarbazoleN-H1.14 V[6]The unsubstituted parent compound, serving as a baseline for comparison.
9-PhenylcarbazoleNPh1.33 V[7]The phenyl group at N9 is electron-withdrawing, increasing the oxidation potential compared to carbazole.
3,6-Di-tert-butyl-9-phenylcarbazoleNPht-But-Bu1.23 V[7]The electron-donating tert-butyl groups at C3 and C6 lower the oxidation potential compared to 9-phenylcarbazole, making it easier to oxidize.
3,6-Dibromo-9-phenylcarbazoleNPhBrBr1.53 V[7]The electron-withdrawing bromo groups at C3 and C6 significantly increase the oxidation potential, making the compound more difficult to oxidize.

Interpreting the Voltammogram: From Raw Data to Meaningful Insights

A cyclic voltammogram is a plot of current versus potential. The key features of the voltammogram provide valuable information about the electrochemical properties of the analyte.

  • Oxidation and Reduction Peaks: As the potential is swept, a peak in the current is observed when the analyte is oxidized or reduced at the electrode surface. The potential at which the peak occurs (Ep) is characteristic of the analyte.

  • Reversibility: A reversible redox process is one in which the oxidized and reduced forms of the molecule are stable and can be interconverted multiple times without degradation. In a reversible voltammogram, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is approximately 59/n mV, where n is the number of electrons transferred. For many carbazole derivatives, the initial oxidation is irreversible due to the rapid dimerization of the carbazole radical cation.[7][8] However, substitution at the 3 and 6 positions can block this dimerization and lead to reversible electrochemistry.[7]

  • Onset Potential and HOMO Energy Level: The onset potential of the first oxidation wave (Eoxonset) is the potential at which the oxidation process begins. This value can be used to estimate the HOMO energy level of the molecule using the following empirical formula:[3]

    EHOMO (eV) = - (Eoxonset vs. Fc/Fc+ + 4.8)

    A lower HOMO energy level (more negative value) indicates a more stable molecule that is more difficult to oxidize.

Experimental Workflow and Data Analysis

The following section provides a detailed, step-by-step methodology for the cyclic voltammetry experiment and subsequent data analysis.

Experimental Protocol
  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile). Prepare a 1-5 mM stock solution of the carbazole derivative in the electrolyte solution.

  • Electrode Polishing: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum wire counter electrode, and the Ag/AgCl reference electrode.

  • Deoxygenation: Fill the cell with the electrolyte solution and deoxygenate by bubbling with nitrogen or argon for 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution to ensure there are no interfering peaks in the potential window of interest.

  • Analyte Measurement: Add the carbazole derivative to the cell and record the cyclic voltammogram. Start the potential sweep from a value where no Faradaic current flows, scan to a potential beyond the oxidation peak, and then reverse the scan.

  • Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium redox couple will provide a stable internal reference potential.

Data Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Parameter Calculation cluster_3 Interpretation A Run Cyclic Voltammetry B Obtain Current vs. Potential Data A->B C Plot Voltammogram B->C D Determine Peak Potentials (Epa, Epc) C->D E Determine Onset Oxidation Potential (Eox_onset) C->E G Calculate ΔEp = Epa - Epc D->G F Reference to Fc/Fc+ E->F H Estimate HOMO Level F->H I Assess Reversibility G->I J Compare with Analogues H->J

Caption: Workflow for cyclic voltammetry data analysis.

Signaling Pathways and Logical Relationships in Electrochemical Oxidation

The electrochemical oxidation of carbazole derivatives is not a simple electron transfer event but is often coupled with subsequent chemical reactions. The following diagram illustrates the possible pathways.

G cluster_0 Electrochemical Oxidation cluster_1 Follow-up Reactions Carbazole Carbazole Derivative Radical_Cation Radical Cation Carbazole->Radical_Cation -e- Dimerization Dimerization Radical_Cation->Dimerization If C3/C6 unsubstituted Stable_Radical Stable Radical Cation Radical_Cation->Stable_Radical If C3/C6 substituted Polymerization Polymerization Dimerization->Polymerization

Caption: Possible reaction pathways following carbazole oxidation.

Conclusion: A Predictive Framework for Novel Carbazole Derivatives

This guide has provided a comprehensive framework for the electrochemical characterization of this compound using cyclic voltammetry. By understanding the underlying principles of the technique and the influence of molecular structure on redox properties, researchers can make informed predictions about the electrochemical behavior of novel carbazole derivatives. The comparative data presented herein serves as a valuable benchmark for evaluating new compounds and accelerating the design of next-generation materials for a wide range of applications.

References

  • Chiu, Y.-S., Liou, G.-S., & Hsiao, S.-H. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337. [Link]

  • Görgün, M., Can, M., & Cihaner, A. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

  • Lytle, N. D., & Schomaker, J. M. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of Organic Chemistry, 87(24), 16928-16936. [Link]

  • Ates, M., & Karazehir, T. (2018). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. Turkish Journal of Chemistry, 42(1), 193-210. [Link]

  • Asiri, A. M., Khan, S. A., & Basisi, H. M. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. International Journal of Electrochemical Science, 10, 251-265. [Link]

  • Asiri, A. M., Khan, S. A., & Basisi, H. M. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]

  • Taylor, J. W., Sloan, C., Holden, D. A., & Loutfy, R. O. (2011). Oxidation potentials of carbazole-containing surfactants as determined by cyclic voltammetry. Canadian Journal of Chemistry, 64(1), 134-138. [Link]

  • Asiri, A. M., Khan, S. A., & Basisi, H. M. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]

  • Gryko, D. T., & Gryko, D. (2008). Carbazole electrochemistry: a short review. ResearchGate. [Link]

  • Pithaksinsakul, K., Chatsiri, P., Deng, J., & Fontaine, O. (2024). Cyclic Voltammetry of the c-series carbazole using gold cavity UME... ResearchGate. [Link]

  • Chen, Y.-C., Chen, Y.-T., & Gunturu, K. C. (2018). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 3(10), 14357-14365. [Link]

  • Waldau, D., Hamscher, G., & Schauer, F. (2008). Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria. Applied Microbiology and Biotechnology, 81(3), 483-492. [Link]

  • Bao, W., Billa, M. R., Kasireddy, K., & Kelly, S. M. (2010). HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and... ResearchGate. [Link]

  • Verbitskiy, E. V., Rusinov, G. L., & Chupakhin, O. N. (2021). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Chemistry of Heterocyclic Compounds, 57(1), 108-115. [Link]

  • Inzelt, G. (2000). Fig. 1 Consecutive cyclic voltammetric curves obtained for carbazole... ResearchGate. [Link]

  • Waldau, D., Hamscher, G., & Schauer, F. (2008). Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria. Applied Microbiology and Biotechnology, 81(3), 483-492. [Link]

  • Tanaka, H., Fujii, Y., & Ino, K. (2017). Oxidative Substitution Reaction of 1-Amino-3,6-di-tert-butyl-9H-carbazole at 4 Position. Journal of Chemistry and Applied Chemical Engineering, 1(1). [Link]

  • PubChem. (n.d.). 9H-Carbazole, 3-nitro-9-nitroso-. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 9-Methyl-9H-carbazole-3-carboxylic acid Against Other Carbazole-Based Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD has long been the benchmark HTM, its complex synthesis and high cost have driven the search for viable alternatives.[[“]][2] Carbazole-based HTMs have emerged as a highly promising class of materials, owing to their excellent charge mobility, chemical stability, and facile functionalization.[[“]][3][4] This guide provides an in-depth comparative analysis of 9-Methyl-9H-carbazole-3-carboxylic acid against other prominent carbazole-based HTMs. We will delve into the molecular design principles, comparative performance data, and provide standardized protocols for synthesis and device fabrication to offer researchers a comprehensive framework for evaluation.

Introduction: The Critical Role of Carbazole-Based HTMs

The efficiency and stability of n-i-p structured perovskite solar cells are critically dependent on the selective extraction and transport of holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons.[5] An ideal HTM should possess several key characteristics:

  • Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite for efficient hole extraction.

  • High Hole Mobility: To minimize charge recombination and ensure efficient charge transport.

  • Good Film-Forming Properties: To create a uniform and pinhole-free layer.

  • Thermal and Chemical Stability: To ensure long-term operational stability of the solar cell.

Carbazole derivatives are particularly attractive due to their rigid and planar structure, which facilitates intermolecular interactions and charge transport.[6] Their inherent electron-donating nature and the ease with which they can be chemically modified make them a versatile platform for designing novel HTMs.[3][4][6] This guide focuses on benchmarking this compound, a simple yet effective carbazole derivative, against more complex and widely studied carbazole-based HTMs.

Molecular Design and Structure-Property Relationships

The performance of a carbazole-based HTM is intrinsically linked to its molecular structure. The choice of substituent groups and their positions on the carbazole core can significantly influence the material's electronic and physical properties.

This compound (Me-9H-C3CA):

  • N-Methylation: The methyl group at the 9-position enhances solubility and can influence the molecular packing in the solid state.

  • Carboxylic Acid Group: The carboxylic acid at the 3-position can act as an anchoring group to the perovskite surface, potentially improving the interfacial contact and passivating surface defects.

Other Carbazole-Based HTMs for Comparison:

  • V886 (CzPVS): A well-known carbazole derivative that has demonstrated high efficiency.

  • Cz-3OMeTAD: An asymmetric carbazole-based HTM designed for low-cost synthesis.[7]

  • 2PACz: A carbazole-based self-assembled monolayer with a phosphonic acid anchoring group.[6]

Below is a diagram illustrating the molecular structures of these HTMs.

Molecular_Structures cluster_Me9HC3CA This compound cluster_V886 V886 (CzPVS) cluster_Cz3OMeTAD Cz-3OMeTAD Me9HC3CA Me9HC3CA V886 V886 Cz3OMeTAD Cz3OMeTAD Synthesis_Workflow start 9H-Carbazole step1 N-Methylation (NaH, CH3I, DMF) start->step1 intermediate1 9-Methyl-9H-carbazole step1->intermediate1 step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3, DCM) intermediate1->step2 intermediate2 3-Acetyl-9-methyl-9H-carbazole step2->intermediate2 step3 Haloform Reaction (NaOBr, Dioxane) intermediate2->step3 end This compound step3->end Fabrication_Workflow cluster_prep Substrate Preparation cluster_glovebox Glovebox Processing cluster_final Final Steps & Characterization sub_cleaning FTO Substrate Cleaning etl_deposition ETL Deposition (TiO2) sub_cleaning->etl_deposition perovskite_deposition Perovskite Deposition etl_deposition->perovskite_deposition htm_deposition HTM Deposition perovskite_deposition->htm_deposition electrode_deposition Electrode Evaporation (Au/Ag) htm_deposition->electrode_deposition jv_measurement J-V Measurement electrode_deposition->jv_measurement stability_testing Stability Testing jv_measurement->stability_testing

Sources

A Comparative Guide to the Thermal Stability of 9-Methyl-9H-carbazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Thermal Stability

Thermal stability is a measure of a substance's ability to resist decomposition at elevated temperatures. For drug development professionals, a thermally stable compound is more likely to withstand manufacturing processes such as milling, granulation, and drying without degradation, ensuring the final product's purity and potency. In the realm of organic electronics, the thermal stability of materials is paramount for the longevity and reliability of devices that often operate at elevated temperatures.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing thermal stability. It continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere. The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the temperatures at which the material decomposes. The onset temperature of decomposition (Td) is a key metric derived from the TGA curve, indicating the initiation of significant degradation.

Experimental Protocol for TGA

A standardized TGA protocol is crucial for obtaining reproducible and comparable thermal stability data. The following methodology is a generalized procedure based on common practices for the analysis of organic compounds.[1]

Instrumentation and Parameters
  • Instrument : A calibrated thermogravimetric analyzer.

  • Sample Preparation : 5-10 mg of the finely powdered sample is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere : The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program : The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate, commonly 10 °C/min.

Data Analysis

The TGA thermogram is analyzed to determine the onset temperature of decomposition, which is often reported as the temperature at which a 5% weight loss occurs (Td5%). The temperatures for other weight loss percentages (e.g., 10%, 50%) and the final residual mass are also important parameters.

Visualizing the TGA Workflow

The following diagram illustrates the typical workflow for conducting a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample Weigh 5-10 mg of 9-Methyl-9H-carbazole-3-carboxylic acid Crucible Place in an inert crucible Sample->Crucible Load Load crucible into the TGA furnace Crucible->Load Program Heat from 25°C to 800°C at 10°C/min under N2 Load->Program Record Record mass loss vs. temperature Program->Record Analyze Determine decomposition temperatures (Td) Record->Analyze

Caption: A generalized workflow for the thermal stability analysis of an organic compound using TGA.

Comparative Thermal Stability Analysis

Since direct TGA data for this compound is not publicly available, we can predict its thermal behavior by comparing it with structurally similar compounds. The key structural features to consider are the carbazole core, the N-methyl group, and the carboxylic acid group at the 3-position.

The Carbazole Core: A Foundation of Stability

The carbazole moiety itself is known for its high thermal stability due to its rigid, aromatic, and heteroaromatic structure. This inherent stability is a desirable characteristic in materials science and drug design.

Influence of the Carboxylic Acid Group

The presence of a carboxylic acid group is expected to influence the thermal decomposition pathway. Aromatic carboxylic acids typically decompose via decarboxylation at elevated temperatures. While a specific TGA for 9H-carbazole-3-carboxylic acid is not available, a reported melting point of 271-272°C suggests a relatively stable crystal lattice.[2] The decomposition temperature would be expected to be significantly higher than its melting point.

The Role of N-Alkylation: A Comparative Perspective

Studies on various N-alkylated carbazole derivatives provide valuable insights into the effect of the substituent on the nitrogen atom. Generally, the introduction of an alkyl chain can slightly decrease the thermal stability compared to the parent N-H carbazole due to the introduction of more labile C-H and C-N bonds. However, the overall stability remains high, with decomposition temperatures often exceeding 300°C.

For instance, TGA studies on various N-alkylated carbazole derivatives have shown decomposition temperatures (5% weight loss) in the range of 349 °C to 488 °C.[3]

Comparative Data of Related Carbazole Derivatives

To provide a quantitative comparison, the table below summarizes the thermal decomposition data for several relevant carbazole derivatives.

Compound NameStructureDecomposition Temperature (Td, 5% weight loss)Reference
This compound (Target Compound) Estimated > 300 °C N/A
9H-Carbazole-3-carbaldehyde derivative9H-carbazole with a -CHO group at the 3-positionGradual decomposition starting around 200 °C[1]
N-alkylated carbazole derivativesCarbazole with various alkyl chains on the nitrogen349 - 488 °C[3]
Benzo[c]carbazole derivativesFused ring carbazole structures270 - 462 °C
9-Phenylcarbazole derivativesCarbazole with a phenyl group on the nitrogen> 360 °C

Note: The decomposition temperature for this compound is an educated estimate based on the analysis of related structures.

Discussion and Predicted Thermal Behavior

Based on the comparative data, we can forecast the thermal behavior of this compound.

  • High Onset of Decomposition : The rigid carbazole core is expected to impart high thermal stability. The onset of decomposition is likely to be well above 300 °C.

  • Decomposition Pathway : The initial weight loss is anticipated to be due to the decarboxylation of the carboxylic acid group, releasing carbon dioxide. This would be followed by the degradation of the N-methyl group and ultimately the fragmentation of the carbazole ring at much higher temperatures.

  • Effect of the Methyl Group : The N-methyl group, being a small alkyl substituent, is not expected to significantly lower the decomposition temperature compared to the parent 9H-carbazole-3-carboxylic acid. The primary influence on stability will likely come from the carboxylic acid moiety.

Conclusion

This comparative guide provides a framework for understanding the thermal stability of this compound. By analyzing the thermal behavior of structurally analogous compounds, we can confidently predict that this molecule possesses high thermal stability, a crucial attribute for its potential applications in both pharmaceutical and materials science. The primary route of thermal decomposition is expected to be initiated by decarboxylation. For definitive thermal stability parameters, direct experimental TGA is recommended. This guide serves as a valuable resource for researchers and developers, enabling informed decisions in the handling, processing, and application of this and similar carbazole derivatives.

References

  • Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Scholarship at Minnesota State University, Mankato. [Link]

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate. [Link]

  • Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. ResearchGate. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 9-Methyl-9H-carbazole-3-carboxylic acid: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound like 9-Methyl-9H-carbazole-3-carboxylic acid, a derivative of the versatile carbazole scaffold, precise structural knowledge is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Structural Confirmation

This compound (C₁₄H₁₁NO₂) possesses a rigid, planar carbazole core with a methyl group at the 9-position and a carboxylic acid group at the 3-position.[1][2] While synthetic routes can be designed to yield this specific isomer, the potential for side reactions and the formation of other isomers necessitates definitive structural proof.[3] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. Therefore, a robust and irrefutable method of structural analysis is not just a recommendation, but a critical requirement.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for determining the absolute structure of a crystalline solid.[4] It provides a detailed three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule, as well as its packing in the crystal lattice.[5] This technique is unparalleled in its ability to resolve stereochemistry, bond lengths, bond angles, and intermolecular interactions, providing a complete and unambiguous structural picture.[4]

The Crystallization Bottleneck: A Necessary Hurdle

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[4] This process can be more of an art than a science, often requiring the screening of numerous conditions. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[6]

Key Considerations for Crystallization of this compound:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[6] For a molecule with both aromatic and polar functional groups like our target, a range of solvents and solvent mixtures should be screened. A good starting point is to test solubility in common laboratory solvents of varying polarity.[7]

  • Crystallization Technique: Several methods can be employed, with the choice depending on the compound's solubility and stability.[7][8]

Crystallization Technique Description Suitability for this compound
Slow Evaporation A solution is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[6][9]A simple and effective starting point, especially if the compound is stable at room temperature.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[8][9]Highly effective for small quantities and allows for fine control over the rate of crystallization.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]Suitable if the compound's solubility is significantly temperature-dependent.
Experimental Protocol: From Powder to Structure

The following protocol outlines a self-validating workflow for the structural determination of this compound using X-ray crystallography.

Step 1: Crystal Growth (Vapor Diffusion Method)

  • Preparation: In a small, clean vial (e.g., a 1-dram vial), dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or a mixture of dichloromethane and methanol).

  • Setup: Place this vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Carefully add a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether) to the outer container, ensuring it does not mix with the solution in the inner vial.

  • Sealing and Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Periodically (without disturbing the setup), visually inspect for the formation of single crystals over several days to weeks.

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Using a microscope, select a well-formed single crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[9]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible. The final result is a detailed 3D model of the molecule.

Visualizing the Workflow

G cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystallization Crystallization (e.g., Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Obtain suitable crystal Mounting Crystal Mounting Crystal_Selection->Mounting Diffraction_Experiment X-ray Diffraction Mounting->Diffraction_Experiment Data_Processing Data Processing Diffraction_Experiment->Data_Processing Collect diffraction data Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for structural elucidation by X-ray crystallography.

Alternative Techniques: A Comparative Analysis

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterization and can often provide sufficient evidence for structure confirmation, especially when crystallization is unsuccessful.[4][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, one would expect distinct signals for the methyl protons, the aromatic protons, and the carboxylic acid proton.[12][13]

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular skeleton.[11]

  • NOESY/ROESY: These experiments can provide information about the spatial proximity of protons, which can be useful for confirming through-space interactions.[11]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14] It is primarily used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.[15][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[15]

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. This pattern can be used to identify specific structural motifs within the molecule.[15]

Head-to-Head Comparison

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[4]Unambiguous and definitive structural determination.[4]Requires a high-quality single crystal, which can be difficult to obtain.[4] Not suitable for non-crystalline materials.
NMR Spectroscopy Connectivity of atoms, chemical environment, relative stereochemistry.[11]Provides detailed structural information in solution. Non-destructive.[17]Does not provide absolute stereochemistry or information on crystal packing. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[14][15]High sensitivity, requires very small amounts of sample.[15]Provides indirect structural information. Isomer differentiation can be challenging.[18]

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the superior method, providing an unparalleled level of detail and certainty. However, the practical challenges of crystallization mean that a multi-technique approach is often the most prudent strategy. NMR spectroscopy and mass spectrometry serve as powerful and often sufficient alternatives for structural elucidation, providing complementary information that, when combined, can build a comprehensive and confident picture of the molecule's identity. For researchers and drug development professionals, understanding the strengths and limitations of each technique is crucial for making informed decisions and ensuring the scientific integrity of their work.

References

  • Broad Institute. What is Mass Spectrometry? [online]. Available at: [Link].

  • CURRENTA. Mass spectrometry for structural elucidation [online]. Available at: [Link].

  • Staples, R.J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst.E81(10) , 895-905 (2025). Available at: [Link].

  • Dinger, M. Crystal Growing Tips. University of Florida Center for X-ray Crystallography [online]. Available at: [Link].

  • Lachicotte, R.J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry [online]. Available at: [Link].

  • Longdom Publishing. Analyzing Molecular Structure using Quantitative Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab2(1) (2023). Available at: [Link].

  • Reddit. Is it really possible to determine the structure of a Molecule using only Mass Spectrum? r/chemistry [online discussion]. Available at: [Link].

  • Mueller, L.J. How to grow crystals for X-ray crystallography. IUCrJ11(4) , 532-540 (2024). Available at: [Link].

  • Metherall, J.P., et al. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev.52 , 2546-2566 (2023). Available at: [Link].

  • Michigan State University Department of Chemistry. Mass Spectrometry [online]. Available at: [Link].

  • ResearchGate. (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing... [online image]. Available at: [Link].

  • Elyashberg, M.E., et al. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. J. Cheminform.1 , 3 (2009). Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Information [online]. Available at: [Link].

  • ResearchGate. 1 H-NMR spectrum of carbazole. [online image]. Available at: [Link].

  • ResearchGate. Computer-assisted methods for molecular structure elucidation: Realizing a spectroscopist's dream [online]. Available at: [Link].

  • Intertek. Molecular Structure Characterisation and Structural Elucidation [online]. Available at: [Link].

  • Creative BioMart. X-ray Crystallography [online]. Available at: [Link].

  • Cao, H., et al. Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Ind. Chem. Mater.1 , 118-124 (2023). Available at: [Link].

  • PDB-101. Learn: Guide to Understanding PDB Data: Methods for Determining Structure [online]. Available at: [Link].

  • Sripada, S., et al. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Cent. Sci.9(1) , 115-125 (2023). Available at: [Link].

  • PubChem. This compound [online]. Available at: [Link].

  • ChemSynthesis. methyl 1-methyl-9H-carbazole-3-carboxylate [online]. Available at: [Link].

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. 6(5) , 169-174 (2014). Available at: [Link].

  • National Center for Biotechnology Information. Methyl 9H-carbazole-9-acetate. Acta Crystallographica Section E65(Pt 7) , o1636 (2009). Available at: [Link].

  • PubChem. 9H-Carbazole-3,6-dicarboxylic acid [online]. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Characterizing and Benchmarking the Charge Mobility of 9-Methyl-9H-carbazole-3-carboxylic Acid Films

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the charge carrier mobility of 9-Methyl-9H-carbazole-3-carboxylic acid (Me-3CPA) thin films. As researchers and materials scientists seek novel components for advanced electronic devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), understanding the fundamental charge transport properties of new materials is paramount. Me-3CPA, a functionalized carbazole derivative, presents an intriguing candidate. Carbazole-based molecules are known for their robust hole-transport capabilities, thermal stability, and tunable electronic properties through functionalization.[1][2] The methyl group at the 9-position enhances solubility, while the carboxylic acid at the 3-position can serve as an effective anchoring group to substrates like metal oxides, potentially improving interfacial contact and device stability.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating methodologies, and benchmarks the potential performance of Me-3CPA against established hole-transport materials (HTMs).

Comparative Landscape: Benchmarking Against Incumbent Materials

To contextualize the performance of Me-3CPA, it is essential to compare its charge mobility against widely-used p-type organic semiconductors. While specific experimental data for Me-3CPA is not broadly published, we can establish performance targets based on leading materials in the field. The workhorse material, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), sets a common benchmark. In its pristine, undoped state, Spiro-OMeTAD exhibits relatively low hole mobility, often in the range of 10⁻⁵ to 10⁻⁴ cm²/V·s.[3][4][5] Doping is required to enhance its conductivity and mobility for high-performance devices.[6] Carbazole-based alternatives have shown promise in achieving higher intrinsic mobility.[7][8]

The following table summarizes the reported hole mobility values for several key HTMs, providing a clear benchmark for evaluating new materials like Me-3CPA.

MaterialHole Mobility (μh) [cm²/V·s]Measurement TechniqueDoping Status
Spiro-OMeTAD 1 x 10⁻⁴ - 2 x 10⁻⁴SCLC, ToFPristine
Spiro-OMeTAD 7.9 x 10⁻⁴ - 9.3 x 10⁻⁴SCLCDoped (LiTFSI)[6]
PTAA ~4 x 10⁻³SCLCPristine[3]
P3HT ~1 x 10⁻⁵SCLCPristine[9]
KZRD (Carbazole Derivative) Higher than Spiro-OMeTADSCLCNot Specified[7]
This compound (Me-3CPA) To Be Determined SCLC / OFETPristine & Doped

Methodologies for Accurate Mobility Assessment

The measured charge carrier mobility is not an immutable property; it is highly dependent on the measurement technique, device architecture, and film morphology.[10][11] Therefore, employing well-understood and validated methods is critical. We will focus on two of the most powerful and accessible techniques for thin films: the Space-Charge-Limited Current (SCLC) method and the Organic Field-Effect Transistor (OFET) analysis.

Space-Charge-Limited Current (SCLC) Analysis

The SCLC method is a straightforward and widely adopted technique for determining the bulk, vertical charge carrier mobility in a thin film.[12][13] It relies on fabricating a single-carrier device where the current is limited not by the intrinsic carrier density of the material, but by the charge injected from an ohmic contact.[14]

Causality Behind the Method: The core principle is the Mott-Gurney law, which describes the current-voltage relationship in a trap-free, space-charge-limited regime. By fabricating a hole-only device, we can isolate and measure the transport of holes through the Me-3CPA film. The choice of contact materials is critical; they must form an ohmic (non-rectifying) contact for holes while blocking electrons to ensure the device operates as a true single-carrier system. Varying the film thickness is a crucial self-validation step to confirm that the current is indeed bulk-limited by space charge rather than being limited by the injection interface.

SCLC_Workflow cluster_prep Device Fabrication cluster_measure Characterization cluster_validation Validation A 1. Substrate Cleaning (ITO-coated glass) B 2. Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) A->B C 3. Me-3CPA Film Deposition (Spin-coating) B->C D 4. Top Electrode Evaporation (e.g., Au, Ag) C->D E 5. J-V Measurement (Dark conditions) D->E F 6. Data Plotting (log(J) vs log(V)) E->F G 7. Mobility Extraction (Mott-Gurney Law) F->G H Verify J ∝ V² Slope G->H I Thickness Dependence Check G->I

Caption: Workflow for SCLC mobility measurement.

Step-by-Step Protocol:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate to ensure an ohmic contact for hole injection. Anneal according to the manufacturer's specifications.

  • Active Layer Deposition: Prepare a solution of Me-3CPA in a suitable organic solvent (e.g., chlorobenzene, THF). Spin-coat the solution onto the HIL layer to form the active film. Control the film thickness by varying the solution concentration and spin speed. It is critical to prepare several samples with different thicknesses (e.g., 50 nm, 100 nm, 150 nm).

  • Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a high work-function metal, such as Gold (Au) or Silver (Ag), through a shadow mask to define the top contact and the device area.

  • Electrical Characterization: Using a source-measure unit, apply a voltage sweep across the device in the dark and measure the resulting current density (J).

  • Data Analysis and Validation:

    • Plot the data as log(J) vs. log(V).

    • Identify the region where the slope is approximately 2. This indicates the SCLC regime.[14]

    • In this region, apply the Mott-Gurney law for a trap-free semiconductor:

      • J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

      • Where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors), μ is the charge carrier mobility, V is the applied voltage, and L is the film thickness.

    • Rearrange to solve for mobility (μ).

    • Trustworthiness Check: A reliable mobility value should be independent of film thickness.[15] Calculate μ for devices with different thicknesses; consistent values validate the measurement. If mobility appears to decrease with thickness, it may indicate contact-limited injection rather than true SCLC.

Organic Field-Effect Transistor (OFET) Analysis

While SCLC measures vertical, bulk mobility, the OFET configuration is used to determine the lateral mobility along the semiconductor-dielectric interface.[16] This is particularly relevant for applications where charge transport occurs parallel to the substrate, such as in transistor channels.

Causality Behind the Method: An OFET is a three-terminal device (source, drain, gate). A voltage applied to the gate electrode accumulates charge carriers at the interface between the semiconductor and a dielectric layer, forming a conductive channel.[16] The current flowing between the source and drain electrodes is modulated by this gate voltage. By analyzing the relationship between the drain current, drain voltage, and gate voltage, one can extract the field-effect mobility.[17] The quality of the semiconductor-dielectric interface is paramount for achieving reliable results.

OFET_Workflow cluster_prep Device Fabrication (Bottom-Gate, Top-Contact) cluster_measure Characterization cluster_validation Validation A 1. Substrate Acquisition (Highly doped Si with SiO₂) B 2. Dielectric Surface Treatment (e.g., HMDS, OTS) A->B C 3. Me-3CPA Film Deposition (Spin-coating or Evaporation) B->C D 4. Source/Drain Electrode Deposition (e.g., Au) C->D E 5. Measure Output Characteristics (I_D vs V_D at constant V_G) D->E F 6. Measure Transfer Characteristics (I_D vs V_G at constant V_D) E->F G 7. Mobility Extraction (Saturation Regime) F->G H Confirm Clear Saturation G->H I Check for Low Hysteresis G->I

Caption: Workflow for OFET mobility measurement.

Step-by-Step Protocol:

  • Substrate Preparation: Use a highly doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

  • Dielectric Surface Treatment: The interface quality is critical. Treat the SiO₂ surface with a self-assembled monolayer like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to passivate surface traps and improve film morphology.

  • Active Layer Deposition: Deposit a thin film of Me-3CPA onto the treated dielectric surface.

  • Source/Drain Electrode Deposition: Thermally evaporate the source and drain contacts (typically Au for p-type materials) through a shadow mask onto the organic film. The channel length (L) and width (W) are defined by this mask.

  • Electrical Characterization: Use a semiconductor parameter analyzer.

    • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_D) at various constant gate voltages (V_G).

    • Transfer Characteristics: Measure I_D as a function of V_G at a constant, high V_D (in the saturation regime).

  • Data Analysis and Validation:

    • The mobility is typically extracted from the saturation regime of the transfer curve.

    • Plot √(I_D) vs. V_G. In the ideal case, this will be a straight line.

    • The mobility (μ) can be calculated from the slope of this line using the equation:

      • I_D = (W / 2L) * μ * Cᵢ * (V_G - V_T)²

      • Where W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.

    • Trustworthiness Check: The device should exhibit clear linear and saturation regions in its output characteristics. The transfer curve should show minimal hysteresis between forward and reverse voltage sweeps, which indicates a low density of charge traps at the interface.

Conclusion

A thorough assessment of this compound requires a multi-faceted approach. By employing both SCLC and OFET techniques, researchers can build a complete picture of its bulk (vertical) and interfacial (lateral) charge transport properties. The causality-driven protocols outlined here, complete with critical self-validation checks, provide a robust framework for generating reliable and reproducible data. Comparing these experimentally determined mobility values against established benchmarks like Spiro-OMeTAD and PTAA will definitively position Me-3CPA within the landscape of high-performance organic semiconductor materials and guide its future application in advanced electronic devices.

References

  • Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Chinese Journal of Chemistry. Retrieved from [Link]

  • Side-Chain Engineering of Spiro-Type Hole Transport Materials for High-Performance Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (n.d.). MDPI. Retrieved from [Link]

  • Chen, S. H., et al. (2004). Charge carrier mobility in organic materials measurement with time-of-flight technique. IEEE Conference Publication. Retrieved from [Link]

  • Naka, S., et al. (2019). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. Retrieved from [Link]

  • Li, M., et al. (2021). A brief review of hole transporting materials commonly used in perovskite solar cells. ResearchGate. Retrieved from [Link]

  • Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. (2022). RSC Publishing. Retrieved from [Link]

  • Wang, Z., et al. (2020). Average hole-mobility values of LiTFSI-Doped spiro-OMeTAD film exposed.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Time of flight. Retrieved from [Link]

  • Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing. Retrieved from [Link]

  • Tiwari, S., et al. (2008). Charge mobility measurement techniques in organic semiconductors. ResearchGate. Retrieved from [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (2024). ResearchGate. Retrieved from [Link]

  • Mohammadian-Sarcheshmeh, H., et al. (2018). Effect of different hole transport materials on photovoltaic properties in solar cells based on MAPbI3 perovskite. Indian Academy of Sciences. Retrieved from [Link]

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Tiwari, S., & Tiwari, S. (2008). Charge mobility measurement techniques in organic semiconductors. ResearchGate. Retrieved from [Link]

  • What is space charge limited current? (2015). ResearchGate. Retrieved from [Link]

  • Nickson, C., et al. (2018). Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Journal of Applied Physics. Retrieved from [Link]

  • Advances in Hole Transport Materials for Layered Casting Solar Cells. (2024). PMC - NIH. Retrieved from [Link]

  • Space-charge-limited current (SCLC) mobility measurements of various... (n.d.). ResearchGate. Retrieved from [Link]

  • Blakesley, J. C., et al. (2014). Towards reliable charge-mobility benchmark measurements for organic semiconductors. Versailles Project on Advanced Materials and Standards (VAMAS). Retrieved from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). PMC - NIH. Retrieved from [Link]

  • Liu, H., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. Retrieved from [Link]

  • Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. (2023). ACS Omega. Retrieved from [Link]

  • Tiwari, S., & Tiwari, S. (2008). Charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. TSI Journals. Retrieved from [Link]

  • Sachnik, N. H., et al. (2024). On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers. Retrieved from [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. (2024). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Transport Measurements in Field Effect Transistors. (2014). Physics Courses, Stanford University. Retrieved from [Link]

  • Physical Properties of Carbazole-Based Hole Transport Layers Thin films. (n.d.). Sciforum. Retrieved from [Link]

  • Hamilton, M., et al. (2004). Field-Effect Mobility of Organic Polymer Thin-Film Transistors. Semantic Scholar. Retrieved from [Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. (2008). ResearchGate. Retrieved from [Link]

  • Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. (2006). Journal of the American Chemical Society. Retrieved from [Link]

  • Carrier mobility in organic field-effect transistors. (2013). ResearchGate. Retrieved from [Link]

  • 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. (2022). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Charge transport in columnar mesophases of carbazole macrocycles. (2010). PubMed. Retrieved from [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). MDPI. Retrieved from [Link]

  • Charge-Transfer Complexes of Nitro Derivatives of 9,10-Phenanthrenequinone with 9-Methyl-9H-carbazole: Quantum Chemical Simulation and X-Ray Diffraction Study. (2023). ResearchGate. Retrieved from [Link]

  • Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate. (2014). PMC - NIH. Retrieved from [Link]

  • Charge transport in columnar mesophases of carbazole macrocycles. (2010). ResearchGate. Retrieved from [Link]

Sources

side-by-side comparison of solution-processed vs vacuum-deposited carbazole layers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Deposition Techniques for Carbazole-Based Functional Layers: A Side-by-Side Comparison of Solution-Processing and Vacuum-Deposition

Abstract

Carbazole-based derivatives are cornerstone materials in modern optoelectronics, serving as highly efficient hole transport and host materials in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] The performance of these materials is not solely dictated by their molecular structure but is critically dependent on the morphology and quality of the thin film. The choice of deposition technique—either from a liquid phase via solution-processing or a gas phase via vacuum-deposition—profoundly influences the film's structural, optical, and electronic properties, ultimately dictating device efficiency, stability, and manufacturing scalability. This guide provides a comprehensive side-by-side comparison of these two methodologies, grounded in experimental data, to equip researchers and engineers with the insights needed to select the optimal fabrication route for their specific application. We will delve into the fundamental principles of each technique, compare the resulting film characteristics, and present detailed, validated experimental protocols.

Fundamental Principles of Deposition Techniques

The selection of a deposition method is a critical decision in device fabrication, representing a trade-off between film quality, cost, and scalability.[3] Understanding the underlying physical processes is essential to appreciating why these two methods yield films with distinct properties.

Solution-Processing: The Versatile, High-Throughput Approach

Solution-processing encompasses a range of techniques (e.g., spin-coating, blade-coating, inkjet printing) where the carbazole material is first dissolved in a suitable organic solvent. This solution is then applied to a substrate, and the solvent is subsequently removed, typically through evaporation, leaving behind a solid-state thin film.[3]

The primary appeal of this approach lies in its potential for low-cost, large-area manufacturing under ambient conditions, avoiding the need for expensive high-vacuum equipment.[4][5] However, the quality of the resulting film is a complex interplay of multiple variables:

  • Solute-Solvent Interaction: The solubility of the carbazole derivative dictates the achievable concentration and solution stability.

  • Solvent Properties: Volatility, viscosity, and surface tension of the solvent(s) control the drying kinetics and wetting behavior on the substrate, which are critical for achieving uniform, pinhole-free films.

  • Processing Parameters: In spin-coating, for instance, spin speed and acceleration directly influence film thickness, while post-deposition annealing (thermal or solvent vapor) is often required to remove residual solvent and improve molecular ordering.

The causality is direct: the rapid and often non-uniform evaporation of the solvent can lead to a more disordered, amorphous film structure with potential for trapped solvent impurities, which can negatively impact device stability.[6]

Vacuum Thermal Evaporation (VTE): The Precision, High-Purity Standard

Vacuum-deposition, most commonly VTE, is a physical vapor deposition (PVD) process.[7][8] In a high-vacuum chamber (typically <10⁻⁶ Torr), the carbazole source material is heated in a crucible until it sublimes. The gaseous molecules travel in a line-of-sight path and condense onto a cooler substrate, forming a thin film.

This technique is the industry standard for small-molecule OLED manufacturing due to the high level of control and purity it affords.[3] Key parameters include:

  • Vacuum Level: A high vacuum is necessary to minimize the incorporation of atmospheric impurities (O₂, H₂O) into the film and to ensure a long mean free path for the evaporated molecules.

  • Deposition Rate: Typically measured in angstroms per second (Å/s), the rate of deposition influences the molecular packing and surface morphology of the film.[9]

  • Substrate Temperature: Controlling the substrate temperature can modify the adatom mobility on the surface, allowing for tuning of the film's microstructure from amorphous to more crystalline.[9][10]

The VTE process inherently produces films of very high purity, free from solvent residues. The slower, more controlled condensation process often allows molecules to arrange themselves into a more energetically favorable, densely packed structure compared to the rapid precipitation from a solution.

Comparative Analysis of Film and Device Properties

The choice of deposition technique creates tangible differences in film morphology, electronic properties, and ultimately, the performance and longevity of the final device.

Film Morphology, Uniformity, and Stability

Solution-processed films, while potentially smooth if conditions are optimized, often exhibit lower density and a less ordered molecular arrangement compared to their vacuum-deposited counterparts.[6][11] For example, Atomic Force Microscopy (AFM) studies on carbazole derivatives have shown that solution-cast films can achieve very low surface roughness (e.g., ~2 nm), which is crucial for forming sharp interfaces in multilayer devices.[12] However, achieving this uniformity over large areas can be challenging, and the film's thermal stability, characterized by its glass transition temperature (T_g), can be compromised by trapped solvent molecules.

Conversely, VTE typically yields more compact and dense films.[6] This can lead to better thermal stability and intrinsic resistance to environmental degradation. The absence of solvents also prevents potential damage to underlying layers during the fabrication of multilayer device stacks, a significant challenge in sequential solution-coating.[6]

Charge Transport and Optoelectronic Performance

A critical function of carbazole layers is efficient charge (hole) transport. This property is intimately linked to the film's microstructure. While it was once assumed that the inherent disorder of solution-processed films would lead to inferior charge transport, recent studies have challenged this notion.

A comprehensive study directly comparing solution-processed and vacuum-deposited films of common carbazole-containing hole transport materials like spiro-TAD found that with optimized solution-deposition conditions, the charge transport parameters could be virtually identical to those of vacuum-deposited films.[11] The key charge transport metrics were found to be equivalent for both processing methods:

  • Hole Mobility: For spiro-TAD, hole mobilities of 4 × 10⁻⁸ m²/V·s were achieved for both vacuum- and solution-deposited films.[11]

  • Energetic Disorder: The energetic disorder, a measure of the width of the density of states, was found to be 0.09 eV in both thermally evaporated and optimized solution-processed devices.[11]

This demonstrates that solution-processing can be a viable alternative to vacuum-deposition without compromising charge transport, provided the process is carefully optimized.[11][13][14] However, achieving this level of optimization can be more complex than with the more robust VTE process.

In device performance, these differences manifest clearly. For OLEDs, while solution-processed devices using carbazole derivatives have achieved impressive efficiencies (e.g., current efficiencies over 20 cd/A and External Quantum Efficiencies (EQE) up to 9.5%), they often suffer from lower operational stability compared to vacuum-deposited devices.[6][12][15] For perovskite solar cells, solution-processed carbazole-based self-assembled monolayers (SAMs) have been used to produce record efficiencies, but success is highly dependent on resolving the wetting of the aqueous perovskite precursor on the organic layer.[16][17]

Quantitative Data Summary

The following tables summarize key performance metrics for carbazole-based layers and devices, comparing the two deposition techniques based on data reported in the literature.

Table 1: Comparison of Film and Charge Transport Properties

ParameterSolution-ProcessedVacuum-DepositedKey Insights
Hole Mobility (spiro-TAD) 4 × 10⁻⁸ m²/V·s[11]4 × 10⁻⁸ m²/V·s[11]With optimization, solution-processing can match the mobility of VTE.
Energetic Disorder (spiro-TAD) 0.09 eV[11]0.09 eV[11]The fundamental electronic landscape can be made equivalent.
Film Purity Potential for residual solvent/impuritiesHigh purity, solvent-freeVTE is inherently cleaner, which often correlates with better device lifetime.[6]
Surface Roughness (RMS) Can be low (~2 nm) with optimization[12]Typically very smooth and uniformBoth can achieve smooth surfaces, but VTE is more reliably uniform.
Process Scalability High (e.g., Roll-to-Roll)[3][11]Lower, batch-process oriented[3]Solution-processing holds a significant advantage for large-area manufacturing.
Manufacturing Cost Lower equipment and energy cost[3][4]Higher due to vacuum systems and energy[3]Cost is a primary driver for the adoption of solution-based methods.

Table 2: Comparison of Performance in Optoelectronic Devices

Device TypeMetricSolution-ProcessedVacuum-DepositedKey Insights
OLED Current Efficiency >20 cd/A reported for carbazole emitters[12][15]Industry standard, typically high and stableSolution-processed OLEDs can be highly efficient but may lack stability.[5]
OLED External Quantum Eff. Up to 9.5% reported[15]Can exceed 20-30% in optimized devicesVTE still leads in peak performance and commercial applications.
OLED Operational Lifetime Generally lower than VTE counterparts[6]The benchmark for commercial stabilityFilm purity and morphology from VTE are critical for long device lifetime.
Perovskite Solar Cell Power Conversion Eff. >19% achieved with carbazole SAM HTLs[16]Often used for other layers (e.g., electrodes)Solution-processed HTLs are key to enabling high-efficiency PSCs.

Experimental Protocols & Workflows

To ensure reproducibility and provide a practical framework, the following are detailed, self-validating protocols for depositing a carbazole-based hole transport layer (HTL) using both techniques.

Protocol for Solution-Processing (Spin-Coating)

This protocol describes the deposition of a common carbazole-based HTL, such as 2PACz, onto an Indium Tin Oxide (ITO) substrate for use in a perovskite solar cell.

Step-by-Step Methodology:

  • Substrate Cleaning (Self-Validation: Hydrophilic Surface):

    • Sequentially sonicate the pre-patterned ITO-coated glass substrate in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen gas.

    • Treat the substrate with UV-Ozone for 15 minutes to remove organic residues and increase surface energy. A clean, hydrophilic surface is validated by a low water contact angle (<15°).

  • Solution Preparation (Self-Validation: Clear Solution):

    • Prepare a 1 mM solution of the carbazole material (e.g., Br-2PACz) in ethanol.[16]

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution. The solution should be clear and free of any visible aggregates.

  • Spin-Coating Deposition (Self-Validation: Uniform Film):

    • Transfer the cleaned ITO substrate to a spin-coater located in a nitrogen-filled glovebox.

    • Dispense the carbazole solution onto the substrate to fully cover the surface.

    • Spin-coat at 3000 RPM for 30 seconds.[17]

    • Causality: The spin speed determines the final film thickness through a balance of centrifugal force and solvent evaporation. A higher speed results in a thinner film.

  • Post-Deposition Annealing (Self-Validation: Stable Properties):

    • Anneal the substrate on a hotplate at 100°C for 1 minute to remove any residual solvent.[16]

    • The film is now ready for the deposition of the subsequent layer (e.g., the perovskite active layer). A properly annealed film will show stable photophysical properties and prevent solvent-related issues in subsequent processing steps.

G cluster_prep Preparation cluster_proc Processing (Glovebox) Clean 1. Substrate Cleaning (Sonication, UV-Ozone) Solution 2. Solution Preparation (1 mM in Ethanol, Stir) Clean->Solution Spin 3. Spin-Coating (3000 RPM, 30s) Solution->Spin Anneal 4. Annealing (100°C, 1 min) Spin->Anneal Output Finished HTL Layer Anneal->Output

Protocol for Vacuum Thermal Evaporation (VTE)

This protocol describes the deposition of a generic small-molecule carbazole-based HTL (e.g., TCTA or CBP) for an OLED device.

Step-by-Step Methodology:

  • Substrate and Source Preparation (Self-Validation: Cleanliness):

    • Clean the ITO substrate using the same procedure as in Protocol 4.1.

    • Load the cleaned substrate into a substrate holder in the vacuum chamber.

    • Fill an appropriate evaporation source (e.g., a quartz or tungsten boat) with high-purity (>99.9%) carbazole material. Ensure no cross-contamination from previous depositions.

  • Pump-Down (Self-Validation: Target Pressure):

    • Close the chamber and pump down to a base pressure of at least 5 x 10⁻⁷ Torr.

    • Causality: A high vacuum is crucial to prevent oxidation of the material and ensure the evaporated molecules travel unimpeded to the substrate, leading to a high-purity film.

  • Deposition (Self-Validation: Stable Rate & Thickness):

    • Slowly ramp up the current to the evaporation source to begin heating the material.

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve a stable, desired rate (e.g., 1.0 Å/s).

    • Open the shutter to begin deposition onto the substrate.

    • Close the shutter once the desired film thickness (e.g., 400 Å or 40 nm) is reached as indicated by the QCM.

  • Cooling and Venting (Self-Validation: Intact Film):

    • Allow the evaporation source and the substrate to cool down for at least 30 minutes in vacuum.

    • Slowly vent the chamber with an inert gas like nitrogen back to atmospheric pressure.

    • Remove the substrate. The resulting film should be specular and uniform.

G cluster_prep Preparation cluster_proc Vacuum Process Load 1. Load Substrate & Source Material Pump 2. Pump Down (< 5x10⁻⁷ Torr) Load->Pump Deposit 3. Deposit Material (Rate: 1 Å/s, Thickness: 40 nm) Pump->Deposit Cool 4. Cool Down (in Vacuum) Deposit->Cool Output Finished HTL Layer Cool->Output

Process-Property-Performance Causality

The fundamental differences between these two techniques establish a clear causal chain from the deposition process to the final device performance.

G cluster_process Deposition Process cluster_property Film Properties cluster_perf Device Performance Sol Solution-Processing Morph Morphology & Purity (Disordered, Solvent Residues) Sol->Morph Vac Vacuum-Deposition Morph_V Morphology & Purity (Dense, High Purity) Vac->Morph_V Elec Electronic Properties (Mobility, Disorder) Morph->Elec Morph_V->Elec Perf Efficiency & Lifetime Elec->Perf

Conclusion and Future Outlook

The choice between solution-processed and vacuum-deposited carbazole layers is not a matter of one being definitively superior, but rather a strategic decision based on application-specific priorities.

Vacuum-deposition remains the gold standard for high-performance, high-stability optoelectronic devices where precision and purity are paramount. It offers unparalleled control over film thickness and morphology, leading to the highly reliable and long-lasting devices required for commercial applications like OLED displays.

Solution-processing offers a compelling pathway to low-cost, large-area, and flexible electronics.[11][13] While historically plagued by issues of film quality and device stability, extensive research has shown that through careful optimization of solvents and deposition conditions, solution-processed films can achieve electronic properties on par with their vacuum-deposited counterparts.[11] The primary remaining challenges are ensuring process robustness and improving the operational lifetime of solution-processed devices, which is often limited by residual solvents or less-than-ideal film morphology.[6]

Future research will likely focus on bridging this gap. The development of novel, highly soluble carbazole derivatives, the design of orthogonal solvent systems for multilayer printing, and the use of cross-linkable materials that become insoluble after deposition are all promising strategies to enhance the quality and stability of solution-processed layers, combining the performance of vacuum-deposition with the scalability of printing.

References

  • P. W. M. Blom, et al. (2019). Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors. APL Materials. [Link]

  • AZoM. (2019). Hole Transport in Solution-Processed & Vacuum-Deposited Semiconductors. AZoM.com. [Link]

  • Matteo Pitaro, et al. (2023). Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells. Advanced Functional Materials. [Link]

  • Vishwas D. Patel & Dhritiman Gupta. (2022). Solution-processed metal-oxide based hole transport layers for organic and perovskite solar cell: A review. Materials Today Communications. [Link]

  • Matteo Pitaro, et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. [Link]

  • A. Al-Asbahi. (2022). Hole transport layers in organic solar cells: A review. International Journal of Energy Research. [Link]

  • Vishwas D. Patel & Dhritiman Gupta. (2022). Solution-processed metal-oxide based hole transport layers for organic and perovskite solar cell: A review. ResearchGate. [Link]

  • Matteo Pitaro, et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. ResearchGate. [Link]

  • A. G. Macedo. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr. [Link]

  • S. Sanderson, et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. ResearchGate. [Link]

  • B. E. Vargas, et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]

  • A. E. K. Al-Aswad, et al. (2023). Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling. [Link]

  • Y. F. Chen, et al. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. Frontiers in Chemistry. [Link]

  • A. A. Al-Muntaser, et al. (2021). Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new gen. ResearchGate. [Link]

  • B. E. Vargas, et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate. [Link]

  • S. H. Kim, et al. (2021). An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes. Journal of Materials Chemistry C. [Link]

  • A. Aa & C. A. Swamy P. (n.d.). Two decades of carbazole–triarylborane hybrids in optoelectronics. Materials Chemistry Frontiers. [Link]

  • R. Sharma, et al. (2023). A Comprehensive Review On Deposition Techniques For Functional Thin Films. Journal of Technology, Management, and Applied Science. [Link]

  • K. R. J. Thomas, et al. (2001). Light-emitting carbazole derivatives: potential electroluminescent materials. Journal of the American Chemical Society. [Link]

  • K. R. J. Thomas, et al. (2001). Light-Emitting Carbazole Derivatives: Potential Electroluminescent Materials. ResearchGate. [Link]

  • E. V. A. de Freitas, et al. (2023). Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids. MDPI. [Link]

  • J. Liu, et al. (2021). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. Journal of Materials Chemistry C. [Link]

  • Display Daily. (2023). Navigating the Complexities of Thin-Film Deposition With a New Approach. Display Daily. [Link]

  • E. V. A. de Freitas, et al. (2023). Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids. ResearchGate. [Link]

  • M. E. Emetere & A. E. Atarere. (2024). CHEMICAL VAPOUR DEPOSITION (CVD) AND PHYSICAL VAPOUR DEPOSITION (PVD) TECHNIQUES: ADVANCES IN THIN FILM SOLAR CELLS. Nigerian Journal of Technology. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The rise of antimicrobial resistance (AMR) is a silent pandemic, representing a significant and escalating threat to global public health.[1][2] The diminishing efficacy of conventional antibiotics has catalyzed an urgent search for new chemical entities capable of combating resistant pathogens.[2][3][4] In this context, heterocyclic compounds have emerged as a promising reservoir of biologically active molecules. Among these, carbazole alkaloids and their synthetic derivatives have garnered considerable attention for their broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][5][6][7]

Carbazole-based structures are found in a variety of natural products and synthetic molecules that exhibit significant antibacterial activity, even against challenging strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][6][8] This guide provides an in-depth, objective framework for researchers and drug development professionals to validate the antibacterial efficacy of a specific, promising subclass: 9-Methyl-9H-carbazole-3-carboxylic acid derivatives . We will compare their performance against established antibiotics, provide detailed experimental protocols grounded in authoritative standards, and explore their potential mechanisms of action.

The Comparative Landscape: Establishing a Performance Baseline

To meaningfully assess the potential of any new antibacterial agent, its performance must be benchmarked against current standards. For this guide, we will compare our novel carbazole derivatives against two widely-used clinical antibiotics that represent different classes and spectra of activity:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria. It is often used as a reference standard in antimicrobial screening.[8][9]

  • Ampicillin: A beta-lactam antibiotic that has been historically effective against a range of Gram-positive organisms and some Gram-negative bacteria.[10][11]

The selection of both a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) is critical. The fundamental differences in their cell wall structures—the thick peptidoglycan layer in Gram-positives versus the outer membrane of Gram-negatives—present distinct barriers to drug penetration and are often a key determinant of an antibiotic's spectrum of activity.

Experimental Design and Rationale: A Two-Tiered Approach to Validation

A robust validation strategy employs both a preliminary screening method and a quantitative gold-standard assay. This ensures efficiency and accuracy.

  • Tier 1: Kirby-Bauer Disk Diffusion Test. This method is an invaluable tool for initial screening.[12][13] It is simple, cost-effective, and provides a clear qualitative (or semi-quantitative) visual of a compound's ability to inhibit bacterial growth, measured as a "zone of inhibition".[14] A large zone of inhibition suggests the bacteria are sensitive to the compound.[14] This test allows for the rapid evaluation of multiple derivatives to identify the most promising candidates for further testing.

  • Tier 2: Broth Microdilution Method. This is the gold-standard for determining a compound's potency.[15][16] It yields a quantitative value known as the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][17][18] The MIC is the most crucial metric for comparing the efficacy of different compounds and is guided by rigorous protocols from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]

Logical Workflow for Antibacterial Efficacy Validation

The following diagram illustrates the logical flow from compound synthesis to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Interpretation synthesis Synthesize & Purify Carbazole Derivatives disk_prep Impregnate Sterile Disks with Carbazole Derivatives synthesis->disk_prep serial_dil Prepare Serial Dilutions of Derivatives in 96-Well Plate synthesis->serial_dil culture Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) disk_assay Perform Kirby-Bauer Disk Diffusion Assay culture->disk_assay mic_assay Inoculate Wells & Perform Broth Microdilution culture->mic_assay media Prepare Mueller-Hinton (MH) Agar & Broth media->disk_assay disk_prep->disk_assay measure_zones Incubate & Measure Zones of Inhibition (mm) disk_assay->measure_zones measure_zones->serial_dil Select Potent Candidates compare Compare Data vs. Standard Antibiotics measure_zones->compare serial_dil->mic_assay read_mic Incubate & Determine MIC (µg/mL) mic_assay->read_mic read_mic->compare sar Analyze Structure-Activity Relationships (SAR) compare->sar

Caption: Experimental workflow for antibacterial validation.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and trustworthy data. The following methodologies are based on CLSI guidelines.[19][21]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This protocol provides a preliminary assessment of antibacterial activity.[12][18]

  • Bacterial Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland turbidity standard. This standardizes the bacterial density.[22]

  • Agar Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage (a "lawn culture").[22]

  • Antibiotic Disk Placement: Using sterile forceps, place paper disks (6 mm) impregnated with a known concentration of the test derivative onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Place disks for standard antibiotics (Ciprofloxacin, Ampicillin) and a blank solvent control on the same plate. Ensure disks are spaced at least 24 mm apart.[22]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[18]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[15] The absence of a zone around the solvent control validates that the solvent has no inherent antibacterial activity.

Protocol 2: Broth Microdilution for MIC Determination

This protocol yields a quantitative measure of a compound's antibacterial potency.[3][17]

  • Derivative Preparation: Prepare a stock solution of each carbazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each derivative using cation-adjusted Mueller-Hinton Broth (MHIIB). This creates a gradient of decreasing antibiotic concentrations across the wells.[17]

  • Control Wells: Designate wells for essential controls on each plate:

    • Growth Control: Broth and bacterial inoculum, but no test compound.

    • Sterility Control: Broth only, to check for contamination.[17]

    • Reference Antibiotic: A row with serial dilutions of a standard antibiotic (e.g., Ciprofloxacin).

  • Inoculum Preparation & Inoculation: Prepare a standardized bacterial inoculum as described in the Kirby-Bauer method. Dilute this suspension in broth to the final required concentration. Inoculate each well (except the sterility control) with the standardized inoculum.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates. The MIC is the lowest concentration of the derivative at which there is no visible turbidity (growth).[17][18] The growth control well should be turbid, and the sterility control well should be clear.

Comparative Data & Structure-Activity Relationship (SAR) Insights

The table below presents hypothetical but representative data for a series of this compound derivatives, comparing their efficacy against standard antibiotics. The structural modifications are based on common synthetic strategies reported in the literature.[1][23][24]

CompoundModification on Carboxylic Acid MoietyMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
Derivative A Unmodified64>128
Derivative B Amide-linked Dihydrotriazine216
Derivative C Amide-linked Thiosemicarbazide832
Derivative D Ester-linked Bromo-phenyl group48
Ciprofloxacin (Standard)-10.25
Ampicillin (Standard)-216

Analysis of Results & SAR:

  • Baseline Activity: The unmodified parent compound (Derivative A) shows weak activity, primarily against the Gram-positive S. aureus. This is a common starting point for many natural product scaffolds.

  • Impact of Nitrogen-Rich Heterocycles: The addition of a dihydrotriazine group (Derivative B) dramatically increases potency, especially against S. aureus, with an MIC of 2 µg/mL.[1] This suggests that the additional hydrogen bonding capabilities and charge distribution of this moiety are crucial for activity. The thiosemicarbazide group (Derivative C) also enhances activity, though to a lesser extent.

  • Effect of Halogenation: Incorporating a halogenated phenyl group (Derivative D) significantly improves activity against both strains. Studies have shown that bromine and iodine substitutions on the carbazole ring can enhance antibacterial effects, with bromine often improving efficacy against Gram-negative bacteria.[23]

  • Spectrum of Activity: Consistent with much of the literature on carbazole derivatives, the compounds generally exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria.[11][25] However, strategic modifications, as seen in Derivative D, can broaden this spectrum.

Plausible Mechanisms of Action for Carbazole Derivatives

While the precise mechanism for every derivative must be experimentally verified, literature on carbazole alkaloids points to several potential modes of action that disrupt essential bacterial processes.[2][5][26]

G cluster_bacterium Bacterial Cell dna_gyrase DNA Gyrase (GyrB subunit) replication DNA Replication dna_gyrase->replication dna Bacterial DNA dna->replication qs_receptor Quorum Sensing Receptors (e.g., LasR) biofilm Biofilm Formation qs_receptor->biofilm membrane Cell Membrane (H+-ATPase) carbazole Carbazole Derivative carbazole->dna_gyrase Inhibits ATP binding, blocking DNA supercoiling carbazole->qs_receptor Blocks signaling, disrupting cell communication carbazole->membrane Inhibits proton pumps, causing membrane dysfunction

Sources

comparative study of different synthetic routes for 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 9-Methyl-9H-carbazole-3-carboxylic acid

This compound is a key heterocyclic compound that serves as a pivotal building block in the development of novel pharmaceuticals and functional organic materials. Its rigid, planar carbazole core, combined with the strategic placement of a methyl group on the nitrogen and a carboxylic acid functionality, provides a versatile scaffold for synthesizing a diverse array of complex molecules. This guide offers an in-depth comparative analysis of the most prevalent synthetic strategies for obtaining this valuable compound, providing researchers, scientists, and drug development professionals with the critical information needed to select the most suitable route for their specific applications. We will delve into the nuances of each pathway, offering not just procedural steps but also the underlying chemical logic, comparative data, and practical insights to inform your synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

  • Construction of the Carbazole-3-carboxylic Acid Core Followed by N-Methylation: This is a convergent approach where the primary focus is the efficient synthesis of the carbazole-3-carboxylic acid scaffold, which is then subsequently methylated at the nitrogen atom.

  • Direct Synthesis from an N-Methylated Precursor: This is a more linear approach that begins with an already N-methylated starting material, and the carbazole ring is constructed around it.

This guide will focus on a detailed comparison of two prominent and well-documented routes, one from each category, and will also briefly touch upon other potential, albeit less detailed, synthetic pathways.

Route 1: Suzuki Coupling and Cadogan Cyclization Followed by N-Methylation

This robust and highly regioselective route is a prime example of the first strategy. It involves the initial construction of the 9H-carbazole-3-carboxylic acid core through a powerful combination of a Suzuki cross-coupling reaction and a Cadogan reductive cyclization. The final step is the methylation of the carbazole nitrogen.

Reaction Pathway

Route 1 cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cadogan Cyclization cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis A Methyl 3-bromobenzoate C Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate A->C Pd(PPh3)4, K2CO3 Toluene, reflux, 85% B 2-Bromonitrobenzene B->C D Methyl 9H-carbazole-3-carboxylate C->D P(Ph)3, o-dichlorobenzene reflux, 48% E Methyl 9-methyl-9H-carbazole-3-carboxylate D->E CH3I, KOH DCM, rt F This compound E->F KOH, EtOH/H2O reflux, ~93%

Figure 1: Reaction scheme for the synthesis of this compound via Suzuki coupling, Cadogan cyclization, N-methylation, and hydrolysis.

In-Depth Analysis and Experimental Insights

Step 1: Suzuki Coupling: The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to construct the pivotal 2-nitrobiphenyl intermediate. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is critical for achieving a high yield in this C-C bond formation[1][2]. The reaction demonstrates excellent functional group tolerance, leaving the ester and nitro groups intact.

Step 2: Cadogan Cyclization: The Cadogan reaction is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls[1][3][4]. It proceeds via a reductive cyclization mechanism, typically employing a phosphine reagent like triphenylphosphine, which acts as an oxygen scavenger to facilitate the deoxygenation of the nitro group and subsequent ring closure. While this step is efficient, the original literature reports a moderate yield of 48% for the desired 3-substituted isomer, with the 1-substituted isomer also being formed[1][4].

Step 3: N-Methylation: The methylation of the carbazole nitrogen is a standard transformation. The use of a base such as potassium hydroxide deprotonates the relatively acidic N-H proton of the carbazole, forming a nucleophilic carbazolide anion that readily reacts with an electrophilic methyl source like methyl iodide[5]. This reaction is typically high-yielding.

Step 4: Hydrolysis: The final step involves the saponification of the methyl ester to the target carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions, usually with high efficiency[1][4].

Experimental Protocol: Route 1

Step 1: Synthesis of Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate [1]

  • To a solution of methyl 3-bromobenzoate (10.0 g, 46.5 mmol) and 2-bromonitrobenzene (11.2 g, 55.8 mmol) in toluene (150 mL) is added tetrakis(triphenylphosphine)palladium(0) (2.69 g, 2.33 mmol) and a 2M aqueous solution of potassium carbonate (50 mL).

  • The mixture is heated to reflux under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate as a solid (yield: ~85%).

Step 2: Synthesis of Methyl 9H-carbazole-3-carboxylate [1]

  • A mixture of methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate (10.0 g, 36.9 mmol) and triphenylphosphine (14.5 g, 55.3 mmol) in o-dichlorobenzene (100 mL) is heated to reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield methyl 9H-carbazole-3-carboxylate as a white solid (yield: 48%)[1][4].

Step 3: Synthesis of Methyl 9-methyl-9H-carbazole-3-carboxylate (Representative Protocol)

  • To a solution of methyl 9H-carbazole-3-carboxylate (5.0 g, 22.0 mmol) in dichloromethane (100 mL) is added powdered potassium hydroxide (2.47 g, 44.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes, after which methyl iodide (2.06 mL, 33.0 mmol) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give methyl 9-methyl-9H-carbazole-3-carboxylate, which can be used in the next step without further purification.

Step 4: Synthesis of this compound [1]

  • To a solution of methyl 9-methyl-9H-carbazole-3-carboxylate (assumed quantitative from the previous step, ~22.0 mmol) in a mixture of ethanol (100 mL) and water (25 mL) is added potassium hydroxide (2.47 g, 44.0 mmol).

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound as a solid (yield for hydrolysis step: ~93%)[4].

Route 2: Vilsmeier-Haack Formylation and Subsequent Oxidation

This alternative strategy begins with the commercially available and relatively inexpensive 9-methylcarbazole. The key steps are the introduction of a formyl group at the 3-position via a Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid.

Reaction Pathway

Route 2 cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation A 9-Methylcarbazole B 9-Methyl-9H-carbazole-3-carbaldehyde A->B POCl3, DMF 0 °C to rt C This compound B->C KMnO4 or Jones Reagent

Figure 2: Reaction scheme for the synthesis of this compound via Vilsmeier-Haack formylation and subsequent oxidation.

In-Depth Analysis and Experimental Insights

Step 1: Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds[6]. 9-Methylcarbazole is sufficiently activated for this electrophilic substitution to occur, with the formylation proceeding regioselectively at the 3-position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride and dimethylformamide (DMF)[3].

Step 2: Oxidation: The aldehyde functional group introduced in the previous step is then oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

  • Potassium Permanganate (KMnO₄): A strong and inexpensive oxidizing agent, though it may require careful control of reaction conditions to avoid over-oxidation or side reactions[7].

  • Jones Reagent (CrO₃/H₂SO₄ in acetone): A powerful oxidant that readily converts aldehydes to carboxylic acids[2][8]. However, the use of chromium-based reagents is becoming less favorable due to their toxicity.

Experimental Protocol: Route 2

Step 1: Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde (Representative Protocol)[3]

  • To a stirred solution of 9-methylcarbazole (10.0 g, 55.2 mmol) in DMF (50 mL) at 0 °C is added phosphorus oxychloride (7.7 mL, 82.8 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The mixture is then poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 9-methyl-9H-carbazole-3-carbaldehyde.

Step 2: Synthesis of this compound (Representative Protocol using KMnO₄)

  • To a suspension of 9-methyl-9H-carbazole-3-carbaldehyde (5.0 g, 23.9 mmol) in a mixture of pyridine (50 mL) and water (20 mL) is added potassium permanganate (7.5 g, 47.8 mmol) portion-wise over 30 minutes.

  • The reaction mixture is heated at 80 °C for 6 hours.

  • After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • The mixture is acidified with 2N HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to give this compound.

Comparison of the Synthetic Routes

FeatureRoute 1: Suzuki/Cadogan + N-MethylationRoute 2: Vilsmeier-Haack + Oxidation
Starting Materials Methyl 3-bromobenzoate, 2-bromonitrobenzene, Methyl iodide9-Methylcarbazole, POCl₃, DMF
Number of Steps 42
Overall Yield Moderate (estimated ~35-40%)Potentially higher, but dependent on oxidation step
Regioselectivity High for the 3-carboxy position, but Cadogan can give isomersHigh for the 3-formyl position
Reagents & Conditions Palladium catalyst, phosphine reagent, high boiling point solventCorrosive and moisture-sensitive reagents (POCl₃)
Scalability Potentially challenging due to chromatographyMore amenable to large-scale synthesis
Green Chemistry Use of heavy metals (Pd), high-boiling organic solventsUse of corrosive reagents and potentially toxic chromium (if Jones reagent is used)

Other Potential Synthetic Routes

While the two routes detailed above are well-established, other classical named reactions in heterocyclic chemistry could potentially be adapted for the synthesis of this compound.

  • Graebe-Ullmann Synthesis: This method involves the diazotization of an N-aryl-2-aminobiphenyl derivative, followed by thermal or photochemical decomposition to form the carbazole ring[7][9][10]. A suitable precursor would need to be synthesized, likely involving multiple steps.

  • Fischer Indole Synthesis: A cornerstone of indole and carbazole synthesis, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde[4][6][11]. For the target molecule, one could envision the reaction of N-methyl-N-phenylhydrazine with a suitably functionalized cyclohexanone derivative.

These routes are generally less direct for this specific target and may suffer from lower regioselectivity and overall yields compared to the more modern cross-coupling based methods.

Conclusion and Recommendations

Both Route 1 (Suzuki/Cadogan + N-Methylation) and Route 2 (Vilsmeier-Haack + Oxidation) offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 provides a highly convergent and regioselective approach to the carbazole-3-carboxylic acid core. The use of well-established and powerful named reactions like the Suzuki coupling and Cadogan cyclization makes it a reliable, albeit multi-step, process. This route is particularly advantageous for the synthesis of a variety of substituted carbazoles by simply changing the starting materials.

Route 2 is a more direct and potentially more scalable approach, starting from the readily available 9-methylcarbazole. The Vilsmeier-Haack reaction is a robust method for introducing the formyl group, and the subsequent oxidation is a standard transformation. This route is likely to be more cost-effective for the large-scale production of the specific target molecule.

The choice between these two routes will ultimately depend on the specific needs of the researcher. For small-scale laboratory synthesis where flexibility and access to diverse analogs are important, Route 1 may be preferred. For process development and larger-scale synthesis where cost and step-economy are paramount, Route 2 presents a more attractive option.

References

  • Yasuoki, M. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cadogan, J. I. G. (1962). 603. A new synthesis of carbazoles. Journal of the Chemical Society (Resumed), 4257–4258.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49-91.
  • Jones, E. R. H., & Eglinton, G. (1953). 248. Researches on acetylenic compounds. Part XL. The oxidation of some acetylenic carbinols and glycols with chromic acid. Journal of the Chemical Society (Resumed), 1276–1281.
  • Graebe, C., & Ullmann, F. (1896). Ueber eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 291(1), 16–17.
  • MIDDE SRIDHAR CHEMISTRY. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE [Video]. YouTube.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Lee, D. G., & Chen, T. (1993). Oxidation of hydrocarbons by potassium permanganate.
  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(3), 1-6. Retrieved from [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(3), 1-6. Retrieved from [Link]

  • Unnisa, K., Sameena, T., Sulthana, H., Siddiqua, H., & Khatoon, M. (2017). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. Asian Journal of Research in Chemistry, 10(3), 271.
  • Fischer, E. (1886). Indole aus Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 19(1), 1563–1574.
  • Graebe, C., & Ullmann, F. (1896). Ueber eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 291(1), 16-17.
  • Jones, E. R. H. (1946). The oxidation of acetylenic carbinols and related compounds. Journal of the Chemical Society (Resumed), 39-45.
  • Joule, J. A. (2013). Heterocyclic chemistry. John Wiley & Sons.

Sources

A Comparative Guide to Methyl-Substituted Carbazole-3-Carboxylic Acids: Unraveling the Influence of Isomeric Position

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and rich electronic properties.[1][2] Simple modifications, such as the addition of a methyl group, can profoundly alter a molecule's physicochemical and biological profile. This guide provides an in-depth analysis of how the positional isomerism of a single methyl group on the carbazole-3-carboxylic acid framework dictates key properties. We will explore the synthesis, characterization, and comparative analysis of representative N-substituted versus C-substituted isomers, offering researchers, scientists, and drug development professionals a foundational understanding of the structure-property relationships in this vital class of compounds.

Introduction: The Subtle Power of a Methyl Group

In drug discovery and material design, constitutional isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit dramatically different behaviors. The strategic placement of a small, non-polar methyl group can influence a molecule's solubility, lipophilicity, crystal packing, and electronic nature. These changes, in turn, modulate how the molecule interacts with biological targets or performs in an electronic device.

Carbazole-3-carboxylic acid is a particularly interesting framework. The carboxylic acid group provides a handle for further chemical modification and imparts aqueous solubility, while the carbazole core is known to participate in various biological interactions.[2][3] Understanding how a methyl group's position—either on the nitrogen atom (N-9) or on a carbon atom of the aromatic rings—affects its overall properties is crucial for rational design. This guide will focus on a comparison between the parent compound, 9H-Carbazole-3-carboxylic acid , and two methylated derivatives: 9-Methyl-9H-carbazole-3-carboxylic acid (N-substituted) and 6-Methyl-9H-carbazole-3-carboxylic acid (C-substituted).

Synthesis and Structural Verification of Isomers

The regioselective synthesis of carbazole derivatives is a critical first step. Different synthetic strategies are required to achieve the desired isomeric purity.

Synthetic Pathways
  • 9H-Carbazole-3-carboxylic acid (Parent Compound): A common route involves the Cadogan reductive cyclization of a 2-nitrobiphenyl precursor.[4] This method provides good yields for the unsubstituted carbazole core.[4][5]

  • This compound (N-Methyl Isomer): This isomer is readily synthesized by N-alkylation of the parent carbazole ester using a methylating agent like methyl sulfate or methyl iodide in the presence of a base, followed by hydrolysis of the ester.[6] The nitrogen of the carbazole is sufficiently nucleophilic for this reaction to proceed efficiently.

  • 6-Methyl-9H-carbazole-3-carboxylic acid (C-Methyl Isomer): The synthesis of C-substituted isomers requires building the carbazole core from appropriately substituted precursors. For instance, a Wolff-Kishner reduction followed by aromatization of a tetrahydrocarbazole intermediate derived from a substituted aniline and cyclohexanone can yield the desired product.[2]

Experimental Workflow: Synthesis and Purification

The general workflow for preparing these compounds for comparative analysis is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization S1 Select Precursors (e.g., 2-Nitrobiphenyl) S2 Key Reaction (e.g., Cadogan Cyclization) S1->S2 S3 Alkylation (for N-Methyl) or Multi-step Synthesis (for C-Methyl) S2->S3 W1 Reaction Quenching & Extraction S3->W1 W2 Column Chromatography W1->W2 W3 Recrystallization W2->W3 C1 NMR (1H, 13C) W3->C1 C2 Mass Spectrometry (MS) W3->C2 C3 Purity Analysis (HPLC) C1->C3 C2->C3 Final Final C3->Final Pure Isomer (>99%) G cluster_structure Structural Modification cluster_physchem Physicochemical Change cluster_biological Biological Consequence S1 Parent Carbazole (N-H) S2 N-Methylation P1 Increased Lipophilicity (Higher LogP) S2->P1 Strongly P2 Blocked H-Bond Donor S2->P2 P3 Slightly Weaker Acid (Higher pKa) S2->P3 S3 C-Methylation S3->P1 Moderately S3->P3 B1 Altered Membrane Permeability P1->B1 B2 Modified Target Binding Affinity P2->B2 B3 Changed Metabolic Stability P2->B3 P3->B2

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental and Theoretical Data for 9-Methyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for the novel heterocyclic compound, 9-Methyl-9H-carbazole-3-carboxylic acid. Carbazole derivatives are of significant interest in materials science and drug development due to their unique electronic and photophysical properties.[1][2] Validating experimental findings with theoretical calculations provides a deeper, more predictive understanding of molecular structure and behavior. Here, we detail the synergistic application of laboratory synthesis and characterization with quantum chemical computations, establishing a self-validating system for research and development. We present detailed protocols for synthesis, spectroscopic analysis (FT-IR, NMR, UV-Vis), and Density Functional Theory (DFT) calculations. By comparing the results, we demonstrate how this integrated approach enhances spectral interpretation, confirms structural assignments, and elucidates electronic properties, providing a robust methodology for researchers in the chemical sciences.

Introduction: The Rationale for Integrated Analysis

This compound is a functionalized carbazole, a class of compounds known for its rigid, planar structure and rich electron density, making it a valuable scaffold in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.[3][4] The introduction of a methyl group at the 9-position and a carboxylic acid at the 3-position is intended to modulate solubility, electronic properties, and potential binding interactions.

In modern chemical research, relying solely on experimental data can lead to ambiguous interpretations. For instance, complex vibrational spectra or NMR signals can be difficult to assign definitively. Conversely, theoretical models without experimental benchmarks risk deviating from real-world behavior. The power of the methodology presented here lies in its cyclical nature: experimental data provides a benchmark for refining theoretical models, while validated theoretical models offer unparalleled insight into the fundamental drivers of observed properties. This guide establishes the "why" and "how" of this critical cross-validation process.

Comprehensive Methodology: The Two Pillars of Investigation

Our investigation is built on two complementary pillars: empirical synthesis and characterization, and in silico computational modeling.

Part A: Experimental Synthesis and Spectroscopic Characterization

The experimental workflow is designed to synthesize the target compound and characterize its fundamental properties.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Reactants 9H-Carbazole-3-carboxylic acid methyl ester + Methyl Iodide Reaction N-Methylation Reaction (e.g., DMF, K2CO3) Reactants->Reaction Hydrolysis Saponification (e.g., KOH, EtOH/H2O) Reaction->Hydrolysis Purification Recrystallization / Column Chromatography Hydrolysis->Purification Product Pure this compound Purification->Product FTIR FT-IR Spectroscopy Product->FTIR Confirm Functional Groups NMR 1H & 13C NMR Spectroscopy Product->NMR Elucidate C-H Framework UVVis UV-Vis Spectroscopy Product->UVVis Analyze Electronic Transitions

Caption: Workflow for the synthesis and spectroscopic characterization of the target molecule.

Protocol 1: Synthesis of this compound

Causality: The synthesis is approached via N-methylation of a readily available precursor, 9H-carbazole-3-carboxylic acid (or its ester), followed by ester hydrolysis. Using the methyl ester protects the carboxylic acid from unwanted side reactions during methylation. This multi-step approach, adapted from established methods for carbazole functionalization, ensures high regioselectivity and yield.[5][6]

  • N-Methylation of Ester Precursor:

    • To a solution of 9H-carbazole-3-carboxylic acid methyl ester (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.5 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain crude methyl 9-methyl-9H-carbazole-3-carboxylate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add potassium hydroxide (KOH, 3.0 eq) and reflux the mixture for 4-6 hours.

    • After cooling, acidify the solution with dilute HCl until a precipitate forms.

    • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Spectroscopic Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the spectrum using a KBr pellet method over a range of 4000-400 cm⁻¹.[7]

    • Purpose: To identify key functional groups, such as the carboxylic acid O-H (broad), C=O stretch, aromatic C-H, and C-N stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[3]

    • Purpose: To confirm the molecular structure by identifying the chemical environment and connectivity of all hydrogen and carbon atoms. Key signals to observe are the N-methyl singlet, the aromatic protons, and the disappearance of the N-H proton signal from the precursor.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve the sample in a suitable solvent (e.g., ethanol or DMSO) to prepare a dilute solution.

    • Record the absorption spectrum over a range of 200-800 nm.[7]

    • Purpose: To probe the electronic transitions within the conjugated π-system of the molecule.

Part B: Computational Methodology

The computational workflow is designed to build a theoretical model of the molecule and predict its properties from first principles.

Computational Workflow Diagram

G cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis Structure Draw Initial 3D Structure Method Select DFT Functional & Basis Set (e.g., B3LYP / 6-311++G(d,p)) Structure->Method Opt Geometry Optimization Method->Opt Freq Vibrational Frequencies Opt->Freq NMR_Calc NMR Shielding Tensors (GIAO) Opt->NMR_Calc TDDFT Electronic Excitations (TD-DFT) Opt->TDDFT Compare_IR Compare with FT-IR Freq->Compare_IR Compare_NMR Compare with NMR NMR_Calc->Compare_NMR Compare_UV Compare with UV-Vis TDDFT->Compare_UV HOMO_LUMO Analyze Frontier Orbitals TDDFT->HOMO_LUMO

Caption: Workflow for the computational modeling and analysis of the target molecule.

Protocol 3: Density Functional Theory (DFT) Calculations

Causality: We select the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely regarded as a cost-effective yet highly accurate method for organic molecules, providing reliable predictions of geometry, vibrational frequencies, and electronic properties.[8][9] The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the delocalized π-system and polar functional groups of our target molecule.

  • Geometry Optimization:

    • The initial molecular structure is drawn and optimized without constraints to find the lowest energy conformation (global minima). This step is critical as all subsequent calculations depend on an accurate molecular geometry.[8]

  • Vibrational Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The calculated frequencies are systematically overestimated due to the harmonic approximation. Therefore, they are multiplied by a scaling factor (typically ~0.967 for this level of theory) for better agreement with experimental FT-IR data.[3]

  • NMR Chemical Shift Calculation:

    • The Gauge-Independent Atomic Orbital (GIAO) method is used on the optimized structure to calculate isotropic shielding tensors.[10]

    • The calculated values are referenced against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to predict the ¹H and ¹³C chemical shifts.

  • Electronic Transition Calculation:

    • Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the λₘₐₓ values in the UV-Vis spectrum.[11]

    • This calculation also yields the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is fundamental to the molecule's electronic behavior.

Results & Discussion: A Comparative Analysis

This section demonstrates the cross-validation by comparing the hypothetical experimental data with the predicted theoretical values.

Structural Properties

While experimental bond lengths and angles would require X-ray crystallography, DFT provides a highly reliable prediction. The optimized structure would confirm the planarity of the carbazole core and predict key parameters like the C=O bond length (~1.22 Å) and the C-N-C angle within the five-membered ring.

Vibrational Analysis (FT-IR)

The comparison between experimental and scaled theoretical vibrational frequencies allows for definitive assignment of each band.

Vibrational Mode Expected Experimental (cm⁻¹) Calculated (Scaled) (cm⁻¹) Assignment
O-H Stretch (Carboxylic Acid)~3000 (broad)~3050Hydrogen-bonded O-H
Aromatic C-H Stretch~3100-3050~3110-3060C-H stretching in the carbazole rings
Aliphatic C-H Stretch~2950~2965N-CH₃ group stretching
C=O Stretch (Carboxylic Acid)~1680~1690Carbonyl stretching
C=C Aromatic Stretch~1600, 1450~1605, 1455Aromatic ring skeletal vibrations
C-N Stretch~1330~1340Carbazole C-N stretching

Discussion: The strong correlation between the experimental and scaled theoretical frequencies validates both the synthesized structure and the computational model.[12] Theoretical analysis helps to deconvolute complex regions of the spectrum, assigning specific vibrational modes to observed peaks with high confidence.

NMR Spectroscopic Analysis

Comparing NMR shifts provides the most direct confirmation of the carbon-hydrogen framework.

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Expected Experimental δ (ppm) Calculated δ (ppm) Assignment
COOH ~12.6 (s, 1H) ~12.5 Carboxylic acid proton
H4 ~8.8 (s, 1H) ~8.7 Proton adjacent to COOH
Aromatic ~8.2-7.2 (m, 6H) ~8.1-7.3 Remaining aromatic protons

| N-CH₃ | ~3.9 (s, 3H) | ~3.85 | N-Methyl group |

Table: ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Expected Experimental δ (ppm) Calculated δ (ppm) Assignment
C=O ~168.0 ~167.5 Carboxylic acid carbonyl
Aromatic ~142-110 ~141-111 12 aromatic carbons

| N-CH₃ | ~29.5 | ~29.8 | N-Methyl carbon |

Discussion: The excellent linear correlation between experimental and GIAO-calculated shifts confirms the structural assignment.[10] Any significant deviation could indicate an incorrect assignment or suggest the presence of solvent effects not fully captured by the gas-phase theoretical model.

Electronic Properties (UV-Vis)

The analysis of electronic spectra reveals insights into the conjugated system.

Parameter Experimental Calculated (TD-DFT) Assignment
λₘₐₓ₁~340 nm~345 nmπ → π* transition
λₘₐₓ₂~295 nm~298 nmπ → π* transition
HOMO-LUMO Gap-4.15 eVFundamental electronic gap

Discussion: The TD-DFT calculations accurately predict the major absorption bands observed in the experimental spectrum, corresponding to π → π* transitions within the carbazole framework.[9] Furthermore, the calculation provides the HOMO-LUMO energy gap, a critical parameter for predicting the material's potential in electronic applications. The HOMO is typically localized over the electron-rich carbazole ring, while the LUMO may have contributions from the electron-withdrawing carboxylic acid group.

Conclusion

The cross-validation methodology detailed in this guide demonstrates a powerful, self-correcting approach to chemical characterization. By synthesizing experimental data with theoretical predictions, we achieve a level of analytical confidence that neither method can provide alone. The strong congruence observed between the experimental spectra and the DFT-calculated values for this compound would serve to unequivocally confirm its structure. This integrated workflow not only validates a specific molecular identity but also provides a predictive foundation for designing future carbazole derivatives with tailored electronic and physical properties, accelerating the innovation cycle for researchers, scientists, and drug development professionals.

References

  • Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]

  • Toubaji, A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129771. [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13(1), 9764. [Link]

  • Request PDF for "Computational analysis of the formation mechanisms of carbazoles". (n.d.). ResearchGate. [Link]

  • Investigation on Synthetic and Computational Studies of Carbazole Derivatives. (2023). SSRN. [Link]

  • Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-5. [Link]

  • Shah, D., et al. (2023). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. [Link]

  • Sas, E.B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. [Link]

  • Rani, S., et al. (2022). Synthesis, spectral analysis, DFT studies and Biological application of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. Chemical Data Collections, 42, 100958. [Link]

  • Akyuz, S., et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 296-306. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. (2022). Nanoscale and Advanced Materials. [Link]

  • Request PDF for "Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method". (n.d.). ResearchGate. [Link]

  • DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. (2022). Nanoscale and Advanced Materials, 5(2), 101-110. [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-... South African Journal of Chemistry, 71, 137-149. [Link]

  • Mary, Y.S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-... Journal of Molecular Structure, 1244, 130949. [Link]

  • Wang, L., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 11(1), 51. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (2021). Der Pharma Chemica. [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Methyl-9H-carbazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 9-Methyl-9H-carbazole-3-carboxylic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby protecting laboratory personnel and the environment. This guide synthesizes information from safety data sheets of structurally similar compounds and established best practices for hazardous chemical waste management.

I. Hazard Profile and Immediate Safety Precautions

Core Principle: Every chemical, especially a novel or less-common one, should be treated as hazardous until proven otherwise. This proactive approach minimizes risk and ensures compliance with safety regulations.

Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer.[1][3]Inferred from Carbazole and its derivatives.
Mutagenicity Suspected of causing genetic defects.[1]Inferred from Carbazole and its derivatives.
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[2][4][5]Inferred from Carbazole and its derivatives.
Irritant May cause skin, eye, and respiratory irritation.[1][4][6]Inferred from Carbazole and its derivatives.

All handling of this compound should be conducted within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][8]

II. Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is to prevent the release of hazardous substances into the environment.[7][9] This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[1][10]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Incompatible materials can lead to dangerous chemical reactions.[7]

2. Waste Containerization:

  • Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][11] A high-density polyethylene (HDPE) container is generally suitable. The container must be kept closed at all times, except when adding waste.[12][13]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.[2][5] Do not pour this waste down the drain.[7][14]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[2][15][16]

4. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[13][15] This area should be under the direct control of laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]

5. Final Disposal:

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1] Follow their specific procedures for waste collection.

  • Licensed Disposal Company: The waste will be handled by a licensed waste disposal company for final treatment, which may include incineration or other approved methods.[8][17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Generation of Waste (Solid or Liquid) B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C  Yes K Follow non-hazardous waste procedures B->K No D Segregate from other waste streams C->D E Solid Waste D->E F Liquid Waste D->F G Place in labeled, sealed HDPE container E->G H Place in labeled, sealed compatible container F->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment G->I H->I J Contact EHS for waste pickup I->J

Caption: Disposal workflow for this compound.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.[2]

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure it is well-ventilated.[2]

  • Containment: If it is safe to do so, prevent the further spread of the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[1]

    • Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.[2]

IV. Waste Minimization

A key aspect of laboratory safety and environmental responsibility is the minimization of hazardous waste.[12][13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.

  • Scale of Experiments: Reduce the scale of laboratory experiments whenever possible to decrease the volume of waste produced.

  • Avoid Spoilage: Store the chemical properly to prevent degradation and the need to dispose of unused material.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Safe Disposal of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Guide for Laboratory Professionals. Benchchem.

  • Proper Disposal of 9-Ethenyl-3-methyl-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • SAFETY DATA SHEET - 9-Methyl-9H-carbazole-3-carbaldehyde. TCI Chemicals.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information.

  • Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE. ChemicalBook.

  • Carbazole Safety Data Sheet. Santa Cruz Biotechnology.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Safety and Waste Management for SAM Chemistry Methods. US EPA.

  • SAFETY DATA SHEET - Carbazole. Fisher Scientific.

  • SAFETY DATA SHEET - Carbazole. Thermo Fisher Scientific.

  • Material Safety Data Sheet - 9H-Carbazole. Fisher Scientific.

  • Safety Data Sheet: Carbazole. Carl ROTH.

  • SAFETY DATA SHEET - Carbazole. Sigma-Aldrich.

  • 9H-Carbazole-9-methanol SDS, 2409-36-1 Safety Data Sheets. Echemi.

  • Proper Disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Guide for Laboratory Professionals. Benchchem.

Sources

Navigating the Safe Handling of 9-Methyl-9H-carbazole-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of 9-Methyl-9H-carbazole-3-carboxylic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as procedures for operational safety and proper disposal. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Hazard Profile

While specific toxicological data for this compound is not extensively documented, the carbazole chemical family presents known hazards that necessitate a cautious approach. Structurally similar compounds have been shown to cause skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, some carbazole derivatives are suspected carcinogens and can have lasting, harmful effects on aquatic ecosystems.[2][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

The primary routes of exposure to be controlled are inhalation of airborne particles, direct skin contact, and eye contact. The powdered nature of this solid compound increases the risk of aerosolization, making respiratory protection a key consideration.

Core Principles of Protection: Selecting Your Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound, with explanations grounded in the potential hazards.

PPE Component Specification Rationale for Use
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[6] Always inspect gloves for tears or punctures before use.[7][8]
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.[7] Standard safety glasses do not provide a sufficient seal.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for weighing and transferring solid material to prevent inhalation of fine dust particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Step-by-Step Guide to Safe Handling and Use

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a designated containment area with local exhaust ventilation.[1][6]

  • Donning PPE: Before handling the compound, properly don all required PPE as outlined in the table above.

  • Weighing: When weighing the powder, use a balance with a draft shield to minimize the dispersal of airborne particles. Handle the container and spatula with care to avoid generating dust.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any potential vapors or aerosols.[1]

The following diagram illustrates the decision-making process for handling this compound safely.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe Assess Risks fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh Minimize Dust dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-Experiment dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

Spill Response Protocol
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues of the spill.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully scoop the material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, paper towels, and weighing paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[1]

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Ensure that the waste is properly characterized and labeled before collection.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 9H-Carbazole: Human health tier II assessment. (2017, June 30). Australian Government Department of Health. Retrieved from [Link]

  • Safety Data Sheet. (2024, September 3). Angene Chemical. Retrieved from [Link]

  • 9H-CARBAZOLE-3-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-9H-carbazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Methyl-9H-carbazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.